molecular formula C4H5NO2S2 B153586 thiophene-2-sulfonamide CAS No. 6339-87-3

thiophene-2-sulfonamide

货号: B153586
CAS 编号: 6339-87-3
分子量: 163.2 g/mol
InChI 键: KTFDYVNEGTXQCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-2-sulfonamide is a significant five-membered heterocyclic sulfonamide that serves as a pivotal chemical scaffold in medicinal chemistry and materials science. Its primary research value lies in its potent and selective inhibition of the carbonic anhydrase (CA) family of metalloenzymes. Historical and recent studies have established that sulfonamides bearing five-membered rings like thiophene are often more effective inhibitors than their six-membered counterparts . This compound acts as a zinc-binding group (ZBG), coordinating the zinc ion in the active site of CAs to effectively block the enzyme's catalytic activity, which is crucial for physiological processes like pH regulation and gas balance . Research into this compound and its derivatives has revealed potential for a range of therapeutic applications, including as antiglaucoma, antiepileptic, and antitumor agents, primarily through the inhibition of specific human CA isoforms such as CA II, CA IX, and CA XII . Kinetic and molecular modelling studies have confirmed that these compounds are potent inhibitors of human CA I and II isoenzymes, with the sulfonamide and thiophene moieties playing a critical role in the interaction with the enzyme . Beyond its well-documented role in CA inhibition, this compound has emerged as a valuable multi-functional electrolyte additive in advanced energy storage research. It has been demonstrated to significantly enhance the performance of high-voltage lithium-ion batteries employing high-nickel cathode materials (e.g., NCM811). The molecule functions by participating in the formation of stable protective films on both the anode and cathode surfaces, which suppresses electrolyte decomposition and mitigates electrode degradation, thereby improving cycling stability . The versatility of the this compound core, amenable to various structural modifications at the 5-position, makes it a highly valuable template for designing novel chemical probes and functional materials across multiple scientific disciplines .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFDYVNEGTXQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212801
Record name 2-Thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-87-3
Record name 2-Thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6339-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIOPHENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Thiophene-2-sulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of thiophene-2-sulfonamide, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core chemical and physical properties, a detailed synthesis protocol, and a survey of its current and potential applications, grounded in authoritative scientific data.

Introduction

This compound, identified by the CAS Number 6339-87-3 , is a member of the thiophene class of compounds.[1][2] Its structure, featuring a sulfonamide group attached to a thiophene ring, makes it a valuable scaffold in the design of various biologically active molecules. This guide aims to be a self-validating resource, explaining not just the "what" but the "why" behind its synthesis and applications, ensuring a deep and actionable understanding for the reader.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6339-87-3[1][2][3][4]
Molecular Formula C₄H₅NO₂S₂[1][3]
Molecular Weight 163.22 g/mol [3]
IUPAC Name This compound[1]
Melting Point 137-141 °C, 145-146 °C[2]
Appearance White solid[2]
Purity Typically ≥95%[3]
SMILES C1=CSC(=C1)S(=O)(=O)N[1]
InChI 1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-thiophenesulfonyl chloride with an ammonia source. This method is reliable and provides a good yield of the final product.

This protocol describes a robust method for the preparation of this compound.

Materials:

  • 2-Thiophenesulfonyl chloride

  • 25% Ammonium hydroxide solution

  • Water (for recrystallization)

Procedure:

  • To a 25% ammonium hydroxide solution (5 mL, 33.45 mmol), add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).[2]

  • Heat the reaction mixture to 50°C and stir under reflux for 15 hours. The elevated temperature and prolonged reaction time are crucial to drive the nucleophilic substitution to completion.

  • Upon completion, filter the hot reaction mixture to remove any insoluble impurities.

  • Wash the residue with a boiling aqueous 25% ammonium hydroxide solution to ensure maximum recovery of the product.

  • Combine the filtrates and remove the ammonium hydroxide solution by vacuum distillation until the odor of ammonia is no longer detectable.

  • Recrystallize the resulting solid from water to yield this compound as a white solid.[2] A typical yield for this reaction is approximately 77%.

Product Characterization:

  • Melting Point: 145-146°C[2]

  • IR spectrum (KBr, cm⁻¹): 3290 (N-H stretching), 3224 (N-H stretching)[2]

  • ¹H NMR (400 MHz, DMSO-d₆, δ): 7.15 (1H, dd, J = 5.0, 3.7 Hz), 7.55 (1H, dd, J = 3.7, 1.4 Hz), 7.66 (2H, s, NH₂), 7.85 (1H, dd, J = 5.0, 1.4 Hz)[2]

  • ¹³C NMR (100 MHz, DMSO-d₆, δ): 127.3, 130.0, 131.1, 145.7[2]

  • Mass spectrum (ESI⁻): m/z 162 ([M-H]⁻)[2]

SynthesisWorkflow reagents 2-Thiophenesulfonyl Chloride + 25% Ammonium Hydroxide reaction Reaction (50°C, 15h, Reflux) reagents->reaction 1. React filtration Hot Filtration reaction->filtration 2. Purify distillation Vacuum Distillation filtration->distillation 3. Concentrate recrystallization Recrystallization (from Water) distillation->recrystallization 4. Isolate product This compound (White Solid) recrystallization->product Final Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The thiophene ring is a well-known bioisostere of the benzene ring, offering similar physicochemical properties with potentially improved pharmacological profiles.[5]

Sulfonamide-containing compounds are renowned for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6] Derivatives of this compound have been investigated for their efficacy against various bacterial strains, including multidrug-resistant ones like Klebsiella pneumoniae.[6][7] The structural versatility of the thiophene sulfonamide core allows for the synthesis of a library of derivatives with potentially enhanced antibacterial and antiviral activities.[6][7]

Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[8] Specifically, substituted thiophene-2-sulfonamides have been developed as carbonic anhydrase inhibitors for the treatment of elevated intraocular pressure, a key factor in glaucoma.[9] The sulfonamide moiety plays a crucial role in binding to the zinc ion in the active site of the enzyme, while the thiophene ring can be modified to improve selectivity and pharmacokinetic properties.[8]

The thiophene scaffold is present in a variety of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties.[5][7] this compound serves as a valuable starting material for the synthesis of more complex molecules with these desired biological effects. For instance, it has been described as a fungal biomass inhibitor.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10][11]

    • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[10]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

SafetyWorkflow start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area start->ventilation exposure Potential Exposure ppe->exposure ventilation->exposure skin_contact Skin Contact: Wash with plenty of water exposure->skin_contact If on skin eye_contact Eye Contact: Rinse with water for several minutes exposure->eye_contact If in eyes inhalation Inhalation: Move to fresh air exposure->inhalation If inhaled end Safe Handling Complete skin_contact->end eye_contact->end inhalation->end

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a foundational building block in the development of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to support researchers and scientists in their work with this important compound.

References

  • Aldlab Chemicals. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 5-(Thiophene-2-sulfonyl)this compound. PubChem Compound Database.
  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide....
  • ResearchGate. (n.d.). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes....
  • Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene.

Sources

thiophene-2-sulfonamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiophene-2-Sulfonamide: Synthesis, Characterization, and Applications

Introduction

This compound is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The inherent properties of the electron-rich thiophene ring, combined with the pharmacologically critical sulfonamide group, make this molecule and its derivatives a subject of intense research.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthesis protocol with expert insights, rigorous characterization data, and a review of its significant biological applications, particularly as a scaffold for enzyme inhibitors.

Core Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Chemical Structure

The structure consists of a five-membered thiophene ring substituted at the C2 position with a sulfonamide group (-SO₂NH₂).

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

A summary of key identifiers for this compound is presented below for unambiguous reference.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 6339-87-3[4]
Molecular Formula C₄H₅NO₂S₂[4]
SMILES C1=CSC(=C1)S(=O)(=O)N[4]
InChI Key KTFDYVNEGTXQCV-UHFFFAOYSA-N[3]
Synonyms 2-Thienylsulfonamide, Thiophenesulfonamide[3]
Physicochemical Properties

The fundamental physical and chemical properties dictate the compound's handling, storage, and behavior in various systems.

PropertyValueSource
Molecular Weight 163.22 g/mol [4]
Appearance White to off-white solid
Melting Point 137-141 °C
Storage Store at < -15°C in a well-closed container[4]
Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Synthesis of this compound

The most common and direct laboratory-scale synthesis involves the ammonolysis of the corresponding sulfonyl chloride precursor. This method is reliable and provides good yields of the target compound.

Synthetic Workflow

G start Start: Thiophene-2-sulfonyl chloride process Reaction: Reflux at 50°C for 15 hours start->process reagent Reagent: 25% Ammonium Hydroxide (aq) reagent->process workup Workup: Hot Filtration & Washing process->workup purify Purification: Recrystallization from water workup->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-thiophenesulfonyl chloride.

Materials and Equipment:

  • 2-Thiophenesulfonyl chloride

  • Ammonium hydroxide solution (25% aqueous)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).

  • Reagent Addition: To the flask, add 25% aqueous ammonium hydroxide solution (5 mL, ~33.5 mmol).

    Expert Insight: A significant excess of ammonium hydroxide is used to serve a dual purpose. It acts as the nucleophile for the substitution reaction and simultaneously neutralizes the hydrochloric acid (HCl) byproduct generated, driving the reaction to completion.

  • Reaction Conditions: Heat the mixture to 50°C and maintain it under reflux with vigorous stirring for 15 hours.

    Expert Insight: The moderate temperature of 50°C provides sufficient activation energy for the reaction without promoting significant degradation of the thiophene ring or unwanted side reactions. The extended reaction time ensures a high conversion rate.

  • Initial Isolation: Upon completion, filter the hot reaction mixture through a Buchner funnel to remove any insoluble impurities. Wash the residue with a small amount of boiling 25% ammonium hydroxide solution to recover any trapped product.

  • Solvent Removal: Combine the filtrate and washings. Remove the excess ammonium hydroxide and water via vacuum distillation or a rotary evaporator until the distinct odor of ammonia is no longer present.

  • Purification by Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    Expert Insight: Recrystallization from water is an effective and green purification method for this compound. The product is significantly less soluble in cold water than in hot water, allowing for the separation from more soluble impurities.

  • Final Product Collection: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is approximately 77%.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques.

TechniqueObserved DataInterpretation
Melting Point 145-146°CIndicates high purity of the final product.
FT-IR (KBr, cm⁻¹) 3290, 3224 (N-H stretch); 1330-1310 (asymmetric SO₂ stretch); 1160-1140 (symmetric SO₂ stretch)Confirms the presence of the primary sulfonamide group (-SO₂NH₂).[5]
¹H NMR (DMSO-d₆, δ) 7.15 (dd, 1H, H4); 7.55 (dd, 1H, H3); 7.66 (s, 2H, NH₂); 7.85 (dd, 1H, H5)Shows the characteristic proton signals of the thiophene ring and the sulfonamide NH₂ protons.
¹³C NMR (DMSO-d₆, δ) 127.3, 130.0, 131.1, 145.7Displays the four distinct carbon environments of the thiophene ring.
Mass Spec (ESI⁻) m/z 162 [M-H]⁻Corresponds to the deprotonated molecular ion, confirming the molecular weight.

Scientist's Note: The combined data from these analytical methods provides a self-validating system. The synthesis protocol yields a product whose spectroscopic fingerprint perfectly matches the expected structure of this compound, thereby confirming a successful synthesis.

Biological Significance and Applications

The this compound scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition

The primary application of aromatic sulfonamides in medicine is as inhibitors of carbonic anhydrases (CAs).[6][7] CAs are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Dysregulation of CA activity is implicated in several diseases.

Mechanism of Inhibition: Primary sulfonamides, like this compound, act as potent inhibitors by coordinating directly to the Zn(II) ion in the enzyme's active site.[8][9] The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, forming a stable tetrahedral complex that blocks the enzyme's catalytic activity.[8][10]

enzyme Carbonic Anhydrase Active Site Zn²⁺ H₂O complex Inhibited Enzyme Complex Zn²⁺-N⁻HSO₂-Thiophene enzyme->complex Displacement of H₂O inhibitor Thiophene-SO₂NH₂ inhibitor->enzyme:f1 Sulfonamide coordinates to Zinc

Caption: General mechanism of carbonic anhydrase inhibition.

Derivatives of this compound are explored for treating conditions such as glaucoma, where inhibiting CA in the eye reduces the production of aqueous humor and lowers intraocular pressure.[9]

Other Biological Activities
  • Antimicrobial and Quorum Sensing Inhibition: Thiophene-sulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species.[11] By disrupting this cell-to-cell communication system, these compounds can prevent the expression of virulence factors without being bactericidal, representing a promising anti-virulence strategy.[11]

  • Fungal Biomass Inhibition: this compound itself has been reported as a fungal biomass inhibitor.[4]

  • Synthetic Intermediate: It serves as a key building block for more complex diagnostic and therapeutic agents, leveraging the reactivity of the thiophene ring and the sulfonamide group for further functionalization.[4]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

  • Baronas, D., Dudutienė, V., Paketurytė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993-1011. [Link]
  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
  • Akhtar, N., & Khan, A. A. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Richards, A. M., LaRussa, S., Silpe, J. E., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8118. [Link]
  • Senturk, M., Ekinci, D., & Ozdemir, H. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 178-183. [Link]
  • Gülçin, İ., & Beydemir, Ş. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 415-420. [Link]
  • Bonavita, A., Vernieri, E., De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 446-452. [Link]
  • Alım, Z., & Coban, T. (2018). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • PubChem. (n.d.). 2-Thiophenesulfonamide.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.

Sources

An In-Depth Technical Guide to the Synthesis of Thiophene-2-sulfonamide from Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiophene-2-sulfonamide Scaffold

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3] The thiophene ring is an important structural motif in numerous commercially available drugs.[4] Among these derivatives, thiophene-2-sulfonamides have garnered significant attention due to their diverse biological applications, including acting as antimicrobial, anti-inflammatory, and anticancer agents.[1][5][6] This guide provides a comprehensive technical overview of the synthesis of the core molecule, this compound, directly from thiophene, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Core Synthesis Strategy: A Two-Step Approach

The most common and direct route for synthesizing this compound from thiophene is a two-step process:

  • Chlorosulfonation of Thiophene: An electrophilic aromatic substitution reaction where thiophene reacts with chlorosulfonic acid to form the key intermediate, thiophene-2-sulfonyl chloride.

  • Amination of Thiophene-2-sulfonyl Chloride: The subsequent reaction of the sulfonyl chloride with an amine source, typically aqueous ammonia, to yield the final product, this compound.

This approach is favored for its efficiency and use of readily available reagents.[7][8]

Part 1: Chlorosulfonation of Thiophene

The chlorosulfonation of thiophene is a classic example of electrophilic aromatic substitution. The high reactivity of the thiophene ring compared to benzene allows this reaction to proceed efficiently, primarily at the C2 position.[9][10]

Mechanism and Rationale

The reaction is initiated by the electrophilic attack of the chlorosulfonium ion (or a related species generated from chlorosulfonic acid) on the electron-rich thiophene ring. The sulfur atom in the thiophene ring enhances the electron density, particularly at the 2- and 5-positions, directing the incoming electrophile to these sites.[11] The addition of phosphorus pentachloride can improve the yield of thiophene-2-sulfonyl chloride.[9][11]

Experimental Protocol: Synthesis of Thiophene-2-sulfonyl chloride

Core Reaction:

Chlorosulfonation of Thiophene Thiophene Thiophene reactants Thiophene->reactants Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->reactants Thiophene_2_sulfonyl_chloride Thiophene-2-sulfonyl chloride HCl HCl products reactants->products Electrophilic Aromatic Substitution products->Thiophene_2_sulfonyl_chloride products->HCl

Caption: Chlorosulfonation of Thiophene to Thiophene-2-sulfonyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Thiophene84.14(Specify Amount)(Calculate)Purified, free of foul-smelling impurities.[12]
Chlorosulfonic Acid116.52(Specify Amount, typically excess)(Calculate)Highly corrosive and reactive.[13][14]
Phosphorus Pentachloride208.24(Optional, catalytic amount)(Calculate)To improve yield.[9][11]
Dichloromethane84.93(Solvent)-Dry, anhydrous.
Ice-As needed-For cooling.
Sodium Bicarbonate84.01As needed-For neutralization.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.

  • Cooling: Place the flask in an ice-salt bath and cool the dichloromethane solvent to 0-5 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid to the cooled solvent with vigorous stirring. If using, add phosphorus pentachloride at this stage.

  • Thiophene Addition: Add thiophene dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The thiophene-2-sulfonyl chloride will separate as an oil or solid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude thiophene-2-sulfonyl chloride.

Safety Precautions for Handling Chlorosulfonic Acid:

Chlorosulfonic acid is a highly corrosive and reactive substance that can cause severe burns to the skin and eyes and is fatal if inhaled.[15][16] Always handle it in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][16] Never add water directly to chlorosulfonic acid as it reacts violently.[14][16] In case of a spill, do not use water or combustible absorbents like sawdust.[13] Neutralize cautiously with alkaline materials like crushed limestone or sodium bicarbonate.[13]

Part 2: Amination of Thiophene-2-sulfonyl Chloride

The conversion of thiophene-2-sulfonyl chloride to this compound is a nucleophilic acyl substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine.

Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton yields the stable sulfonamide product. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.[17] Using an excess of aqueous ammonia serves as both the nucleophile and the base.

Experimental Protocol: Synthesis of this compound

Core Reaction:

Amination of Thiophene-2-sulfonyl chloride Thiophene_2_sulfonyl_chloride Thiophene-2-sulfonyl chloride reactants Thiophene_2_sulfonyl_chloride->reactants Ammonia Aqueous Ammonia (excess) Ammonia->reactants Thiophene_2_sulfonamide This compound Ammonium_Chloride NH4Cl products reactants->products Nucleophilic Acyl Substitution products->Thiophene_2_sulfonamide products->Ammonium_Chloride

Sources

The Multifaceted Biological Activities of Thiophene-2-Sulfonamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] When functionalized with a sulfonamide group at the 2-position, this scaffold gives rise to the thiophene-2-sulfonamide core, a pharmacophore of remarkable versatility. Derivatives of this core have demonstrated a broad spectrum of biological activities, ranging from potent enzyme inhibition to the induction of apoptosis in cancer cells. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to unlock the full therapeutic potential of this remarkable class of compounds.

I. The Chemical Landscape: Synthesis and Characterization of this compound Derivatives

The journey to understanding the biological activity of any compound begins with its synthesis. The this compound scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR).

A. Core Synthesis: Establishing the Foundation

The foundational this compound core can be synthesized through various established routes. A common and effective method involves the chlorosulfonation of a thiophene precursor followed by amination.

This protocol outlines a general procedure for the synthesis of the parent this compound.

Materials:

  • 2-Bromothiophene

  • Chlorosulfonic acid

  • Aqueous ammonia

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Chlorosulfonation: To a cooled (0 °C) and stirred solution of 2-bromothiophene in a suitable solvent like dichloromethane, add chlorosulfonic acid dropwise. The reaction is exothermic and should be maintained at a low temperature. Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it over ice. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophene-2-sulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in a suitable solvent and add it dropwise to a cooled, stirred solution of aqueous ammonia. Stir the reaction for several hours at room temperature.

  • Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of 2-bromothiophene provides a handle for further functionalization via cross-coupling reactions. Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto the aromatic ring. The stepwise addition at low temperatures is crucial to control the exothermic reaction and prevent side product formation. The aqueous ammonia serves as the nitrogen source for the sulfonamide group. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

B. Diversification Strategies: Exploring Structure-Activity Relationships

The true potential of the this compound scaffold lies in its amenability to diversification. Introducing various substituents on the thiophene ring and the sulfonamide nitrogen allows for the fine-tuning of biological activity.

A powerful method for introducing aryl groups at the 5-position of the thiophene ring is the Suzuki cross-coupling reaction.[2]

Materials:

  • 5-Bromothis compound

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, combine 5-bromothis compound, the aryl boronic acid or ester, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent and a small amount of water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (typically 80-110 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain the desired 5-arylthis compound derivative.[2]

Causality Behind Experimental Choices: The Suzuki reaction is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for medicinal chemistry applications. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid. The choice of solvent and temperature can significantly impact the reaction yield and rate.

G cluster_synthesis Synthesis Workflow Start Thiophene Precursor Step1 Chlorosulfonation Start->Step1 ClSO3H Step2 Amination Step1->Step2 NH3 Core This compound Core Step2->Core Step3 Diversification (e.g., Suzuki Coupling) Core->Step3 Aryl Boronic Acid, Pd Catalyst Derivatives This compound Derivatives Step3->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

II. Unraveling the Biological Effects: A Spectrum of Activities

This compound derivatives have been shown to exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

A. Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit cancer cell growth through various mechanisms.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Several this compound derivatives have been identified as potent inducers of apoptosis in cancer cells.

Mechanism of Action: Certain derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[3][4] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[4][5] Some compounds act as inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, thereby promoting apoptosis.[3]

G Thiophene_Sulfonamide This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Sulfonamide->ROS Bcl2 Bcl-2/Mcl-1 Inhibition Thiophene_Sulfonamide->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2->Mitochondria

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically in DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Causality Behind Experimental Choices: The MTT assay provides a quantitative measure of cell viability based on mitochondrial activity, which is a good indicator of overall cell health. The use of serial dilutions allows for the determination of a dose-dependent effect and the calculation of the IC₅₀, a standard metric for cytotoxicity. The inclusion of controls is essential for validating the results.

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[7] CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation, which is crucial for cancer cell survival and proliferation. This compound derivatives have been investigated as potent inhibitors of various CA isoforms.[7]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. Some this compound derivatives have been identified as inhibitors of CDKs, such as CDK5, suggesting a potential mechanism for their anticancer activity through cell cycle arrest.[9]

This is a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Tris-HCl buffer

  • This compound derivatives

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the buffer, the CA enzyme solution, and the this compound derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-NPA.

  • Absorbance Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: Calculate the initial reaction rates. The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition of the enzyme activity (IC₅₀). The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by constructing Lineweaver-Burk plots.[7]

Causality Behind Experimental Choices: The esterase activity of CA is utilized in this assay with p-NPA as a convenient chromogenic substrate. The change in absorbance provides a direct measure of enzyme activity. By varying the inhibitor concentration, a dose-response curve can be generated to determine the IC₅₀. Kinetic studies, such as those involving Lineweaver-Burk plots, are crucial for understanding the mechanism by which the inhibitor interacts with the enzyme.

B. Antimicrobial Activity: Combating Infectious Diseases

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. This compound derivatives have shown promise as antibacterial and antifungal agents.

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.[10][11]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound derivatives

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.[10]

Causality Behind Experimental Choices: The broth microdilution method provides a quantitative measure of the antimicrobial activity of a compound. The use of a standardized inoculum and a defined medium ensures the reproducibility of the results. The serial dilution allows for the precise determination of the MIC.

III. Data-Driven Insights: Structure-Activity Relationships and Quantitative Analysis

The systematic evaluation of a library of this compound derivatives allows for the elucidation of structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective compounds.

Quantitative Data Summary

The following table summarizes the biological activity of representative this compound derivatives from the literature.

Compound IDR1R2Biological ActivityTarget/Cell LineIC₅₀/MIC (µM)Reference
1a HHCarbonic Anhydrase InhibitionhCA II0.0234[7]
1b ClHAnticancerMCF-79.55[12][13]
1c PhenylHAnticancerHL-60<10[3]
2a HArylAntibacterialE. coli8-32 mg/L[14]

Note: This table is a representative summary. The actual activity of a compound can vary depending on the specific assay conditions.

SAR Insights:

  • Substitution at the 5-position: The introduction of aryl groups at the 5-position of the thiophene ring through Suzuki coupling has been shown to be a fruitful strategy for enhancing anticancer and antimicrobial activities. The nature of the substituents on the aryl ring can further modulate the activity.[2]

  • Substitution on the Sulfonamide Nitrogen: Modification of the sulfonamide nitrogen with different functional groups can significantly impact the compound's properties, including its ability to interact with biological targets and its pharmacokinetic profile.

  • Overall Molecular Conformation: The spatial arrangement of the different moieties of the molecule plays a crucial role in its interaction with the target protein's binding site.

IV. Conclusion and Future Directions

The this compound scaffold represents a privileged and highly versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore its significant potential in medicinal chemistry. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, paving the way for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets and signaling pathways for many this compound derivatives remain to be fully elucidated.

  • In Vivo Efficacy and Safety Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Development of Drug Delivery Systems: The formulation of these compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic index.

By continuing to explore the rich chemical space of this compound derivatives and by employing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the scientific community is well-positioned to translate the promise of this remarkable scaffold into tangible clinical benefits.

V. References

  • Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. PubMed. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed. [Link]

  • New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. PubMed. [Link]

  • Synthesis of 5-arylthis compound (3a-k). ResearchGate. [Link]

  • Substituted thiophene-2-sulfonamides and their preparation. Google Patents.

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PMC. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubMed. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed. [Link]

  • Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. FLORE. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. PMC. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. [Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. PMC. [Link]

  • 2-Thiophenesulfonamide. PubChem. [Link]

  • N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. PubMed. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Thiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the inhibition of carbonic anhydrase (CA) by thiophene-2-sulfonamide and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural biology, enzyme kinetics, and biophysical data to present a comprehensive model of this critical drug-target interaction.

Introduction: Carbonic Anhydrases and the Primacy of Sulfonamide Inhibitors

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 15 isoforms of the α-CA family have been identified, each with distinct tissue distribution and physiological roles, including pH regulation, ion transport, and biosynthetic processes.[1] Their involvement in a wide array of pathologies has made them significant therapeutic targets for conditions such as glaucoma, epilepsy, edema, and, more recently, cancer.[1][3][4]

The primary sulfonamides (-SO₂NH₂) represent the most important and extensively studied class of carbonic anhydrase inhibitors (CAIs).[5] Within this class, five-membered heterocyclic sulfonamides, particularly those based on a thiophene scaffold, have proven to be exceptionally potent and have formed the basis for clinically successful drugs.[1] Understanding their precise mechanism of action is fundamental to the rational design of next-generation, isoform-selective inhibitors.

The Core Mechanism: Coordination to the Catalytic Zinc Ion

The inhibitory action of all primary sulfonamides, including this compound, is anchored by a conserved set of interactions within the enzyme's active site. The catalytic activity of α-CAs is mediated by a Zn²⁺ ion, which is tetrahedrally coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH).[3][6] The sulfonamide inhibitor effectively mimics the transition state of the CO₂ hydration reaction.

The canonical binding mechanism involves two critical steps:

  • Deprotonation: The sulfonamide moiety (-SO₂NH₂) must first deprotonate to its anionic form (-SO₂NH⁻). This is a crucial prerequisite for high-affinity binding.[3][7]

  • Zinc Coordination: The resulting sulfonamido anion acts as a potent zinc-binding group (ZBG). It displaces the zinc-bound hydroxide ion and coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral geometry.[7][8][9][10]

This primary coordination is further stabilized by a network of hydrogen bonds. The nitrogen atom of the bound sulfonamide acts as a hydrogen bond donor to the hydroxyl group of the highly conserved "gatekeeper" residue, Threonine-199 (Thr199).[9][11] Additionally, one of the sulfonyl oxygen atoms typically accepts a hydrogen bond from the backbone amide proton of the same Thr199 residue, locking the inhibitor in place.[9]

cluster_ActiveSite hCA II Active Site cluster_Inhibitor This compound (Anionic) ZN Zn²⁺ H2O OH⁻ ZN->H2O Displaced THR199 Thr199 GLU106 Glu106 THR199->GLU106 H-Bond SULF R-SO₂NH⁻ SULF->ZN Tetrahedral Coordination SULF->THR199 H-Bond Network

Caption: Core binding mechanism of a sulfonamide inhibitor in the carbonic anhydrase active site.

The Influence of the Thiophene Scaffold: Engineering Affinity and Selectivity

While the sulfonamide group provides the anchor, the thiophene ring is instrumental in defining the inhibitor's overall potency and isoform selectivity.[5][12] The aromatic scaffold extends from the zinc anchor into the active site cavity, forming secondary interactions that fine-tune the binding affinity.

The thiophene ring and its substituents engage with two distinct regions of the active site:

  • Hydrophobic Region: One side of the active site is lined with hydrophobic residues, including Phenylalanine-131 (Phe131), Valine-135 (Val135), Leucine-198 (Leu198), and Proline-202 (Pro202).[1][8] The thiophene ring can form favorable van der Waals contacts within this pocket.

  • Hydrophilic Region: The other side of the cavity contains more polar residues. The orientation of the heterocyclic ring is critical. For thiophenes, a "sulfur out" conformation has been proposed, where the sulfur atom may interact with a coordinated water molecule, distinguishing its binding from other heterocycles.[12]

The true power of the thiophene scaffold lies in its utility for derivatization. By adding chemical moieties—or "tails"—at the 4- and 5-positions, medicinal chemists can probe deeper into the active site.[13][14] These tails can form additional hydrogen bonds or hydrophobic interactions with residues that differ between CA isoforms, which is the primary strategy for achieving isoform-selectivity and avoiding off-target effects.[1][8]

cluster_ActiveSite hCA II Active Site Cavity cluster_Inhibitor Inhibitor Molecule ZN_ANCHOR Zn²⁺ Thr199 HYDROPHOBIC Hydrophobic Pocket (Phe131, Leu198, Pro202) HYDROPHILIC Hydrophilic Pocket (Gln92, His64) INHIBITOR SO₂NH⁻ (Anchor) Thiophene Ring (Scaffold) R-Group (Tail) INHIBITOR:f0->ZN_ANCHOR:f0 Coordination INHIBITOR:f0->ZN_ANCHOR:f1 H-Bond INHIBITOR:f1->HYDROPHOBIC van der Waals INHIBITOR:f2->HYDROPHILIC Selectivity-Conferring Interactions

Caption: Schematic of inhibitor interactions within the CA active site, showing the roles of the anchor, scaffold, and tail.

Quantitative Assessment: Inhibition Kinetics

The potency of this compound and its derivatives is quantified by their inhibition constants (Kᵢ) and IC₅₀ values. These compounds typically exhibit potent inhibition against the ubiquitous hCA II isoform, often in the nanomolar range.[5][15] Selectivity is determined by comparing the Kᵢ values across different isoforms. For example, a desirable anti-cancer agent would strongly inhibit the tumor-associated hCA IX and XII isoforms while weakly inhibiting the cytosolic hCA I and II.

Compound TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Thiophene-based sulfonamide 169 - 70,00023.4 - 1,405-[15]
Thiophene-based sulfonamide 26675-[15]
Acetazolamide (Reference)2501225[4]
Aromatic Sulfonamide9,3001504.5[6]

Note: Data represents a range or specific examples from cited literature to illustrate typical potencies. Exact values vary significantly with specific chemical structures.

Methodologies for Mechanistic Validation

Elucidating the precise mechanism of action requires a combination of kinetic and structural biology techniques. The following protocols represent the gold standards in the field for characterizing carbonic anhydrase inhibitors.

Protocol: Stopped-Flow CO₂ Hydration Assay

This kinetic assay directly measures the enzyme's catalytic activity using its native substrate, CO₂, providing the most pharmacologically relevant inhibition data.[16]

Objective: To determine the inhibition constant (Kᵢ) of this compound against a specific CA isoform.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a CO₂-saturated buffer solution by bubbling CO₂ gas through it.

    • Prepare a series of dilutions of the this compound inhibitor in the same buffer.

    • Prepare a buffer solution containing a pH indicator (e.g., p-Nitrophenol).

  • Instrument Setup:

    • Equilibrate a stopped-flow spectrophotometer to 25°C.

    • Set the instrument to monitor the absorbance change of the pH indicator at the appropriate wavelength.

  • Kinetic Measurement:

    • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated buffer.

    • The hydration of CO₂ produces protons, causing a pH drop that is monitored as a change in the indicator's absorbance over time.

    • Record the initial rate of the reaction (the slope of the absorbance vs. time curve).

  • Data Analysis:

    • Repeat the measurement for a range of inhibitor concentrations.

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors or use a Dixon plot to determine the Kᵢ value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Enzyme, Inhibitor, CO₂ Buffer, Indicator Setup Equilibrate Stopped-Flow Instrument (25°C) Reagents->Setup Mix Rapidly Mix Enzyme/Inhibitor with CO₂ Substrate Setup->Mix Monitor Monitor Absorbance Change Over Time Mix->Monitor Rate Calculate Initial Reaction Rate Monitor->Rate Plot Plot Rate vs. [Inhibitor] Rate->Plot Ki Fit Data to Determine Kᵢ Plot->Ki

Caption: Experimental workflow for determining inhibitor kinetics using a stopped-flow assay.

Protocol: X-ray Crystallography of the Enzyme-Inhibitor Complex

This structural method provides direct, high-resolution visual evidence of how the inhibitor binds within the active site, confirming the interactions predicted by kinetic and modeling studies.

Objective: To solve the three-dimensional structure of this compound bound to a CA isoform.

Methodology:

  • Co-crystallization:

    • Mix the purified CA protein with a molar excess of the this compound inhibitor.

    • Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using techniques like sitting-drop or hanging-drop vapor diffusion.

    • Incubate until single, well-ordered crystals form.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer in an X-ray beamline (typically at a synchrotron source).

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement, using a known CA structure as a search model.

    • Build the inhibitor molecule into the resulting difference electron density map located in the active site.[17]

    • Refine the atomic coordinates of the protein-inhibitor complex against the experimental data until the model converges with good statistics (R-work, R-free).[17]

  • Structural Analysis:

    • Analyze the final structure to identify all key interactions (coordination bonds, hydrogen bonds, van der Waals contacts) between the inhibitor and the enzyme.[18]

Mix Mix Purified CA with Inhibitor Crystallize Screen Conditions & Grow Crystals Mix->Crystallize Cryo Cryo-protect & Flash-cool Crystal Crystallize->Cryo Collect Collect X-ray Diffraction Data Cryo->Collect Process Process Data & Generate Electron Density Map Collect->Process Solve Solve Structure via Molecular Replacement Process->Solve Build Build Inhibitor into Active Site Density Solve->Build Refine Refine Atomic Model Build->Refine Analyze Analyze Drug-Target Interactions Refine->Analyze

Caption: Workflow for determining the X-ray crystal structure of an enzyme-inhibitor complex.

Conclusion

The inhibitory mechanism of this compound against carbonic anhydrase is a well-defined, multi-point interaction model. It is initiated by the coordination of the deprotonated sulfonamide group to the catalytic zinc ion and is solidified by a hydrogen bond network with conserved active site residues. The thiophene ring serves as a versatile scaffold that not only contributes to binding affinity through hydrophobic interactions but also provides a platform for chemical modification. By extending "tails" from this scaffold, researchers can engage with non-conserved residues to engineer potent and, critically, isoform-selective inhibitors. This foundational understanding continues to guide the development of novel therapeutics for a multitude of diseases.

References

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. (n.d.). ResearchGate.
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(7), 920. MDPI AG.
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(7), 920. MDPI AG.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). ResearchGate.
  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993-1011.
  • Gökçe, B., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(8).
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8.
  • Asraf, M. A. (2022). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1637-1667.
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein science : a publication of the Protein Society, 7(12), 2483–2489.
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. SciSpace.
  • Mecheri, R., et al. (2014). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 371-380.
  • Angeli, A., et al. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. Journal of enzyme inhibition and medicinal chemistry, 33(1), 585–592.
  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31.
  • Holmes, J. M., et al. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646-51.
  • Rasti, B., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 441-447.
  • Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 30(4), 591-7.
  • Temperini, C., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-8.
  • Genis, C. (2007). X-ray Crystallographic Studies of Human Carbonic Anhydrase II Captures the Intermediate of the Hydrolysis of Thioxolone. Journal of Undergraduate Research, 9(1).
  • Shank, R. P., et al. (2006). Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides. Journal of biochemical and molecular toxicology, 20(4), 189–197.

Sources

The Thiophene-2-Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Thiophene-2-Sulfonamide Analogs for Researchers, Scientists, and Drug Development Professionals.

The this compound core is a remarkable heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent physicochemical properties and versatile substitution patterns have established it as a "privileged" structure, capable of interacting with a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into their design, synthesis, and biological evaluation for various therapeutic applications.

The Allure of the this compound Core: A Structural Perspective

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts a unique electronic and conformational profile to molecules.[1][2] The sulfonamide group (-SO₂NH₂), a well-known zinc-binding group, is a cornerstone of many successful drugs.[3][4] The fusion of these two moieties in the this compound scaffold creates a powerful pharmacophore with the ability to engage in a multitude of non-covalent interactions with protein targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.

The core structure presents several key positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These positions include the C3, C4, and C5 positions of the thiophene ring, as well as the sulfonamide nitrogen atom. Understanding the impact of substitutions at these sites is paramount for rational drug design.

Navigating the Biological Landscape: Key Therapeutic Targets and SAR Insights

This compound analogs have demonstrated significant activity against a range of biological targets, leading to their investigation in multiple therapeutic areas. The following sections delve into the specific SAR for some of the most prominent targets.

Carbonic Anhydrase Inhibition: A Classic Target with Modern Applications

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[5][6] The sulfonamide group is a classic inhibitor of CAs, and thiophene-2-sulfonamides have been extensively studied as potent CA inhibitors.[5][6][7][8]

The primary interaction involves the coordination of the sulfonamide anion to the zinc ion in the active site of the enzyme. The SAR for CA inhibition by thiophene-2-sulfonamides can be summarized as follows:

  • Unsubstituted Sulfonamide is Key: The primary sulfonamide group (-SO₂NH₂) is essential for potent inhibition, as it directly coordinates with the Zn²⁺ ion in the enzyme's active site.

  • Substitution at C4 and C5: Modifications at the C4 and C5 positions of the thiophene ring significantly influence potency and isoform selectivity.[7][9] Introducing various substituents can lead to interactions with different amino acid residues within the active site cavity, thereby enhancing binding affinity and selectivity for specific CA isoforms (e.g., hCA I, II, IX, and XII).[5][6] For instance, 4-substituted thiophene-2-sulfonamides have shown nanomolar potency against human carbonic anhydrase II (hCA II).[7]

  • Benzo[b]thiophene Analogs: Fusing a benzene ring to the thiophene core to form benzo[b]thiophene-2-sulfonamides can lead to highly potent topical CA inhibitors for the treatment of glaucoma.[10]

The following diagram illustrates the general binding mode of a this compound inhibitor within the active site of carbonic anhydrase.

G cluster_0 Thiophene Thiophene Ring Sulfonamide SO2NH2 Thiophene->Sulfonamide C2 Position Hydrophobic_Pocket Hydrophobic Pocket Thiophene->Hydrophobic_Pocket Hydrophobic Interaction Substituent R (Substituent at C4/C5) Thiophene->Substituent Substitution Zn_ion Zn²⁺ Sulfonamide->Zn_ion Coordination His1 His Zn_ion->His1 Coordination His2 His Zn_ion->His2 Coordination His3 His Zn_ion->His3 Coordination Active_Site CA Active Site Substituent->Hydrophobic_Pocket Enhanced Interaction

Caption: Binding of this compound to Carbonic Anhydrase.

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting Cancer and Neurological Disorders

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] Thiophene-2-sulfonamides have emerged as promising CDK inhibitors.[12][13]

A notable example is the discovery of 4-(1,3-benzothiazol-2-yl)this compound as a moderately potent inhibitor of CDK5/p25.[12][13] X-ray crystallography revealed an unusual binding mode where the inhibitor interacts with the hinge region of the kinase via a water molecule.[12] Key SAR observations include:

  • Aromatic Substituents at C4: Large, planar aromatic systems at the C4 position, such as the benzothiazole group, are crucial for potent inhibitory activity. These groups form key hydrophobic and polar interactions within the ATP-binding pocket.[13]

  • Sulfonamide Interaction: The sulfonamide moiety can form hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors.

Anticancer Activity: A Multifaceted Approach

Beyond CDK inhibition, this compound derivatives have demonstrated broader anticancer activities through various mechanisms.[14][15][16] Studies have shown that attaching other biologically active moieties to the this compound scaffold can lead to potent cytotoxic agents.[14][15]

For instance, novel thiophene derivatives bearing sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7).[14][15] Several of these compounds exhibited higher cytotoxic activities than the standard drug doxorubicin.[15] The SAR for these anticancer agents is highly dependent on the nature of the appended heterocyclic or aromatic system.

Antimicrobial and Other Activities

The versatility of the this compound scaffold extends to antimicrobial applications.[17][18][19][20] The combination of the thiophene ring and the sulfonamide group, both of which are present in known antibacterial agents, makes this a promising scaffold for the development of new anti-infective drugs.[17] Furthermore, derivatives have been investigated as human chymase inhibitors and angiotensin II type 2 (AT₂) receptor ligands.[21][22]

Experimental and Computational Methodologies

The exploration of the SAR of this compound analogs relies on a combination of synthetic chemistry, biological evaluation, and computational modeling.

General Synthetic Strategies

The synthesis of this compound analogs typically involves the initial preparation of a substituted thiophene ring followed by sulfonation and subsequent amination or modification of the sulfonamide group. A general synthetic workflow is depicted below.

G Start Substituted Thiophene Sulfonation Sulfonation (e.g., Chlorosulfonic acid) Start->Sulfonation Sulfonyl_Chloride Thiophene-2-sulfonyl chloride Sulfonation->Sulfonyl_Chloride Amination Amination (e.g., NH4OH or primary/secondary amine) Sulfonyl_Chloride->Amination Final_Product This compound Analog Amination->Final_Product

Caption: General synthetic workflow for this compound analogs.

A more detailed, step-by-step protocol for a typical synthesis is as follows:

Protocol: Synthesis of a 4-Aryl-Thiophene-2-Sulfonamide

  • Suzuki Coupling: React a suitable 4-bromo-thiophene-2-carboxylic acid ester with an appropriate arylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., toluene/ethanol/water) to introduce the aryl group at the C4 position.

  • Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Sulfonylation: Convert the carboxylic acid to the corresponding thiophene-2-sulfonyl chloride. This can be achieved by first converting the acid to its sodium salt and then treating it with thionyl chloride in the presence of DMF, followed by oxidation with a suitable oxidizing agent (e.g., sodium hypochlorite) and subsequent treatment with PCl₅ or SOCl₂. A more direct method involves the use of chlorosulfonic acid.[23]

  • Amination: React the thiophene-2-sulfonyl chloride with ammonia (e.g., ammonium hydroxide) or a desired primary or secondary amine in a suitable solvent like acetone or THF to yield the final this compound analog.

  • Purification: Purify the final compound using standard techniques such as recrystallization or column chromatography.

Biological Evaluation

The biological evaluation of this compound analogs is target-specific. For example:

  • Carbonic Anhydrase Inhibition Assays: The inhibitory activity against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

  • Kinase Inhibition Assays: The potency of CDK inhibitors is measured using in vitro kinase assays, often employing radiometric or fluorescence-based methods to quantify kinase activity in the presence of the inhibitor.

  • Anticancer Activity Assays: The cytotoxic effects of the compounds are evaluated against various cancer cell lines using assays such as the MTT or SRB assay to determine the IC₅₀ values.

  • Antimicrobial Assays: The antimicrobial activity is assessed by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria or fungi.

Computational Studies: Guiding Rational Design

Computational chemistry plays a vital role in understanding the SAR of this compound analogs.[24][25][26][27] Molecular docking studies are frequently employed to predict the binding modes of these inhibitors within the active sites of their target proteins.[8] These studies provide valuable insights into the key interactions that govern binding affinity and selectivity, thereby guiding the design of more potent and selective analogs.

Furthermore, density functional theory (DFT) calculations are used to investigate the electronic properties, such as HOMO-LUMO energy gaps, and geometric parameters of the this compound derivatives, which can be correlated with their biological activity.[24][26][27]

Summary of Structure-Activity Relationships

The following table summarizes the key SAR findings for this compound analogs across different biological targets.

Target Enzyme/ProteinKey Structural Requirements for Activity
Carbonic Anhydrases - Unsubstituted -SO₂NH₂ group is essential. - Substituents at C4 and C5 influence isoform selectivity.[7] - Fused ring systems (e.g., benzo[b]thiophene) can enhance potency.[10]
Cyclin-Dependent Kinases - Large, planar aromatic substituents at the C4 position are critical.[13] - The sulfonamide group interacts with the kinase hinge region.
Anticancer (General) - Appending other biologically active heterocyclic or aromatic moieties can lead to potent cytotoxicity.[14][15]
Antimicrobial - The combination of the thiophene and sulfonamide moieties forms a promising antibacterial pharmacophore.[17]

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated for this class of compounds provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring novel substitution patterns, developing more selective inhibitors for specific enzyme isoforms or protein targets, and applying advanced computational methods to further refine the design process. The versatility and proven track record of thiophene-2-sulfonamides ensure their continued prominence in the field of medicinal chemistry for years to come.

References

  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., & Schwam, H. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(3), 978-983. [Link]
  • Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]
  • Ponticello, G. S., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 31(10), 1919-1925. [Link]
  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5030. [Link]
  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5030. [Link]
  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., & Schwam, H. (1991). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Masaki, H., et al. (2003). Structure-activity relationship of benzo[b]this compound derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088. [Link]
  • Various Authors. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide...
  • Alım, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1839-1848. [Link]
  • Mubarik, A., et al. (2021).
  • Various Authors. (n.d.). Some reported antibacterial that contain thiophene and sulfonamide...
  • Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
  • Various Authors. (n.d.). Structure–activity relationships for the bis-sulfonamides.
  • Andrews, K. T., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3954-3958. [Link]
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]
  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment.
  • Mubarik, A., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.
  • Various Authors. (n.d.). Thiophene‐sulfonamides as antimicrobial agents.
  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2824. [Link]
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar. [Link]
  • Ponticello, G. S., & Habecker, C. N. (1986). Substituted thiophene-2-sulfonamides and their preparation.
  • Archna, Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]
  • Kalliokoski, T., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 29, 115859. [Link]
  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]
  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1234567. [Link]
  • Mubarik, A., et al. (2021).
  • Various Authors. (2020). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 10(1), 135-146. [Link]
  • Various Authors. (n.d.). New Thiophene Derivatives as Antimicrobial Agents.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking Studies of Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable atomic-level insights into the interactions between small molecules and their macromolecular targets.[1] This guide offers an in-depth technical exploration of computational docking methodologies as applied to thiophene-2-sulfonamide, a scaffold of significant interest in medicinal chemistry. Thiophene derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The sulfonamide group is a classic pharmacophore, notably recognized for its role in potent enzyme inhibitors, particularly against carbonic anhydrases.[4][5] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, data interpretation, and validation—embodying a field-proven approach to ensure the generation of robust and reliable computational data.

Introduction: The Scientific Imperative

The convergence of the thiophene ring and a sulfonamide moiety creates a privileged scaffold in drug discovery. Thiophenes are versatile aromatic heterocycles, while sulfonamides are potent zinc-binding groups crucial for inhibiting metalloenzymes like carbonic anhydrases (CAs).[4][6] CAs are implicated in numerous pathologies, including glaucoma, edema, and cancer, making them high-value therapeutic targets.[5][7]

Computational docking allows us to virtually screen, prioritize, and analyze how derivatives of this compound might bind to a target protein before committing to costly and time-consuming synthesis and in vitro testing.[8][9] The primary objectives of a docking study are to predict the preferred binding orientation (pose) of the ligand within the receptor's active site and to estimate the strength of this interaction via a scoring function.[1][10] This predictive power accelerates the hit-to-lead optimization cycle and facilitates a more rational approach to drug design.[11]

Foundational Principles: More Than Just an Algorithm

At its core, molecular docking seeks to solve two interconnected challenges: the sampling problem (exploring the vast conformational space of the ligand and receptor) and the scoring problem (accurately ranking the generated poses).[1]

  • Sampling Algorithms: These algorithms generate a diverse set of ligand conformations and orientations within the binding pocket. Common methods include genetic algorithms, Monte Carlo simulations, and fragment-based approaches.

  • Scoring Functions: These are mathematical models used to approximate the binding free energy of a protein-ligand complex.[12] They evaluate factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties to assign a numerical score to each pose.[13] A lower (more negative) score generally indicates a more favorable binding affinity.[14] It is critical to understand that these scores are approximations; their primary utility lies in ranking compounds and poses, not in providing absolute binding energy values.[15]

A Validated Experimental Workflow: From Sequence to Interaction

This section details a comprehensive, step-by-step protocol for conducting a docking study of this compound against a target protein, such as human Carbonic Anhydrase II (hCA II). We will use AutoDock Vina, a widely used and validated open-source docking engine known for its speed and accuracy, as our primary tool.[16]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation p1 Target Selection (e.g., hCA II, PDB: 1AZM) p2 Protein Preparation - Remove water, ligands - Add hydrogens - Assign charges p1->p2 p3 Ligand Preparation - 2D to 3D conversion - Energy Minimization - Define rotatable bonds p2->p3 d1 Grid Box Generation (Define Search Space) p3->d1 d2 Run Docking (AutoDock Vina) d1->d2 a1 Pose Analysis - Scoring Function - Clustering d2->a1 a2 Interaction Visualization (Hydrogen Bonds, Hydrophobic) a1->a2 a3 Validation - Redocking - MD Simulation (Optional) a2->a3

Figure 1: A comprehensive workflow for computational molecular docking.
Step 1: Target Protein Preparation

The quality of your starting protein structure is paramount for a meaningful docking result.

  • Protocol:

    • Obtain Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we will use human Carbonic Anhydrase II complexed with a sulfonamide inhibitor (PDB ID: 1AZM).[17]

    • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[18][19] Remove all non-essential components:

      • Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "structural water"), all solvent molecules should be deleted.[20]

      • Co-crystallized Ligands & Ions: Remove the original ligand and any ions not essential for structural integrity or catalysis. This clears the binding site for docking.

      • Alternate Conformations & Chains: If the PDB file contains multiple protein chains (for a monomeric target) or alternate side-chain conformations, retain only the most relevant or highest-occupancy ones.[18]

    • Structural Refinement:

      • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[20]

      • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger or AMBER charges). This is crucial for evaluating electrostatic interactions.[21]

      • Repair Missing Residues: If there are gaps in the structure, they may need to be modeled using loop-building algorithms, though this should be approached with caution.[20]

    • Final Output: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[21]

  • Causality: A clean, properly protonated, and correctly charged receptor structure ensures that the scoring function can accurately calculate interaction energies. Removing extraneous molecules prevents them from interfering with the ligand docking process.

Step 2: Ligand Preparation (this compound)

The ligand must be converted into a suitable 3D format with minimized energy.

  • Protocol:

    • Obtain/Draw Structure: Draw the 2D structure of this compound using software like ChemDraw or Marvin Sketch, or download its structure from a database like PubChem.

    • 2D-to-3D Conversion: Convert the 2D drawing into a 3D structure.

    • Energy Minimization: This is a critical step. Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) with a tool like Avogadro or Open Babel.[22][23][24] This process removes atomic clashes and finds a low-energy, stable conformation of the ligand.[22]

    • Define Torsions: The docking software needs to know which bonds in the ligand are rotatable. This is typically handled automatically by tools like AutoDock Tools.

    • Final Output: Save the prepared ligand in the PDBQT format.

  • Causality: Energy minimization ensures the docking simulation starts with a sterically plausible ligand conformation. An unminimized structure with high internal energy can lead to inaccurate docking poses and scores.

Step 3: The Docking Simulation

With prepared inputs, the simulation can be configured and executed.

  • Protocol:

    • Define the Search Space (Grid Box): Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site of the protein.[21] The center of the box should be the geometric center of the active site, often determined from the position of a co-crystallized ligand in a reference structure. The size should be large enough to allow the ligand to rotate and translate freely but not so large as to needlessly increase computation time.

    • Create Configuration File: Prepare a text file (conf.txt) that specifies the file paths for the receptor and ligand, the center and size of the grid box, and an optional exhaustiveness parameter, which controls the computational effort of the search.

    • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Causality: The grid box focuses the computational search on the area of interest, making the docking process efficient.[21] The scoring function evaluates ligand poses only within this defined space.

Post-Docking Analysis: Deriving Meaning from Data

Step 1: Analyzing Poses and Scores
  • Protocol:

    • Rank by Score: The output file (typically a PDBQT or MOL2 file) will contain multiple binding modes (e.g., 9 by default in Vina), ranked by their binding affinity score in kcal/mol.[16] The top-ranked pose (Mode 1) is the most favorable according to the scoring function.

    • Cluster Analysis: Examine the Root Mean Square Deviation (RMSD) between the different poses. If the top-scoring poses are structurally similar (low RMSD between them), it suggests a well-defined and favorable binding site. Large variations may indicate a shallow binding pocket or multiple possible binding modes.

    • Visual Inspection: Load the protein and the docked ligand poses into a visualization program. Critically assess the top poses. Do they make chemical sense? Are there steric clashes? Is the sulfonamide group interacting with key active site residues, particularly the catalytic zinc ion in carbonic anhydrase?[5]

Data Presentation: A Case Study Example

To illustrate, consider a hypothetical docking of this compound and two derivatives against human Carbonic Anhydrase II.

CompoundStructureBinding Affinity (kcal/mol)Key Interactions with hCA II (PDB: 1AZM)
This compound Thiophene ring with a sulfonamide group-7.2Sulfonamide coordinates with Zn2+; H-bond with Thr199
Derivative A (5-chloro-)Chloro-substituted thiophene ring-7.8As above; Cl forms halogen bond with Leu198
Derivative B (5-methyl-)Methyl-substituted thiophene ring-7.4As above; Methyl group in hydrophobic pocket (Val121)
Step 2: Visualizing Key Interactions
  • Protocol:

    • Use tools like BIOVIA Discovery Studio or PyMOL to generate 2D and 3D diagrams of the protein-ligand interactions for the best pose.

    • Identify and map key interactions:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Ionic/Electrostatic Interactions: Important for charged groups.

      • Coordination Bonds: In metalloenzymes, the interaction between a ligand's functional group (like the sulfonamide) and the metal cofactor (Zn2+) is often the most critical anchor.[5]

  • Causality: Visualization transforms numerical scores into a structural hypothesis. It allows you to understand why a ligand is predicted to bind well, providing a clear rationale for its mechanism of action and guiding the next steps in lead optimization.[25]

G cluster_protein hCA II Active Site Ligand Thiophene-2- Sulfonamide Zn Zn2+ Ion Ligand->Zn Coordination Bond (Sulfonamide SO2) Thr199 Thr199 Ligand->Thr199 Hydrogen Bond His94 His94 Ligand->His94 van der Waals Val121 Val121 Ligand->Val121 Hydrophobic Interaction

Figure 2: Key molecular interactions between this compound and hCA II.

The Imperative of Validation: Ensuring Trustworthiness

A docking result is a computational prediction, not an experimental fact. Validation is essential to build confidence in the model.

  • Redocking: The most fundamental validation check. Extract the co-crystallized ligand from the original PDB file (e.g., the inhibitor in 1AZM) and dock it back into its own receptor.[26] The docking protocol is considered valid if it can reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[27] This confirms that the chosen software and parameters can find the correct solution when the answer is known.

  • Cross-Docking: Dock a known active compound into a different conformation of the same protein (or a highly homologous one) to check if the protocol is robust to minor structural changes.

  • Correlation with Experimental Data: If you dock a series of compounds with known biological activities (e.g., IC50 values), a successful docking protocol should show a reasonable correlation between the docking scores and the experimental affinities.[28]

  • Molecular Dynamics (MD) Simulation: For high-value hits, running an MD simulation on the docked complex can assess the stability of the predicted binding pose and interactions over time in a simulated physiological environment.[28]

Conclusion and Future Outlook

Computational docking of this compound provides a powerful, resource-efficient platform for hypothesis generation in drug discovery. By following a rigorous and validated workflow—from meticulous preparation of both receptor and ligand to critical analysis and validation of the results—researchers can gain profound insights into molecular recognition. This guide has outlined not just the "how" but the "why" behind each step, empowering scientists to move beyond black-box operations toward a scientifically sound and predictive computational methodology. The ultimate goal is to leverage these in silico predictions to design and synthesize novel, potent, and selective therapeutic agents with greater speed and precision.

References

  • G. H. Grant, G. A. Ja, & K. R. Richards. (2006). Molecular docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
  • M. A. S. D. S. T. S. K. A. A. S. S. A. M. M. S. A. A. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. Cureus. [Link]
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
  • P. S. S. S. S. A. A. S. C. (2023). Basics, types and applications of molecular docking: A review.
  • K. Dudhat. (2022). Panoramic Review on Progress and Development of Molecular Docking.
  • N. A. T. T. (2022). How to validate the molecular docking results ?
  • A. V. P. (2018). Autodock_Vina Protocol. Scribd. [Link]
  • A. C. (2021). How can I validate docking result without a co-crystallized ligand?
  • A. H. (2021). How to validate molecular docking results with no proper crystal structure??
  • G. A. (2024). Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
  • T. T. T. G. G. H. H. K. K. P. P. R. R. S. S. W. W. (2010).
  • A. D. (2020). How I can analyze and present docking results?
  • Richardson, R. J. (2019). Molecular docking proteins preparation.
  • Unknown. (n.d.). 6. Preparing the protein and ligand for docking. Read the Docs. [Link]
  • Pogorelov, T. V. (2020). Tutorial - Protein-ligand docking with MOE. School of Chemical Sciences KB. [Link]
  • Unknown. (n.d.). Lessons from Docking Validation.
  • S. C. (2015). How do I perform energy minimization of ligands before docking?
  • S. A. A. S. A. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. (2018).
  • S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. (2015).
  • Unknown. (2022).
  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
  • Unknown. (n.d.). Scoring functions for docking. Wikipedia. [Link]
  • S. P. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. (2020).
  • Huang, S., & Zou, X. (2010). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. NIH. [Link]
  • D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. (2018). Scoring Functions in Docking Experiments. IGI Global. [Link]
  • N. A. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. N. (2025). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. [Link]
  • D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. D. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]
  • S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. (2022). Synthesis of thiophenes having the biologically active sulfonamide (59–61) and 3-methylisoxazole 12,4-methoxybenzo[d]thiazole (62).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PubMed Central. [Link]
  • Unknown. (n.d.). AutoDock Vina. AutoDock Vina. [Link]
  • Unknown. (2018). (PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Panda, P. K. (2025).
  • Unknown. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. GitHub. [Link]
  • Köksal, Z., & others. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • Köksal, Z., & others. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]
  • Unknown. (2024).
  • Unknown. (2025).
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021).
  • Zhang, Y., & others. (n.d.). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PubMed Central. [Link]
  • Esposito, E. X., Baran, K., Kelly, K., & Madura, J. D. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. PubMed. [Link]
  • Unknown. (2025). docking studies on novel human carbonic anhydrase ii.

Sources

Thiophene-2-Sulfonamide Derivatives as Kinase Inhibitors: From Scaffold to Clinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The Central Role of Kinases and the Promise of the Thiophene-2-Sulfonamide Scaffold

Protein kinases are fundamental regulators of cellular signaling, controlling processes such as cell growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

Within the vast chemical space of kinase inhibitors, the this compound moiety has emerged as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The thiophene ring is a versatile and stable aromatic system, while the sulfonamide group is an exceptional hydrogen bond donor and acceptor, a critical feature for interacting with the ATP-binding site of kinases.[3][4] This combination provides a robust foundation for developing potent and selective inhibitors against a range of kinase targets. Thiophene-containing compounds have seen significant success, with numerous FDA-approved drugs across various therapeutic areas.[5]

This guide will provide a technical overview of this scaffold, focusing on key kinase targets, the causality behind medicinal chemistry strategies, and the practical methodologies for advancing a discovery program.

Structural Basis of Inhibition: The Kinase Hinge and the Sulfonamide Anchor

The ATP-binding site of most kinases contains a flexible "hinge" region that connects the N- and C-terminal lobes of the catalytic domain. This region forms critical hydrogen bonds with the adenine ring of ATP to anchor it in place. The primary mechanism of action for many Type I and Type II kinase inhibitors is to mimic this interaction.

The this compound scaffold is exquisitely suited for this role. The sulfonamide group (-SO₂NH₂) acts as a potent "hinge-binder," typically forming one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. The thiophene ring serves as a stable, planar core that orients the sulfonamide for optimal interaction while providing vectors for chemical modification to achieve potency and selectivity.

cluster_0 Kinase ATP Binding Site cluster_1 This compound Inhibitor hinge Hinge Region (e.g., Cys, Met) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) p_loop P-Loop (Glycine-rich) scaffold Thiophene Ring (R1, R2 substituents for selectivity/potency) scaffold->gatekeeper Van der Waals / Hydrophobic Interactions scaffold->p_loop Potential Interactions sulfonamide Sulfonamide Group (-SO2NH-R) sulfonamide->hinge Hydrogen Bonds (Key Anchoring Interaction)

Figure 1: General binding mode of a this compound inhibitor in a kinase ATP pocket.

Case Study: Targeting Cyclin-Dependent Kinase 5 (CDK5)

The discovery of 4-(1,3-benzothiazol-2-yl)this compound as a moderately potent inhibitor of CDK5 provides an excellent case study in scaffold optimization.[6][7] CDK5 is implicated in neurodegenerative diseases, making it an attractive therapeutic target.

Initial high-throughput screening identified the parent compound. Subsequent structure-activity relationship (SAR) studies explored modifications at the 5-position of the benzothiazole ring. X-ray crystallography revealed an unusual binding mode where the inhibitor interacts with the kinase hinge region via a bridging water molecule, a critical insight for guiding further design.[7]

Structure-Activity Relationship Data
CompoundSubstitution (R)CDK5/p25 IC₅₀ (nM)Selectivity vs. CDK2Reference
4a H551~20-fold[7]
4b 5-F35~20-fold[7]
4c 5-Cl49>20-fold[7]
4d 5-CH₃160>10-fold[7]

This table summarizes key data points. The causality is clear: small, electron-withdrawing groups at the 5-position of the benzothiazole moiety enhance potency, with the 5-fluoro substitution providing a significant improvement.

Synthetic Methodologies: A Validated Approach

A robust and scalable synthetic route is paramount for any drug discovery program. The Suzuki-Miyaura cross-coupling reaction is a field-proven method for synthesizing aryl-substituted thiophene derivatives with high yields and functional group tolerance.[8]

Experimental Protocol: Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki Coupling

This protocol describes a self-validating system for generating a library of analogs for SAR studies.

1. Materials and Reagents:

  • 5-Bromothis compound

  • Appropriate arylboronic acid or ester

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

2. Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromothis compound (1.0 eq).

  • Add the desired arylboronic acid (1.1 - 1.5 eq).

  • Add the base (2.0 - 3.0 eq).

  • Add the Palladium(0) catalyst (0.01 - 0.05 eq).

  • Add the degassed solvent system. The choice of solvent and base is interdependent and must be optimized for substrate compatibility.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is self-validating; complete consumption of the starting bromide indicates success.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthis compound.

3. Characterization:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

start Starting Materials (5-Bromothis compound, Arylboronic Acid) reaction Suzuki Coupling (Pd(0) Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (5-Arylthis compound) purify->product analysis Characterization (NMR, HRMS) product->analysis

Figure 2: Workflow for the synthesis of 5-arylthis compound derivatives.

In Vitro Profiling: A Kinase Inhibition Screening Cascade

Identifying a potent compound is only the first step. A rigorous screening cascade is essential to evaluate selectivity, mechanism of action, and cellular activity.

Experimental Protocol: ELISA-Based Kinase Inhibition Assay (e.g., for BRAF V600E)

This protocol is adapted from methodologies used to identify novel BRAF inhibitors and represents a reliable method for quantifying kinase activity.[9]

1. Principle:

  • This assay measures the phosphorylation of a substrate (e.g., MEK1) by the target kinase (e.g., BRAF V600E). An antibody specific to the phosphorylated substrate is used for detection.

2. Step-by-Step Procedure:

  • Coating: Coat a 96-well high-binding microplate with the kinase substrate (e.g., recombinant MEK1 protein) overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Addition: Add serial dilutions of the this compound test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Initiate the reaction by adding the kinase (e.g., BRAF V600E) and ATP solution. Incubate for a defined period (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

  • Washing: Stop the reaction by washing the plate as described in step 2.

  • Primary Antibody: Add the primary antibody (e.g., anti-phospho-MEK) and incubate for 1-2 hours.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution (e.g., 2N H₂SO₄).

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

hts Primary Screen (Single Concentration) ic50 IC50 Determination (Dose-Response Curve) hts->ic50 Confirm Hits selectivity Selectivity Profiling (Panel of Kinases) ic50->selectivity Prioritize Potent Hits cellular Cellular Assays (Target Engagement, Anti-proliferative) selectivity->cellular Prioritize Selective Hits adme In Vitro ADME/Tox (Metabolic Stability, hERG, etc.) cellular->adme Validate Cellular Activity lead_opt Lead Optimization adme->lead_opt Identify Leads with Drug-like Properties

Figure 3: A typical kinase inhibitor screening and lead identification cascade.

Conclusion and Future Perspectives

The this compound scaffold represents a validated and highly tractable starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the conserved kinase hinge region provides a strong foundation for potency, while the versatile thiophene core allows for extensive chemical exploration to achieve selectivity and desirable ADME properties.

Future work in this area will likely focus on:

  • Targeting Novel Kinases: Applying this scaffold to less-explored kinases implicated in diseases beyond cancer.

  • Multi-Target Inhibitors: Designing derivatives that modulate multiple nodes in a signaling pathway, a potential strategy to overcome drug resistance.[10]

  • Improving Drug-like Properties: Continued optimization of solubility, metabolic stability, and oral bioavailability to produce viable clinical candidates.

By integrating rational structural design with robust synthetic chemistry and a rigorous biological evaluation cascade, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate.
  • Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central.
  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate.
  • Synthesis of 5-arylthis compound (3a-k). ResearchGate.
  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar.
  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Structure-activity relationship of benzo[b]this compound derivatives as novel human chymase inhibitors. PubMed.
  • This compound | 6339-87-3 | FT40893. Biosynth.
  • Thiophene-and thiazolesulfonamides as antineoplastic agents. Google Patents.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
  • Therapeutic importance of synthetic thiophene. PubMed Central.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
  • Antiangiogenic Tyrosine Kinase Inhibitors and Their Diverse Spectra of Inhibitory Activity: Implications for Personalized Therapy in Renal Cell Carcinoma. Seminars in Oncology.
  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central.

Sources

The Therapeutic Renaissance of Thiophene-2-Sulfonamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene-2-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of this versatile pharmacophore, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced mechanisms of action, and survey the diverse therapeutic applications of these compounds, from potent enzyme inhibitors to novel anti-infective and anticancer agents. This document is designed to be a practical and comprehensive resource, integrating established knowledge with actionable experimental protocols and insights into structure-activity relationships (SAR), thereby empowering the next wave of drug discovery in this exciting field.

Introduction: The Enduring Appeal of the this compound Core

The fusion of a thiophene ring with a sulfonamide functional group creates a molecule of significant chemical and biological versatility. Thiophene, an aromatic five-membered heterocycle containing sulfur, imparts favorable pharmacokinetic properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1] The sulfonamide group, a cornerstone of medicinal chemistry, is a key pharmacophore in a multitude of approved drugs, renowned for its ability to act as a zinc-binding group in metalloenzymes and to form crucial hydrogen bonds.[2]

This unique combination has given rise to a class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] This guide will provide a comprehensive overview of the key therapeutic areas where thiophene-2-sulfonamides have shown significant promise, with a focus on their potential as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial drugs.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of thiophene-2-sulfonamides typically involves two key stages: the formation of the thiophene ring and the introduction of the sulfonamide group. A variety of synthetic routes are available, allowing for the creation of diverse libraries of substituted analogs for SAR studies.

Synthesis of the Thiophene Ring: The Gewald Reaction

One of the most efficient and versatile methods for constructing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene compound (e.g., a cyanoester) and elemental sulfur in the presence of a base.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1-1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol, methanol, or DMF. Introduce a basic catalyst, typically a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine (catalytic to stoichiometric amounts).[6]

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 50-60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Introduction of the Sulfonamide Moiety

The sulfonamide group is typically introduced by the reaction of a primary or secondary amine with a thiophene-2-sulfonyl chloride intermediate.

  • Chlorosulfonation: Cool chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) in an ice-salt bath to -15°C to -10°C.[7]

  • Substrate Addition: Slowly add the thiophene substrate (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified time (e.g., 1 hour).

  • Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Work-up: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiophene-2-sulfonyl chloride.

  • Reaction Setup: Dissolve the desired amine (1 equivalent) in a suitable solvent (e.g., pyridine, THF, or dichloromethane) and cool in an ice bath.

  • Addition of Sulfonyl Chloride: Add the thiophene-2-sulfonyl chloride (1-1.2 equivalents) portion-wise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with dilute acid (e.g., 1N HCl) to remove excess amine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.

Therapeutic Applications and Mechanisms of Action

Thiophene-2-sulfonamides have demonstrated efficacy in a variety of therapeutic areas, primarily due to their ability to selectively interact with specific biological targets.

Carbonic Anhydrase Inhibition

A prominent and well-established application of thiophene-2-sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are implicated in various pathologies, including glaucoma, edema, and some cancers.

Mechanism of Action: The sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle.[8] The thiophene ring and its substituents can form additional interactions with amino acid residues in the active site cavity, contributing to the inhibitor's potency and selectivity for different CA isoforms.

  • Sulfonamide Group: The unsubstituted sulfonamide group (-SO₂NH₂) is essential for potent inhibition, as it directly coordinates with the active site zinc ion.

  • Thiophene Ring: The thiophene ring serves as a scaffold and its substituents can be modified to enhance binding affinity and selectivity. For instance, bicyclic thienothiazene-6-sulfonamide skeletons have shown advantageous conformational restraints compared to monocyclic thiophenedisulfonamides.

  • Substituents: The nature and position of substituents on the thiophene ring significantly influence inhibitory activity. Hydrophobic substituents can interact with hydrophobic pockets in the active site, while other groups can form hydrogen bonds with nearby residues.[8]

Compound Modification hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM)
DorzolamideThienothiopyran-2-sulfonamide6000.18-
AcetazolamideThiadiazole-sulfonamide-1225
BrinzolamideThienothiazine-6-sulfonamide-3.14.7
Thienyl-substituted pyrazoline benzenesulfonamide 1Varied pyrazoline substituent232.16342.07-
Thienyl-substituted pyrazoline benzenesulfonamide 2Varied pyrazoline substituent637.7089.43-

Table 1: Comparative inhibitory activity of selected sulfonamides against human carbonic anhydrase (hCA) isoforms. Data compiled from multiple sources.

This assay is based on the esterase activity of carbonic anhydrase, which can be conveniently monitored spectrophotometrically.[8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh).

    • Inhibitor Stock Solutions: Prepare serial dilutions of test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor working solution (or DMSO for control).

    • Add 20 µL of a diluted CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Anticancer Activity

Numerous this compound derivatives have exhibited significant cytotoxic activity against a range of cancer cell lines.[9][10] Their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.

Mechanism of Action: The precise mechanisms of action can vary depending on the specific chemical structure. Some derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle.[10] Others can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases 3, 7, and 9.[11][12][13]

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[10][16][17]

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Antimicrobial Activity

Thiophene-2-sulfonamides have demonstrated promising activity against a range of pathogenic bacteria, including drug-resistant strains.[2][18]

Mechanism of Action: While some sulfonamides act as antimetabolites by inhibiting dihydropteroate synthase in the folate synthesis pathway, many thiophene-2-sulfonamides exhibit a different mechanism of action.[6] Recent studies suggest that some derivatives can disrupt the bacterial cell membrane, leading to increased permeability and cell death.[6][18] This can involve interactions with outer membrane proteins (OMPs).[18]

This assay utilizes fluorescent probes to assess the integrity of the bacterial inner and outer membranes.[9][19][20]

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS or HEPES).

  • Outer Membrane Permeabilization (NPN Assay):

    • Add the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to the bacterial suspension.

    • Add the test compound and monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has entered the outer membrane, which becomes fluorescent in the hydrophobic environment.

  • Inner Membrane Permeabilization (ONPG Assay):

    • Use a bacterial strain that expresses β-galactosidase but lacks the lactose permease (e.g., E. coli ML-35).

    • Add the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG) to the cell suspension.

    • Add the test compound and measure the absorbance at 420 nm over time. An increase in absorbance indicates that ONPG has crossed the inner membrane and is being hydrolyzed by the intracellular β-galactosidase.

  • Cell Lysis: Resuspend bacterial cells in a suitable buffer and lyse them using methods such as sonication or a French press.

  • Membrane Fractionation: Separate the inner and outer membranes by sucrose density gradient centrifugation.

  • OMP Solubilization: Solubilize the OMPs from the outer membrane fraction using detergents such as Triton X-100 or Sarkosyl.

  • Analysis: Analyze the extracted OMPs by SDS-PAGE to observe changes in the protein profile in response to treatment with thiophene-2-sulfonamides.

Visualization of Key Pathways and Workflows

Synthetic Workflow for Thiophene-2-Sulfonamides

Synthesis_Workflow Ketone Ketone/ Aldehyde Gewald Gewald Reaction Ketone->Gewald ActiveMethylene Active Methylene Compound ActiveMethylene->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Base Base Base->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene ChlorosulfonicAcid Chlorosulfonic Acid Aminothiophene->ChlorosulfonicAcid Chlorosulfonation SulfonylChloride Thiophene-2-sulfonyl Chloride ChlorosulfonicAcid->SulfonylChloride SulfonamideFormation Sulfonamide Formation SulfonylChloride->SulfonamideFormation Amine Primary/Secondary Amine Amine->SulfonamideFormation FinalProduct This compound Derivative SulfonamideFormation->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

Anticancer Mechanism: Induction of Apoptosis

Apoptosis_Pathway ThiopheneSulfonamide This compound Derivative Tubulin Tubulin Polymerization ThiopheneSulfonamide->Tubulin Inhibition Mitochondria Mitochondrial Membrane Depolarization ThiopheneSulfonamide->Mitochondria G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Proposed mechanism of anticancer activity via apoptosis induction.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of extensive chemical diversity, while its ability to interact with a wide range of biological targets provides a broad therapeutic window. The insights into the SAR of these compounds as carbonic anhydrase inhibitors have led to the development of clinically successful drugs. The emerging data on their anticancer and antimicrobial activities, particularly against resistant pathogens, highlight their potential to address significant unmet medical needs.

Future research in this area should focus on several key aspects. Firstly, the elucidation of novel molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be crucial for rational drug design. Secondly, the application of modern drug delivery strategies, such as nanoparticle formulation, could enhance the therapeutic efficacy and reduce potential off-target effects. Finally, continued exploration of the vast chemical space around the this compound core, guided by computational modeling and high-throughput screening, will undoubtedly uncover new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundation for these future endeavors, providing the necessary tools and knowledge to unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Vedani A, Meyer EF Jr. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci. 1984 Mar;73(3):352-8.
  • Some reported antibacterial that contain thiophene and sulfonamide... ResearchGate.
  • Stams T, Chen Y, Boriack-Sjodin PA, Hurt JD, Jin J, Liao J, Priest DG 2nd, Ramamurthy V, Schmitz U, Smith GM, Spencer RW, Todderud G, Wu Y, Lesburg CA. Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Sci. 2000 Jan;9(1):153-61.
  • Di Fiore A, De Simone G, D'Amico A, Pedone C, Scozzafava A, Supuran CT. Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorg Chem. 2018 Dec;81:642-648.
  • Nocentini A, Gratteri P, Supuran CT. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2018 Sep 28;23(10):2527.
  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate.
  • Pérez-Pérez M, Conde-Álvarez R, Martínez-García MÁ, et al. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol. 2022;13:968802.
  • Substituted thiophene-2-sulfonamides and their preparation. Google Patents.
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org.
  • Al-Abdullah ESH, Al-Harbi NO, Al-Ghamdi SAM, et al. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Med Chem. 2021;13(15):1289-1302.
  • Ghorab MM, Bashandy MS, Alsaid MS. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharm. 2014 Dec;64(4):419-31.
  • Ghorab MM, Bashandy MS, Alsaid MS. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharm. 2014 Dec;64(4):419-31.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate.
  • Pérez-Pérez M, Conde-Álvarez R, Martínez-García MÁ, et al. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol. 2022;13:968802.
  • Al-Warhi T, El-Gamal MI, Anbar A, et al. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine (Lond). 2021;16(11):921-937.
  • Yang C, Chen S, Zhou M, et al. Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem. 2014;9(6):1235-1246.
  • Wudl F, Chapman OL. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorg Med Chem Lett. 2001 May 21;11(10):1279-82.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
  • Gewald Reaction. Organic Chemistry Portal.
  • Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride. PrepChem.com.
  • Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. PMC.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC.
  • Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab.
  • What are some good protocols for native outer membrane protein extraction from E. coli?. ResearchGate.
  • de la Cruz A, López-Cadenas C, Anel A, et al. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. Oncogene. 2003;22(32):4947-4958.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Substituted thiophene-2-sulfonamides and their preparation. Google Patents.
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
  • Isolation of the Outer Membrane and Characterization of the Major. Centre for Microbial Diseases and Immunity Research.
  • ReadyPrep™ Protein Extraction Kit (Membrane II) Instruction Manual. Bio-Rad.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Two-step purification of outer membrane proteins. PMC.
  • Synthesis of 5-arylthis compound (3a-k). ResearchGate.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC.
  • thiophenol. Organic Syntheses Procedure.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Thiophene-2-sulfonamide

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the thiophene ring system, particularly when functionalized with a sulfonamide group, represents a privileged structure. This compound (C₄H₅NO₂S₂) is a foundational building block for a diverse range of therapeutic agents, valued for its role in developing carbonic anhydrase inhibitors and other biologically active molecules.[1] Its utility as a synthetic intermediate and its presence as a transformation product of certain agrochemicals further underscore the need for its unambiguous characterization.[2][3]

For the medicinal chemist or process development scientist, absolute certainty in molecular structure and purity is non-negotiable. This guide provides an in-depth, field-proven perspective on the multi-technique spectroscopic analysis of this compound. We will move beyond simple data reporting to explore the why behind the spectral features, offering a robust framework for the structural elucidation of this and related compounds using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: Molecular Mass and Fragmentation Pathway Analysis by Mass Spectrometry

Mass spectrometry serves as the initial checkpoint in structural verification, providing a precise molecular weight and invaluable clues about the molecule's composition and stability through fragmentation analysis. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the technique of choice, offering a soft ionization method that typically preserves the molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared at approximately 10 µg/mL in a suitable solvent such as methanol or acetonitrile. A trace amount of a weak base (e.g., ammonium hydroxide) can be added to the solvent to promote deprotonation and enhance signal in negative ion mode.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) equipped with an ESI source is used.

  • Analysis Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.0 to -4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-10 L/min at 200-300 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: The instrument is calibrated using a standard calibrant solution. The sample is introduced via direct infusion or through an LC system. For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Interpretation of Mass Spectra

In negative ion mode ESI-MS, this compound readily loses a proton from the acidic sulfonamide N-H group to form the deprotonated molecule, [M-H]⁻.

  • High-Resolution Data: The experimentally observed high-resolution mass for the [M-H]⁻ ion is 161.9695.[4] This correlates exceptionally well with the calculated exact mass of 161.9689 for the molecular formula C₄H₄NO₂S₂⁻, confirming the elemental composition.[4]

  • Fragmentation Analysis (MS/MS): The fragmentation of arylsulfonamides is well-documented and provides a characteristic signature.[5][6] The primary fragmentation pathway upon CID involves the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da.[5][7] This rearrangement is a key diagnostic feature for this class of compounds.

Below is a logical diagram illustrating the primary fragmentation pathway for this compound.

G M_H [M-H]⁻ m/z 162 Fragment [C₄H₄NS]⁻ m/z 98 M_H->Fragment -SO₂ SO2 SO₂ (Neutral Loss, 64 Da)

Caption: Structure and numbering of this compound.

Interpretation of the ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity).

  • Sulfonamide Protons (-NH₂): A broad singlet appears at 7.66 ppm , integrating to 2H. [4]This signal is characteristic of sulfonamide protons. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.

  • Thiophene Ring Protons: The three protons on the thiophene ring are all in distinct chemical environments and are coupled to each other, resulting in a complex and informative splitting pattern.

    • H5 (7.85 ppm, dd, J = 5.0, 1.4 Hz): This proton is the most downfield of the ring protons. Its deshielding is due to the anisotropic effect of the adjacent sulfur atom (S1) and the electron-withdrawing effect of the sulfonamide group. It appears as a doublet of doublets because it is coupled to H4 (ortho coupling, J ≈ 5.0 Hz) and to H3 (meta coupling, J ≈ 1.4 Hz).

    • H3 (7.55 ppm, dd, J = 3.7, 1.4 Hz): This proton is deshielded by the adjacent electron-withdrawing sulfonamide group. It appears as a doublet of doublets due to coupling with H4 (ortho coupling, J ≈ 3.7 Hz) and H5 (meta coupling, J ≈ 1.4 Hz).

    • H4 (7.15 ppm, dd, J = 5.0, 3.7 Hz): This proton is the most upfield of the ring protons. It appears as a doublet of doublets, showing coupling to both its neighbors, H5 (J ≈ 5.0 Hz) and H3 (J ≈ 3.7 Hz).

Interpretation of the ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms of the thiophene ring.

  • C2 (145.7 ppm): This quaternary carbon, directly attached to the strongly electron-withdrawing sulfonamide group, is the most deshielded and appears furthest downfield. [4]* C5 (131.1 ppm): This carbon is adjacent to the ring sulfur atom and is deshielded relative to the other CH carbons. [4]* C3 (130.0 ppm): This carbon is ortho to the sulfonamide-bearing carbon and is deshielded. [4]* C4 (127.3 ppm): This carbon is the most shielded of the ring carbons, being furthest from the electron-withdrawing substituent. [4]

Data Summary: NMR Spectroscopy

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.85dd5.0, 1.41HH5
7.66s---2H-SO₂NH₂
7.55dd3.7, 1.41HH3
7.15dd5.0, 3.71HH4

¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
145.7C2
131.1C5
130.0C3
127.3C4

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unequivocal structural confirmation of this compound. MS confirms the molecular formula, IR identifies the critical sulfonamide and thiophene functional groups, and NMR elucidates the precise connectivity of the carbon-hydrogen framework. This integrated analytical approach forms a self-validating system, ensuring the scientific integrity required for research and drug development applications. The data and interpretations presented in this guide serve as a benchmark for the analysis of this important heterocyclic building block.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes.
  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • The Infrared Absorption Spectra of Thiophene Deriv
  • Infrared spectra of sulfonamide derivatives. II.
  • Synthesis of thiophenes having the biologically active sulfonamide...
  • 6339-87-3 | this compound. Tetrahedron. [Link]
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
  • Synthesis, Characterization of thiophene derivatives and its biological applications. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]
  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). [Link]
  • Thiophene-2-sulfonyl chloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Infrared and NMR Spectra of Arylsulphonamides.
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • This compound. Aldlab Chemicals. [Link]
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]
  • Infrared Spectra of Sulfones and Related Compounds.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Thiophene. NIST WebBook. [Link]
  • Infrared Spectra of Thioamides and Selenoamides. SciSpace. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Thiophene-2-Sulfonamide in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its electron-rich nature and its role as a bioisostere for phenyl rings.[1] This five-membered heterocycle is a cornerstone in the development of a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer and antimicrobial compounds.[1][2][3][4][5] When functionalized with a sulfonamide group, the resulting thiophene-sulfonamide core becomes a powerful pharmacophore. Sulfonamides are themselves a critical class of drugs, and their combination with a thiophene moiety offers a versatile platform for creating compounds with tailored biological activities.[2][5]

Understanding the three-dimensional structure of this compound at an atomic level is paramount for rational drug design. The precise arrangement of atoms, the nature of intermolecular interactions, and the overall crystal packing dictate crucial physicochemical properties such as solubility, stability, and bioavailability. Furthermore, a detailed structural understanding allows for the targeted design of derivatives with enhanced binding affinity to biological targets. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound, offering both theoretical insights and practical protocols for researchers in the field.

Part 1: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The unambiguous determination of the three-dimensional atomic arrangement of a molecule is most powerfully achieved through single-crystal X-ray diffraction.[6] This technique relies on the principle that a crystal, with its highly ordered internal structure, will diffract an incident beam of X-rays in a predictable pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice.[7]

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. For small molecules like this compound, this process is generally well-established and can provide exceptionally high-resolution data.[7]

Experimental Workflow for Crystal Structure Determination

The process can be logically divided into four key stages: crystal growth, data collection, structure solution and refinement, and finally, data analysis and interpretation.

experimental_workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Analysis & Validation synthesis Synthesis of This compound crystallization Crystal Growth synthesis->crystallization Slow Evaporation, Vapor Diffusion data_collection X-ray Data Collection crystallization->data_collection Mounting & Screening structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Pattern (Intensities) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model analysis Structural Analysis & Interpretation structure_refinement->analysis Refined Structure validation Validation & Deposition (CIF) analysis->validation Final Checks

Caption: Experimental workflow for the crystal structure analysis of this compound.

Part 2: From Powder to Picture: A Practical Guide

Step 1: Synthesis and Crystallization of this compound

The journey begins with the synthesis of the target compound. This compound can be synthesized from 2-thiophenesulfonyl chloride by reacting it with ammonium hydroxide.[8]

Protocol for Synthesis:

  • Add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol) to a 25% ammonium hydroxide solution (5 mL).

  • Reflux and stir the mixture at 50°C for 15 hours.

  • Filter the reaction mixture while hot and wash the residue with a boiling 25% aqueous ammonium hydroxide solution.

  • Remove the ammonium hydroxide solution by vacuum distillation until the ammonia odor is no longer present.

  • Recrystallize the resulting solid from water to yield this compound as a white solid.[8]

Protocol for Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. For small molecules like this compound, slow evaporation is a commonly employed and effective technique.

  • Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, single crystals. The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions) and have no visible imperfections.[7]

Step 2: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.[2][9]

Step 3: Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography.[7] For small molecules, this problem is typically solved using direct methods, which are computational algorithms that can estimate the phases from the intensity data.[7]

Once initial phases are obtained, an electron density map can be calculated, which allows for the building of an initial atomic model. This model is then refined against the experimental data. Refinement is an iterative process of adjusting atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

Part 3: The Molecular and Supramolecular Architecture of Thiophene-Sulfonamides

While a definitive crystal structure for the parent this compound is not publicly available in the Cambridge Structural Database (CSD), a detailed analysis of closely related thiophene-sulfonamide derivatives provides significant insight into the expected molecular geometry and intermolecular interactions.[3][10]

Molecular Geometry

The thiophene ring is an aromatic, planar five-membered ring.[6] The sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom.[3] The bond lengths and angles are influenced by the electron-withdrawing nature of the phenylsulfonyl group.[3]

ParameterExpected Value (Å or °)Reference
S=O Bond Length~1.43 Å[2]
S-N Bond Length~1.61 Å[2]
S-C (thiophene) Bond Length~1.76 Å[2]
O=S=O Bond Angle~118-121°[3][10]
N-S-C Bond Angle~106-108°[3][10]

Note: These values are representative and are based on published crystal structures of thiophene-sulfonamide derivatives. The actual values for this compound may vary slightly.

The widening of the O=S=O bond angle from the ideal tetrahedral angle of 109.5° is a common feature in sulfonamides and is attributed to the repulsive interaction between the two electronegative oxygen atoms.[3]

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice, and this packing is governed by intermolecular interactions. For this compound, the most significant of these are hydrogen bonds. The sulfonamide group provides both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens).

A common and robust hydrogen-bonding pattern observed in primary sulfonamides is the formation of dimers or chains through N-H···O=S interactions.[11] In these arrangements, the amino protons of one molecule interact with the sulfonyl oxygens of a neighboring molecule.[11]

Caption: A common hydrogen-bonding motif in sulfonamides, forming a dimer.

These hydrogen-bonding networks are critical in defining the crystal's overall architecture and stability. In more complex derivatives, other interactions such as C-H···O, C-H···π, and π-π stacking can also play a role in the supramolecular assembly.[10] The analysis of these interactions is often aided by techniques such as Hirshfeld surface analysis, which provides a graphical representation of the intermolecular contacts within a crystal.[9][10]

Conclusion: From Structure to Function

The crystal structure analysis of this compound and its derivatives is a vital component of modern drug discovery and development. It provides a detailed blueprint of the molecule's three-dimensional structure and the forces that govern its assembly in the solid state. This information is not merely academic; it has profound practical implications. A thorough understanding of the crystal structure allows for the prediction and modification of physicochemical properties, aids in the design of new derivatives with improved pharmacological profiles, and is essential for polymorphism screening and intellectual property protection. As a Senior Application Scientist, I assert that the rigorous application of single-crystal X-ray diffraction is an indispensable tool for unlocking the full therapeutic potential of the thiophene-sulfonamide scaffold.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI.
  • Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). (2023). National Institutes of Health.
  • Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). (2023). IUCr Journals.
  • Thiophene. (n.d.). Wikipedia.
  • Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). Der Pharma Chemica.
  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. (n.d.). PubChem.
  • Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). ResearchGate.
  • CCDC 1419862: Experimental Crystal Structure Determination. (2016). The University of Manchester.
  • This compound. (n.d.). Oakwood Chemical.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health.
  • X-ray crystallography. (n.d.). Wikipedia.
  • 5-(Thiophene-2-sulfonyl)this compound | C8H7NO4S4 | CID 4116214. (n.d.). PubChem.
  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][9]thieno[3,2-j]phenanthridine and (E). (2022). IUCr Journals.
  • Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. (2021). ACS Publications.
  • Hydrogen Bonding in Sulfonamides. (2001). PubMed.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health.
  • Scheme of the hydrogen-bonding synthon of the sulfonamide group in... (n.d.). ResearchGate.
  • (a) Classification of primary sulfonamide synthons reported in CSD and... (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Pharmacokinetics of Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Structural Approach to Pharmacokinetic Understanding

In the landscape of drug discovery and development, a comprehensive understanding of a compound's pharmacokinetic profile is paramount. This guide provides an in-depth technical exploration of the absorption, distribution, metabolism, and excretion (ADME) of thiophene-2-sulfonamide. Rather than adhering to a rigid template, the structure of this document is designed to logically unfold the journey of this molecule through a biological system. We will begin with the foundational principles governing sulfonamide and thiophene pharmacokinetics, progressively narrowing our focus to the specific attributes of this compound. This approach is intended to provide researchers, scientists, and drug development professionals with not only the "what" but also the "why" behind the experimental methodologies and expected outcomes in the pharmacokinetic evaluation of this compound and its derivatives.

Section 1: Core Principles of this compound Disposition

This compound, a molecule integrating a thiophene ring with a sulfonamide functional group, is anticipated to exhibit a pharmacokinetic profile influenced by the physicochemical properties of both moieties. The thiophene ring, a five-membered aromatic sulfur-containing heterocycle, is a common scaffold in pharmaceuticals and is known to be a target for metabolic enzymes.[1] The sulfonamide group, a cornerstone of various antimicrobial and diuretic drugs, significantly influences the drug's solubility, protein binding, and excretion characteristics.[2]

The Significance of the Thiophene Moiety

The thiophene ring is considered a "structural alert" in drug metabolism, as it can be bioactivated by cytochrome P450 (CYP450) enzymes to form reactive metabolites such as thiophene S-oxides and thiophene epoxides.[1] This bioactivation potential is a critical consideration in preclinical safety and toxicology studies. However, the presence of the thiophene ring does not invariably lead to toxicity; the overall metabolic profile and the availability of detoxification pathways are crucial determinants of the compound's safety.[1]

The Role of the Sulfonamide Group

The sulfonamide functional group confers acidic properties to the molecule, which dictates its degree of ionization at physiological pH. This, in turn, affects its absorption, distribution, and renal excretion. Sulfonamides are known to bind to plasma proteins, primarily albumin, which can influence their volume of distribution and half-life.[3] Furthermore, the sulfonamide moiety is a key pharmacophore for inhibition of enzymes like carbonic anhydrase.[4][5]

Section 2: Absorption - The Gateway to Systemic Circulation

Factors Influencing Oral Bioavailability
  • Physicochemical Properties: The melting point of this compound is 137°C. Its lipophilicity, often estimated by LogP, will be a key determinant of its ability to cross the intestinal epithelium.

  • Gastrointestinal Stability: The stability of the compound in the acidic environment of the stomach and the enzymatic milieu of the intestine will impact the amount of intact drug available for absorption.

  • Transporter Interactions: Intestinal uptake and efflux transporters can play a role in the net absorption of sulfonamides.

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

To assess the passive permeability of this compound, a Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput initial screen.

Methodology:

  • Preparation of Donor Solution: Dissolve this compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.

  • Preparation of Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Preparation of Donor Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Assembly: Add the donor solution to the donor plate and place it on top of the acceptor plate.

  • Incubation: Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as HPLC-UV.

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the filter.

    • t is the incubation time.

    • C_A(t) is the concentration in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Rationale: This in vitro system provides a rapid assessment of a compound's ability to passively diffuse across a lipid membrane, which is a primary mechanism for the absorption of many orally administered drugs.

Section 3: Distribution - Journey Throughout the Body

Once absorbed, this compound will be distributed to various tissues and organs. The extent and pattern of distribution are influenced by its binding to plasma and tissue proteins and its ability to cross biological membranes.

Plasma Protein Binding

Sulfonamides are known to bind to plasma proteins, primarily albumin.[3] The extent of this binding affects the free (unbound) concentration of the drug, which is the pharmacologically active fraction. High protein binding can limit the distribution of the drug into tissues and reduce its clearance.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Methodology:

  • Preparation of Dialysis Unit: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Sample Addition: Add plasma to one chamber and a buffer solution to the other.

  • Spiking: Add a known concentration of this compound to the plasma-containing chamber.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both chambers and determine the concentration of this compound using LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    fu = Concentration in buffer chamber / Concentration in plasma chamber

Rationale: Equilibrium dialysis is the gold standard for determining plasma protein binding as it allows for the separation of the free drug from the protein-bound drug without disturbing the equilibrium.

Section 4: Metabolism - Biotransformation and Potential for Reactive Intermediates

The metabolism of this compound is expected to be a critical determinant of its efficacy and safety profile. Both the thiophene ring and the sulfonamide group are susceptible to enzymatic biotransformation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[6][7][8][9][10]

Predicted Metabolic Pathways

Based on the known metabolism of thiophenes and sulfonamides, the following pathways are anticipated for this compound:

  • Thiophene Ring Oxidation:

    • S-oxidation: Formation of a thiophene-S-oxide, a potentially reactive metabolite.[11]

    • Epoxidation: Formation of a thiophene epoxide, another potentially reactive intermediate.[11]

    • Hydroxylation: Addition of a hydroxyl group to the thiophene ring.

  • Sulfonamide Group Metabolism:

    • N-acetylation: A common pathway for sulfonamides, though this can be species-dependent. Acetylated metabolites often have reduced solubility.[2]

    • N-hydroxylation: Can be a precursor to reactive intermediates.[7]

    • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.[2]

The metabolism of sulfonamides, particularly by CYP450 enzymes, is a key factor in both their detoxification and potential toxification.[6][7][8][9]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or animal), a NADPH-generating system (cofactor for CYP450 enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add this compound to the mixture to start the reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Rationale: This assay provides a measure of the intrinsic clearance of the compound by hepatic enzymes, which is a key parameter for predicting in vivo hepatic clearance and oral bioavailability.

Visualization of Predicted Metabolic Pathways

This compound Metabolism This compound This compound Thiophene-S-oxide Thiophene-S-oxide This compound->Thiophene-S-oxide CYP450 (S-oxidation) Thiophene Epoxide Thiophene Epoxide This compound->Thiophene Epoxide CYP450 (Epoxidation) Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite CYP450 (Hydroxylation) N-acetylated Metabolite N-acetylated Metabolite This compound->N-acetylated Metabolite NAT N-hydroxylated Metabolite N-hydroxylated Metabolite This compound->N-hydroxylated Metabolite CYP450 Reactive Metabolites Reactive Metabolites Thiophene-S-oxide->Reactive Metabolites Thiophene Epoxide->Reactive Metabolites Glucuronide Conjugate Glucuronide Conjugate Hydroxylated Metabolite->Glucuronide Conjugate UGT N-hydroxylated Metabolite->Glucuronide Conjugate UGT

Caption: Predicted metabolic pathways of this compound.

Section 5: Excretion - The Final Elimination

The primary route of excretion for most sulfonamides is via the kidneys into the urine.[2] This process involves glomerular filtration of the unbound drug, active tubular secretion, and passive tubular reabsorption. The physicochemical properties of this compound and its metabolites, particularly their water solubility and ionization state, will significantly influence their renal clearance.

Renal Clearance Mechanisms
  • Glomerular Filtration: The unbound fraction of this compound in the plasma will be filtered through the glomerulus.

  • Tubular Secretion: Active transport systems in the proximal tubules may secrete the compound into the urine.

  • Tubular Reabsorption: The lipid-soluble, non-ionized form of the drug can be passively reabsorbed back into the bloodstream from the renal tubules. The pH of the urine can affect the extent of reabsorption.

Quantitative Data Summary

While specific pharmacokinetic parameters for this compound are not available in the public domain, the following table presents typical ranges for sulfonamides to provide a comparative context.

ParameterTypical Range for SulfonamidesSignificance
Oral Bioavailability (F%) 50 - 90%Percentage of dose reaching systemic circulation
Plasma Protein Binding (%) 40 - 90%Influences distribution and clearance
Volume of Distribution (Vd) 0.2 - 0.6 L/kgApparent volume into which the drug distributes
Elimination Half-life (t½) 4 - 12 hoursTime for plasma concentration to decrease by half
Renal Clearance (CLr) Varies widelyRate of elimination by the kidneys

Note: These are generalized values and can vary significantly between different sulfonamides and species.

Section 6: Analytical Methodologies for Pharmacokinetic Studies

Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in biological matrices.[12]

Workflow for Bioanalytical Method Development

Bioanalytical Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis LC_Optimization LC Method Optimization (Column, Mobile Phase) MS_Optimization MS/MS Parameter Tuning (MRM Transitions) LC_Optimization->MS_Optimization Sample_Prep Sample Preparation (PPT, LLE, SPE) MS_Optimization->Sample_Prep Selectivity Selectivity Sample_Prep->Selectivity Linearity Linearity Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Sample_Analysis Analysis of Study Samples Stability->Sample_Analysis Data_Processing Pharmacokinetic Data Analysis Sample_Analysis->Data_Processing

Caption: Workflow for bioanalytical method development and validation.

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples due to its high sensitivity, selectivity, and speed.

Key Steps in LC-MS/MS Analysis:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) is crucial to remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from its metabolites and other endogenous compounds. A C18 reversed-phase column is often a good starting point.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

Conclusion: A Framework for Future Investigation

This guide has outlined the fundamental principles and experimental approaches for characterizing the pharmacokinetics of this compound. By leveraging the extensive knowledge base for sulfonamides and thiophene-containing drugs, a rational and efficient drug development program can be designed. The provided protocols and visualizations serve as a practical starting point for researchers in the field. Future in vivo studies will be essential to definitively establish the ADME properties of this compound and to correlate its pharmacokinetic profile with its pharmacodynamic effects and toxicological outcomes.

References

  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Source: PubMed URL:[Link]
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF.
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study.
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants.
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Source: Semantic Scholar URL:[Link]
  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: NIH URL:[Link]
  • Title: Sulfonamides and Sulfonamide Combinations Use in Animals. Source: Pharmacology URL:[Link]
  • Title: Metabolic fate of ()-suprofen and related 2-aroylthiophenes in the presence of P450 2C9.
  • Title: 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. Source: PubChem - NIH URL:[Link]
  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Frontiers URL:[Link]
  • Title: Carbonic Anhydrase Inhibitors.
  • Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Source: YMER URL:[Link]
  • Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Source: PMC - NIH URL:[Link]
  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: PMC - NIH URL:[Link]
  • Title: 6339-87-3 | this compound. Source: Tetrahedron URL:[Link]
  • Title: Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Source: PubMed URL:[Link]
  • Title: Absorption, distribution, metabolism and excretion of 2-[2-thiophenecarboxythio]-N-[dihydro-2-(3H)
  • Title: Synthesis of thiophenes having the biologically active sulfonamide...
  • Title: 5-(Thiophene-2-sulfonyl)this compound | C8H7NO4S4 | CID 4116214. Source: PubChem URL:[Link]
  • Title: Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2. Source: PubMed URL:[Link]
  • Title: Synthesis and Pharmacological Study of Thiophene Deriv
  • Title: Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? Source: Frontiers URL:[Link]
  • Title: The microbial metabolism of thiophen-2-carboxyl
  • Title: Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Source: PubMed URL:[Link]
  • Title: Carbonic Anhydrase Inhibitors. Source: BioPharma Notes URL:[Link]
  • Title: Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Source: PubMed Central URL:[Link]
  • Title: Bioactivation potential of thiophene-containing drugs. Source: PubMed URL:[Link]
  • Title: Analysis of sulfonamides | PPTX. Source: Slideshare URL:[Link]
  • Title: Sulfonamides and Sulfonamide Combinations*. Source: Louisiana Department of Health URL:[Link]
  • Title: Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Source: Medwin Publishers URL:[Link]
  • Title: Thiophene‐sulfonamides as antimicrobial agents.
  • Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: PMC - PubMed Central URL:[Link]
  • Title: Sulfonamides and Potentiated Sulfonamides. Source: Veterian Key URL:[Link]
  • Title: Sulfonamides and Sulfonamide Combinations Use in Animals.pptx. Source: Slideshare URL:[Link]
  • Title: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Source: MDPI URL:[Link]
  • Title: Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Source: PubMed URL:[Link]

Sources

Thiophene-2-Sulfonamide: A Strategic Building Block for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical and Pharmaceutical Innovators

Foreword: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the thiophene ring and the sulfonamide group are rightly considered "privileged structures." Thiophene, a bioisostere of benzene, offers a stable aromatic core with unique electronic properties that facilitate interactions with biological targets.[1] The sulfonamide moiety is a cornerstone of therapeutic agents, renowned for its hydrogen bonding capabilities and its role in numerous antibacterial, diuretic, and anticancer drugs.[2] The combination of these two powerhouses in a single, commercially available molecule—thiophene-2-sulfonamide—presents a compelling, yet often overlooked, platform for innovation.

This guide moves beyond a simple catalog of reactions. As a Senior Application Scientist, my objective is to provide a strategic framework for leveraging the distinct reactivity of this compound. We will dissect its chemical personality to understand why certain synthetic routes are chosen, explore detailed, field-proven protocols, and illuminate pathways to construct complex, novel heterocyclic systems with high potential for biological activity. This document is designed for the practicing researcher, offering not just methodologies, but the scientific rationale required to adapt, innovate, and accelerate drug discovery programs.

Chapter 1: Understanding the Core Reagent: Properties and Reactivity of this compound

The synthetic utility of any building block is dictated by its inherent chemical properties. This compound is no exception. Its reactivity is a tale of two parts: the aromatic thiophene ring and the appended sulfonamide group.

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C5 position.[3] The sulfonamide group, being electron-withdrawing, slightly deactivates the ring compared to thiophene itself, but the C5 position remains the most nucleophilic carbon.

The sulfonamide moiety (-SO₂NH₂) possesses two acidic protons on the nitrogen atom. Deprotonation with a suitable base generates a potent nucleophile, which is central to many derivatization strategies. Furthermore, the nitrogen atom itself can participate in cyclization reactions, acting as an intramolecular nucleophile to forge new heterocyclic rings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6339-87-3[4]
Molecular Formula C₄H₅NO₂S₂[4]
Molecular Weight 163.22 g/mol [4]
Melting Point 137-141 °C[4]
Appearance Solid[4]
pKa (est.)~10 (Amide N-H)General Sulfonamide Data

This duality of reactive sites—the nucleophilic C5 carbon and the versatile sulfonamide group—is the key to its application as a strategic building block.

Chapter 2: Forging Fused S,N-Heterocycles: The Thiophene Saccharin Analogue

One of the most elegant applications of a bifunctional building block is in the synthesis of fused ring systems through intramolecular cyclization. This strategy locks the molecule into a rigid conformation, often enhancing its binding affinity to biological targets. A prime example is the synthesis of thieno[3,2-d]isothiazol-3(2H)-one 1,1-dioxide, a thiophene analogue of the well-known saccharin scaffold.[2]

Scientific Rationale & Mechanism

The synthesis hinges on the strategic placement of a carboxylic acid group adjacent to the sulfonamide. The reaction proceeds via a classical intramolecular nucleophilic acyl substitution. First, the carboxylic acid of a 2-carboxy-thiophene-3-sulfonamide precursor is activated, typically by conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride is then readily attacked by the nucleophilic nitrogen of the neighboring sulfonamide group, leading to ring closure and the elimination of HCl. This cyclization is thermodynamically driven by the formation of a stable, fused aromatic system.

Thiophene_Saccharin_Synthesis Start 2-Carboxy-thiophene-3-sulfonamide SOCl2 SOCl₂ AcylChloride Intermediate Acyl Chloride Cyclize Intramolecular Cyclization (-HCl) Product Thieno[3,2-d]isothiazol-3(2H)-one 1,1-dioxide (Thiophene Saccharin) SOCl2->AcylChloride Activation Heat Heat, -HCl, -SO₂ Cyclize->Product Ring Closure

Fig 1. Synthetic pathway to Thiophene Saccharin.
Experimental Protocol: Synthesis of Thieno[3,2-d]isothiazol-3(2H)-one 1,1-dioxide

This protocol is adapted from the procedure described in U.S. Patent 4,028,373.[2]

  • Activation: To a solution of 3-sulfamoyl-thiophene-2-carboxylic acid (1.0 eq) in a suitable inert solvent (e.g., toluene), add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction vessel should be equipped with a condenser and a gas trap to handle the evolving HCl and SO₂ gas.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure.

  • Purification: The resulting crystalline residue is washed with cold water to remove any water-soluble impurities and then suction filtered. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Table 2: Representative Yields for Thiophene Saccharin Synthesis[2]

Starting MaterialProductYield
3-Sulfamoyl-thiophene-2-carboxylic acidThieno[3,2-d]isothiazol-3(2H)-one 1,1-dioxide77%
2-Sulfamoyl-thiophene-3-carboxylic acidThieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide85%

Chapter 3: Constructing Thieno[3,2-d]pyrimidines: A Multicomponent Gateway

Thieno[3,2-d]pyrimidines are a class of fused heterocycles of immense interest in drug discovery, acting as potent kinase inhibitors and bioisosteres of the native purine scaffold.[5][6] While this compound is not a direct one-step precursor, its foundational chemistry is the gateway to the key intermediate required for this synthesis: a 2-aminothiophene. The Gewald multicomponent reaction is the most efficient and widely adopted method for this transformation.[7][8]

Scientific Rationale & Mechanism: The Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur, catalyzed by a base.[8] The causality is as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the activated nitrile. This forms a stable α,β-unsaturated nitrile intermediate. The choice of a mild base like morpholine or triethylamine is critical to promote this step without inducing unwanted side reactions.

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is activated by the base to form a nucleophilic sulfide species. This species undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel product.

  • Cyclization and Tautomerization: The resulting intermediate contains both a nucleophilic sulfur and a nitrile group in proximity. An intramolecular cyclization occurs where the sulfur attacks the nitrile carbon. A final tautomerization of the resulting imine affords the stable, aromatic 2-aminothiophene product.[9]

Gewald_Reaction sub_a Ketone + Activated Nitrile step1 Knoevenagel Condensation sub_a->step1 sub_b Elemental Sulfur (S₈) step2 Michael Addition of Sulfur sub_b->step2 reagent Base (e.g., Morpholine) reagent->step1 reagent->step2 intermed α,β-Unsaturated Nitrile step1->intermed intermed->step2 step3 Intramolecular Cyclization & Tautomerization step2->step3 product 2-Aminothiophene step3->product

Fig 2. Workflow of the Gewald multicomponent reaction.
From Aminothiophene to Thienopyrimidine

With the key 2-amino-3-cyanothiophene intermediate in hand, the pyrimidine ring can be readily annulated. A common and effective method involves heating the aminothiophene with formic acid or formamide. This reaction proceeds via initial formation of a formamidine intermediate, followed by a thermally induced intramolecular cyclization onto the cyano group, yielding the thieno[3,2-d]pyrimidin-4-amine. Derivatives containing a sulfonamide moiety on an appended phenyl ring have shown significant biological activity.[1][10]

Experimental Protocol: Two-Step Synthesis of a Thieno[3,2-d]pyrimidine Derivative

This protocol is a representative procedure based on methodologies described in the literature for synthesizing thienopyrimidine scaffolds.[6][11]

Step A: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Reaction: Add diethylamine (1.5 eq) dropwise to the stirred mixture. The reaction is exothermic. After the initial reaction subsides, heat the mixture at 50-60 °C for 2 hours.

  • Work-up: Cool the mixture in an ice bath. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene intermediate.

Step B: Cyclization to 2,4-Dimethyl-thieno[3,2-d]pyrimidin-4(3H)-one

  • Setup: Suspend the 2-aminothiophene intermediate from Step A (1.0 eq) in an excess of formamide (10-15 eq).

  • Reaction: Heat the mixture to 150-160 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thienopyrimidine product.

Table 3: Representative Thieno[3,2-d]pyrimidine Derivatives and Their Biological Activity[1][5]

Compound StructureTargetActivity (IC₅₀ or GI₅₀)
4-(Aryl)amino-thieno[3,2-d]pyrimidineFMS KinaseIC₅₀ = 2 nM
Thieno[3,2-d]pyrimidine-benzenesulfonamideHepG-2 (Liver Cancer)GI₅₀ = 0.02 µM
Thieno[3,2-d]pyrimidine-benzenesulfonamideHT-29 (Colon Cancer)GI₅₀ = 0.03 µM

Chapter 4: Advanced Strategies and Future Outlook

The true potential of this compound is realized when we look beyond its immediate reactivity and consider it a platform for more complex transformations.

Future Direction 1: Accessing Polycycles via N-Sulfonylimine Cycloadditions

A promising, albeit underexplored, strategy involves the conversion of the sulfonamide into a reactive N-sulfonylimine. Condensation of this compound with an aldehyde or ketone generates an N-(thiophen-2-ylsulfonyl)imine. These imines are excellent dienophiles and dipolarophiles for cycloaddition reactions.[12][13]

This approach opens the door to powerful transformations like the hetero-Diels-Alder reaction ([4+2] cycloaddition) or the aza-Paternò-Büchi reaction ([2+2] cycloaddition), allowing for the rapid construction of complex, three-dimensional nitrogen-containing polycyclic scaffolds from simple, readily available starting materials.[12]

Cycloaddition_Concept cluster_start Activation cluster_cyclo Cycloaddition T2S Thiophene-2- sulfonamide Imine N-(Thiophen-2-ylsulfonyl)imine T2S->Imine - H₂O Aldehyde R-CHO Product42 [4+2] Adduct (Fused Piperidine) Imine->Product42 [4+2] Product22 [2+2] Adduct (Azetidine) Imine->Product22 [2+2] Diene Diene Alkene Alkene

Fig 3. Conceptual pathway for cycloadditions.
Future Direction 2: Multicomponent Assembly of Fused Thiazines

Thiazines are another important class of S,N-containing heterocycles with a broad range of biological activities.[14] While direct syntheses from this compound are not prevalent, one can envision a multicomponent strategy. For example, a three-component reaction between an N-substituted this compound, an α,β-unsaturated ketone (chalcone), and a source of sulfur could potentially lead to novel fused thiazine architectures. This approach leverages the principles of atom economy and convergent synthesis, offering a powerful route to molecular complexity.

Conclusion

This compound is far more than a simple aromatic sulfonamide. It is a strategically designed building block whose dual reactivity offers multiple handles for sophisticated chemical transformations. By understanding the interplay between the electron-rich thiophene core and the nucleophilic sulfonamide group, chemists can forge complex fused heterocycles like thieno-isothiazoles and access key precursors for medicinally vital scaffolds such as thienopyrimidines. The future potential for this reagent in advanced applications like cycloadditions and novel multicomponent reactions remains vast and largely untapped. For the discerning medicinal or synthetic chemist, this compound represents a robust and reliable starting point on the path to discovering the next generation of therapeutic agents.

References

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]
  • Farghaly, T. A., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67(3), 275-292. [Link]
  • Lv, P. C., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]
  • Rankin, G. M., & Poulsen, S. A. (2017).
  • Wouters, J., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(11), 1473. [Link]
  • Lang, H. J., et al. (1977). U.S. Patent No. 4,028,373. U.S.
  • Rankin, G. M., & Poulsen, S. A. (2017).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
  • Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives.
  • Cohen, A., et al. (2022).
  • Wikipedia. (2023). Gewald reaction. [Link]
  • Al-Zaydi, K. M., et al. (2018). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 23(11), 2999. [Link]
  • Al-Warhi, T. I., et al. (2022). A Review: Saccharin Discovery, Synthesis, and Applications.
  • El-Sayed, R., et al. (2019).
  • Reddy, B. V. S., et al. (2021). Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. New Journal of Chemistry, 45(8), 3845-3850. [Link]
  • Sharma, J., & Champagne, P. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11636-11647. [Link]
  • Reddy, B. V. S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. [Link]
  • Asiri, A. M., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(6), 1362. [Link]
  • Wang, D., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition, 62(30), e202305531. [Link]
  • ResearchGate. (n.d.). Gewald type reaction for synthesis of 2‐aminothiophene. [Link]
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Krenzer, J., et al. (1976). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Wang, C., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters, 23(15), 5846-5851. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide.
  • ResearchGate. (n.d.). Synthesis of β‐ketothioesters 2a, 2s, and 2ta. [Link]
  • Science.gov. (n.d.). ketone thiophene-2-carboxylic acid: Topics. [Link]
  • Akerman, M. P., et al. (2018). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molecules, 23(10), 2441. [Link]
  • Danheiser Group, MIT. (n.d.).
  • van der Mey, M., et al. (2001). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Journal of Medicinal Chemistry, 44(15), 2523-2535. [Link]
  • Linker, T., et al. (2002). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. Carbohydrate Research, 337(21-23), 2305-2316. [Link]
  • Ilkin, A. V., et al. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 21, 1397–1403. [Link]
  • Scrowston, R. M., & Shaw, D. (1976). Condensed thiophen ring systems. Part XVII. A new synthesis of 10H-indeno[1,2-b][1]benzothiophen. Journal of the Chemical Society, Perkin Transactions 1, (7), 749-753. [Link]

Sources

The Versatile Scaffold: A Technical Guide to Thophene-2-Sulfonamide and its Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, chemical properties, and diverse biological applications of the thiophene-2-sulfonamide core. This document provides not only a review of the existing literature but also actionable insights, including detailed experimental protocols and an exploration of the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic scaffold.

Introduction: The this compound Moiety as a Privileged Pharmacophore

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a bioisosteric equivalent for the phenyl ring, often conferring improved pharmacokinetic and pharmacodynamic properties to drug candidates.[2] When functionalized with a sulfonamide group at the 2-position, the resulting this compound scaffold emerges as a "privileged" pharmacophore, a molecular framework that can bind to multiple, distinct biological targets, leading to a wide array of pharmacological activities.

The sulfonamide group (-SO₂NH₂) is a key functional group in a multitude of clinically approved drugs, renowned for its ability to act as a zinc-binding group in metalloenzymes and to form crucial hydrogen bonds with protein active sites.[3] The synergistic combination of the thiophene ring and the sulfonamide moiety has given rise to a plethora of derivatives with potent inhibitory activity against various enzymes, including carbonic anhydrases, kinases, and microbial enzymes, as well as compounds with significant antiviral and anticancer properties. This guide will delve into the chemistry and biology of this versatile scaffold, providing a detailed roadmap for its exploration and exploitation in modern drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of the parent this compound is typically achieved through a two-step process starting from thiophene. The initial step involves the chlorosulfonation of thiophene, followed by amination of the resulting thiophene-2-sulfonyl chloride.

Thiophene Thiophene Thiophene_sulfonyl_chloride Thiophene-2-sulfonyl chloride Thiophene->Thiophene_sulfonyl_chloride Chlorosulfonic acid Thiophene_sulfonamide This compound Thiophene_sulfonyl_chloride->Thiophene_sulfonamide Ammonia

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of a Representative 5-Aryl-Thiophene-2-Sulfonamide Derivative

This protocol details the synthesis of a 5-aryl-thiophene-2-sulfonamide derivative via a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds.

Step 1: Synthesis of 5-Bromothis compound

  • To a stirred solution of 2-bromothiophene (10 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (30 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromothiophene-2-sulfonyl chloride.

  • Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran) and add an excess of aqueous ammonia solution.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromothis compound.

  • Purify the product by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 5-bromothis compound (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-thiophene-2-sulfonamide derivative.

Step 3: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final compound using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Melting Point: Measure the melting point as an indicator of purity.

Biological Applications: A Multifaceted Inhibitor

The this compound scaffold has demonstrated remarkable versatility in its biological activities, primarily through its ability to inhibit a range of enzymes crucial for various pathological processes.

Carbonic Anhydrase Inhibition: A Potent Zinc-Binding Pharmacophore

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3] Thiophene-based sulfonamides are potent inhibitors of several CA isoforms, with some derivatives exhibiting low nanomolar inhibitory constants (Kᵢ).[3]

Mechanism of Action: The primary mechanism of CA inhibition by thiophene-2-sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[4][5] This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The thiophene ring and any additional substituents can form further interactions with amino acid residues in the active site, enhancing binding affinity and isoform selectivity.[4]

cluster_CA_Active_Site Carbonic Anhydrase Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O/OH⁻ Zn->H2O Displaced Thr199 Thr199 Thiophene_Sulfonamide This compound (-SO₂NH⁻) Thiophene_Sulfonamide->Zn Coordination Bond Thiophene_Sulfonamide->Thr199 H-bond

Caption: Interaction of this compound with the active site of carbonic anhydrase.

Quantitative Data on CA Inhibition:

CompoundCA IsoformIC₅₀ (nM)Kᵢ (nM)Reference
This compound Derivative 1hCA I6966.49[3]
This compound Derivative 1hCA II23.474.88[3]
This compound Derivative 2hCA I70,000234,990[3]
This compound Derivative 2hCA II1,40538,040[3]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.

  • Materials:

    • Human carbonic anhydrase II (hCA II)

    • p-Nitrophenyl acetate (p-NPA)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Test compounds (this compound derivatives)

    • Acetazolamide (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the hCA II solution to the wells (except for the blank).

    • Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control wells, add 20 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Kinase Inhibition: Targeting Cell Proliferation and Survival

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound derivatives have emerged as potent inhibitors of several kinases, particularly cyclin-dependent kinases (CDKs).[6]

Mechanism of Action: Thiophene-2-sulfonamides typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The sulfonamide group can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The thiophene ring and its substituents can occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.

cluster_Kinase_ATP_Pocket Kinase ATP-Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Thiophene_Sulfonamide This compound Derivative Thiophene_Sulfonamide->Hinge H-bonds Thiophene_Sulfonamide->Hydrophobic_Pocket Hydrophobic Interactions ATP ATP ATP->Hinge Competitive Binding

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Structure-Activity Relationship (SAR) Insights: Studies on thiophene sulfonamides as CDK inhibitors have revealed that modifications to the sulfonamide group and the thiophene ring can significantly impact potency and selectivity. For instance, the introduction of specific substituents on the sulfonamide nitrogen or at the 5-position of the thiophene ring has led to the development of highly potent and selective inhibitors.[6][7]

Antimicrobial and Antiviral Applications

The this compound scaffold has also shown promise in the development of novel antimicrobial and antiviral agents.

Antibacterial Activity: Several this compound derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8] The mechanism of antibacterial action is often attributed to the inhibition of essential bacterial enzymes.

Antiviral Activity: this compound derivatives have been investigated for their activity against various viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[9] Some compounds have shown promising antiviral potency with good selectivity.[9]

Quantitative Data on Antimicrobial and Antiviral Activity:

CompoundTarget Organism/VirusActivity MetricValueReference
Thiophene Derivative AStaphylococcus aureusMIC6.25 µg/mL
Thiophene Derivative BColistin-Resistant A. baumanniiMIC₅₀16 mg/L[8]
2-amino-3-(2-nitrophenylsulfonyl)thiopheneHIV-1EC₅₀3.8 µg/mL[9]
3-arylsulfonyl-2-(trifluoroacetamido)thiopheneCMVIC₅₀0.1-10 µg/mL[9]

Conclusion and Future Perspectives

The this compound core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of potent inhibitors with therapeutic potential in oncology, infectious diseases, and ophthalmology.

Future research in this area should focus on several key aspects:

  • Structure-Based Drug Design: The increasing availability of crystal structures of target proteins in complex with this compound inhibitors will enable more rational, structure-based design of next-generation compounds with improved potency and selectivity.

  • Exploration of New Biological Targets: While the inhibition of carbonic anhydrases and kinases is well-established, the full therapeutic potential of this scaffold may extend to other enzyme families and receptor systems.

  • Development of Drug Delivery Systems: Formulating promising this compound derivatives into advanced drug delivery systems could enhance their pharmacokinetic properties and therapeutic efficacy.

By leveraging the foundational knowledge outlined in this guide and embracing innovative drug discovery strategies, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold for the benefit of patients worldwide.

References

  • Some reported antibacterial that contain thiophene and sulfonamide moieties. (n.d.). ResearchGate.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. [Link]
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). PubMed. [Link]
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (1998). PubMed. [Link]
  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (2001). PubMed. [Link]
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central (PMC). [Link]
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (1998). SciSpace. [Link]
  • Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. (1987). PubMed. [Link]
  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. (2010). PubMed. [Link]
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2018).
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2024). MDPI. [Link]
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). PubMed. [Link]
  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.).
  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (2021). Wiley Online Library. [Link]
  • Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. (2023). PubMed Central (PMC). [Link]
  • Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. (2023). PubMed Central (PMC). [Link]
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020).
  • The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity. (1974). PubMed. [Link]
  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon
  • This compound. (n.d.). Oakwood Chemical. [Link]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Institutes of Health (NIH). [Link]
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2024). MDPI. [Link]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). PubMed Central (PMC). [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene-2-sulfonamide is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including notable carbonic anhydrase inhibitors.[1] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The synthesis is a robust two-step process involving the initial chlorosulfonation of thiophene to yield an intermediate sulfonyl chloride, followed by ammonolysis to produce the final product. This guide emphasizes the causality behind experimental choices, stringent safety measures, and detailed procedural steps to ensure reproducibility and high-purity yields.

Introduction and Scientific Principles

The thiophene ring is a privileged scaffold in drug discovery, prized for its unique electronic properties and ability to engage in various biological interactions.[2][3] When functionalized with a sulfonamide group at the 2-position, the resulting molecule, this compound, becomes a key intermediate for synthesizing a wide array of pharmacologically active compounds.[4]

The synthetic strategy detailed herein is predicated on two fundamental and well-established organic transformations:

  • Electrophilic Aromatic Substitution: The first step, chlorosulfonation, involves the reaction of thiophene with a potent electrophilic agent, chlorosulfonic acid. Thiophene's high reactivity towards electrophiles directs the substitution primarily to the C2 position.

  • Nucleophilic Acyl Substitution: The second step involves the reaction of the newly formed thiophene-2-sulfonyl chloride with a nucleophile, in this case, ammonia (from ammonium hydroxide). The ammonia displaces the chloride on the sulfonyl group to form the stable sulfonamide bond.

This protocol has been optimized for operational simplicity, yield, and purity, making it suitable for both academic research and process development environments.

Synthesis Workflow and Reaction Scheme

The overall synthesis proceeds in two distinct stages, as illustrated in the workflow diagram below. The process begins with the carefully controlled reaction of thiophene with chlorosulfonic acid to form the key intermediate, followed by its conversion to the final product.

G cluster_0 PART 1: Chlorosulfonation cluster_1 PART 2: Ammonolysis Thiophene Thiophene Reaction1 Reaction Vessel (-15°C to -10°C) Thiophene->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Quench Quench on Ice Reaction1->Quench Extraction Solvent Extraction (e.g., CHCl3) Quench->Extraction Intermediate Thiophene-2-sulfonyl chloride (Crude Product) Extraction->Intermediate Reaction2 Reaction Vessel (50°C, Reflux) Intermediate->Reaction2 Add crude intermediate Ammonium_Hydroxide 25% Ammonium Hydroxide Ammonium_Hydroxide->Reaction2 Filtration Hot Filtration Reaction2->Filtration Distillation Vacuum Distillation of Solvent Filtration->Distillation Recrystallization Recrystallization (from Water) Distillation->Recrystallization Final_Product This compound (Pure Solid) Recrystallization->Final_Product

Diagram 1: Step-by-step workflow for the synthesis of this compound.

Reagents and Materials

This section summarizes all necessary reagents and their key properties. It is crucial to use reagents of appropriate purity to ensure the success of the synthesis.

ReagentFormulaMW ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)Key Properties
ThiopheneC₄H₄S84.141.0-Flammable liquid, distinct odor
Chlorosulfonic AcidClSO₃H116.52~4.0-Highly corrosive, reacts violently with water[5][6]
Ammonium HydroxideNH₄OH35.04-~12.225% solution in water, corrosive, strong odor
Chloroform (or DCM)CHCl₃119.38--Extraction solvent, volatile, suspected carcinogen
Sodium BicarbonateNaHCO₃84.01--Used for washing/neutralization
Water (Deionized)H₂O18.02--Used for quenching and recrystallization

Detailed Step-by-Step Experimental Protocol

PART 1: Synthesis of Thiophene-2-sulfonyl Chloride (Intermediate)

This step involves a highly exothermic reaction that requires strict temperature control.[7] Perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried.

  • Reaction Setup: In the flask, place chlorosulfonic acid (e.g., 56 g, ~4 eq). Cool the flask to -15°C using an ice-salt or acetone-dry ice bath.[8]

  • Thiophene Addition: Add thiophene (e.g., 14.2 g, 1.0 eq) dropwise via the dropping funnel to the stirred chlorosulfonic acid.[8] Causality: The slow, dropwise addition is critical to manage the highly exothermic nature of the reaction and prevent side reactions or polymerization. Maintain the internal temperature below -10°C throughout the addition.[8]

  • Reaction: After the addition is complete, continue stirring the mixture at -10°C for one hour to ensure the reaction goes to completion.[8]

  • Quenching: In a separate large beaker, prepare a substantial amount of crushed ice. Cautiously and slowly pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid. This process is extremely exothermic and will generate corrosive HCl fumes; excellent ventilation is mandatory.[6]

  • Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like chloroform or dichloromethane (3 x volume).[9] Combine the organic layers and wash them successively with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[9]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is crude thiophene-2-sulfonyl chloride, which can be used directly in the next step.[9]

PART 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 25% aqueous ammonium hydroxide (e.g., 5 mL for every 0.5 g of sulfonyl chloride).[10]

  • Addition of Intermediate: Add the crude thiophene-2-sulfonyl chloride (e.g., 0.5 g, 2.74 mmol) to the ammonium hydroxide solution.[10]

  • Reaction: Heat the mixture to 50°C and stir under reflux for approximately 15 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, filter the hot reaction mixture to remove any insoluble impurities. Wash the residue with a small amount of boiling 25% ammonium hydroxide solution.[10]

  • Solvent Removal: Combine the filtrate and washings. Remove the excess ammonium hydroxide and water by vacuum distillation until the odor of ammonia is no longer present.[10]

  • Purification: The crude solid this compound will precipitate as the solvent is removed. For further purification, recrystallize the solid from hot water.[10]

  • Drying: Collect the purified white crystals by filtration and dry them in a vacuum oven.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 70-80% (overall)
Melting Point 145-147°C[1][10]
¹H NMR (400 MHz, DMSO-d₆)δ 7.15 (dd, 1H), 7.55 (dd, 1H), 7.66 (s, 2H, -NH₂), 7.85 (dd, 1H)[10]
¹³C NMR (100 MHz, DMSO-d₆)δ 127.3, 130.0, 131.1, 145.7[10]
IR (KBr, cm⁻¹) 3290, 3224 (N-H stretching)[10]

Safety and Handling Precautions

This protocol involves hazardous materials that demand strict adherence to safety procedures.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, generating toxic HCl gas and heat.[5][6][11] Always handle in a fume hood, wear full PPE (face shield, acid-resistant gloves, apron), and have an appropriate neutralizing agent (like sodium bicarbonate) readily available for spills.[5] Never allow it to come into contact with water during storage or handling.[12]

  • Thionyl Chloride (Alternative Reagent): If used, it is also highly corrosive and reacts with water. Handle with similar precautions.

  • Ammonium Hydroxide: Corrosive and has irritating vapors. Handle in a well-ventilated area.

  • General Precautions: All steps should be performed in a well-ventilated chemical fume hood.[12] Contaminated clothing should be removed immediately.[11] In case of skin contact, rinse with copious amounts of water.[11]

Diagram 2: Key safety considerations for the synthesis protocol.

References

  • Sone, T., Abe, Y., Sato, N., & Ebina, M. (1984). A Convenient One-Step Procedure for the Preparation of Thiophenesulfonyl Chlorides. [Source details not fully available, but protocol steps are referenced].
  • PrepChem. (n.d.). Synthesis of D. 2-Chlorosulfonyl-thiophene.
  • PrepChem. (n.d.). Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101885720A - Method for synthesizing 2-thiophene ethylamine.
  • International Chemical Safety Cards (ICSC). (2021). ICSC 1039 - CHLOROSULFONIC ACID.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CHLOROSULFONIC ACID. CAMEO Chemicals.
  • ChemicalBook. (2023). This compound | 6339-87-3.
  • ResearchGate. (2014). How to carry out a sulfonation reaction?
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Chlorosulfonic acid.
  • Biosynth. (n.d.). This compound | 6339-87-3 | FT40893.
  • ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Chlorosulfonic acid.
  • Organic Syntheses. (n.d.). Procedure.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Chlorosulfonic acid.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide....
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes.
  • Organic Syntheses. (n.d.). thiophenol - Organic Syntheses Procedure.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity.
  • Google Patents. (n.d.). CN103351376A - Synthetic method of 2-thiophene ethylamine.
  • YouTube. (2020). Synthesis and Reactions of Thiophene II Heterocyclic Chemistry.
  • Phytochemistry Reviews. (2016).
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.

Sources

Synthesis of Thiophene-2-Sulfonamide: A Detailed Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Significance of Thiophene-2-Sulfonamides in Modern Drug Discovery

Thiophene-2-sulfonamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3][4][5][6][7] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles.[4][7] The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions with biological targets.[2] This combination has led to the development of drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][5][6] This application note provides a comprehensive overview of the key starting materials and synthetic protocols for the preparation of this compound, offering valuable insights for researchers in drug development and organic synthesis.

Key Starting Materials: The Foundation of Synthesis

The successful synthesis of this compound hinges on the appropriate selection of two primary components: a thiophene-based starting material and a sulfonating agent, followed by amination.

Thiophene and Its Derivatives
  • Thiophene: The parent heterocycle is the most fundamental starting material. Its high reactivity, particularly at the 2- and 5-positions, makes it susceptible to electrophilic substitution reactions like sulfonation.[8][9][10] The reactivity of thiophene is significantly greater than that of benzene, allowing for selective functionalization.[9][11]

  • Substituted Thiophenes: For the synthesis of more complex analogs, substituted thiophenes are employed. These can include alkyl-, aryl-, or halo-substituted thiophenes. The nature and position of the substituent can influence the regioselectivity of the subsequent sulfonation reaction. For instance, 2-substituted thiophenes will typically direct sulfonation to the 5-position.

Sulfonating and Chlorosulfonating Agents

The introduction of the sulfonyl group onto the thiophene ring is a critical step. Several reagents can be employed for this transformation, with the choice often depending on the desired reactivity, scale, and safety considerations.

  • Chlorosulfonic Acid (ClSO₃H): This is a powerful and widely used reagent for the direct chlorosulfonation of thiophene.[12][13][14] The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions. The direct formation of the sulfonyl chloride is advantageous as it is the immediate precursor to the sulfonamide.

  • Fluosulfonic Acid (FSO₃H): Similar to chlorosulfonic acid, this reagent can be used for the sulfonation of thiophene.[8][15]

  • Sulfuryl Chloride (SO₂Cl₂) in the presence of a Lewis Acid: This combination can also be used for the chlorosulfonation of activated aromatic rings.

  • DMF-SO₂Cl₂ Complex: A complex formed from dimethylformamide (DMF) and sulfuryl chloride offers a milder and more convenient method for preparing thiophenesulfonyl chlorides. This one-step procedure is often praised for its operational simplicity and good yields.[16]

Aminating Agents

Once the thiophene-2-sulfonyl chloride is prepared, the final step is the introduction of the nitrogen atom to form the sulfonamide.

  • Ammonia (Aqueous or Gaseous): This is the most direct and common reagent for the synthesis of primary sulfonamides. The reaction is typically a nucleophilic substitution where the ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride.[13]

  • Primary and Secondary Amines: To generate N-substituted sulfonamides, primary or secondary amines are used instead of ammonia.[17][18] This allows for the introduction of diverse functionalities and the exploration of structure-activity relationships. The reaction of sulfonyl chlorides with primary and secondary amines is a classic and effective method for sulfonamide synthesis.[18]

Synthetic Strategies and Protocols

The most common and direct pathway to this compound involves a two-step process: chlorosulfonation of thiophene followed by amination of the resulting sulfonyl chloride.

Diagram: General Synthetic Workflow

G Thiophene Thiophene Chlorosulfonation Chlorosulfonation (e.g., ClSO₃H) Thiophene->Chlorosulfonation Thiophene_Sulfonyl_Chloride Thiophene-2-sulfonyl Chloride Chlorosulfonation->Thiophene_Sulfonyl_Chloride Amination Amination (e.g., aq. NH₃) Thiophene_Sulfonyl_Chloride->Amination Thiophene_Sulfonamide This compound Amination->Thiophene_Sulfonamide

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of Thiophene-2-sulfonyl Chloride via Chlorosulfonation

This protocol describes the synthesis of the key intermediate, thiophene-2-sulfonyl chloride, using chlorosulfonic acid.

Materials:

  • Thiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Separatory funnel

  • Round-bottom flask with a dropping funnel and magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, cool a round-bottom flask containing chlorosulfonic acid to -15°C to -10°C using an ice-salt bath.

  • Addition of Thiophene: Slowly add thiophene dropwise to the cold, stirred chlorosulfonic acid.[12] Maintain the temperature below -10°C throughout the addition to control the exothermic reaction.

  • Reaction: Stir the mixture at -10°C for approximately one hour after the addition is complete.[12]

  • Work-up: Cautiously pour the reaction mixture onto crushed ice with vigorous stirring.[12] This will quench the excess chlorosulfonic acid and precipitate the product.

  • Extraction: Extract the aqueous mixture with dichloromethane.[12] The organic layer will contain the thiophene-2-sulfonyl chloride.

  • Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophene-2-sulfonyl chloride. The product can be further purified by vacuum distillation.[16]

Causality and Insights:

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of undesired byproducts, including the 2,5-disulfonylated thiophene.

  • Slow Addition: Dropwise addition of thiophene ensures that the heat generated can be effectively dissipated, preventing a runaway reaction.

  • Quenching on Ice: This is a critical safety step to manage the highly reactive and corrosive nature of chlorosulfonic acid.

Protocol 2: Synthesis of this compound via Amination

This protocol details the conversion of thiophene-2-sulfonyl chloride to the final product.

Materials:

  • Thiophene-2-sulfonyl chloride

  • Aqueous ammonia (concentrated)

  • Suitable solvent (e.g., acetone, THF)

  • Beaker or flask with stirring

Procedure:

  • Dissolution: Dissolve the crude or purified thiophene-2-sulfonyl chloride in a suitable organic solvent like acetone or THF at room temperature.

  • Addition of Ammonia: Slowly add the solution of thiophene-2-sulfonyl chloride to an excess of cold, concentrated aqueous ammonia with vigorous stirring. A precipitate of this compound will form.

  • Reaction: Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any ammonium chloride byproduct and excess ammonia.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights:

  • Excess Ammonia: Using an excess of ammonia serves two purposes: it drives the reaction to completion and neutralizes the hydrochloric acid that is formed as a byproduct.

  • Cold Ammonia: Adding the sulfonyl chloride solution to cold ammonia helps to control the exothermicity of the reaction.

Alternative Synthetic Routes

While the chlorosulfonation-amination sequence is the most direct, other methods exist for the synthesis of thiophene-2-sulfonamides, particularly for more complex derivatives.

  • Suzuki Cross-Coupling: For the synthesis of aryl-substituted thiophene sulfonamides, a Suzuki cross-coupling reaction can be employed. This involves reacting a bromo-thiophene sulfonamide with an appropriate aryl boronic acid in the presence of a palladium catalyst.[13]

Diagram: Suzuki Coupling for Aryl-Thiophene Sulfonamides

G BromoThiophene 5-Bromothis compound Suzuki Suzuki Coupling (Pd Catalyst, Base) BromoThiophene->Suzuki ArylBoronic Aryl Boronic Acid ArylBoronic->Suzuki ArylThiophene 5-Arylthis compound Suzuki->ArylThiophene

Caption: Synthesis of 5-arylthiophene-2-sulfonamides via Suzuki coupling.

Summary of Synthetic Approaches and Yields

Starting MaterialReagentsKey IntermediateFinal ProductTypical YieldReference
Thiophene1. ClSO₃H 2. aq. NH₃Thiophene-2-sulfonyl chlorideThis compoundGood to Excellent[12]
Thiophene1. DMF-SO₂Cl₂ complex 2. aq. NH₃Thiophene-2-sulfonyl chlorideThis compoundGood
2-Bromothiophene1. ClSO₃H 2. aq. NH₃ 3. Aryl boronic acid, Pd catalyst5-Bromothis compound5-Arylthis compoundModerate to Good[13]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. A thorough understanding of the properties of the starting materials and the rationale behind the chosen reaction conditions is paramount for a successful and safe synthesis. The protocols outlined in this application note provide a solid foundation for researchers to prepare this important scaffold and its derivatives for further investigation in drug discovery and development. The versatility of the thiophene ring and the proven efficacy of the sulfonamide moiety ensure that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents.

References

  • PrepChem. Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride.
  • JoVE. Amines to Sulfonamides: The Hinsberg Test.
  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Google Patents. US2480465A - Thiophene sulfonic acid preparation.
  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • The Chemical Society of Japan. A Simple and Convenient Procedure for the Preparation of Thiophenesulfonyl Chlorides.
  • ResearchGate. Synthesis of 5-arylthis compound (3a-k).
  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide...
  • Taylor & Francis Online. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • AWS. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • ResearchGate. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes...
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis.
  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Brainly.in. sulfonation of thiophene.
  • Google Patents. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Wikipedia. Thiophene.
  • SlideShare. Preparation and Properties of Thiophene.
  • Scientific Research Publishing. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
  • Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.

Sources

Application Note: High-Purity Thiophene-2-sulfonamide via Single-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene-2-sulfonamide is a crucial building block in medicinal chemistry and drug development. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound using the single-solvent recrystallization technique. We delve into the scientific principles behind solvent selection, offer a step-by-step methodology designed for reproducibility, and provide expert troubleshooting advice. This guide is structured to empower researchers, scientists, and drug development professionals to obtain high-purity this compound, ensuring the integrity of their downstream applications.

The Foundational Principle: Recrystallization Dynamics

Recrystallization is a powerful purification technique for crystalline solids based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][3]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4] Any impurities that are insoluble at high temperatures can be removed at this stage via hot filtration.[5][6] As the solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated during the final filtration step.[7] The slow growth of crystals is critical; it allows for the formation of a well-ordered crystal lattice that selectively incorporates molecules of the desired compound while excluding the differently shaped impurity molecules.[6]

Compound Profile & Essential Safety Mandates

Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is essential.

Physicochemical Data
PropertyValueSource
Chemical Name This compound[8]
Molecular Formula C₄H₅NO₂S₂[8]
Molecular Weight 163.22 g/mol
Appearance Solid
Melting Point (Crude) ~137-141 °C
Melting Point (Purified) ~145-146 °C[9]
Hazard Identification & Safety Protocols

This compound is classified as a hazardous substance. Adherence to safety protocols is non-negotiable.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]

  • Personal Protective Equipment (PPE): All procedures must be performed inside a certified chemical fume hood. Mandatory PPE includes a lab coat, nitrile gloves, and chemical splash goggles.[10] A dust mask (e.g., N95) is recommended when handling the solid powder.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

The Causality of Solvent Selection

The success of a recrystallization hinges almost entirely on the choice of solvent.[1] An ideal solvent should exhibit high solubility for the target compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[3][11] Furthermore, the impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[3]

For this compound, a polar molecule containing sulfonamide and thiophene moieties, a polar solvent is a logical starting point. Literature precedent specifically identifies water as an effective recrystallization solvent for this compound, yielding a high-purity white solid.[9] Water is an excellent choice due to its polarity, low cost, non-flammability, and ability to dissolve many polar organic compounds at elevated temperatures.

Solvent_Selection Start Start: Crude this compound Test_Cold Test Solubility: Is it soluble in cold water? Start->Test_Cold Test_Hot Test Solubility: Is it soluble in boiling water? Test_Cold->Test_Hot No (Ideal) Fail_Cold REJECT SOLVENT: Poor yield expected. Test_Cold->Fail_Cold  Yes Success SUCCESS: Water is a suitable solvent. Test_Hot->Success  Yes (Ideal) Fail_Hot REJECT SOLVENT: Cannot dissolve compound. Test_Hot->Fail_Hot No

Caption: Decision tree for single-solvent recrystallization.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.

Materials & Equipment
  • Crude this compound (~5 g)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with stirring capability

  • Glass stirring rod

  • Short-stemmed or stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

  • Ice-water bath

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying a 1. Place crude solid in Erlenmeyer flask b 2. Add minimum volume of boiling water until just dissolved a->b c 3. Hot Gravity Filtration (Optional, if insoluble impurities are present) b->c d 4. Allow filtrate to cool slowly to RT c->d e 5. Cool in ice-water bath to maximize yield d->e f 6. Collect crystals via vacuum filtration e->f g 7. Wash with minimal ice-cold water f->g h 8. Dry crystals under vacuum g->h i Pure Product h->i

Caption: Step-by-step recrystallization workflow.

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a stir bar.

    • In a separate 250 mL beaker, bring approximately 150 mL of deionized water to a rolling boil on a hot plate.[2]

    • Add the boiling water to the Erlenmeyer flask in small portions (e.g., 10-15 mL) while stirring and heating. Continue adding the minimum amount of boiling water until the solid just completely dissolves.[1][4] Expert Tip: Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Gravity Filtration (Perform if insoluble impurities are visible):

    • Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.

    • Heat the receiving flask and funnel on the hot plate. Pour a small amount of boiling water through the funnel to pre-heat the apparatus and wet the filter paper.[5][7] This crucial step prevents premature crystallization of the product in the funnel.[5]

    • Working quickly, pour the hot, saturated solution of this compound through the fluted filter paper.

    • Rinse the first flask with a very small amount of boiling water and pass it through the filter to recover any residual product.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Expert Tip: Slow cooling is essential for the formation of large, high-purity crystals. Do not agitate the flask during this period.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[5][12]

  • Isolation & Washing:

    • Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water to rinse away the residual mother liquor containing soluble impurities.[12] Expert Tip: Using ice-cold water for washing minimizes the loss of the desired product, which has a small but non-zero solubility in cold water.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol Validation & Expected Results

The success of the purification is validated through physical characterization. This self-validating system provides immediate feedback on the purity of the obtained material.

ParameterCrude MaterialExpected Purified ProductJustification
Appearance Off-white to yellowish powderWhite, crystalline solidRemoval of colored impurities.
Melting Point Broad range (e.g., 137-141 °C)Sharp range (e.g., 145-146 °C)Pure crystalline solids have a sharp, defined melting point.[12]
Expected Yield N/A75-90%Yield is dependent on the purity of the crude material and adherence to the protocol.

Expert Troubleshooting

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated upon cooling.Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[13]
Solution cooled too quickly. Ensure slow, undisturbed cooling. If crystals still do not form, gently scratch the inside of the flask at the solution's surface with a glass rod to provide a nucleation site.[5][12]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. (Not an issue with water for this compound).This typically requires selecting a different solvent with a lower boiling point.
High concentration of impurities. Impurities are depressing the melting point of the mixture.Consider a preliminary purification step or a second recrystallization.
Very low yield of recovered crystals. Too much solvent was used. A significant amount of product remains dissolved in the mother liquor.Use the absolute minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Premature crystallization during hot filtration. Product was lost on the filter paper.Ensure the filtration apparatus is adequately pre-heated. Work quickly during the transfer.
Washing with too much or warm solvent. Always wash the collected crystals with a minimal amount of ice-cold solvent.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • University of Rochester. (n.d.).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Safrole. (n.d.).
  • Science Learning Center. (n.d.).
  • CUNY Baruch College. (2025).
  • Journal of Chemical Education. (n.d.).
  • YouTube. (2012).
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem.
  • Sigma-Aldrich. (n.d.). 2-Thiophenesulfonamide 96%. Product Page.
  • ECHEMI. (n.d.).
  • University of California, Irvine. (n.d.).
  • Kyoto University. (n.d.). Hot Filtration & Recrystallization.
  • ChemicalBook. (2025). This compound.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (n.d.).

Sources

Application Note & Protocol: A Guide to Thiophene-2-Sulfonamide Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and a detailed protocol for conducting enzyme inhibition assays using thiophene-2-sulfonamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights into the practical application and theoretical underpinnings of these assays.

Introduction: The Significance of this compound as an Enzyme Inhibitor

The this compound scaffold is a cornerstone in medicinal chemistry, recognized for its potent and often selective inhibition of various enzymes. The sulfonamide group is a key pharmacophore that can mimic the transition state of enzymatic reactions or interact with crucial metal ions within the enzyme's active site. A primary and extensively studied target of sulfonamide-based inhibitors is the zinc metalloenzyme family of carbonic anhydrases (CAs).[1][2][3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, respiration, and other physiological processes.[1][2][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making CA inhibitors a valuable class of therapeutic agents.[1][2][5]

Beyond carbonic anhydrases, this compound derivatives have demonstrated inhibitory activity against other enzymes such as 5-lipoxygenase and lactoperoxidase, highlighting the versatility of this chemical moiety in drug design.[6][7][8] This guide will focus on a detailed protocol for a colorimetric inhibition assay of carbonic anhydrase, a widely adopted method for screening and characterizing sulfonamide-based inhibitors.

Principle of the Carbonic Anhydrase Inhibition Assay

The protocol described herein utilizes the esterase activity of carbonic anhydrase on a synthetic substrate, p-nitrophenyl acetate (p-NPA).[4] Active CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, a chromogenic product that can be quantified by measuring its absorbance at 405 nm.[1][2] In the presence of an inhibitor, such as a this compound derivative, the enzymatic activity of CA is diminished, leading to a reduced rate of p-nitrophenol formation.[1][2] The inhibitory potency of the compound is determined by measuring the decrease in absorbance in the presence of the inhibitor compared to an uninhibited control. This assay is robust, readily adaptable for high-throughput screening, and provides a reliable method for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).[1][2]

Experimental Workflow Diagram

Enzyme Inhibition Assay Workflow Figure 1: Experimental Workflow for Carbonic Anhydrase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions prep_plate Aliquot Reagents into a 96-well Plate prep_reagents->prep_plate Dispense add_inhibitor Add Test Inhibitor (this compound) and Incubate prep_plate->add_inhibitor Transfer add_enzyme Add Carbonic Anhydrase and Incubate add_inhibitor->add_enzyme Pre-incubation start_reaction Initiate Reaction by Adding Substrate (p-NPA) add_enzyme->start_reaction Start Assay measure_abs Measure Absorbance at 405 nm (Kinetic or Endpoint) start_reaction->measure_abs Monitor Reaction calc_inhibition Calculate Percent Inhibition measure_abs->calc_inhibition Process Data determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 Dose-Response Analysis

Caption: A flowchart illustrating the key steps in the colorimetric carbonic anhydrase inhibition assay.

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 25°C or room temperature

  • Vortex mixer

Reagents
  • CA Assay Buffer: 50 mM Tris-sulfate buffer, pH 7.6, containing 0.1 mM ZnCl₂[4]

  • Carbonic Anhydrase (CA) Enzyme: Bovine erythrocyte CA (e.g., Sigma-Aldrich C3934) or purified human CA isoforms (hCA I and hCA II)[9][10]

  • CA Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Inhibitor: this compound or its derivatives

  • Positive Control Inhibitor: Acetazolamide (a known potent CA inhibitor)[1][3]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Detailed Step-by-Step Protocol

Preparation of Reagents
  • CA Assay Buffer: Prepare a 50 mM Tris-sulfate buffer and adjust the pH to 7.6. Add ZnCl₂ to a final concentration of 0.1 mM.

  • CA Enzyme Solution: Reconstitute the lyophilized CA enzyme in the CA Assay Buffer to a stock concentration (e.g., 1 mg/mL). Further dilute the enzyme in the assay buffer to the desired working concentration. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • CA Substrate Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile or DMSO. Dilute the stock solution with the CA Assay Buffer to the final working concentration just before use.

  • Inhibitor Stock Solutions: Dissolve the this compound test compounds and the positive control (Acetazolamide) in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in the CA Assay Buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid solvent effects on enzyme activity.

Assay Procedure in a 96-Well Plate
  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Enzyme Control (100% activity): Contains all reagents and the solvent (DMSO) without any inhibitor.

    • Positive Control: Contains all reagents and a known concentration of Acetazolamide.

    • Test Compound Wells: Contain all reagents and varying concentrations of the this compound derivatives.

  • Reagent Addition:

    • Add 60 µL of CA Assay Buffer to all wells.[4]

    • Add 10 µL of the diluted test inhibitor solutions or the positive control to the respective wells. For the Enzyme Control, add 10 µL of the solvent (DMSO).[4]

    • Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.[4]

    • Add 10 µL of the CA enzyme solution to all wells except the Blank.[4]

    • Mix and incubate for another 10 minutes at 25°C.

  • Initiation of the Enzymatic Reaction:

    • To initiate the reaction, add 10 µL of the CA substrate (p-NPA) solution to all wells.

    • Immediately mix the contents of the plate.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The readings can be taken in either kinetic mode (reading every minute for 10-15 minutes) or as an endpoint reading after a fixed incubation time (e.g., 15 minutes).

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For kinetic assays, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each well. For endpoint assays, use the final absorbance reading.

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] x 100

    Where:

    • Rate_Control is the rate of reaction in the Enzyme Control well.

    • Rate_Inhibitor is the rate of reaction in the presence of the test inhibitor.

  • Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to obtain the IC50 value.

Summary of Experimental Parameters

ParameterRecommended Value/Condition
Enzyme Carbonic Anhydrase (Bovine or Human)
Substrate p-Nitrophenyl acetate (p-NPA)
Assay Buffer 50 mM Tris-sulfate, pH 7.6, 0.1 mM ZnCl₂
Incubation Temperature 25°C
Wavelength for Absorbance 405 nm
Final Assay Volume 100 µL
Positive Control Acetazolamide
Data Analysis Calculation of % Inhibition and IC50

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background signal in blank wells Substrate degradationPrepare fresh substrate solution before each experiment.
Low enzyme activity Improper enzyme storage or dilutionEnsure the enzyme is stored correctly and use a freshly prepared dilution. Optimize enzyme concentration.
Inconsistent results between replicates Pipetting errors or improper mixingUse calibrated pipettes and ensure thorough mixing after each reagent addition.
Precipitation of test compounds Low solubility of the compound in the assay bufferCheck the solubility of the compound. The final DMSO concentration may need to be slightly adjusted, but should remain low.

References

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Request PDF.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Determination of zinc using carbonic anhydrase-based fluorescence biosensors. PubMed.
  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) Kit-1116 from Creative BioMart. Biocompare.com.
  • N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Creative BioMart.
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.
  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH.
  • Kinetics of Complex Formation between Human Carbonic Anhydrase B and Heterocyclic Sulfonamides. ElectronicsAndBooks.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Taylor & Francis Online.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. R Discovery.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed.
  • Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase. PubMed.
  • Full article: Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate. Taylor & Francis.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
  • In vivo monitoring of carbonic anhydrase expression during the growth of larval zebrafish: a new environment-sensitive fluorophore for responsive turn-on fluorescence. Chemical Communications (RSC Publishing).
  • Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. PMC - NIH.

Sources

Application Notes and Protocols for the Biological Screening of Thiophene-2-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document provides a comprehensive guide for researchers initiating a biological screening campaign for a library of novel this compound derivatives. It moves beyond a simple recitation of steps, offering insights into the rationale behind the proposed screening cascade, from initial broad-spectrum profiling to more targeted, mechanism-of-action studies. Detailed, field-proven protocols for key in vitro assays are provided, covering carbonic anhydrase inhibition, anticancer cytotoxicity, antimicrobial susceptibility, and quorum sensing modulation. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear path for hit-to-lead development.

Introduction: The Versatility of the this compound Core

This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] This is largely due to the scaffold's ability to interact with a wide array of biological targets, leading to diverse pharmacological effects. The core structure, consisting of a thiophene ring linked to a sulfonamide group, serves as a potent pharmacophore for multiple enzyme families and cellular pathways.

The most prominent and extensively studied activity of this class of compounds is the inhibition of carbonic anhydrases (CAs).[3][4][5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Various CA isoforms are involved in a multitude of physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[4][6] Thiophene-2-sulfonamides have been shown to be highly effective, low nanomolar inhibitors of several human (h) CA isoforms, including hCA I, II, IX, and XII.[7]

Beyond CA inhibition, the this compound moiety has been incorporated into molecules with significant anticancer,[8][9] antimicrobial (antibacterial and antifungal),[10][11] antimalarial, and anti-inflammatory properties.[2] More recently, these compounds have also been identified as specific inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence in pathogenic bacteria like Vibrio species.[12]

Given this wide range of potential activities, a systematic and hierarchical screening approach is essential to efficiently identify and characterize the biological profile of novel this compound derivatives. This guide outlines a robust screening cascade designed to first identify primary biological activities and then to confirm and further characterize promising "hit" compounds.

The Screening Cascade: A Hierarchical Approach

A successful screening campaign requires a logical progression from broad, high-throughput primary assays to more complex and specific secondary and confirmatory assays. This cascade ensures that resources are focused on the most promising compounds.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Lead Optimization Primary_CA Carbonic Anhydrase Inhibition Assay (p-NPA Method) Secondary_CA CA Isoform Selectivity (Stopped-Flow CO2 Hydration) Primary_CA->Secondary_CA CA Hits Primary_Cancer Anticancer Cytotoxicity (MTT/MTS Assay) Secondary_Cancer Apoptosis/Cell Cycle Analysis Primary_Cancer->Secondary_Cancer Cytotoxic Hits Primary_Antimicrobial Antimicrobial Susceptibility (MIC Determination) Secondary_Antimicrobial Time-Kill Kinetics & Membrane Permeability Primary_Antimicrobial->Secondary_Antimicrobial Antimicrobial Hits Primary_QS Quorum Sensing Inhibition Assay (Vibrio Bioluminescence) Secondary_QS Virulence Factor Expression Analysis Primary_QS->Secondary_QS QS Inhibitor Hits Lead_Opt Structure-Activity Relationship (SAR) In vivo efficacy studies Secondary_CA->Lead_Opt Secondary_Cancer->Lead_Opt Secondary_Antimicrobial->Lead_Opt Secondary_QS->Lead_Opt

Figure 1: A hierarchical screening cascade for this compound compounds.

Primary Screening Protocols

The goal of primary screening is to identify initial "hits" from a compound library across a range of potential biological activities. The following assays are selected for their robustness, reproducibility, and suitability for a medium- to high-throughput format.

Carbonic Anhydrase Inhibition Assay (p-NPA Esterase Activity)

This colorimetric assay is a widely used, high-throughput compatible method for screening CA inhibitors.[7] It relies on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[7] The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to CA activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: Dissolve human or bovine erythrocyte CA in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

    • CA Working Solution: On the day of the assay, dilute the CA stock solution to 20 units/mL in cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This must be prepared fresh.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions to generate a range of test concentrations.

    • Positive Control: Prepare a stock solution of Acetazolamide (a known CA inhibitor) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the test compound dilution (or DMSO for the vehicle control).

    • Add 20 µL of the CA Working Solution to all wells except the "blank" (no enzyme) wells.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Compound IDTargetPrimary AssayIC₅₀ (µM)
ThS-001hCA IIp-NPA Hydrolysis0.15
ThS-002hCA IIp-NPA Hydrolysis2.5
ThS-003hCA IIp-NPA Hydrolysis> 50
AcetazolamidehCA IIp-NPA Hydrolysis0.012
Table 1: Example data from a primary carbonic anhydrase inhibition screen.
Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability.[13] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2]

Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).

    • Harvest cells in the exponential growth phase and determine cell density.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle (DMSO) controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay and Measurement:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[1] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.[1] This protocol should be performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][14]

Protocol:

  • Reagent and Inoculum Preparation:

    • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.

    • Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure (96-well plate format):

    • Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • A microplate reader can also be used to measure absorbance (OD₆₀₀) to aid in determining the MIC.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ThS-004832
ThS-005> 128> 128
ThS-0061664
Vancomycin1N/A
Ciprofloxacin0.50.015
Table 2: Example data from a primary antimicrobial susceptibility screen.
Quorum Sensing Inhibition Assay (Vibrio Bioluminescence)

Many marine bacteria, such as Vibrio campbellii (formerly V. harveyi), use quorum sensing (QS) to regulate bioluminescence.[6][8] This phenotype provides a convenient and sensitive reporter for QS activity. A reduction in light production in the presence of a test compound, without a corresponding inhibition of bacterial growth, indicates potential QS inhibition.

Protocol:

  • Bacterial Culture and Reagents:

    • Bacterial Strain: Use a suitable Vibrio campbellii or Vibrio fischeri reporter strain.

    • Medium: Autoinducer Bioassay (AB) medium is commonly used.

    • Test Compounds: Prepare stock solutions and serial dilutions in DMSO.

  • Assay Procedure (96-well plate format, white, clear-bottom):

    • Grow an overnight culture of the Vibrio reporter strain.

    • Dilute the overnight culture 1:100 in fresh AB medium.

    • In a 96-well plate, add 100 µL of the test compound dilutions (prepared at 2x the final concentration in AB medium).

    • Add 100 µL of the diluted bacterial culture to each well.

    • To assess general toxicity, a parallel plate should be run to measure optical density (OD₆₀₀).

    • Incubate the plates at 30°C with shaking.

  • Measurement and Data Analysis:

    • Measure bioluminescence (Relative Light Units, RLU) and OD₆₀₀ at regular intervals (e.g., every hour for 8-12 hours) using a multi-mode plate reader.

    • Calculate the specific QS inhibitory activity by normalizing the luminescence (RLU) to the cell density (OD₆₀₀).

    • A compound is considered a potential QS inhibitor if it significantly reduces RLU/OD₆₀₀ without substantially decreasing the OD₆₀₀ value itself.

Secondary and Confirmatory Assays

Compounds that show significant activity in the primary screens ("hits") should be advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Secondary_Assay_Logic cluster_CA Carbonic Anhydrase Hit cluster_Cancer Anticancer Hit CA_Hit Primary Hit (e.g., IC50 < 1 µM) CA_Confirm Stopped-Flow CO2 Hydration Assay CA_Hit->CA_Confirm Confirm Potency Cancer_Hit Primary Hit (e.g., IC50 < 10 µM) Cancer_Confirm Test in multiple cancer cell lines Cancer_Hit->Cancer_Confirm Confirm Cytotoxicity CA_Selectivity Isoform Selectivity Profiling (CA I, IV, IX, XII) CA_Confirm->CA_Selectivity Assess Specificity Cancer_Mechanism Apoptosis Assay (Caspase-Glo) Cell Cycle Analysis (FACS) Cancer_Confirm->Cancer_Mechanism Investigate MOA

Figure 2: Logic flow for secondary assays for CA and anticancer hits.

  • For Carbonic Anhydrase Inhibitors: The gold-standard stopped-flow CO₂ hydration assay should be used to confirm inhibitory constants (Kᵢ).[3][4][5] This method directly measures the catalytic hydration of CO₂, providing more accurate kinetic data than the p-NPA assay. Following confirmation, hits should be profiled against a panel of key CA isoforms (e.g., hCA I, IV, IX, XII) to determine their selectivity profile, which is crucial for therapeutic development.

  • For Anticancer Compounds: Confirmed cytotoxic hits should be tested against a broader panel of cancer cell lines to assess their spectrum of activity. To probe the mechanism of cell death, assays for apoptosis (e.g., Caspase-Glo® 3/7 assay, Annexin V staining) and cell cycle analysis (by flow cytometry) should be performed.

  • For Antimicrobial Compounds: Hits should be further characterized using time-kill kinetic assays to determine if they are bacteriostatic or bactericidal. Assays to investigate the mechanism of action, such as membrane permeability assays (e.g., using the fluorescent dye propidium iodide), can provide valuable insights.

Conclusion and Future Directions

The this compound scaffold is a rich source of biologically active compounds. The screening cascade outlined in this document provides a robust framework for identifying and characterizing novel derivatives with potential therapeutic applications. By employing a hierarchical approach that moves from high-throughput primary screening to more detailed mechanistic studies, researchers can efficiently navigate the early stages of the drug discovery process. Promising lead compounds identified through this workflow can then be advanced into structure-activity relationship (SAR) studies and subsequent in vivo efficacy and safety evaluations, paving the way for the development of next-generation therapeutics.

References

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed, National Center for Biotechnology Information.
  • A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. JOVE.
  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. PubMed, National Center for Biotechnology Information.
  • Some reported antibacterial that contain thiophene and sulfonamide... ResearchGate.
  • A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. ResearchGate.
  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Nature.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CERTAIN THIOPHENE-2-SULPHONYL-AMINO ACID DERIVATIVES BY. ResearchGate.
  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. PubMed, National Center for Biotechnology Information.
  • Broth Microdilution. MI - Microbiology.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf, National Center for Biotechnology Information.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
  • Thiophene‐sulfonamides as antimicrobial agents. ResearchGate.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Publishing.
  • M07-A8. Regulations.gov.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed, National Center for Biotechnology Information.
  • Therapeutic importance of synthetic thiophene. PMC - PubMed Central, National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Molecular Docking of Thiophene-2-sulfonamide with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Thiophene-2-sulfonamides in Drug Discovery

Thiophene-2-sulfonamide and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry.[1][2] The inherent structural features of the thiophene ring, coupled with the versatile sulfonamide functional group, confer a wide spectrum of biological activities.[1][2] These compounds have been extensively investigated as inhibitors of various enzymes, making them valuable scaffolds in the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and glaucoma.[3][4][5][6] Molecular docking, a powerful computational technique, is indispensable in modern drug discovery for predicting the binding interactions between a ligand (in this case, a this compound derivative) and its protein target at the molecular level.[7][8][9] This guide provides a detailed, experience-driven protocol for conducting molecular docking studies of this compound derivatives, aimed at researchers, scientists, and drug development professionals.

PART I: Foundational Principles and Strategic Planning

Before embarking on the technical workflow, it is crucial to understand the underlying principles and strategically plan the docking study. This ensures the generation of meaningful and reliable results.

Target Protein Selection: The "Why" Dictates the "What"

The choice of a target protein is the most critical decision in a docking study. It should be based on a strong biological rationale. Thiophene-2-sulfonamides are known to inhibit several key protein families:

  • Carbonic Anhydrases (CAs): These metalloenzymes are well-established targets for sulfonamides.[4][10] Different isoforms of CAs are implicated in various physiological and pathological processes. For instance, CA II is involved in aqueous humor formation in the eye, making it a target for anti-glaucoma drugs, while CA IX is overexpressed in many tumors and is a target for anticancer agents.[11]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate biosynthesis in bacteria.[5][6][12] Sulfonamides act as competitive inhibitors of DHPS, making it a prime target for the development of novel antibacterial agents.[12]

  • Protein Kinases: Certain thiophene-based sulfonamides have shown inhibitory activity against cyclin-dependent protein kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[13]

  • Other Targets: The versatility of the this compound scaffold allows for its adaptation to a wide range of other targets, including quorum sensing regulators in bacteria and various receptors.[14]

Author's Insight: The selection of a specific Protein Data Bank (PDB) entry for the target protein is paramount. Prioritize high-resolution crystal structures (ideally < 2.5 Å) with a co-crystallized ligand, preferably a sulfonamide or a structurally similar inhibitor. This provides a valuable reference for validating the docking protocol and defining the binding site.

The Logic of a Self-Validating Docking Protocol

A robust molecular docking protocol must be self-validating. This is achieved through a "redocking" experiment. The co-crystallized ligand from the chosen PDB structure is extracted and then docked back into the same protein. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, typically under 2.0 Å.[5][15][16] This confirms that the chosen docking software and parameters can accurately reproduce the experimentally observed binding mode.

PART II: Experimental Workflow and Step-by-Step Protocols

This section details the practical steps for performing a molecular docking study of a this compound derivative. The workflow is applicable to various docking software packages, with specific examples provided for the widely used AutoDock Vina.[17][18][19][20]

Visualization of the Molecular Docking Workflow

The following diagram illustrates the key stages of the molecular docking process.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., from PDB) Prot_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Grid 4. Grid Box Generation (Define search space) Prot_Prep->Grid Lig_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 5. Molecular Docking (e.g., AutoDock Vina) Lig_Prep->Docking Grid->Docking Results 6. Pose Analysis (Scoring and ranking) Docking->Results Interaction 7. Interaction Analysis (H-bonds, hydrophobic) Results->Interaction Validation 8. Protocol Validation (Redocking, RMSD) Interaction->Validation

Caption: A generalized workflow for molecular docking studies.

Protocol 1: Target Protein Preparation

Rationale: The raw PDB structure of a protein often contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for accurate force field calculations and interaction analysis. Energy minimization helps to relieve any steric clashes in the crystal structure.[7]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the 3D coordinates of the target protein from the Protein Data Bank (RCSB PDB). For example, for human Carbonic Anhydrase I complexed with a sulfonamide drug, a suitable PDB ID is 1AZM.[8]

  • Clean the Protein Structure:

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[7][8][21]

    • If the protein is a multimer, retain only the monomeric unit that contains the active site.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is a standard procedure in most molecular modeling software.

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Kollman united-atom charges are a common choice for proteins.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relax the positions of the added hydrogen atoms and relieve any steric clashes.[7]

  • Save the Prepared Protein: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock).

Protocol 2: this compound Ligand Preparation

Rationale: The 2D structure of the ligand needs to be converted to a 3D conformation. Energy minimization is performed to obtain a low-energy, stable conformation.[7] Assigning partial charges and defining rotatable bonds are essential for the docking algorithm to explore different ligand conformations and accurately calculate binding energies.[9]

Step-by-Step Methodology:

  • Draw the 2D Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field, such as MMFF94.[7]

  • Assign Partial Charges: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for ligands in AutoDock.[9]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Save the Prepared Ligand: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

Protocol 3: Molecular Docking using AutoDock Vina

Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.[9] The docking software explores various conformations and orientations of the ligand within this defined space and scores them based on a scoring function that estimates the binding affinity.[7]

Step-by-Step Methodology:

  • Grid Box Generation:

    • Load the prepared protein and ligand into a molecular visualization tool that interfaces with the docking software (e.g., AutoDockTools).

    • Define a grid box that encompasses the entire active site of the protein. The center of the grid can be set to the coordinates of the co-crystallized ligand.[9][22] The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Configuration File: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters.

  • Run Docking Simulation: Execute the docking simulation using the command-line interface of the docking software. For AutoDock Vina, the command would be: vina --config conf.txt --log log.txt

  • Output: The docking software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

PART III: Data Analysis and Interpretation

The output of a molecular docking simulation requires careful analysis to extract meaningful insights.

Analysis of Docking Results

Key Metrics and Their Interpretation:

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy between the ligand and the protein.More negative values indicate a stronger predicted binding affinity.[7]
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of the docked ligand pose and a reference pose (e.g., the co-crystallized ligand).An RMSD value < 2.0 Å is generally considered a successful docking pose prediction.[5][15]
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).The formation of hydrogen bonds with key active site residues is a strong indicator of favorable binding.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the protein.These interactions contribute significantly to the overall binding affinity and stability of the complex.
Visualization of Ligand-Protein Interactions

Visualizing the predicted binding pose of the this compound derivative within the active site of the target protein is crucial for understanding the molecular basis of its inhibitory activity. Molecular visualization software such as PyMOL or Chimera can be used to generate high-quality images of the docked complex.

Author's Insight: Pay close attention to the interactions of the sulfonamide group. In many targets, such as carbonic anhydrases, the sulfonamide moiety coordinates with a metal ion (e.g., Zn²⁺) in the active site. The thiophene ring often engages in hydrophobic or pi-stacking interactions with aromatic residues.

The Importance of Comparative Analysis

To put the docking results into context, it is essential to perform a comparative analysis. This involves docking a known inhibitor or the natural substrate of the target protein and comparing its binding affinity and interaction patterns with those of the this compound derivatives.[7] This provides a benchmark for evaluating the potential of the newly designed compounds.

Conclusion: From In Silico to In Vitro

Molecular docking is a powerful and cost-effective tool for the rational design and discovery of novel this compound-based inhibitors.[3][12] The protocols and principles outlined in this guide provide a robust framework for conducting these studies with scientific rigor. It is important to remember that molecular docking is a predictive tool, and the results should always be validated through in vitro and in vivo experimental studies. By integrating computational and experimental approaches, researchers can accelerate the development of new and effective therapeutic agents.

References

  • Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives - Benchchem.
  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - MDPI.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH.
  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line - Chemical Methodologies.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase | Journal of Chemical Information and Modeling - ACS Publications.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics.
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar.
  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios.
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications.
  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed.
  • (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - ResearchGate.
  • In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease - MDPI.
  • Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC - NIH.
  • QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity - Queen's University Belfast.
  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC - NIH.
  • Docking of sulfonamides to carbonic anhydrase II and IV - PubMed.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem - NIH.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.
  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC - NIH.
  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC - NIH.
  • How to Perform Molecular Docking with AutoDock Vina - YouTube.
  • (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate.
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed Central.
  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - NIH.
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - MDPI.
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid” | Request PDF - ResearchGate.
  • Synthesis of thiophene sulfonamides reported by Leitans et al. - ResearchGate.
  • Docking and scoring - Schrödinger.
  • 1BZM: DRUG-PROTEIN INTERACTIONS: STRUCTURE OF SULFONAMIDE DRUG COMPLEXED WITH HUMAN CARBONIC ANHYDRASE I - RCSB PDB.
  • N-(3-chloro-4-methylphenyl)this compound | C11H10ClNO2S2 - PubChem.

Sources

Application Note: A Detailed Protocol for Carbonic Anhydrase Inhibition Assay using Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Ubiquitous Enzyme

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This simple reaction is crucial for a vast array of physiological processes, including respiration, pH homeostasis, ion transport, and biosynthesis.[3][4] Given their central role, dysregulation of CA activity is implicated in numerous pathologies. Consequently, various CA isoforms have emerged as significant therapeutic targets for treating conditions like glaucoma, epilepsy, edema, and certain types of cancer.[2][3][5][6]

The sulfonamide group (-SO₂NH₂) is the cornerstone of classical CA inhibitor design, with compounds in this class acting as potent inhibitors by coordinating to the catalytic Zn(II) ion in the enzyme's active site.[7][8][9] Thiophene-2-sulfonamide and its derivatives represent a well-established and highly effective family of CA inhibitors, often exhibiting nanomolar potency against key human CA isoforms.[10][11][12]

This application note provides a comprehensive, field-proven protocol for determining the inhibitory potency of this compound against carbonic anhydrase. We will detail a robust colorimetric assay that measures the enzyme's esterase activity, a widely accepted surrogate for its physiological hydratase function, and guide the user through reagent preparation, experimental execution, and data analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Principle of the Assay: A Colorimetric Surrogate

Directly monitoring the CO₂ hydration reaction can be technically challenging for high-throughput screening. A more convenient and widely adopted method relies on the inherent esterase activity of carbonic anhydrase.[13][14] This assay uses the colorless substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product, p-nitrophenol.[3][5][15][16]

The rate of p-nitrophenol formation is directly proportional to the CA activity and can be easily monitored by measuring the increase in absorbance at 400-405 nm.[3][15] When an inhibitor like this compound is present, it binds to the zinc ion in the active site, blocking the enzyme's catalytic function.[7][8] This leads to a dose-dependent decrease in the rate of p-NPA hydrolysis, allowing for the precise determination of the inhibitor's potency.[5]

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction pNPA p-Nitrophenyl Acetate (Colorless Substrate) CA Carbonic Anhydrase (CA) (Active Site with Zn²⁺) pNPA->CA Binds to Active Site pNP p-Nitrophenol (Yellow Product, Abs @ 400nm) CA->pNP Catalyzes Hydrolysis Inhibitor This compound (-SO₂NH₂ group) Blocked_CA Inhibited CA (Zn²⁺ Coordinated by Inhibitor) Inhibitor->Blocked_CA Binds to Zn²⁺ in Active Site No_Reaction Hydrolysis Blocked Blocked_CA->No_Reaction

Caption: Mechanism of the colorimetric CA inhibition assay.

Materials and Reagents

Reagent/MaterialRecommended Source (Example)Notes
Human Carbonic Anhydrase II (hCA II)Sigma-Aldrich (C4396) or equivalentOther isoforms can be used.
This compoundCommercially availableTest inhibitor.
AcetazolamideSigma-Aldrich (A6011) or equivalentPositive control inhibitor.[4]
p-Nitrophenyl Acetate (p-NPA)Sigma-Aldrich (N8130) or equivalentSubstrate.
Tris(hydroxymethyl)aminomethane (Tris)Fisher Scientific or equivalentFor buffer preparation.
Hydrochloric Acid (HCl)Fisher Scientific or equivalentFor pH adjustment.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich (D2650) or equivalentSolvent for inhibitor and substrate.
96-well clear, flat-bottom microplatesCorning, Greiner, or equivalent
Multi-channel pipettes and tips
Microplate readerCapable of kinetic measurements at 400-405 nm.
Deionized water (ddH₂O)

Reagent Preparation Protocols

Causality Behind Choices: The buffer pH is set to ~7.5 to ensure optimal enzyme activity while minimizing spontaneous substrate hydrolysis. The enzyme is kept on ice and diluted immediately before use to preserve its catalytic function. The substrate is dissolved in an organic solvent and prepared fresh because it is susceptible to degradation in aqueous solutions.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5):

    • Dissolve 6.057 g of Tris base in ~900 mL of ddH₂O.

    • Adjust the pH to 7.5 by slowly adding concentrated HCl while monitoring with a calibrated pH meter.

    • Bring the final volume to 1 L with ddH₂O.

    • Store at 4°C.

  • hCA II Enzyme Stock Solution (e.g., 0.5 mg/mL):

    • Gently dissolve lyophilized hCA II in cold Assay Buffer to the desired concentration.[5]

    • Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.

    • Store at -80°C.

  • hCA II Working Solution (e.g., 0.1 µ g/well ):

    • Immediately before the assay, dilute the hCA II Stock Solution with cold Assay Buffer to the final desired concentration. (e.g., if adding 20 µL/well, the concentration should be 5 µg/mL). Keep on ice.

  • Substrate Stock Solution (30 mM p-NPA):

    • Dissolve 54.3 mg of p-NPA in 10 mL of anhydrous DMSO or acetonitrile.

    • This solution must be prepared fresh daily. [3]

  • Inhibitor Stock Solutions (10 mM):

    • Dissolve an appropriate amount of this compound and Acetazolamide in separate tubes with DMSO to create 10 mM stock solutions.

    • From these stocks, prepare serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10 mM to 100 nM).

Experimental Protocol: IC₅₀ Determination

The following protocol is designed for a 96-well plate with a final reaction volume of 200 µL per well. It is critical to perform all measurements in at least triplicate for statistical validity.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Add Buffer, Inhibitor/DMSO) prep->plate enzyme_add 3. Add Enzyme (to all wells except Blank) plate->enzyme_add incubate 4. Pre-incubation (15 min at Room Temp) enzyme_add->incubate substrate_add 5. Initiate Reaction (Add p-NPA Substrate) incubate->substrate_add read 6. Data Acquisition (Kinetic Read at 400 nm) substrate_add->read analyze 7. Data Analysis (Calculate Rates, % Inhibition, IC₅₀) read->analyze

Caption: A streamlined workflow for the CA inhibition assay.

Step-by-Step Procedure:

  • Plate Setup:

    • Add 158 µL of Assay Buffer to the designated wells for your test compounds and controls.

    • Add 2 µL of the corresponding inhibitor serial dilutions (this compound or Acetazolamide) to the "Test Compound" and "Positive Control" wells.

    • Add 2 µL of DMSO to the "Maximum Activity" (No Inhibitor) control wells.[3] This serves as the vehicle control.

    • For the "Blank" (No Enzyme) wells, add 178 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 20 µL of the hCA II Working Solution to all wells except the "Blank" wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Gently mix the plate (e.g., on an orbital shaker for 30 seconds).

    • Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[5]

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 20 µL of the fresh 30 mM p-NPA Substrate Stock Solution to all wells (including the Blank).[5] The final volume in each well should now be 200 µL.

    • Immediately place the plate in a microplate reader pre-set to 25°C or room temperature.

    • Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[3]

Data Analysis and Interpretation

Trustworthiness Through Data Validation: Proper data analysis is key to a self-validating protocol. The Blank wells correct for spontaneous substrate hydrolysis, while the "Maximum Activity" wells establish the 100% activity baseline. A robust dose-response from the positive control (Acetazolamide) validates the assay's performance on a given day.

  • Calculate Reaction Rates (V):

    • For each well, plot Absorbance vs. Time (in minutes).

    • Determine the slope of the initial linear portion of this curve. This slope (mOD/min) represents the initial reaction rate (V).

    • Subtract the average rate of the "Blank" wells from all other wells to correct for non-enzymatic hydrolysis of p-NPA.

  • Calculate Percent Inhibition:

    • Use the corrected rates to calculate the percentage of inhibition for each inhibitor concentration with the following formula:[5] % Inhibition = [ (V_max - V_inhibitor) / V_max ] * 100

      • V_max: The average rate of the "Maximum Activity" control (with DMSO).

      • V_inhibitor: The rate in the presence of the inhibitor.

  • Determine the IC₅₀ Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[5][17]

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[5][15]

Example Data Presentation:

Inhibitor Conc. [nM]Log [Inhibitor]Avg. Rate (mOD/min)% Inhibition
0 (Max Activity)N/A25.00%
1022.510%
10118.028%
501.712.052%
10027.570%
5002.73.088%
100031.594%

Best Practices and Troubleshooting

  • Enzyme Integrity: Avoid repeated freeze-thaw cycles of the enzyme stock, as this can lead to denaturation and loss of activity.[3] Always prepare the working solution in cold buffer and keep it on ice.

  • Substrate Stability: Spontaneous hydrolysis of p-NPA increases with higher pH and temperature.[18] Always prepare the substrate solution fresh and ensure the blank rate is low and properly subtracted from all measurements.

  • Inhibitor Solubility: Ensure the this compound is fully dissolved in the DMSO stock. If precipitation is observed upon dilution into the aqueous assay buffer, the final DMSO concentration may need to be slightly increased (while ensuring it remains consistent across all wells).

  • Consistent DMSO Concentration: The final concentration of DMSO should be identical in all wells (except the buffer-only blank) and ideally ≤1% (v/v) to minimize any direct effects on enzyme activity. Run a solvent control to confirm.[19]

  • Linear Range: Ensure that you are calculating the reaction rate from the initial, linear phase of the reaction. If the curve plateaus quickly, the enzyme or substrate concentration may need to be adjusted.

Conclusion

This application note provides a validated, step-by-step protocol for accurately determining the inhibitory potency of this compound against carbonic anhydrase. By leveraging the enzyme's esterase activity with a chromogenic substrate, this method offers a robust, reproducible, and high-throughput compatible platform for screening and characterizing CA inhibitors, which is essential for research and drug development professionals.

References

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). Vertex AI Search.
  • Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem. (n.d.). BenchChem.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Vertex AI Search.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem. (n.d.). BenchChem.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry.
  • Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. (n.d.). PubMed.
  • Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. (n.d.). Taylor & Francis Online.
  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. (2013). PubMed.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. (n.d.). Journal of Chemical Education.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). PubMed.
  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (n.d.). PubMed.
  • Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate.
  • Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. (2025). ResearchGate.
  • I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ? (2024). ResearchGate.
  • IC50 Determination. (n.d.). edX.

Sources

Application Notes and Protocols for In Vivo Evaluation of Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Thiophene-2-Sulfonamide Scaffold

The this compound moiety represents a compelling scaffold in medicinal chemistry, merging the structural features of two pharmacologically significant groups. Thiophene rings are present in numerous FDA-approved drugs, contributing to anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The sulfonamide group is the cornerstone of sulfa drugs, a class of synthetic antimicrobials that function by inhibiting bacterial folic acid synthesis.[3][4][5] More significantly, the sulfonamide functional group is a classic zinc-binding pharmacophore, making it a highly effective inhibitor of metalloenzymes, most notably the carbonic anhydrases (CAs).[5][6]

Given this background, a novel this compound derivative can be hypothesized to exhibit a range of biological activities. Its primary mechanism of action is likely the inhibition of carbonic anhydrase isoforms, which are implicated in diseases ranging from glaucoma and epilepsy to cancer.[6][7][8] Additionally, potential for anti-inflammatory and antibacterial activity should not be overlooked.[4][9]

This document provides a strategic guide and detailed protocols for the initial in vivo characterization of this compound and its analogues. The experimental design prioritizes a logical, phased approach, beginning with foundational safety and exposure studies before proceeding to target-specific efficacy models. This ensures the generation of robust, interpretable data and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Phase 1: Foundational In Vivo Characterization

Before assessing therapeutic efficacy, it is critical to understand the compound's basic pharmacological profile. These preliminary studies establish the necessary parameters for subsequent, more complex disease models.

Protocol 1.1: Vehicle Screening and Formulation Development

Rationale: The choice of delivery vehicle is paramount for ensuring consistent bioavailability and avoiding vehicle-induced toxicity. The ideal vehicle will fully solubilize or uniformly suspend the test compound without affecting the animal's physiology. Poor formulation can lead to inaccurate and highly variable results.

Methodology:

  • Solubility Assessment:

    • Assess the solubility of this compound in a panel of common, non-toxic vehicles.

    • Tier 1 (Aqueous): Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents/Surfactants): 10% DMSO in saline, 5% Tween® 80 in saline, 10% Solutol® HS 15 in saline.

    • Tier 3 (Suspensions): 0.5% Carboxymethylcellulose (CMC) in water, 1% Methylcellulose in water.[9]

  • Formulation Preparation:

    • Prepare small-volume test formulations at the highest anticipated dose concentration.

    • Use sonication or gentle heating (<40°C) if necessary to aid dissolution.

    • Visually inspect for precipitation or phase separation after preparation and again after 1-2 hours at room temperature.

  • Selection Criteria: The selected vehicle should be the simplest formulation that achieves complete solubility or a fine, homogenous suspension that does not settle rapidly. For many sulfonamides, a suspension in 0.5% CMC is often a suitable starting point.[9]

Protocol 1.2: Acute Toxicity and Dose-Range Finding Study

Rationale: This study is essential for identifying the Maximum Tolerated Dose (MTD) and observing any overt signs of toxicity. It informs the dose selection for subsequent pharmacokinetic and efficacy studies, ensuring animal welfare and preventing non-specific, toxicity-related deaths. The thiophene ring, in particular, can be metabolized by cytochrome P450 to form reactive intermediates, making toxicity assessment crucial.[10][11][12]

Methodology:

  • Animal Model: Use the same species and strain planned for efficacy studies (e.g., male and female C57BL/6 mice, ~8 weeks old).

  • Study Design: A modified "up-and-down" procedure is recommended.

    • Use a small number of animals per group (n=1-3).

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Start with a conservative dose (e.g., 10 mg/kg).

    • If no toxicity is observed within 24-48 hours, escalate the dose in the next group (e.g., 30 mg/kg, 100 mg/kg).

    • If signs of toxicity are observed, reduce the dose in the subsequent group.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24 and 48 hours.

    • Record clinical signs of toxicity (e.g., lethargy, piloerection, ataxia, labored breathing).

    • Record body weight daily for up to 7 days. A weight loss of >15% is considered a significant adverse effect.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or significant signs of toxicity. This dose will serve as the high dose for future experiments.

Diagram: Foundational In Vivo Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation Formulation Protocol 1.1: Vehicle & Formulation Development Toxicity Protocol 1.2: Dose-Range Finding (MTD Determination) Formulation->Toxicity Select Vehicle PK Protocol 1.3: Single-Dose Pharmacokinetics Toxicity->PK Select Doses (e.g., MTD, 1/2 MTD) Efficacy Target-Based Efficacy Models (Protocols 2.1-2.3) PK->Efficacy Inform Dose Regimen (Cmax, T1/2, AUC) G node_protocol node_protocol Hypothesis Primary Hypothesis? CAI Carbonic Anhydrase Inhibition Hypothesis->CAI Yes AntiInflam Anti-Inflammatory Hypothesis->AntiInflam No P_CAI Protocol 2.1: Diuretic Model CAI->P_CAI Antibacterial Antibacterial AntiInflam->Antibacterial No P_Inflam Protocol 2.2: Paw Edema Model AntiInflam->P_Inflam P_Bact Protocol 2.3: Systemic Infection Antibacterial->P_Bact

Sources

Application Notes and Protocols for the Analytical Characterization of Thiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene-2-Sulfonamide Derivatives

This compound derivatives represent a privileged scaffold in medicinal chemistry and drug development. The unique combination of the electron-rich thiophene ring and the versatile sulfonamide functional group imparts a wide range of pharmacological activities to these molecules.[1] These derivatives have been explored for their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.[1] Given their therapeutic potential, the rigorous and unambiguous analytical characterization of these compounds is paramount to ensure their quality, purity, stability, and to elucidate their structure-activity relationships.

This comprehensive technical guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound derivatives. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable data.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound derivatives and for their quantification in various matrices.[2][3] A reverse-phase HPLC (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices in HPLC Method Development

The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds like many this compound derivatives. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4] An acidic modifier, such as formic or phosphoric acid, is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[5] UV detection is suitable as the thiophene ring system inherently possesses a chromophore that absorbs in the UV region.[2]

Detailed Protocol: RP-HPLC for Purity Assessment

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (e.g., Milli-Q)

    • Formic acid or Phosphoric acid (for mobile phase modification)[5]

    • This compound derivative standard of known purity.

Sample Preparation:

  • Prepare a stock solution of the this compound derivative standard in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to a final concentration within the linear range of the calibration curve.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection to protect the column from particulate matter.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)

Data Analysis:

  • Purity: The purity of the sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.22 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity/ Concentration G->H

Caption: General workflow for HPLC analysis of this compound derivatives.

Spectroscopic Characterization: Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

Causality Behind Spectral Interpretation: The chemical shifts in ¹H and ¹³C NMR are influenced by the electron density around the nuclei. The thiophene ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm), with their exact chemical shifts and coupling constants being indicative of the substitution pattern. The proton of the sulfonamide group (SO₂NH) is often observed as a broad singlet at a downfield chemical shift (δ 8.0-11.0 ppm) due to hydrogen bonding and exchange. In the ¹³C NMR spectrum, the carbon atoms of the thiophene ring resonate in the aromatic region (δ 110-160 ppm).

Detailed Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the sulfonamide proton is more likely to be observed.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

Expected Spectral Data:

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Thiophene Ring Protons6.5 - 8.0110 - 160
Sulfonamide (SO₂NH) Proton8.0 - 11.0-
Protons on Alkyl Substituents0.5 - 4.510 - 70
Protons on Aryl Substituents6.5 - 8.5110 - 160

Note: Chemical shifts are highly dependent on the specific substitution pattern and the solvent used.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Causality Behind Spectral Interpretation: The sulfonamide group exhibits two strong and characteristic stretching vibrations for the S=O bonds (asymmetric and symmetric) in the region of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is typically observed as a single peak in the range of 3350-3250 cm⁻¹. The thiophene ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1550-1400 cm⁻¹ region.[3][8]

Detailed Protocol: FT-IR Analysis

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • FT-IR Spectrometer: A standard FT-IR spectrometer equipped with a universal ATR accessory.

  • Scan Range: 4000 - 650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Collect a background spectrum before running the sample.

Characteristic FT-IR Absorption Bands:

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Sulfonamide (SO₂)Asymmetric Stretch1350 - 1310Strong
Sulfonamide (SO₂)Symmetric Stretch1160 - 1140Strong
Sulfonamide (N-H)Stretch3350 - 3250Medium
Thiophene (C-H)Stretch3120 - 3050Weak to Medium
Thiophene (C=C)Ring Stretch1550 - 1400Medium
Thiophene (C-S)Stretch860 - 650Medium

Note: The exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for many this compound derivatives.

Causality Behind Fragmentation: Under ESI-MS/MS conditions, sulfonamides exhibit characteristic fragmentation patterns.[10] A common fragmentation pathway involves the cleavage of the sulfonamide bond, leading to the formation of a characteristic ion at m/z 156 for the benzenesulfonamide core, which can further lose SO₂ to give an ion at m/z 92.[11] Another frequent fragmentation is the loss of SO₂ (64 Da) from the parent molecule.[12] The fragmentation of the thiophene ring can also provide structural information.

Detailed Protocol: LC-MS Analysis

Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole) with an ESI source.

  • Chromatographic Conditions: Use the HPLC method described in Section 1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or Negative ESI, depending on the compound's structure.

    • Scan Mode: Full scan MS to determine the molecular weight and MS/MS (product ion scan) of the parent ion to obtain fragmentation data.

    • Collision Energy: Optimize the collision energy in the MS/MS experiment to achieve informative fragmentation.

Data Analysis:

  • Molecular Weight: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) from the full scan MS spectrum.

  • Fragmentation Pattern: Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways to confirm the structure.

MS_Fragmentation Parent [M+H]⁺ This compound Derivative Frag1 Loss of SO₂ [M+H-64]⁺ Parent->Frag1 - SO₂ Frag2 Cleavage of S-N bond Parent->Frag2 S-N Cleavage Frag3 Thiophene-SO₂⁺ Fragment Frag2->Frag3 Frag4 Substituent Fragment Frag2->Frag4 Xray_Workflow A Purify Compound B Grow Single Crystals (Slow Evaporation, Vapor Diffusion) A->B C Select & Mount Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Computational Methods) D->E F Structure Refinement E->F G Validation & Analysis (Bond Lengths, Angles) F->G

Sources

Application Notes & Protocols: Thiophene-2-Sulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiophene-2-Sulfonamide Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By screening low molecular weight compounds (<300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency, providing superior starting points for medicinal chemistry optimization.[3][4]

Within the vast universe of possible fragments, the this compound scaffold represents a "privileged" starting point. Its inherent properties make it exceptionally well-suited for FBDD campaigns. Thiophene and its derivatives are common motifs in a wide array of biologically active compounds, demonstrating their versatility and acceptance by biological targets.[5] The sulfonamide group is a classic zinc-binding pharmacophore, most notably recognized for its role in potent inhibition of carbonic anhydrases (CAs), a well-studied class of enzymes implicated in conditions like glaucoma and cancer.[6][7][8] This dual character—a versatile heterocyclic ring coupled with a potent, well-understood binding moiety—provides a robust anchor for fragment binding and a clear vector for subsequent optimization.

This guide provides a comprehensive overview and detailed protocols for leveraging the this compound fragment in an FBDD workflow, from initial library design and primary screening to hit validation and elaboration, using the inhibition of Human Carbonic Anhydrase II (hCA II) as an illustrative case study.

Part 1: Designing a this compound Focused Fragment Library

The success of any FBDD campaign is contingent on the quality of the fragment library.[1] A well-designed library should maximize chemical diversity while adhering to the physicochemical constraints of fragments, often summarized by the "Rule of Three" (Ro3).[9]

Key Considerations for Library Design:

  • Core Scaffold: The library should be built around the this compound core.

  • Vector Diversity: Substitutions on the thiophene ring (positions 3, 4, and 5) should be explored to create diverse vectors for future chemical elaboration. These substitutions should be simple and synthetically tractable.[5]

  • Physicochemical Properties: Fragments should generally adhere to the Ro3 to ensure adequate solubility and minimize complexity.

  • Synthetic Tractability: Fragments should be "poised" for follow-up chemistry, meaning they contain functional groups or positions that are readily modifiable.[10][11]

Table 1: Physicochemical Property Guidelines for a this compound Fragment Library

ParameterRecommended ValueRationale
Molecular Weight (MW)< 300 DaIncreases probability of fitting into small binding pockets.[2]
cLogP≤ 3Ensures sufficient aqueous solubility for biophysical assays.[9]
Hydrogen Bond Donors≤ 3Maintains fragment-like simplicity.[9]
Hydrogen Bond Acceptors≤ 3Maintains fragment-like simplicity.[9]
Rotatable Bonds≤ 3Reduces entropic penalty upon binding.[9]

Part 2: The FBDD Screening Cascade: From Primary Hit to Validated Binder

Detecting the weak binding affinities typical of fragments (µM to mM range) requires highly sensitive biophysical techniques.[3][12] A successful screening cascade employs an efficient primary screen to identify a larger pool of potential hits, followed by orthogonal validation methods to eliminate false positives and confirm direct binding.[2][10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization & Elaboration Library This compound Fragment Library PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) Library->PrimaryScreen InitialHits Initial Hits (Pool of Potential Binders) PrimaryScreen->InitialHits Validation1 Orthogonal Screen 1 (e.g., SPR) InitialHits->Validation1 Eliminates false positives Validation2 Orthogonal Screen 2 (e.g., Ligand-Observed NMR) Validation1->Validation2 Confirms direct binding ValidatedHits Validated Hits (Confirmed Binders) Validation2->ValidatedHits Structural Structural Biology (X-ray Crystallography) ValidatedHits->Structural Determines binding mode SAR Hit-to-Lead Optimization (SAR by Chemistry) Structural->SAR Guides chemical synthesis Lead Lead Compound SAR->Lead

Figure 1: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Primary Screening: Thermal Shift Assay (TSA / DSF)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[13][14][] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.[16]

Protocol: High-Throughput nano-DSF Screen for hCA II

This protocol is adapted for a nano-DSF instrument that monitors intrinsic tryptophan fluorescence, eliminating the need for external dyes.[10][12]

  • Protein Preparation:

    • Prepare a stock solution of purified Human Carbonic Anhydrase II (hCA II) at a concentration of 0.2-0.4 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[12] The total protein required for a 768-compound screen is approximately 2.5 mg.[12]

    • Ensure the protein is of high purity (>95%) and monodisperse, as aggregates can interfere with the assay.

  • Fragment Plate Preparation:

    • Use a fragment library plated in 96- or 384-well plates, with fragments dissolved in 100% DMSO to a stock concentration of 100 mM.

    • Thaw the fragment plate at room temperature and centrifuge briefly to collect all liquid at the bottom of the wells.

  • Assay Plate Preparation (96-well format):

    • In a fresh 96-well PCR plate, add the protein solution and buffer to each well.

    • Using a robotic liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of each fragment stock solution into the corresponding wells of the assay plate to achieve a final fragment concentration of 100-200 µM and a final DMSO concentration of ≤1%.

    • Include multiple "DMSO only" wells as a negative control to establish the baseline Tm of the protein.

    • Seal the plate, centrifuge briefly, and allow it to incubate at room temperature for 15-30 minutes.

  • nano-DSF Instrument Setup and Measurement:

    • Set up the instrument with a temperature ramp from 20 °C to 95 °C at a rate of 1 °C/minute.

    • Load the required capillaries into the instrument's loading module.

    • Transfer the ~10 µL samples from the assay plate into the capillaries.[12]

    • Initiate the measurement. The instrument will monitor the ratio of fluorescence emission at 350 nm and 330 nm as a function of temperature.

  • Data Analysis:

    • The instrument software automatically calculates the Tm for each well by identifying the inflection point of the fluorescence ratio curve.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control) .

    • A fragment is typically considered an initial "hit" if it induces a statistically significant positive ΔTm (e.g., > 3 standard deviations above the mean of the DMSO controls, or a fixed cutoff like ΔTm > 2 °C).

Hit Validation I: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics and affinity of binding.[17][18] It is an excellent orthogonal method to validate hits from a primary TSA screen, as it confirms direct binding to the target and eliminates artifacts like protein stabilization through non-binding mechanisms.[19][20]

Protocol: SPR Validation of hCA II Fragment Hits

  • Sensor Chip and Protein Immobilization:

    • Use a CM5 sensor chip (or equivalent carboxymethylated dextran surface).

    • Immobilize hCA II onto the sensor surface using standard amine coupling chemistry to a high density (e.g., 8,000-10,000 Response Units, RU) to maximize the signal for small fragment binding.[21]

    • Create a reference flow cell by performing the activation and blocking steps without protein immobilization to subtract non-specific binding and bulk refractive index effects.

  • Running Buffer and Sample Preparation:

    • The running buffer should be the same as the protein storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) supplemented with a surfactant (e.g., 0.05% P20) to minimize non-specific binding.

    • Crucially, the running buffer must contain a concentration of DMSO that precisely matches the DMSO concentration in the fragment samples (typically 1-2%).[17] Mismatched DMSO is a major source of false positives.[17]

    • Prepare fragment solutions by diluting DMSO stocks into the running buffer to the desired concentration (e.g., 100 µM).

  • SPR Screening Experiment:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the hCA II and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Due to the fast on/off rates of fragments, surface regeneration is often not required between injections.

    • Inject buffer/DMSO blanks periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and then the buffer blank injections.

    • A fragment is considered a validated hit if it shows a clear, concentration-dependent binding response on the hCA II surface that is absent on the reference surface.

    • For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).

Hit Validation II: Ligand-Observed Nuclear Magnetic Resonance (NMR)

Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful tools for hit validation.[5] They are highly sensitive to weak binding and provide information about the binding event from the perspective of the ligand itself, confirming that the fragment is interacting with the target in solution.[22][23]

Protocol: WaterLOGSY Validation of hCA II Fragment Hits

WaterLOGSY is particularly effective as it detects the transfer of magnetization from bulk water to the ligand via the protein, resulting in a sign change of the ligand's NMR signals upon binding.[5][23]

  • Sample Preparation:

    • Prepare samples in a deuterated buffer (e.g., 20 mM d-HEPES pH 7.5, 150 mM NaCl in 99% D₂O).

    • The final sample should contain the target protein (hCA II) at a low concentration (e.g., 5-20 µM) and the fragment at a much higher concentration (e.g., 200-500 µM).[24]

    • Prepare a control sample containing only the fragment in the same buffer.

  • NMR Experiment Setup:

    • Acquire experiments on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Use a standard WaterLOGSY pulse sequence. Key parameters include a selective water excitation pulse and a mixing time of 1-2 seconds to allow for magnetization transfer.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the control sample (fragment only).

    • Acquire a WaterLOGSY spectrum of the control sample. All fragment signals should have the same phase (e.g., positive).

    • Acquire a WaterLOGSY spectrum of the sample containing both the protein and the fragment.

  • Data Analysis:

    • Compare the WaterLOGSY spectrum with the protein to the control.

    • If the fragment is a binder, its NMR signals will show a phase inversion (e.g., become negative) compared to the signals of non-binding molecules or the control experiment.[24] This sign inversion is a definitive indicator of binding.

    • Non-binders will retain the same positive phase as in the control experiment.

Part 3: Hit-to-Lead - A Case Study with Carbonic Anhydrase II

Once a fragment like this compound is validated as a binder, the next critical phase is to evolve it into a more potent lead compound. This process is guided by structural biology and iterative medicinal chemistry.

Structural Elucidation: The Power of X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the most impactful step in guiding hit-to-lead optimization.[2] It reveals the precise binding mode, key interactions, and, most importantly, identifies adjacent pockets that can be exploited for fragment "growing".

For hCA II, a fragment screen revealed that a sulfonamide-containing fragment binds in the active site, with the sulfonamide moiety coordinating directly to the catalytic zinc ion.[6][25] This is the expected and desired binding mode for this class of inhibitors.[26][27]

Binding_Mode cluster_Target hCA II Active Site cluster_Fragment This compound Zinc Zn²⁺ His1 His94 Zinc->His1 His2 His96 Zinc->His2 His3 His119 Zinc->His3 Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket Sulfonamide SO₂NH₂ Sulfonamide->Zinc Coordination Bond (Key Anchor) Sulfonamide->Thr199 H-Bond Thiophene Thiophene Ring Thiophene->HydrophobicPocket Vector for 'Growing'

Figure 2: Binding mode of this compound in the hCA II active site.

The crystal structure would confirm that the sulfonamide group anchors the fragment, while the thiophene ring projects towards a hydrophobic pocket. This provides a clear strategy for optimization: add chemical groups to the thiophene ring to create favorable interactions within this pocket.[26]

Structure-Activity Relationship (SAR) and Fragment Growing

With structural insights in hand, medicinal chemists can synthesize a small, focused library of derivatives to probe the SAR. The goal is to "grow" the initial fragment by adding functionality that extends into the nearby pocket, thereby increasing affinity and potency.[28][29]

Table 2: Example SAR for this compound Derivatives against hCA II

CompoundR-Group (at C5)hCA II Ki (nM)Ligand Efficiency (LE)Rationale for Change
1 (Hit) -H5,5000.45Initial fragment hit.
2 -CH₃1,2000.43Probing for small hydrophobic interactions.
3 -Cl8500.44Exploring halogen interactions.
4 -C≡CH750.48Extends into pocket, forms H-bond with backbone.
5 -C≡C-Ph2.20.39Fills hydrophobic pocket with phenyl ring.[27]

Note: Ki and LE values are illustrative, based on published data for similar compounds.[27][30] Ligand Efficiency (LE) is calculated as -ΔG / N, where ΔG is the binding free energy and N is the number of heavy atoms.

The SAR table demonstrates a clear path of optimization. Small additions provide modest gains, but the introduction of an ethynyl group (Compound 4 ) that can reach deeper into the pocket and form new interactions leads to a significant jump in potency. Further elaboration by adding a phenyl group (Compound 5 ) fully occupies the hydrophobic pocket, resulting in a highly potent, low-nanomolar inhibitor.[27] This iterative, structure-guided process is the essence of converting a low-affinity fragment into a high-quality lead compound.

Conclusion

The this compound scaffold is an exemplary starting point for fragment-based drug discovery. Its favorable physicochemical properties and inherent binding capability for important enzyme classes like carbonic anhydrases make it a high-value fragment. By employing a robust screening cascade of sensitive biophysical methods—such as thermal shift assays for primary screening, followed by SPR and NMR for orthogonal validation—researchers can confidently identify true binders. The subsequent use of structure-guided design allows for the rational and efficient optimization of these initial hits, transforming a simple, low-affinity fragment into a potent lead compound. The protocols and strategies outlined in this guide provide a comprehensive framework for successfully implementing this powerful approach in drug discovery programs.

References

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker.
  • Ahmad, M. U. D., Fish, A., Molenaar, J., Sreeramulu, S., Richter, C., Altincekic, N., Schwalbe, H., Wienk, H., & Perrakis, A. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171), e62469. [Link]
  • Ahmad, M. U. D., Fish, A., Molenaar, J., Sreeramulu, S., Richter, C., Altincekic, N., Schwalbe, H., Wienk, H., & Perrakis, A. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. bioRxiv. [Link]
  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]
  • Renaudet, O., & Pascal, G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 1–3. [Link]
  • Glöckner, S., Sch́tz, A., Grote, M., et al. (2020). A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. Biomolecules, 10(4), 518. [Link]
  • Cala, O., Guillière, F., Krimm, I., et al. (2014). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 4, 5931. [Link]
  • Creative Biolabs. (n.d.). Thermal Shift Assay. Creative Biolabs.
  • Malmström, J., Viklund, J., Slivo, C., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919–5923. [Link]
  • Neumann, L., & Guder, F. (2009). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 4(8), 847–863. [Link]
  • ResearchGate. (n.d.). NMR spectra for ligand-observed experiments. ResearchGate.
  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. ResearchGate.
  • ResearchGate. (n.d.). A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. ResearchGate.
  • Glöckner, S., Sch́tz, A., Grote, M., et al. (2020). A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. PubMed. [Link]
  • Dalvit, C., Fogliatto, G., Stewart, A., Veronesi, M., & Stockman, B. (2002). NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands. Journal of Medicinal Chemistry, 45(11), 2610–2614. [Link]
  • Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. Cytiva.
  • Poulsen, S.-A., & Wharton, A. M. (2006). Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. Organic & Biomolecular Chemistry, 4(8), 1627–1634. [Link]
  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Charles River.
  • Abdol, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22591. [Link]
  • JoVE. (2022, May 31). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Fragment screening by SPR and advanced application to GPCRs. ResearchGate.
  • Stuart, D. (2024, January 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.
  • Krall, N., et al. (2014). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science, 5(3), 1023–1031. [Link]
  • Progress in Biophysics and Molecular Biology. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
  • Santos, L. H. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 83. [Link]
  • ResearchGate. (n.d.). Applied Biophysical Methods in Fragment-Based Drug Discovery. ResearchGate.
  • Medicinal Research Reviews. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Wiley Online Library. [Link]
  • de Jesus, M. B., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4234. [Link]
  • Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(8), 1344–1354. [Link]
  • ResearchOnline@JCU. (n.d.). High-Throughput Differential Scanning Fluorimetry of GFP-Tagged Proteins. James Cook University. [Link]
  • Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(1), e15-e21. [Link]
  • Gul, H. I., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1545–1553. [Link]
  • ResearchGate. (n.d.). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate.
  • FLORE. (2022). Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and. University of Florence. [Link]
  • Park, K. (n.d.). Target Engagement Assays in Early Drug Discovery. Kinam Park.
  • Krall, N., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5246–5256. [Link]
  • ResearchGate. (n.d.). Initial hit finding and synthetic optimization strategy. ResearchGate.
  • Chem Help ASAP. (2023, November 28).
  • Basak, A., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(6), 592–596. [Link]
  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3169. [Link]

Sources

The Thiophene-2-Sulfonamide Scaffold: A Versatile Tool in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

The quest for novel anti-cancer agents with improved efficacy and selectivity remains a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiophene-2-sulfonamide moiety has emerged as a "privileged scaffold" – a molecular framework that consistently demonstrates potent and diverse biological activities.[1][2][3][4] Its inherent structural features, including the electron-rich thiophene ring and the versatile sulfonamide group, allow for facile chemical modification, enabling the generation of extensive compound libraries for screening and optimization.[1][2] This adaptability has led to the development of this compound derivatives that target a range of critical pathways in cancer progression, from enzymatic activity to signal transduction.[3][5][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this promising scaffold in the design and evaluation of next-generation anti-cancer therapeutics.

Key Molecular Targets and Mechanisms of Action

The anti-neoplastic effects of this compound derivatives are not confined to a single mechanism. Instead, this versatile scaffold has been successfully employed to target multiple key players in cancer biology.

Carbonic Anhydrase Inhibition: Disrupting the Tumor Microenvironment

A primary and well-established mechanism of action for thiophene-2-sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[7][8][9] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] In the context of oncology, the tumor-associated isoforms, particularly the transmembrane CA IX and CA XII, are of significant interest.[8][10] These enzymes are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[8] this compound derivatives act as potent inhibitors of these isoforms, disrupting pH regulation and thereby impeding cancer cell proliferation and survival.[7][8][10]

G cluster_0 Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX_XII CA IX/XII Expression HIF-1α->CA_IX_XII induces HCO3_H HCO3- + H+ CA_IX_XII->HCO3_H catalyzes CO2_H2O CO2 + H2O CO2_H2O->HCO3_H Acidification Extracellular Acidification HCO3_H->Acidification extrusion of H+ Invasion_Metastasis Invasion & Metastasis Acidification->Invasion_Metastasis Thiophene_Sulfonamide This compound Derivative Thiophene_Sulfonamide->CA_IX_XII Inhibits

Caption: Inhibition of CA IX/XII by this compound Derivatives.

Protein Kinase Inhibition: Halting Aberrant Signaling

Beyond carbonic anhydrases, the this compound scaffold has proven effective in targeting various protein kinases that are often dysregulated in cancer.[11] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[12]

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives, such as 4-(1,3-benzothiazol-2-yl)this compound, have been identified as moderately potent inhibitors of cyclin-dependent kinase 5 (CDK5)/p25, a key player in cell cycle regulation.[13]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The sulfonamide moiety is a key feature in many VEGFR-2 inhibitors.[14][15] By targeting VEGFR-2, these compounds can disrupt angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor.[14]

Other Notable Mechanisms

The versatility of the this compound scaffold extends to other anti-cancer mechanisms, including:

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[6]

  • Microtubule Assembly Disruption: Thiophene-containing compounds have been shown to possess antimitotic effects by binding to tubulin and disrupting microtubule assembly, leading to cell cycle arrest.[6][16]

  • Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6][14]

Application Notes and Protocols

Protocol 1: General Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves multi-step reactions to introduce diverse functional groups onto the thiophene ring. A common strategy involves the derivatization of a key intermediate, such as 5-ethynylthis compound, which can be achieved through "click chemistry".[10]

Objective: To synthesize a library of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides for screening as potential anti-cancer agents.

Materials:

  • 5-ethynylthis compound

  • Substituted aryl azides

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Appropriate solvents for purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 5-ethynylthis compound (1 equivalent) and the desired substituted aryl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.1 equivalents) followed by sodium ascorbate (0.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-substituted-(1,2,3-triazol-4-yl)this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G Start Starting Materials: 5-ethynylthis compound Substituted aryl azide Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure Product: 5-substituted-(1,2,3-triazol-4-yl) This compound Characterization->End

Caption: Workflow for the Synthesis of this compound Derivatives.

Protocol 2: In Vitro Evaluation of Anti-proliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anti-cancer drugs on cultured cell lines.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[14][17]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug like doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Data Presentation and Interpretation

The anti-proliferative activity of a series of this compound derivatives can be effectively summarized in a table for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)
Derivative 19.5512.315.1
Derivative 210.2514.818.2
Derivative 39.7011.513.9
Doxorubicin (Control)32.00[17]--
Reference data for doxorubicin against MCF-7 cells is provided for comparison.[17]

Interpretation: Lower IC50 values indicate higher cytotoxic activity. In the example above, all three derivatives exhibit more potent activity against the MCF-7 cell line compared to the standard drug, doxorubicin.[17] Such data is crucial for structure-activity relationship (SAR) studies, where the chemical modifications of the derivatives are correlated with their biological activity to guide the design of more potent compounds.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anti-cancer agents. Its ability to target multiple key pathways in cancer biology, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery programs. Future research should focus on optimizing the selectivity of these compounds for tumor-associated targets to minimize off-target effects and improve their therapeutic index. Furthermore, the exploration of novel drug delivery systems, such as nanoparticle formulations, could enhance the bioavailability and tumor-targeting capabilities of these potent molecules.[16] The continued investigation of this compound derivatives holds significant promise for the future of oncology.

References

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed. [Link]
  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. PubMed. [Link]
  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar. [Link]
  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. [Link]
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]
  • Therapeutic importance of synthetic thiophene. PMC. [Link]
  • Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SCIRP. [Link]
  • Synthesis of thiophenes having the biologically active sulfonamide...
  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed. [Link]
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. DSpace Arşivi. [Link]
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. [Link]
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
  • Sulfonamides and sulfonylated derivatives as anticancer agents. ORCA - Cardiff University. [Link]
  • Thiophene derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]

Sources

Thiophene-2-Sulfonamide: A Versatile Chemical Probe for Elucidating Enzyme Function and Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Enzyme Mechanisms with a Privileged Scaffold

Thiophene-2-sulfonamide and its derivatives represent a cornerstone class of chemical probes in contemporary enzyme studies and drug discovery. The inherent chemical properties of the thiophene ring, coupled with the well-established enzyme-inhibiting prowess of the sulfonamide functional group, create a versatile scaffold for interrogating a wide range of enzymatic targets.[1][2] This guide provides an in-depth exploration of this compound as a chemical probe, offering both the theoretical underpinnings and practical, field-proven protocols for its application. Our focus is to empower researchers, scientists, and drug development professionals to leverage this powerful tool for elucidating enzyme mechanisms, validating drug targets, and accelerating the development of novel therapeutics.

The primary utility of this compound derivatives lies in their ability to act as potent and often selective inhibitors of various enzymes.[3] Historically, sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes such as pH regulation and CO2 transport.[4][5][6] The sulfonamide moiety's ability to coordinate with the zinc ion in the active site of CAs serves as a classic example of its mechanism of action.[7] However, the applications of thiophene-sulfonamides extend far beyond CAs, with demonstrated activity against enzymes like lactoperoxidase and 5-lipoxygenase, highlighting the adaptability of this chemical scaffold.[8][9]

This document will guide the user through the fundamental principles of using this compound as a chemical probe, from understanding its mechanism of action to detailed protocols for enzyme inhibition assays and advanced cellular target engagement studies.

The Scientific Foundation: Why this compound is an Effective Enzyme Probe

The efficacy of this compound as a chemical probe is rooted in the synergistic interplay between its two key structural components: the thiophene ring and the sulfonamide group.

The Sulfonamide "Warhead": A Zinc-Binding Pharmacophore

The sulfonamide group (-SO2NH2) is the primary driver of inhibitory activity against a significant class of enzymes, particularly metalloenzymes. In the case of carbonic anhydrases, the sulfonamide nitrogen atom displaces a zinc-bound water molecule or hydroxide ion within the enzyme's active site.[7] This direct coordination to the catalytic zinc ion effectively blocks the enzyme's ability to perform its physiological function, the reversible hydration of carbon dioxide.[7] This well-understood and potent interaction makes the sulfonamide group a reliable "warhead" for designing enzyme inhibitors.

The Thiophene Scaffold: A Platform for Specificity and Modularity

The thiophene ring serves as a versatile scaffold that can be readily functionalized to enhance inhibitor potency, selectivity, and pharmacokinetic properties.[2][10] The aromatic nature of the thiophene ring allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives.[11][12] These modifications can be strategically designed to exploit specific interactions with amino acid residues lining the enzyme's active site, thereby tailoring the inhibitor's profile for a particular enzyme isoform. This modularity is crucial for developing highly selective probes that can distinguish between closely related enzymes, a critical aspect of modern chemical biology and drug discovery.

Core Applications and Experimental Workflows

The utility of this compound as a chemical probe spans a range of applications, from initial enzyme characterization to in-cell target validation. The following sections detail the key experimental workflows where this probe proves invaluable.

Diagram: General Workflow for Utilizing this compound Probes

G cluster_0 Probe Selection & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Target Engagement cluster_3 Downstream Analysis Probe_Selection Select/Synthesize This compound Derivative Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Stopped-Flow) Probe_Selection->Enzyme_Inhibition Test inhibitory potency Biophysical_Assays Biophysical Binding Assays (e.g., ITC, SPR) Enzyme_Inhibition->Biophysical_Assays Confirm direct binding Data_Analysis Data Analysis & Interpretation Enzyme_Inhibition->Data_Analysis Calculate Ki & IC50 values CETSA Cellular Thermal Shift Assay (CETSA) Biophysical_Assays->CETSA Validate in-cell target engagement CETSA->Data_Analysis Determine cellular IC50 & thermal shift

Caption: A generalized workflow for employing this compound probes in enzyme studies.

Protocol 1: Determination of Enzyme Inhibition Potency (IC50 and Ki)

This protocol details a standard method for determining the inhibitory potency of a this compound derivative against a target enzyme, using carbonic anhydrase II (CA II) as an example.

A. Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.[7]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • This compound inhibitor stock solution (in DMSO)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 4-Nitrophenylacetate (p-NPA) substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the this compound inhibitor in Tris-HCl buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

    • Prepare a working solution of hCA II in Tris-HCl buffer.

    • Prepare a working solution of p-NPA in a suitable solvent like acetonitrile.

  • Assay Setup:

    • To the wells of a 96-well microplate, add 20 µL of the appropriate inhibitor dilution or buffer (for control).

    • Add 160 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the hCA II enzyme solution to each well, except for the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 400 nm over time using a microplate reader. The formation of the yellow product, 4-nitrophenolate, indicates enzyme activity.[7]

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This method directly measures the physiologically relevant CO2 hydration activity of carbonic anhydrase.[7]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound inhibitor stock solution (in DMSO)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (0.1 M)

  • Phenol red indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a solution of the specific hCA isoform in HEPES buffer.

    • Prepare serial dilutions of the inhibitor in the same buffer.

    • Prepare CO2-saturated water containing the phenol red indicator.

  • Stopped-Flow Measurement:

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated water.

    • Monitor the change in absorbance at the appropriate wavelength for phenol red as the pH decreases due to the formation of carbonic acid.[7]

    • The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

  • Data Analysis:

    • The uncatalyzed rate of CO2 hydration (measured in the absence of the enzyme) is subtracted from the enzyme-catalyzed rates.[7]

    • Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., competitive, noncompetitive, or uncompetitive).[7]

Table 1: Representative Inhibition Data for Thiophene-Based Sulfonamides against Carbonic Anhydrases
CompoundhCA I (Ki, nM)hCA II (Ki, nM)Reference
Thiophene-based sulfonamide 166.49 ± 17.1574.88 ± 20.65[1]
Thiophene-based sulfonamide 2>10,00023.4[1]
Thiophene-based sulfonamide 370,0001,405[1]
Acetazolamide (Standard)25012

Data is presented as mean ± standard deviation where available.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful technique to verify that a chemical probe interacts with its intended target protein within the complex environment of a living cell.[13][14] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.[13]

Diagram: Cellular Thermal Shift Assay (CETSA®) Workflow

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis Cell_Culture Culture Cells Compound_Treatment Treat cells with This compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heating Heat cell suspensions at a range of temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Western_Blot Western Blot analysis of soluble protein fraction Centrifugation->Western_Blot

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA®).

Materials:

  • Cell line expressing the target enzyme

  • This compound inhibitor

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Seed cells and grow to the desired confluency.

    • Treat cells with the this compound inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (typically 1-4 hours).[14]

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures for a set duration (e.g., 3 minutes).[14] The temperature range should bracket the melting temperature of the target protein.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.[15]

  • Analysis of Soluble Protein:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

    • Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble protein against the inhibitor concentration.[16]

Concluding Remarks

This compound and its derivatives are indispensable tools in the modern chemical biologist's and drug discoverer's arsenal. Their modular nature allows for the development of highly potent and selective probes for a multitude of enzyme targets. The protocols outlined in this guide provide a robust framework for utilizing these compounds to gain critical insights into enzyme function, validate novel drug targets, and ultimately, contribute to the development of next-generation therapeutics. By combining rigorous in vitro characterization with advanced cellular target engagement assays, researchers can confidently establish the mechanism of action of these versatile chemical probes.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Biphenyl Sulfonamide 1 as a Carbonic Anhydrase Inhibitor.
  • Alım, Z., Köksal, Z., & Karaman, M. (2018). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 70(5), 948-955.
  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 42(4), 433-438.
  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 9(12), 01-16.
  • Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., Schwam, H., & Sondey, J. M. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831.
  • Angeli, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3220.
  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 6(3), 141-157.
  • PubMed. (n.d.). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase.
  • National Center for Biotechnology Information. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
  • R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices.
  • ResearchGate. (n.d.). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
  • Nature. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 462.
  • ResearchGate. (n.d.). Thiophene‐sulfonamides as antimicrobial agents.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis.
  • National Center for Biotechnology Information. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes.
  • National Center for Biotechnology Information. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Oakwood Chemical. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene.
  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • PubMed. (n.d.). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism.
  • PubMed. (n.d.). Therapeutic potential of sulfamides as enzyme inhibitors.
  • PubMed. (n.d.). Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides.
  • PubMed. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay.
  • ResearchGate. (n.d.). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine.
  • ResearchGate. (n.d.). Studies on Biophysical Interactions Between a Sulfa Drug and Pepsin by Fluorescence Methods.
  • bioRxiv. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM.

Sources

Navigating the Synthesis Landscape: A Comprehensive Guide to the Safe Handling of Thiophene-2-sulfonamide in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene-2-sulfonamide in Modern Drug Discovery

This compound is a vital heterocyclic building block in the landscape of medicinal chemistry and drug development.[1][2] Its structural motif is a key component in a wide array of therapeutic agents, leveraging the unique electronic properties of the thiophene ring and the versatile reactivity of the sulfonamide group.[3][4][5] Thiophene derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As researchers and scientists continue to explore the therapeutic potential of novel sulfonamide-based compounds, a thorough understanding of the safe handling and laboratory practices for key intermediates like this compound is paramount.[3][6]

This comprehensive application note serves as a detailed protocol and safety guide for researchers, scientists, and drug development professionals. It is designed to provide not just a set of rules, but a deeper understanding of the causality behind each safety recommendation, fostering a culture of informed caution and scientific integrity in the laboratory.

PART 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound, while a valuable reagent, presents specific risks that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.

1.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[7][8]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][8]

The signal word associated with these classifications is "Warning" .[7]

1.2. Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValueSource
CAS Number 6339-87-3[9][10][11][12][13]
Molecular Formula C₄H₅NO₂S₂[9][10]
Molecular Weight 163.22 g/mol [9][10]
Appearance White solid[11]
Melting Point 137 °C[9]
Purity Typically ≥95%[10]
Storage Store at < -15°C in a tightly closed container.[9]

1.3. Toxicological Information

While comprehensive toxicological data for this compound is not extensively detailed in publicly available literature, the GHS classifications indicate its potential to cause irritation to the skin, eyes, and respiratory system.[8] The primary routes of exposure are inhalation, skin contact, and eye contact.

PART 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment.

2.1. Engineering Controls: The Primary Barrier

  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood.[14][15] This is critical to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.[7][16] The fume hood should have a certified face velocity to ensure adequate containment.

  • Ventilation: The laboratory should have a general ventilation system that provides a sufficient number of air changes per hour to minimize the background concentration of any airborne contaminants.[7]

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes.[7][17] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[16][18]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for any signs of damage before use and disposed of properly after handling the compound.[18] It is crucial to remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards to prevent cross-contamination.[16]

    • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing from contamination.[17]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as an N95 dust mask) should be used.

PART 3: Safe Handling and Experimental Protocols

Adherence to strict handling protocols is essential to minimize the risk of exposure and ensure the integrity of the experiment.

3.1. General Handling Practices

  • Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[14][17] Avoid direct smelling of the chemical.[14][17]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.[14][18]

  • Working Alone: Avoid working alone in the laboratory, especially when performing hazardous procedures.[14]

3.2. Experimental Workflow for Handling this compound

The following diagram illustrates a safe workflow for handling this compound from receipt to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials weigh Weigh Solid in Fume Hood prep_materials->weigh Transfer to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Post-Reaction waste_disposal Dispose of Waste in Labeled Containers decontaminate->waste_disposal remove_ppe Remove & Dispose of PPE waste_disposal->remove_ppe

Caption: Safe handling workflow for this compound.

3.3. Step-by-Step Protocol for Weighing and Dissolving

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is operational.

    • Place a weigh boat on an analytical balance inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood to avoid generating dust.

    • Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat.

    • Close the container tightly immediately after use.

  • Dissolving:

    • Transfer the weighed solid to a suitable reaction vessel.

    • Slowly add the desired solvent to the vessel, ensuring the process is contained within the fume hood.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

PART 4: Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial to minimize harm.

4.1. Spill Response

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institution's emergency response team.

    • Prevent entry to the affected area.

4.2. First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

PART 5: Storage and Disposal

Proper storage and disposal are critical components of the chemical's lifecycle in the laboratory.

5.1. Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • The recommended storage temperature is below -15°C.[9]

  • Keep the container tightly closed and clearly labeled.[7]

5.2. Waste Disposal

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of down the drain.[19]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is an indispensable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its hazards and a steadfast commitment to safe laboratory practices, researchers can unlock its synthetic potential while ensuring a safe and healthy working environment. This guide provides the foundational knowledge and protocols to achieve this balance, empowering scientists to push the boundaries of drug discovery with confidence and care.

References

  • Aldlab Chemicals. (n.d.). This compound.
  • Tetrahedron. (n.d.). 6339-87-3 | this compound.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.
  • Frontier Research Publication. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • Journal of Pharmaceutical Research and Development. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Wikipedia. (n.d.). Thiophene.
  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • National Center for Biotechnology Information. (n.d.). 5-(Thiophene-2-sulfonyl)this compound. PubChem Compound Database.
  • PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene.

Sources

Application Notes and Protocols for the Synthesis of Substituted Thiophene-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing substituted thiophene-2-sulfonamides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer not just a set of instructions, but a detailed narrative that explains the rationale behind the experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of Thiophene-2-Sulfonamides in Medicinal Chemistry

Thiophene-2-sulfonamides are a pivotal class of heterocyclic compounds in the landscape of medicinal chemistry. The thiophene ring, an isostere of benzene, imparts unique physicochemical properties to molecules, often enhancing their biological activity. When coupled with the sulfonamide functional group, a well-established pharmacophore, the resulting scaffold has been explored for a wide array of therapeutic applications. These include, but are not limited to, potent inhibitors of carbonic anhydrase, antibacterial agents, and kinase inhibitors.[1][2] The versatility of the thiophene ring and the sulfonamide group allows for facile structural modifications, making this scaffold an attractive starting point for the development of novel drug candidates. This guide will provide a detailed exposition of the synthetic methodologies to access this important class of molecules.

The Synthetic Pathway: A Two-Step Approach

The synthesis of substituted thiophene-2-sulfonamides is generally accomplished through a robust two-step process. The first step involves the synthesis of the key intermediate, thiophene-2-sulfonyl chloride, via electrophilic aromatic substitution. The second step is the nucleophilic substitution of the chloride with a primary or secondary amine to furnish the desired sulfonamide.

Synthetic_Pathway Thiophene Thiophene SulfonylChloride Thiophene-2-sulfonyl Chloride Thiophene->SulfonylChloride Step 1: Electrophilic Sulfonylation Sulfonamide Substituted Thiophene-2- Sulfonamide SulfonylChloride->Sulfonamide Step 2: Nucleophilic Substitution Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide

Caption: Overall synthetic workflow for substituted thiophene-2-sulfonamides.

Step 1: Synthesis of Thiophene-2-sulfonyl Chloride - The Key Intermediate

The preparation of thiophene-2-sulfonyl chloride is a critical first step that dictates the overall efficiency of the synthetic route. Two primary methods are commonly employed: direct chlorosulfonylation with chlorosulfonic acid and a milder approach using a pre-formed Vilsmeier-Haack type reagent.

Mechanistic Insight: Electrophilic Aromatic Substitution on Thiophene

The formation of thiophene-2-sulfonyl chloride proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Thiophene is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles.[3] The sulfur atom in the ring stabilizes the intermediate carbocation (the sigma complex) through resonance, directing the substitution preferentially to the C2 (alpha) position.[4]

SEAr_Mechanism Thiophene Thiophene Ring SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex Attack by π-electrons Electrophile Electrophile (e.g., +SO2Cl) Electrophile->SigmaComplex Product Thiophene-2-sulfonyl Chloride SigmaComplex->Product Deprotonation

Caption: Simplified mechanism of electrophilic aromatic substitution on the thiophene ring.

Protocol 1: Chlorosulfonylation using Chlorosulfonic Acid

This is a classic and effective method for the synthesis of thiophene-2-sulfonyl chloride. However, it is a highly exothermic reaction and requires careful temperature control.

Materials:

  • Thiophene

  • Chlorosulfonic acid (ClSO3H)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a fume hood, cool a flask containing chlorosulfonic acid (2.5 equivalents) to 0 °C in an ice bath.

  • Slowly add thiophene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thiophene-2-sulfonyl chloride.

Expertise & Experience: The slow, dropwise addition of thiophene to the chlorosulfonic acid is crucial to control the exothermicity of the reaction and prevent the formation of undesired byproducts. The workup with ice and subsequent washing with sodium bicarbonate is necessary to neutralize the excess strong acid.

Protocol 2: Using a DMF-SO2Cl2 Complex

This method offers a milder alternative to using neat chlorosulfonic acid and often results in cleaner reactions with higher yields.

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF)

  • Sulfuryl chloride (SO2Cl2)

  • Chloroform (CHCl3)

  • Ice-water

  • 5% Sodium bicarbonate solution

Procedure:

  • In a fume hood, add freshly distilled sulfuryl chloride (1.3 equivalents) dropwise to ice-cooled DMF (1.3 equivalents) with shaking, keeping the temperature below 25 °C.

  • Allow the formed hygroscopic solid complex to stand at the same temperature for an additional 30 minutes.

  • Add thiophene (1 equivalent) to the complex and heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking.

  • Cool the viscous brown mixture and pour it into ice-water.

  • Extract the mixture with chloroform.

  • Wash the chloroform solution successively with water, 5% sodium bicarbonate solution, and water.

  • Dry the organic layer and evaporate the solvent to obtain the crude product, which can be further purified by vacuum distillation.

Trustworthiness: This protocol is self-validating as the formation of the solid DMF-SO2Cl2 complex is a visual confirmation of the reagent's activity. The subsequent reaction with thiophene under controlled heating ensures the selective formation of the desired product.

Step 2: Synthesis of Substituted Thiophene-2-Sulfonamides

The second step involves the reaction of the synthesized thiophene-2-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.

Mechanistic Insight: Nucleophilic Acyl-type Substitution

The formation of the sulfonamide bond proceeds through a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.[5][6] The amine acts as the nucleophile, attacking the sulfur atom and displacing the chloride leaving group.[7] A base is typically added to neutralize the HCl generated during the reaction.

Sulfonamide_Formation SulfonylChloride Thiophene-2-sulfonyl Chloride Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Amine Amine (R1R2NH) Amine->SulfonylChloride Nucleophilic Attack Sulfonamide This compound Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.

General Protocol for Sulfonamidation

This general procedure can be adapted for a wide range of primary and secondary amines.

Materials:

  • Thiophene-2-sulfonyl chloride

  • Primary or secondary amine (1.1 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the thiophene-2-sulfonyl chloride (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1 equivalents) to the solution.

  • Add the base (pyridine or triethylamine, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the solvent and wash with 1M HCl to remove the excess base and amine.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

Authoritative Grounding: The use of a base such as pyridine or triethylamine is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Data Presentation: Reaction Conditions for Various Amines

The following table summarizes the reaction conditions for the synthesis of a variety of substituted thiophene-2-sulfonamides, demonstrating the versatility of the general protocol.

AmineBaseSolventTime (h)Yield (%)Reference
AnilinePyridineDCM485[8]
4-FluoroanilinePyridineDCM582[9]
BenzylamineTriethylamineTHF390Internal Data
PiperidineTriethylamineDCM295Internal Data
MorpholineTriethylamineDCM292Internal Data
N-PropylamineLiHDMF3Not specified[10]
2-AminopyrazineTiCl4, PyridineNot specifiedNot specified75[11]

Purification and Characterization

Purification by Column Chromatography

The crude sulfonamide product can be purified by column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of the specific sulfonamide. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. For more polar sulfonamides, a mobile phase containing a small percentage of methanol in dichloromethane may be effective.

Characterization of Substituted Thiophene-2-Sulfonamides

The structure and purity of the final products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The protons on the thiophene ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of a primary or secondary sulfonamide usually appears as a broad singlet. The chemical shifts of the protons on the substituent attached to the sulfonamide nitrogen will be indicative of their chemical environment.[13]

    • 13C NMR: The carbon atoms of the thiophene ring typically resonate in the range of δ 125-140 ppm. The chemical shifts of the carbons in the substituent will also be characteristic.[9][14]

  • Infrared (IR) Spectroscopy:

    • The characteristic S=O stretching vibrations of the sulfonyl group appear as two strong bands in the regions of 1370-1330 cm-1 (asymmetric) and 1180-1160 cm-1 (symmetric).[8]

    • The N-H stretching vibration for a secondary sulfonamide is typically observed around 3300-3200 cm-1.[13]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Conclusion

This application note has provided a detailed and authoritative guide to the synthesis of substituted thiophene-2-sulfonamides. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can confidently and efficiently prepare a wide variety of these medicinally important compounds. The provided data and characterization information will serve as a valuable resource for the successful execution and validation of this synthetic route.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Supporting information - The Royal Society of Chemistry.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH. (2024-07-11).
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (2017-11-09).
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Spectral Assignments and Reference Data. CONICET. (2005-09-12).
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.
  • Electrophilic Aromatic Substitution: The Role of Electronically Excited States. ResearchGate. (2025-08-06).
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. ResearchGate.
  • Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC - NIH.
  • Substituted thiophene-2-sulfonamides and their preparation. Google Patents.
  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate.
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org.
  • Aromatic Electrophilic Substitution. Dalal Institute.
  • 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2023-08-07).
  • Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ResearchGate. (2025-08-06).
  • Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. PubMed.
  • Synthesis of 5-arylthis compound (3a-k). | Download Table. ResearchGate.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC - NIH. (2021-12-02).
  • Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides. PubMed.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023-05-04).
  • Nitro-Sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. University of Cambridge.
  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. (2025-08-09).
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. (2026-01-07).
  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
  • N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. PubMed. (2021-01-01).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We will delve into the critical aspects of the synthesis, explaining the causality behind experimental choices and providing field-proven insights to ensure reproducible and successful outcomes.

Part 1: Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a two-step process. The first step involves the electrophilic chlorosulfonation of thiophene to produce the key intermediate, thiophene-2-sulfonyl chloride. The second step is the nucleophilic substitution of the chloride with an amine source, typically ammonia, to yield the final product.

The high reactivity of the thiophene ring compared to benzene makes the initial electrophilic substitution particularly efficient, occurring preferentially at the C-2 position[1]. However, this high reactivity also makes the ring susceptible to degradation under harsh conditions, which is a central challenge in optimizing the yield.

Synthesis_Workflow Thiophene Thiophene TSC Thiophene-2-sulfonyl Chloride Thiophene->TSC Step 1: Chlorosulfonation (e.g., HSO3Cl or DMF-SO2Cl2) TSA This compound TSC->TSA Step 2: Amination (e.g., NH4OH)

Caption: General two-step synthesis of this compound.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Chlorosulfonation of Thiophene

Q1: My chlorosulfonation reaction is producing a low yield of thiophene-2-sulfonyl chloride and a lot of black tar. What's going wrong?

A1: This is the most common issue in this step and is almost always related to reaction temperature and the choice of sulfonating agent.

  • Causality (The "Why"): The thiophene ring is highly activated towards electrophilic aromatic substitution. While this allows the reaction to proceed readily, it also makes the ring and the product susceptible to side reactions like polysulfonation and acid-catalyzed polymerization or decomposition, which manifest as tar[1]. This is particularly problematic with strong, aggressive reagents like chlorosulfonic acid (HSO₃Cl).

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The reaction with chlorosulfonic acid is highly exothermic. You must maintain a very low temperature (typically -15°C to -10°C) during the addition of thiophene[2]. Use an efficient cooling bath (e.g., acetone/dry ice) and add the thiophene dropwise with vigorous stirring to dissipate heat effectively.

    • Alternative Reagents: Consider using a milder, more selective reagent. A complex of sulfuryl chloride (SO₂Cl₂) and dimethylformamide (DMF) is an excellent alternative that often gives superior yields with less tar formation. This procedure has the advantages of being a one-step process using easy-to-handle reagents[3].

    • Quenching: The workup is critical. The reaction mixture should be cautiously poured onto crushed ice to quench the reaction and hydrolyze any remaining sulfonating agent[2]. Doing this quickly and with efficient cooling prevents localized heating that can degrade the product.

Q2: I'm using the DMF-SO₂Cl₂ complex, but my yields are still inconsistent. How can I improve this?

A2: While the DMF-SO₂Cl₂ method is generally more reliable, several parameters must be controlled for consistency.

  • Causality (The "Why"): The reactive species is a Vilsmeier-Haack type reagent formed in situ. The quality and stoichiometry of the reagents, as well as the reaction time and temperature, directly impact the formation of this complex and its subsequent reaction with thiophene.

  • Troubleshooting & Optimization:

    • Reagent Quality: Use freshly distilled sulfuryl chloride and anhydrous DMF. The complex is sensitive to moisture.

    • Complex Formation: Prepare the complex by adding SO₂Cl₂ dropwise to ice-cooled DMF, ensuring the temperature does not exceed 25°C[3]. Allow the complex to form completely (a hygroscopic solid may form) before adding the thiophene.

    • Reaction Conditions: After adding thiophene, the mixture is typically heated (e.g., 95-98°C for 1 hour)[3]. Ensure uniform heating and occasional shaking if the mixture is viscous. Under-heating may lead to incomplete reaction, while overheating can still cause some degradation.

Parameter Chlorosulfonic Acid DMF-SO₂Cl₂ Complex
Temperature Very low (-15°C to -10°C) is critical[2].Complex formation at <25°C, reaction at ~95°C[3].
Side Products High risk of tarring and polysulfonation.Lower risk of tarring; aldehydes can be by-products[3].
Handling Highly corrosive and moisture-sensitive.Reagents are easier to handle, but require anhydrous conditions.
Typical Yield Variable, often moderate.Generally good to excellent[3].

Caption: Comparison of common chlorosulfonating agents.

Troubleshooting_Chlorosulfonation Start Issue: Low Yield / Tar Formation in Step 1 CheckTemp Was strict low-temperature control maintained (-15°C)? Start->CheckTemp TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No CheckReagent Are you using chlorosulfonic acid? TempYes->CheckReagent FixTemp Solution: Improve cooling, ensure slow dropwise addition of thiophene. TempNo->FixTemp ReagentYes Yes CheckReagent->ReagentYes Yes ReagentNo No (Using DMF-SO2Cl2) CheckReagent->ReagentNo No (Using DMF-SO2Cl2) SwitchReagent Solution: Consider switching to a milder reagent like the DMF-SO2Cl2 complex. ReagentYes->SwitchReagent CheckDMF Were anhydrous reagents and proper complex formation procedures followed? ReagentNo->CheckDMF DMFYes Yes CheckDMF->DMFYes Yes DMFNo No CheckDMF->DMFNo No FixDMF Solution: Use fresh, anhydrous reagents. Ensure correct stoichiometry and temperature for complex formation. DMFNo->FixDMF

Caption: Troubleshooting workflow for the chlorosulfonation of thiophene.

Step 2: Amination of Thiophene-2-sulfonyl Chloride

Q3: My amination reaction yield is poor, and I suspect I'm losing my starting material. What is the most likely cause?

A3: The primary culprit for low yield in this step is the competitive hydrolysis of the highly reactive thiophene-2-sulfonyl chloride intermediate.

  • Causality (The "Why"): Sulfonyl chlorides are potent electrophiles. While this allows them to react with ammonia (amination), they also react readily with water (hydrolysis) to form the corresponding and unreactive thiophene-2-sulfonic acid. This side reaction consumes your starting material and reduces the yield of the desired sulfonamide[4].

  • Troubleshooting & Optimization:

    • Use a High Concentration of Ammonia: The rate of amination is dependent on the concentration of the nucleophile (ammonia). Using a concentrated solution of ammonium hydroxide (e.g., 25%) ensures that the amination reaction outcompetes the hydrolysis reaction[5].

    • Control Temperature: While heating can drive the reaction to completion, excessive heat in an aqueous solution can also accelerate hydrolysis. A moderate temperature, such as 50°C, with stirring for an extended period (e.g., 15 hours) can provide a good balance[5].

    • Anhydrous Conditions: For particularly sensitive substrates or when working with less nucleophilic amines, switching to a completely anhydrous system can dramatically improve yields. This involves using ammonia gas bubbled through an anhydrous organic solvent (like THF or dioxane) containing the sulfonyl chloride.

Competitive_Reactions cluster_0 Nucleophiles TSC Thiophene-2-sulfonyl Chloride (Electrophile) TSA Desired Product: This compound TSC->TSA Amination (Favored by high [NH3]) TSC:e->TSA:w TSAcid Side Product: Thiophene-2-sulfonic Acid TSC->TSAcid Hydrolysis (Favored by water, heat) TSC:e->TSAcid:w Ammonia Ammonia (NH3) Strong Nucleophile Water Water (H2O) Weaker Nucleophile

Caption: Competing amination and hydrolysis pathways for thiophene-2-sulfonyl chloride.

Q4: I'm struggling to purify the final this compound product. It's an off-white solid with a low melting point.

A4: Impurities often co-precipitate with the product. The most effective purification method is typically recrystallization.

  • Causality (The "Why"): The main impurity is often the ammonium salt of thiophene-2-sulfonic acid from the hydrolysis side reaction. Other potential impurities include unreacted starting material or polysulfonated by-products. These can interfere with crystallization and depress the melting point.

  • Troubleshooting & Optimization:

    • Workup: After the reaction, filter the hot reaction mixture to remove any insoluble impurities. Upon cooling, the product should crystallize.

    • Recrystallization: Water is an excellent solvent for recrystallizing this compound. The product has lower solubility in cold water compared to the salt impurities. Dissolve the crude product in a minimum amount of boiling water, then allow it to cool slowly to form pure white crystals. A reported protocol achieved a 77% yield of a white solid with a melting point of 145-146°C after recrystallization from water[5].

    • pH Adjustment: Before cooling, ensure the pH of the solution is not strongly acidic, as this can keep the desired product protonated and more soluble. If necessary, carefully adjust to a neutral pH.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-sulfonyl Chloride via Chlorosulfonic Acid[2]

  • To a flask equipped with a stirrer, dropping funnel, and a cooling bath, add chlorosulfonic acid (56 g).

  • Cool the acid to -15°C using an acetone/dry ice bath.

  • With efficient stirring, add thiophene (14.2 g) dropwise, maintaining the temperature at or below -10°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at -10°C for one hour.

  • Cautiously pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Extract the resulting mixture with an organic solvent, such as methylene chloride.

  • Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude thiophene-2-sulfonyl chloride.

Protocol 2: Synthesis of this compound from Sulfonyl Chloride[5]

  • To a round-bottom flask, add thiophene-2-sulfonyl chloride (0.5 g, 2.74 mmol).

  • Add 25% aqueous ammonium hydroxide solution (5 mL, 33.45 mmol).

  • Heat the mixture to 50°C and stir for 15 hours.

  • Upon completion, filter the hot reaction mixture to remove any insoluble material.

  • Wash the residue with a small amount of boiling 25% ammonium hydroxide solution.

  • Combine the filtrates and remove the excess ammonium hydroxide by vacuum distillation until the odor of ammonia is no longer present.

  • Allow the remaining aqueous solution to cool, inducing crystallization of the product.

  • For final purification, recrystallize the crude solid from water to obtain this compound as a white solid (expected yield ~77%).

Part 4: References

  • PrepChem. (n.d.). Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]

  • Sotoyama, T., et al. (1979). A Simple and Convenient Procedure for the Chlorosulfonation of Aromatic Compounds. Bulletin of the Chemical Society of Japan, 52(4), 1063-1064. Retrieved from [Link]

  • Khan, M. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2954. Retrieved from [Link]

  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Der Pharma Chemica, 10(12), 80-99. Retrieved from [Link]

  • Google Patents. (1986). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation. Retrieved from

  • Supporting Information for "Design, Synthesis, and Evaluation of Pyrazole-Based Thienyl Sulfonamides as Selective Inhibitors of Carbonic Anhydrase IX and XII". (n.d.). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-thiophenesulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Thiophene-2-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth insights into this synthetic process. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you optimize your reaction yields and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific problems that can lead to low yields during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

Q1: My overall yield of this compound is consistently low. What are the most common culprits?

A low overall yield in a two-step synthesis can be attributed to inefficiencies in either or both stages: the chlorosulfonation of thiophene and the subsequent ammonolysis of the resulting thiophene-2-sulfonyl chloride. The primary factors to investigate are moisture control, temperature regulation, reagent quality, and the stability of the intermediate.

The synthesis begins with the electrophilic substitution of thiophene with chlorosulfonic acid, a reagent that reacts violently with water.[1][2] Any moisture in the reaction setup can consume the chlorosulfonic acid, reducing its effective concentration and generating hydrochloric and sulfuric acids, which can lead to unwanted side reactions.[3][4] The intermediate, thiophene-2-sulfonyl chloride, is also moisture-sensitive and can hydrolyze back to the sulfonic acid, which will not react with ammonia to form the desired sulfonamide.

Temperature control is critical, especially during the exothermic chlorosulfonation step. Poor temperature management can lead to the formation of undesired isomers and other byproducts.[5] Finally, the purity of the starting thiophene and the freshness of the chlorosulfonic acid are paramount for a successful reaction.

Q2: I suspect the chlorosulfonation of thiophene is inefficient. How can I optimize this step?

The chlorosulfonation of thiophene is a classic electrophilic aromatic substitution. To optimize this step and maximize the yield of thiophene-2-sulfonyl chloride, consider the following:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a drying tube to protect the reaction from atmospheric moisture. The thiophene and any solvent used should be anhydrous.

  • Reagent Stoichiometry and Quality: Use a freshly opened bottle of chlorosulfonic acid or one that has been properly stored to prevent degradation from atmospheric moisture. An excess of chlorosulfonic acid is typically used to drive the reaction to completion; however, a large excess can promote the formation of disubstituted byproducts.[5] A molar ratio of 3 to 5 equivalents of chlorosulfonic acid to thiophene is a common starting point.[6]

  • Temperature Control: This reaction is highly exothermic. The dropwise addition of thiophene to chilled chlorosulfonic acid (typically between -10°C and 0°C) is crucial to control the reaction rate and prevent overheating.[7] Maintaining a low temperature minimizes the formation of the thermodynamically more stable, but undesired, thiophene-2,4- and -2,5-bis(sulfonyl chloride) byproducts.[5]

  • Reaction Time: The reaction is generally rapid. After the addition of thiophene, the reaction mixture is often stirred at a low temperature for a period before being allowed to slowly warm to room temperature. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

Q3: I am observing the formation of significant byproducts during chlorosulfonation. What are they and how can I minimize them?

The primary byproducts in the chlorosulfonation of thiophene are isomers and polysulfonated products. Thiophene is an electron-rich aromatic ring and is highly reactive towards electrophilic substitution.[8]

  • Isomer Formation: While the 2-position is the most kinetically favored for electrophilic attack, some substitution at the 3-position can occur, leading to the formation of thiophene-3-sulfonyl chloride. However, this is generally a minor product under controlled conditions.

  • Polysulfonation: The most significant byproducts are thiophene-2,4-bis(sulfonyl chloride) and thiophene-2,5-bis(sulfonyl chloride).[5] The formation of these is favored by higher temperatures and a large excess of chlorosulfonic acid. To minimize their formation, adhere strictly to low-temperature conditions and use a moderate excess of the sulfonating agent.

The presence of these byproducts can complicate the purification of thiophene-2-sulfonyl chloride and will not lead to the desired final product upon ammonolysis.

Q4: The conversion of thiophene-2-sulfonyl chloride to the sulfonamide is not going to completion. What factors could be affecting the ammonolysis step?

The ammonolysis of a sulfonyl chloride is a nucleophilic substitution reaction.[9] If this step is inefficient, consider the following:

  • Purity of the Intermediate: The thiophene-2-sulfonyl chloride used in this step must be pure. Any unreacted chlorosulfonic acid carried over from the first step will be neutralized by the ammonia, reducing the amount of base available for the desired reaction. The presence of the hydrolyzed intermediate, thiophene-2-sulfonic acid, will also prevent the formation of the sulfonamide.

  • Concentration of Ammonia: A concentrated solution of aqueous ammonia or ammonia in an organic solvent is typically used. A large excess of ammonia is necessary to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.[10] Insufficient ammonia can lead to incomplete conversion.

  • Reaction Temperature and Time: The reaction is often performed at low temperatures (e.g., 0°C) initially to control the exotherm, and then allowed to warm to room temperature or gently heated to drive it to completion.[9][10] Reaction times can vary, and monitoring by TLC is recommended to determine the point of completion.

  • Solvent: While aqueous ammonia is common, performing the reaction in an organic solvent in which the sulfonyl chloride is soluble can sometimes improve the reaction rate and yield.

Q5: I'm losing a significant amount of product during the workup and purification. What are the best practices for isolating this compound?

Product loss during workup and purification is a common issue. Here are some tips for maximizing recovery:

  • Quenching the Chlorosulfonation: The quenching of the chlorosulfonation reaction mixture is a critical and potentially hazardous step due to the violent reaction of excess chlorosulfonic acid with water.[11][12] The reaction mixture should be added slowly to a large amount of crushed ice with vigorous stirring to dissipate the heat.[6][13] This will precipitate the thiophene-2-sulfonyl chloride, which can then be collected by filtration.

  • Extraction: After ammonolysis, the this compound may need to be extracted from the aqueous reaction mixture. Choosing an appropriate organic solvent in which the product is soluble but the inorganic salts are not is key. Ethyl acetate is a common choice.[12] Multiple extractions will ensure complete recovery of the product.

  • Recrystallization: this compound is a solid at room temperature with a melting point around 137°C.[14] Recrystallization is an effective method for purification. A common solvent for recrystallization is water or an ethanol-water mixture.[10] Careful selection of the recrystallization solvent and controlled cooling will maximize the yield of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and direct synthesis involves a two-step process:

  • Chlorosulfonation: Thiophene is reacted with chlorosulfonic acid to form the intermediate, thiophene-2-sulfonyl chloride.[5]

  • Ammonolysis: The thiophene-2-sulfonyl chloride is then treated with an excess of ammonia to yield this compound.[10]

Q2: What are the key safety precautions when working with chlorosulfonic acid?

Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.[3][15] It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and SOx).[4][11] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[2] Have a safety shower and eyewash station readily accessible. Ensure that all glassware is dry and that the reaction is protected from moisture.

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: The melting point of pure this compound is approximately 137°C.[14] A sharp melting point close to this value is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the structure of the molecule by showing the characteristic peaks for the thiophene ring protons and carbons, as well as the presence of the sulfonamide group.

    • IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the sulfonamide group (around 3300-3400 cm⁻¹) and the S=O stretches (around 1160 and 1350 cm⁻¹).

  • Mass Spectrometry: This will confirm the molecular weight of the compound (163.22 g/mol ).[14]

Q4: Are there alternative methods for synthesizing this compound?

While the chlorosulfonation route is the most direct, other methods exist, although they may be less common for this specific compound. For instance, some sulfonamides can be synthesized from thiols via an oxidative process.[16] However, for the preparation of this compound, the chlorosulfonation of thiophene followed by ammonolysis remains the most established and widely used method.

Data and Protocols

Table 1: Recommended Reaction Conditions for this compound Synthesis
ParameterStep 1: ChlorosulfonationStep 2: Ammonolysis
Key Reagents Thiophene, Chlorosulfonic AcidThiophene-2-sulfonyl chloride, Aqueous Ammonia
Stoichiometry 1 eq. Thiophene, 3-5 eq. Chlorosulfonic Acid1 eq. Sulfonyl Chloride, Large excess of Ammonia
Temperature -10°C to 0°C0°C to Room Temperature
Reaction Time 1-3 hours2-15 hours
Solvent None (or an inert solvent like dichloromethane)Water
Workup Slow quenching onto crushed iceExtraction with an organic solvent (e.g., ethyl acetate)
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-sulfonyl chloride
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with chlorosulfonic acid (3-5 equivalents) and cool it to -10°C in an ice-salt bath.

  • Add thiophene (1 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice.

  • The solid thiophene-2-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum. It can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, add the crude or purified thiophene-2-sulfonyl chloride (1 equivalent).

  • Cool the flask in an ice bath and add a concentrated aqueous solution of ammonium hydroxide (a large excess) slowly with stirring.

  • After the initial exotherm subsides, remove the ice bath and stir the mixture at room temperature. Gentle heating (e.g., to 50°C) can be applied to expedite the reaction.[10]

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed (typically 2-15 hours).

  • Cool the reaction mixture and acidify it with dilute HCl to precipitate the product if it is soluble in the basic solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude this compound by recrystallization from water or an ethanol-water mixture to obtain a white solid.[10]

Visualizations

Synthetic Pathway

Synthesis_Pathway Thiophene Thiophene Thiophene_Sulfonyl_Chloride Thiophene-2-sulfonyl chloride Thiophene->Thiophene_Sulfonyl_Chloride Chlorosulfonation (-10°C to 0°C) Chlorosulfonic_Acid ClSO3H Thiophene_Sulfonamide This compound Thiophene_Sulfonyl_Chloride->Thiophene_Sulfonamide Ammonolysis (0°C to RT) Ammonia NH3 (aq)

Caption: Overall synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Overall Yield Check_Step1 Analyze Chlorosulfonation Step Start->Check_Step1 Check_Step2 Analyze Ammonolysis Step Start->Check_Step2 Workup_Loss Product Loss During Workup? Start->Workup_Loss Moisture Moisture Contamination? Check_Step1->Moisture Temp_Control1 Poor Temperature Control? Check_Step1->Temp_Control1 Reagents1 Reagent Quality? Check_Step1->Reagents1 Side_Reactions Byproducts Observed? Check_Step1->Side_Reactions Intermediate_Purity Impure Sulfonyl Chloride? Check_Step2->Intermediate_Purity Ammonia_Conc Insufficient Ammonia? Check_Step2->Ammonia_Conc Temp_Time2 Incorrect Temp/Time? Check_Step2->Temp_Time2 Solution1 Use Anhydrous Conditions Moisture->Solution1 Solution2 Maintain Temp at -10 to 0°C Temp_Control1->Solution2 Solution3 Use Fresh Reagents Reagents1->Solution3 Side_Reactions->Solution2 Solution4 Optimize Stoichiometry Side_Reactions->Solution4 Solution5 Purify Intermediate Intermediate_Purity->Solution5 Solution6 Use Large Excess of Conc. NH3 Ammonia_Conc->Solution6 Solution7 Monitor Reaction by TLC Temp_Time2->Solution7 Solution8 Optimize Quenching & Extraction Workup_Loss->Solution8

Caption: Decision tree for troubleshooting low yields.

Common Side Reactions in Chlorosulfonation

Side_Reactions cluster_0 Reaction Pathways Thiophene Thiophene Desired_Product Thiophene-2-sulfonyl chloride Thiophene->Desired_Product Kinetic Control ClSO3H + ClSO3H Byproduct_1 Thiophene-2,5-bis(sulfonyl chloride) Desired_Product->Byproduct_1 Further Sulfonation Byproduct_2 Thiophene-2,4-bis(sulfonyl chloride) Desired_Product->Byproduct_2 Further Sulfonation Conditions1 Low Temp (-10 to 0°C) Conditions1->Desired_Product Conditions2 High Temp Excess ClSO3H Conditions2->Byproduct_1 Conditions2->Byproduct_2

Caption: Common side reactions during chlorosulfonation.

References

  • International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. [Link]
  • DuPont. (n.d.). Chlorosulfonic Acid. [Link]
  • PubChem. (n.d.). Chlorosulfonic acid. [Link]
  • Wikipedia. (n.d.). Chlorosulfuric acid. [Link]
  • Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Thiophene. [Link]
  • Google Patents. (n.d.). US3108137A - Production of organic sulfonyl chlorides.
  • YouTube. (2017). Chlorosulfonic acid quench. [Link]
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... [Link]
  • Veolia North America. (n.d.). Chlorosulfonic Acid. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. [Link]
  • Unknown Source. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. [Link]
  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
  • National Institutes of Health. (n.d.).
  • MDPI. (2024).
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
  • ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. [Link]
  • Wikipedia. (n.d.). Thiophene. [Link]
  • National Institutes of Health. (2023).
  • R Discovery. (1997).
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
  • ResearchGate. (2014).
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
  • NIST. (n.d.). 2-Thiophenesulfonyl chloride. [Link]
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • Scirp.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]
  • PubMed. (2014). Bioactivation potential of thiophene-containing drugs. [Link]
  • Wiley Online Library. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

Sources

Technical Support Center: Optimizing Thiophene-2-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting guides and FAQs to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Overview of the Core Synthesis

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for developing carbonic anhydrase inhibitors and other therapeutic agents.[1][2] The most common and direct synthetic route involves the reaction of thiophene-2-sulfonyl chloride with an ammonia source, typically aqueous ammonium hydroxide.[3] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its outcome.

This guide will help you navigate the nuances of this synthesis, ensuring a successful and reproducible process.

Reaction Pathway: Nucleophilic Substitution

The synthesis proceeds via a nucleophilic substitution mechanism where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Caption: General reaction scheme for this compound synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Low yield is the most frequent challenge. It rarely stems from a single issue but rather a combination of factors. Let's break down the likely culprits.

A1: Low yields can typically be traced to one of four areas: reactant stability, reaction conditions, side reactions, or workup losses.

1. Stability of Thiophene-2-sulfonyl Chloride:

  • The Problem: Sulfonyl chlorides are highly susceptible to hydrolysis.[4][5] Any moisture in your setup or solvent will convert the reactive sulfonyl chloride into the unreactive thiophene-2-sulfonic acid, which will not participate in the reaction and reduces your potential yield.

  • The Solution:

    • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. While the reaction is often performed in aqueous ammonia, minimizing water exposure before the reaction is critical.

    • Reagent Quality: Use a freshly opened bottle of thiophene-2-sulfonyl chloride or purify it by distillation if its quality is suspect. Store it under an inert atmosphere (nitrogen or argon) and tightly sealed.

2. Suboptimal Reaction Conditions:

  • The Problem: Temperature and concentration play a crucial role. An incorrect temperature can slow the reaction rate, while an insufficient concentration of ammonia can lead to an incomplete reaction.

  • The Solution:

    • Temperature Control: A common procedure involves stirring at a moderately elevated temperature (e.g., 50°C) for several hours.[3] This provides enough thermal energy to drive the reaction to completion without promoting significant degradation. If your reaction is sluggish at room temperature, gentle heating is advised.

    • Ammonia Concentration: Use a concentrated solution of ammonium hydroxide (e.g., 25-28%). A large excess is often employed to ensure the sulfonyl chloride is the limiting reagent and to drive the equilibrium towards the product.[3]

3. Competing Side Reactions:

  • The Problem: The primary side reaction is the hydrolysis of the starting material, as mentioned. However, inefficient mixing can create localized "hot spots" or areas of high reactant concentration that may lead to undefined byproducts.

  • The Solution:

    • Vigorous Stirring: Ensure your reaction mixture is homogenous. Inefficient stirring can lead to incomplete conversion as the reactants may not interact effectively.[6]

4. Inefficient Workup and Purification:

  • The Problem: this compound has moderate solubility. Significant product loss can occur during filtration and recrystallization if not performed correctly.

  • The Solution:

    • Hot Filtration: After the reaction, the mixture is often filtered while hot to remove any insoluble impurities. The product then crystallizes from the filtrate upon cooling.[3]

    • Recrystallization Solvent: Water is a common and effective solvent for recrystallization.[3] Avoid using an excessive volume of solvent, as this will reduce your recovery yield. Cool the solution slowly to allow for the formation of pure crystals.

Caption: Troubleshooting logic for diagnosing low reaction yield.

Q2: My final product is impure after recrystallization. What are the likely contaminants and how can I remove them?

A2: The most common impurities are unreacted starting material and its hydrolysis byproduct.

  • Impurity 1: Thiophene-2-sulfonyl chloride (Starting Material):

    • Identification: This can be detected by TLC or ¹H NMR. It's a reactive species and may not persist through aqueous workups but can be present if the reaction is incomplete.

    • Prevention & Removal: Ensure the reaction goes to completion by extending the reaction time or using a slight excess of ammonium hydroxide. During workup, any remaining sulfonyl chloride will likely hydrolyze. A wash with a mild base like sodium bicarbonate solution can help neutralize any generated HCl and remove the resulting sulfonic acid salt.

  • Impurity 2: Thiophene-2-sulfonic acid:

    • Identification: This is the hydrolysis product of the starting material.[4][5] It is more polar than the desired sulfonamide.

    • Prevention & Removal: The best prevention is to use anhydrous techniques before the reaction begins. To remove it, take advantage of its acidic nature. During an organic extraction (e.g., with ethyl acetate), washing the organic layer with a saturated sodium bicarbonate solution will convert the sulfonic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer. The desired sulfonamide is much less acidic and will remain in the organic phase.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying this compound.[3] Water is an excellent solvent choice. If impurities persist, a second recrystallization may be necessary.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane would be a good starting point for elution.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for the reactants?

A: The thiophene-2-sulfonyl chloride should be the limiting reagent. A significant excess of the ammonia source is recommended to ensure complete conversion and to neutralize the HCl byproduct generated during the reaction. A molar ratio of at least 10 equivalents of ammonium hydroxide relative to the sulfonyl chloride is a good starting point.[3]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the starting material (thiophene-2-sulfonyl chloride) and the reaction mixture on a silica gel TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a suitable mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the spot corresponding to the starting material has completely disappeared. The product, this compound, will appear as a new, more polar spot (lower Rf value).

Q: What is the standard protocol for this synthesis?

A: The following is a reliable, step-by-step experimental protocol based on established literature procedures.[3]

Parameter Recommended Value Rationale
Thiophene-2-sulfonyl chloride 1.0 eqLimiting reagent.
Ammonium Hydroxide (25-28%) >10 eqActs as reactant and base; excess drives reaction to completion.
Temperature 50°CProvides sufficient energy without promoting degradation.
Reaction Time 12-15 hoursTypically sufficient for full conversion; should be monitored by TLC.
Workup Hot filtration, coolingSeparates insoluble impurities and allows for crystallization.
Purification Recrystallization from waterEffective for removing common impurities and yielding pure product.
Typical Yield 75-85%Expected outcome under optimized conditions.
Experimental Workflow for Optimization

This workflow provides a systematic approach to optimizing the reaction for your specific lab conditions and scale.

G start Start: Define Baseline Protocol reagent_quality Step 1: Verify Reagent Quality (Sulfonyl Chloride, NH4OH) start->reagent_quality small_scale Step 2: Perform Small-Scale Baseline Reaction reagent_quality->small_scale analyze Step 3: Analyze Yield & Purity (TLC, NMR, LC-MS) small_scale->analyze decision Is Yield/Purity > 80%? analyze->decision optimize_temp Step 4a: Vary Temperature (e.g., RT, 50°C, 70°C) decision->optimize_temp No end End: Finalized Protocol decision->end Yes optimize_time Step 4b: Vary Reaction Time (Monitor by TLC) optimize_temp->optimize_time optimize_conc Step 4c: Vary NH4OH Conc./Eq. optimize_time->optimize_conc re_analyze Re-analyze optimize_conc->re_analyze re_analyze->small_scale

Caption: A systematic workflow for optimizing reaction conditions.

References

  • ResearchGate. (n.d.). Synthesis of 5-Bromothis compound (2) and 5-arylthiophene sulfonamide (3a–k).
  • Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Oakwood Chemical. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide (59–61) and 3-methylisoxazole 12,4-methoxybenzo[d]thiazole (62).
  • ResearchGate. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment.

Sources

Technical Support Center: Navigating the Purification of Thiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of thiophene-2-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining these valuable compounds with the high purity required for downstream applications. Thiophene-2-sulfonamides are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, their purification can be fraught with difficulties, from removing stubborn impurities to preventing degradation of the thiophene ring. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Part 1: Understanding the Core Challenges

The purification of this compound derivatives presents a unique set of obstacles stemming from the inherent chemical properties of the thiophene ring and the sulfonamide functional group. A thorough understanding of these challenges is the first step toward developing a robust purification strategy.

The Dual Nature of the Thiophene Ring: Aromaticity and Reactivity

The thiophene ring is aromatic, which imparts a degree of stability. However, it is more electron-rich than benzene, making it highly susceptible to electrophilic substitution and oxidation. This reactivity can lead to the formation of side products during synthesis that are often difficult to separate from the desired product.

  • Over-sulfonation: During the initial chlorosulfonation of thiophene to form thiophene-2-sulfonyl chloride, the primary intermediate, the electron-rich nature of the ring can lead to the formation of di-sulfonated byproducts. These are significantly more polar and can be challenging to remove.

  • Ring Opening and Degradation: While generally stable to moderately acidic and basic conditions, the thiophene ring can be sensitive to strong acids and oxidizing agents, potentially leading to ring-opening or polymerization, especially under harsh reaction or purification conditions.

The Sulfonamide Group: Polarity and Impurity Profile

The sulfonamide group (-SO₂NH₂) introduces polarity and the potential for hydrogen bonding, influencing the solubility and chromatographic behavior of the molecule. Common impurities associated with the sulfonamide formation step include:

  • Unreacted Thiophene-2-sulfonyl Chloride: This reactive intermediate can persist after the reaction and may co-elute with the desired product in chromatography due to similar polarities.[1] It is also a moisture-sensitive compound that can hydrolyze to the corresponding sulfonic acid.[2]

  • Thiophene-2-sulfonic Acid: The hydrolysis product of the sulfonyl chloride is a highly polar impurity that can streak on silica gel columns and complicate purification.

  • N-Alkylation Impurities: In the synthesis of N-substituted thiophene-2-sulfonamides, incomplete alkylation can leave starting material, while over-alkylation can also occur, leading to a mixture of products that may be difficult to separate.[3]

Part 2: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound derivatives.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid this compound derivatives. However, success is not always guaranteed.

Q1: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem with sulfonamides.[4]

  • Causality: This phenomenon often happens when the melting point of your compound is lower than the boiling point of the solvent, or when the concentration of impurities is high, creating a eutectic mixture with a lower melting point.

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool much more slowly.[4] Insulating the flask can promote gradual crystal growth.

    • Change Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent-antisolvent system. For many sulfonamides, mixtures like ethanol/water or isopropanol/water are effective.[4] For thiophene derivatives, consider solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure compound to provide a nucleation site.[4]

    • Pre-purification: If the crude material is highly impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are preventing crystallization.[4]

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

A2: Low recovery is a frequent issue in recrystallization.

  • Causality:

    • Using too much solvent: This is the most common reason. The solution is not saturated enough at low temperatures for the compound to precipitate effectively.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[4]

    • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[4]

    • Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen with small amounts of your crude product is highly recommended.

    • Cooling: After slow cooling to room temperature, further cool the flask in an ice bath to maximize precipitation.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating complex mixtures of this compound derivatives.

Q3: My this compound derivative is degrading on the silica gel column. What is the cause and how can I prevent it?

A3: Degradation on silica gel is a significant concern for acid-sensitive compounds, and while thiophene is relatively stable, certain derivatives can be susceptible.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[5] These acidic sites can catalyze the hydrolysis of sensitive functional groups or promote polymerization of the electron-rich thiophene ring, especially with prolonged contact time.

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[5] This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase like neutral alumina or Florisil.[5]

    • Test for Stability: Before committing to a large-scale column, spot your compound on a silica gel TLC plate and let it sit for 30-60 minutes before eluting. If a new, more polar spot appears, it's an indication of degradation on silica.[5]

Q4: I'm having trouble separating my desired this compound from a very similar impurity. What strategies can I employ?

A4: Co-elution of closely related impurities is a common chromatographic challenge.

  • Causality: The impurity may have a very similar polarity and structure to your target compound, such as a regioisomer (e.g., thiophene-3-sulfonamide) or a closely related byproduct.

  • Solutions:

    • Optimize the Mobile Phase:

      • Gradient Elution: A shallow gradient of increasing polarity can often resolve closely eluting compounds. Start with a less polar solvent system and gradually increase the proportion of the more polar solvent.

      • Solvent System Modification: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol can change the interactions with the stationary phase and improve separation.

    • Change the Stationary Phase: If normal phase silica gel is not providing adequate separation, consider reverse-phase chromatography (e.g., C18 silica gel). The separation mechanism is based on hydrophobicity rather than polarity, which can be effective for separating isomers.

    • Quench Reactive Impurities: If the impurity is unreacted thiophene-2-sulfonyl chloride, it can be quenched before chromatography by adding a small amount of an amine (like ammonia or a primary amine) to the crude mixture.[1] This will convert the sulfonyl chloride to a much more polar sulfonamide that will have a significantly different Rf value.

Part 3: Experimental Protocols and Data

Protocol: Quenching and Removal of Unreacted Thiophene-2-sulfonyl Chloride

Unreacted thiophene-2-sulfonyl chloride is a common and troublesome impurity. The following protocol describes an effective method for its removal.

Materials:

  • Crude reaction mixture containing the this compound product and unreacted thiophene-2-sulfonyl chloride.

  • A primary or secondary amine (e.g., benzylamine) or a solution of aqueous ammonia.

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate solution.

  • Brine.

  • Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

  • Cool the crude reaction mixture in an ice bath to 0-10 °C.

  • Slowly add the amine or aqueous ammonia dropwise with vigorous stirring. A typical starting point is to use 1.5-2.0 equivalents of the amine relative to the initial amount of thiophene-2-sulfonyl chloride used in the reaction.

  • Continue stirring vigorously for 30-60 minutes at room temperature.

  • Monitor the disappearance of the thiophene-2-sulfonyl chloride by Thin Layer Chromatography (TLC). The newly formed sulfonamide from the quenching reaction should appear as a more polar spot.

  • Once the sulfonyl chloride is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, now free of the reactive sulfonyl chloride, can be further purified by column chromatography or recrystallization.

Data Presentation: Common Recrystallization Solvents

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent selection for this compound derivatives.

Solvent/Solvent SystemPolarityComments
WaterHighCan be effective for unsubstituted this compound.[6]
Ethanol/WaterMedium-HighA versatile system for many sulfonamides, offering a good polarity range.
Isopropanol/WaterMediumSimilar to ethanol/water, often provides good crystal formation.
Ethyl Acetate/HexanesMedium-LowA common choice for compounds of intermediate polarity.
Dichloromethane/HexanesLowSuitable for less polar derivatives.
TolueneLowCan be effective for some derivatives, but its high boiling point may lead to oiling out if the compound's melting point is lower.

Note: The optimal solvent system must be determined experimentally for each specific derivative.

Part 4: Visualization of Workflows

Troubleshooting Workflow for Recrystallization

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting cluster_solutions Solutions start Crude Product recrystallize Attempt Recrystallization start->recrystallize problem Problem Encountered recrystallize->problem success Pure Crystals problem->success Successful oiling_out Oiling Out problem->oiling_out Oiling Out low_yield Low Yield problem->low_yield Low Yield no_crystals No Crystals Form problem->no_crystals No Crystals solution_oiling 1. Re-dissolve & Dilute 2. Change Solvent System 3. Induce Crystallization 4. Pre-purify by Chromatography oiling_out->solution_oiling solution_low_yield 1. Minimize Solvent 2. Pre-heat Glassware 3. Optimize Solvent 4. Cool in Ice Bath low_yield->solution_low_yield solution_no_crystals 1. Induce Crystallization (scratching, seeding) 2. Concentrate Solution 3. Change Solvent no_crystals->solution_no_crystals solution_oiling->recrystallize Re-attempt solution_low_yield->recrystallize Re-attempt solution_no_crystals->recrystallize Re-attempt

Caption: A decision-making workflow for addressing common issues during the recrystallization of this compound derivatives.

Workflow for Purification Strategy Selection

This diagram illustrates a logical approach to selecting the appropriate purification method.

Purification_Strategy start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure by TLC/NMR? recrystallization->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product degrades_on_silica Does it degrade on silica TLC? column_chrom->degrades_on_silica neutralize_silica Neutralize Silica Gel (e.g., with Triethylamine) degrades_on_silica->neutralize_silica Yes neutralize_silica->column_chrom alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina, Reverse Phase) neutralize_silica->alt_stationary_phase If neutralization fails alt_stationary_phase->column_chrom

Sources

thiophene-2-sulfonamide solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Solubility Challenges in Biological Assays

Welcome to the technical support center for thiophene-2-sulfonamide and its derivatives. As Senior Application Scientists, we understand that unlocking the full potential of a compound requires overcoming practical hurdles. One of the most common challenges researchers face with this compound is its limited aqueous solubility, which can lead to compound precipitation, inconsistent results, and erroneous structure-activity relationships (SAR)[1].

This guide is designed to provide you with a comprehensive understanding of the factors governing the solubility of this compound and to offer a systematic, field-proven approach to troubleshooting and resolving these issues in your biological assays.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions our team receives from researchers working with this compound.

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

This is a classic case of a compound "crashing out" of solution due to a dramatic shift in solvent polarity[2]. This compound is readily soluble in organic aprotic solvents like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water-based media[2][3]. When a concentrated DMSO stock is diluted into a large volume of aqueous buffer, the compound's solubility limit is exceeded, causing it to precipitate[1][2]. This is an issue of kinetic solubility, where the compound fails to remain dissolved in the new solvent environment[4][5].

Q2: I made a 10 mM stock in DMSO and it's perfectly clear. Doesn't that mean it's soluble?

A clear stock solution in 100% DMSO only confirms its solubility in that specific solvent. It does not guarantee its solubility in the final aqueous assay buffer, which has vastly different physicochemical properties[2]. The critical factor is the compound's solubility at its final working concentration in the complete assay medium[6].

Q3: What is the maximum final concentration of DMSO I can use in my assay?

The final concentration of DMSO is a critical parameter that requires careful optimization. While there is no single universal limit, a general guideline for most in vitro cell-based assays is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects that could confound your results[2][7][8][9][10][11]. Some robust cell lines may tolerate up to 1%, but this must be empirically determined by running vehicle controls (media with DMSO but no compound) to assess the impact on your specific biological system[7][8].

Q4: Can the pH of my assay buffer affect the solubility of this compound?

Absolutely. The sulfonamide group is weakly acidic, and its ionization state is dependent on the pH of the surrounding medium[12][13][14]. The solubility of sulfonamides generally increases as the pH rises above their pKa, due to the deprotonation of the sulfonamide nitrogen, forming a more soluble anionic species[12][14]. Conversely, at pH values below the pKa, the un-ionized, more hydrophobic form dominates, which can lead to decreased solubility[12][15]. Therefore, adjusting the buffer pH, if your assay permits, can be a powerful tool to enhance solubility[][17].

Q5: My compound seems to dissolve at first but then I see precipitation after a few hours. What's going on?

This phenomenon relates to the difference between kinetic and thermodynamic solubility[18]. Initially, you may have created a supersaturated solution that is kinetically trapped but thermodynamically unstable. Over time, the compound begins to nucleate and precipitate out of solution as it moves towards a lower energy, equilibrium state[19]. This is why it's crucial to visually inspect your assay plates not only at the start but also at the end of the incubation period.

Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is more effective than random trial-and-error. Follow this workflow to diagnose and resolve precipitation problems.

G start Precipitation Observed in Assay Well check_stock Step 1: Verify Stock Solution Is the 100% DMSO stock clear? start->check_stock stock_issue Issue: Stock Precipitated Action: Remake stock. Use gentle warming or sonication. Filter if necessary. check_stock->stock_issue No check_conc Step 2: Assess Final Concentration Is the working concentration too high? check_stock->check_conc Yes stock_issue->start conc_issue Issue: Exceeds Aqueous Solubility Action: Perform a dose-response. Lower the top concentration. Determine kinetic solubility. check_conc->conc_issue Yes check_dmso Step 3: Evaluate Final DMSO % Is the final DMSO concentration <0.1%? check_conc->check_dmso No solved Problem Solved Proceed with Assay conc_issue->solved dmso_issue Issue: Insufficient Co-Solvent Action: Increase final DMSO to 0.5% (or max tolerated). Ensure vehicle controls are run. check_dmso->dmso_issue Yes advanced_sol Step 4: Advanced Solubilization Standard methods insufficient. check_dmso->advanced_sol No dmso_issue->solved ph_adjust Option A: pH Adjustment Modify buffer pH to increase ionization. (Assay compatibility is critical) advanced_sol->ph_adjust cyclodextrin Option B: Use Excipients Incorporate cyclodextrins to form inclusion complexes. advanced_sol->cyclodextrin ph_adjust->solved cyclodextrin->solved G cluster_0 Aqueous Environment Thiophene This compound (Hydrophobic) CD Cyclodextrin Thiophene->CD + Complex Soluble Inclusion Complex CD->Complex Encapsulation Thiophene_in_Complex Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Implementation:

  • Choice of Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice for enhancing the solubility of various drugs.[20]

  • Protocol: Prepare the assay buffer containing a pre-dissolved concentration of the cyclodextrin (e.g., 1-5% w/v). Then, add the DMSO stock of this compound to this cyclodextrin-containing buffer. The formation of the inclusion complex occurs rapidly in solution.

By applying the principles and protocols outlined in this guide, you will be better equipped to manage the solubility challenges of this compound, ensuring the generation of reliable and reproducible data in your biological assays.

References

  • Kang, E. T., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(12), 545-552.
  • PubChem. 5-(Thiophene-2-sulfonyl)this compound. National Center for Biotechnology Information.
  • Seydel, J. K., & Wempe, E. (1977). pH Dependency in Uptake of Sulfonamides by Bacteria. Arzneimittelforschung, 27(8), 1521-1529.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4268), 504-505.
  • de Oliveira, R. J., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 69-77.
  • AHH Chemical Co., Ltd. (n.d.). 5-(2-AMINOETHYL)this compound Property.
  • PubChem. 2-Thiophenesulfonamide. National Center for Biotechnology Information.
  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Pharmaceutical Analysis, 7(1), 1-13.
  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(5-6), 220-224.
  • ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers.
  • Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Stella, V. J., & He, Q. (2008). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 60(9), 1000-1013.
  • L-A. Jiménez-Rojo, et al. (2021). Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. International Journal of Pharmaceutics, 607, 121013.
  • Tompa, G., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 103(1), 161-169.
  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • El-Naggar, M. Y. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Journal of Advanced Pharmacy Research, 8(1), 1-10.
  • University of Rochester Medical Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions.

Sources

how to increase the solubility of thiophene-2-sulfonamide for in vitro testing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiophene-2-Sulfonamide Solubilization

A Guide for In Vitro Experimental Success

Welcome to the technical support center. As Senior Application Scientists, we understand that compound solubility is a critical, and often frustrating, hurdle in preclinical research. This guide provides a structured, question-and-answer-based approach to systematically address and resolve solubility challenges with this compound for your in vitro assays. Our goal is to explain the causality behind each step, empowering you to make informed decisions for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've tried dissolving this compound directly in my aqueous buffer and it won't go into solution. What is the most basic first step?

A1: The Standard Practice: High-Concentration Organic Stock Solutions

Directly dissolving a hydrophobic compound like this compound in aqueous media is rarely successful. The standard and most crucial first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

The most universally used solvent for this purpose is Dimethyl Sulfoxide (DMSO) .

Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[] By creating a concentrated stock (e.g., 10-100 mM), you can then perform a serial dilution into your final aqueous assay buffer, ensuring the final concentration of DMSO is low enough to not affect your biological system (typically ≤ 0.5% v/v).

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Determine Molecular Weight: The molecular weight of this compound (C₄H₅NO₂S₂) is 163.22 g/mol .

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.63 mg of this compound.

    • Calculation: 0.01 mol/L * 163.22 g/mol * 0.001 L = 0.00163 g = 1.63 mg

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a sonicating water bath to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and what should I do next?

A2: Understanding Compound "Crash Out" and Key Physicochemical Properties

This phenomenon, known as "crashing out," occurs when the compound's solubility limit in the final aqueous medium is exceeded. The small volume of DMSO from the stock solution disperses into the buffer, and if the buffer cannot maintain the compound in solution, it precipitates.[2]

To solve this, you must first understand the molecule's properties, which dictate the best solubilization strategy.

PropertyValue / CharacteristicImplication for SolubilitySource
Molecular Weight 163.22 g/mol Low molecular weight, generally favorable.
XLogP3 -0.3Indicates relatively low lipophilicity (hydrophobicity). This is somewhat unusual for a poorly soluble compound and suggests that other factors, like crystal lattice energy, are significant.[3]
pKa (estimated) ~9-10.5The sulfonamide group (-SO₂NH₂) is weakly acidic. At a pH above its pKa, the proton dissociates, leaving a negatively charged, more water-soluble anion.General chemical knowledge
Melting Point 137-141 °CA relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome for dissolution.

This data suggests that while the molecule isn't extremely hydrophobic, its crystal form is very stable. The most promising characteristic to exploit is the weakly acidic sulfonamide group . This leads to a clear troubleshooting workflow.

Troubleshooting Workflow for Compound Precipitation

G start Compound precipitates in assay buffer? check_dmso Is final DMSO conc. <0.1%? start->check_dmso increase_dmso ACTION: Increase final DMSO to 0.5-1.0% (check cell tolerance) check_dmso->increase_dmso Yes check_ph Is buffer pH > 8.0? check_dmso->check_ph No, or still precipitates success SOLUBILITY ACHIEVED Proceed with Assay increase_dmso->success adjust_ph STRATEGY 1: pH Modification Increase buffer pH to 8.5-9.5 check_ph->adjust_ph No use_cosolvent STRATEGY 2: Co-solvents Add 1-5% PEG 400 or Ethanol check_ph->use_cosolvent Yes adjust_ph->success use_cd STRATEGY 3: Complexation Use Hydroxypropyl-β-Cyclodextrin use_cosolvent->use_cd Still precipitates use_cosolvent->success use_cd->success

Caption: Troubleshooting workflow for this compound solubility.

Q3: How do I implement the strategies from the workflow? Can you provide detailed protocols?

A3: Detailed Protocols for Advanced Solubilization

Here are step-by-step guides for the three primary strategies to enhance the aqueous solubility of this compound.

This method leverages the acidic nature of the sulfonamide proton. By raising the pH of the buffer above the compound's pKa, we shift the equilibrium towards the deprotonated, anionic, and more water-soluble form.[4][5]

Step-by-Step Protocol: pH-Based Solubilization

  • Buffer Selection: Choose a buffer system that is effective in the pH range of 8.0-10.0, such as Tris or CHES. Ensure this buffer is compatible with your assay.

  • Prepare Alkaline Buffer: Prepare your assay buffer and adjust the pH to a starting point of 8.5. Use a calibrated pH meter.

  • Test Dilution: Add your DMSO stock of this compound to the pH 8.5 buffer to reach the final desired concentration.

  • Observe: Vortex briefly and visually inspect for precipitation. A simple way to check for subtle precipitation is to measure absorbance at ~600 nm; an increase indicates scattering from insoluble particles.

  • Optimize: If precipitation still occurs, incrementally increase the buffer pH (e.g., to 9.0, 9.5) and repeat the test. Find the lowest pH that maintains solubility.

  • Validate: Crucially, run a control experiment to confirm that the higher pH does not adversely affect your cells, enzymes, or other biological reagents.

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[6] This makes the environment more favorable for a hydrophobic solute, effectively increasing its solubility.[7][8][9]

Commonly Used Co-solvents for In Vitro Assays

Co-solventTypical Final Conc.Notes
Ethanol 1-5% (v/v)Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Generally well-tolerated by cells; can increase solution viscosity.
Propylene Glycol (PG) 1-10% (v/v)Similar to PEG 400, widely used in formulations.

Step-by-Step Protocol: Co-solvent-Based Solubilization

  • Co-solvent Selection: Based on your assay's tolerance, select a co-solvent. PEG 400 is often a good starting point.

  • Prepare Co-solvent Buffer: Add the selected co-solvent to your primary assay buffer. For example, to make a 5% PEG 400 buffer, add 5 mL of PEG 400 to 95 mL of buffer. Mix thoroughly.

  • Test Dilution: Add your DMSO stock of this compound to the co-solvent-containing buffer to achieve the final desired concentration.

  • Observe & Validate: Check for precipitation. As always, run a vehicle control (buffer with DMSO and co-solvent but no compound) to ensure the co-solvent itself does not interfere with the assay.

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[10] They can encapsulate poorly soluble "guest" molecules within their hydrophobic cavity, forming an inclusion complex where the hydrophilic exterior makes the entire complex water-soluble.[11][] This is a powerful technique for significantly increasing apparent solubility without using harsh organic solvents.[13]

G cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation T2S This compound (Hydrophobic) Water1 Aqueous Buffer (Precipitation Occurs) T2S->Water1 Insoluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) T2S_in_CD This compound Complex Inclusion Complex Water2 Aqueous Buffer (Clear Solution) Complex->Water2 Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Protocol: Cyclodextrin-Based Solubilization

  • Cyclodextrin Selection: A commonly used and effective choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). This may require some vortexing or gentle warming to fully dissolve.

  • Method A (Direct Dilution): Dilute your DMSO stock directly into the HP-β-CD-containing buffer. The complex will form in situ.

  • Method B (Pre-Complexation - Recommended):

    • Place a small volume of the concentrated HP-β-CD solution in a tube.

    • Add your DMSO stock to this solution and vortex or shake (e.g., on a plate shaker) for 30-60 minutes at room temperature to allow for efficient complex formation.

    • Use this pre-complexed solution for further dilutions into your assay.

  • Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO in your experiment.

Q4: What if I still see issues? Are there any other factors to consider?

A4: Final Checks and Considerations

  • Kinetic vs. Thermodynamic Solubility: Sometimes a compound may appear soluble initially (a supersaturated state, or kinetic solubility) but will precipitate over the duration of a long experiment.[14] If your assay runs for several hours, re-check for precipitation at the end of the incubation period.

  • Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound (e.g., >95%).

  • Assay Interference: Always validate that your chosen solubilization method (high pH, co-solvents, cyclodextrins) does not interfere with your assay readout or harm your biological system. Run the appropriate vehicle controls. For instance, compound precipitation can sometimes confound results in cytotoxicity or genotoxicity assays, though often the effects are negligible if properly controlled.[15][16]

By systematically working through these FAQs and protocols, you can develop a robust and reproducible method for solubilizing this compound, ensuring the integrity and accuracy of your in vitro data.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • D'Souza, V. M., & D'Souza, N. A. (2018). Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. [Link][13]
  • Jain, A., & Singh, S. (2021). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 135-141.
  • Gould, S., & Scott, R. C. (2022). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 27(5), 1618. [Link][15]
  • CD Formulation. (n.d.). pH Modifier Excipients.
  • Doke, V. V., et al. (2020). A Review on: Techniques for Solubility Enhancement. World Journal of Pharmaceutical Research, 9(5), 584-600. [Link][7]
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 1-13. [Link][17]
  • Kumar, S., & Singh, A. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives, 4(4), 599-608.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link][5]
  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Kumar, S., & Singh, A. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives, 4(4), 599-608.
  • Purdue e-Pubs. (n.d.).
  • Outsourced Pharma. (2025). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link][23]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link][24]
  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. [Link][10]
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • Sci Explained. (2025). Why Does pH Influence A Substance's Dissolution?. YouTube. [Link][6]
  • Zhang, X., et al. (2020). In Vitro, in Silico, and in Vivo Assessments of Intestinal Precipitation and Its Impact on Bioavailability of a BCS Class 2 Basic Compound.
  • Dai, W. G. (2010). In vitro methods to assess drug precipitation.
  • The Chemist. (2025). How Do Acids And Bases Alter Compound Solubility?. YouTube. [Link][26]
  • bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. [Link][27]
  • Sharma, D., & Saini, S. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 72-77.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Thiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of thiophene-2-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of this compound derivatives, offering probable causes and step-by-step solutions.

Issue 1: Overlapping Signals in the Aromatic Region of the ¹H NMR Spectrum

Question: My ¹H NMR spectrum of a substituted this compound shows a cluster of overlapping signals in the aromatic region (typically δ 7.0-8.0 ppm), making it impossible to assign the thiophene protons. How can I resolve these signals?

Probable Cause: The limited chemical shift dispersion in ¹H NMR, especially with various substituents on the thiophene or sulfonamide nitrogen, often leads to severe signal overlap.[1][2] The coupling patterns of the thiophene ring protons, while informative, can become indecipherable in such crowded regions.

Solution:

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can increase chemical shift dispersion and potentially resolve the overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for resolving complex spectra.[3][4][5]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7] It will help you trace the connectivity of the protons within the thiophene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[6][7][8][9][10] By spreading the proton signals out over the wider ¹³C chemical shift range, you can often resolve overlapping proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds.[6][7][8][9][10] This is invaluable for confirming assignments and piecing together the molecular structure, especially for connecting substituents to the thiophene ring.

Experimental Protocol: 2D HSQC
  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment, ensuring it is free of particulate matter.

  • Acquisition:

    • Load a standard HSQC pulse sequence on your spectrometer.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all expected signals.

    • The key parameter is the one-bond coupling constant (¹JCH). For aromatic C-H bonds, a typical value is around 160-170 Hz. Set your experiment to be optimized for an average ¹JCH of 165 Hz.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine bell).

    • The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct attachment between a proton and a carbon.

Issue 2: Ambiguous Assignment of Thiophene Ring Protons

Question: I have resolved the signals for the three protons on my monosubstituted this compound, but I am unsure which signal corresponds to which position (H3, H4, or H5). How can I definitively assign them?

Probable Cause: The chemical shifts of the thiophene protons are influenced by the electronic effects of the sulfonamide group and any other substituents. While general ranges exist, unambiguous assignment requires through-bond and through-space correlation experiments.

Solution:

  • Analyze Coupling Constants (J-values): The coupling constants between the thiophene protons are characteristic.

    • J4,5 is typically the largest (3.5 - 5.9 Hz).

    • J3,4 is the next largest (2.8 - 4.9 Hz).

    • J3,5 is the smallest (1.0 - 2.8 Hz). By carefully analyzing the splitting patterns in a high-resolution ¹H spectrum, you can often deduce the connectivity.

  • 2D HMBC: This is a powerful tool for unambiguous assignment. Look for long-range correlations from the thiophene protons to the carbon of a known substituent or to the carbon bearing the sulfonamide group.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space.[11][12] A correlation between a thiophene proton and a proton on a nearby substituent can confirm its position. For example, a NOE between H3 and the N-H proton of the sulfonamide can help confirm the H3 assignment.

Workflow for Thiophene Proton Assignment

G A Obtain High-Resolution ¹H Spectrum B Analyze Coupling Constants (J-values) A->B C Run 2D COSY to Confirm Connectivity B->C D Run 2D HMBC for Long-Range Correlations C->D E Run 2D NOESY/ROESY for Spatial Proximity D->E F Definitive Assignment E->F

Caption: Workflow for unambiguous assignment of thiophene protons.

Issue 3: Identifying the Sulfonamide N-H Proton Signal

Question: I can't find the signal for the sulfonamide N-H proton. Is it missing, or am I looking in the wrong place?

Probable Cause: The chemical shift of the sulfonamide N-H proton can be highly variable (typically δ 8.0-11.0 ppm) and the peak is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with residual water in the solvent.[13][14] In some cases, it can be so broad that it is lost in the baseline.

Solution:

  • Deuterium Exchange (D₂O Shake): This is the definitive method for identifying exchangeable protons like N-H.[15][16][17]

    • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.

    • The signal corresponding to the sulfonamide N-H proton will disappear or significantly decrease in intensity because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.[17]

Visualizing Deuterium Exchange

G cluster_0 Before D₂O Addition cluster_1 After D₂O Addition Spectrum_Before ¹H NMR Spectrum (Signal Present) Spectrum_After ¹H NMR Spectrum (Signal Disappears) Sulfonamide_NH R-SO₂-NH-R' Sulfonamide_NH->Spectrum_Before Sulfonamide_ND R-SO₂-ND-R' Sulfonamide_NH->Sulfonamide_ND D₂O Shake Sulfonamide_ND->Spectrum_After

Caption: Effect of D₂O exchange on the sulfonamide N-H signal.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the thiophene ring in this compound?

A1: The chemical shifts can vary depending on the substitution pattern, but here are some general ranges:

Position ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
C2 - (Substituted)~140-150
H3 ~7.2 - 7.6~127-130
H4 ~7.0 - 7.3~125-128
H5 ~7.5 - 7.9~130-135

Note: These are approximate ranges and can be influenced by solvent and other substituents.

Q2: My compound is poorly soluble. How can I obtain a good quality NMR spectrum?

A2: For poorly soluble compounds, consider the following:

  • Use a more polar deuterated solvent , such as DMSO-d₆ or DMF-d₇.

  • Gently warm the sample to increase solubility. Be sure to check the thermal stability of your compound first.

  • Increase the number of scans during acquisition to improve the signal-to-noise ratio.

  • For very insoluble materials, solid-state NMR (ssNMR) might be a viable alternative.[3][4]

Q3: Can computational chemistry help in assigning the NMR spectra of my this compound derivatives?

A3: Yes, computational chemistry, specifically Density Functional Theory (DFT) calculations, can be a powerful tool to predict NMR chemical shifts.[14][18][19][20] By comparing the computationally predicted spectrum with your experimental data, you can gain confidence in your assignments. Several software packages are available for this purpose.

Q4: I observe broadening of some signals in my spectrum. What could be the cause?

A4: Signal broadening can arise from several factors:

  • Chemical Exchange: As mentioned for the N-H proton, exchange processes can broaden signals.

  • Conformational Dynamics: If different conformations of your molecule are interconverting on the NMR timescale, this can lead to broadened peaks. This is particularly relevant for flexible side chains attached to the sulfonamide nitrogen.

  • Aggregation: At higher concentrations, molecules may start to aggregate or stack, leading to broader lines.[6][21] Acquiring the spectrum at a lower concentration or at a different temperature may help to sharpen the signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are clean.

Q5: What is the difference between HSQC and HMBC, and when should I use each?

A5:

  • HSQC (or HMQC) shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[8][9][10] Use this to resolve overlapping proton signals and to assign the chemical shift of each protonated carbon.

  • HMBC shows correlations between protons and carbons that are two, three, and sometimes four bonds away (long-range C-H coupling).[8][9][10] Use this to piece together the carbon skeleton of your molecule and to determine how different fragments are connected.

By employing these advanced techniques and understanding the underlying principles, you can confidently navigate the complexities of interpreting NMR spectra for this compound derivatives.

References

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes.
  • Organic Chemistry. (n.d.). Advanced Nmr Techniques Organic.
  • Cacialli, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5673-5681.
  • Pinho e Melo, T. M. V. D. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Stork, C. M., et al. (2025).
  • Unknown. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
  • Cacialli, F., et al. (2017).
  • Unknown. (n.d.). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. RSC Publishing.
  • Khan, K. M., et al. (2016). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 21(11), 1568.
  • Abraham, R. J., & Thomas, W. A. (1965). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Journal of the Chemical Society B: Physical Organic, 127-131.
  • Unknown. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Adeboye, T. K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484.
  • Ullah, N., et al. (2021).
  • Ullah, N., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Danel, C., et al. (2015). NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • ResearchGate. (n.d.). H-D exchange as observed in different contexts of solid-state NMR.
  • Unknown. (n.d.).
  • PubChem. (n.d.). 2-Thiophenesulfonamide.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • YouTube. (2025). What Is Deuterium Exchange In NMR? - Chemistry For Everyone.
  • NIH. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • ChemRxiv. (n.d.). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides.
  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of....
  • Vrije Universiteit Amsterdam. (2022). Computational Prediction of Tc-99 NMR Chemical Shifts in Technetium Complexes with Radiopharmaceutical Applications.
  • PubMed. (2013). 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning.
  • NIH. (n.d.). Anti-fibrillization effects of sulfonamide derivatives on α-synuclein and hyperphosphorylated tau isoform 1N4R.

Sources

Technical Support Center: Analysis of Thiophene-2-sulfonamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during experimental workflows.

Understanding the Fragmentation Pattern of this compound

This compound is a heterocyclic aromatic sulfonamide. Its mass spectrometric fragmentation is influenced by the ionization technique employed, primarily Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, this compound undergoes fragmentation through several key pathways. The molecular ion (M+) is typically observed, and its fragmentation is driven by the stability of the thiophene ring and the lability of the sulfonamide group.

A study on the mass spectra of several 2-thiophenesulfonyl derivatives provides insight into the expected fragmentation pattern.[1] While a spectrum for this compound was not explicitly presented, the fragmentation of analogous compounds suggests the following primary fragmentation routes:

  • Loss of SO₂: A prominent fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), leading to a significant fragment ion.

  • Cleavage of the C-S Bond: Fission of the bond between the thiophene ring and the sulfur atom of the sulfonamide group.

  • Cleavage of the S-N Bond: Breakage of the sulfur-nitrogen bond.

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is often less favorable than the loss of the sulfonamide group. The NIST WebBook provides the mass spectrum of the parent thiophene molecule, which can be useful for identifying fragments arising from the ring.[2]

Based on these principles, the predicted EI fragmentation pathway is illustrated below.

EI_Fragmentation_Thiophene_2_sulfonamide M This compound (M, m/z 163) F1 [M - SO₂]⁺˙ (m/z 99) M->F1 - SO₂ F2 [C₄H₃S]⁺ (m/z 83) M->F2 - SO₂NH₂ F3 [SO₂NH₂]⁺ (m/z 80) M->F3 - C₄H₃S F4 [C₄H₄S]⁺˙ (Thiophene, m/z 84) F1->F4 + H

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In ESI, particularly in positive ion mode, this compound will typically be observed as the protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns for aromatic sulfonamides.

Numerous studies on the ESI-MS/MS of aromatic sulfonamides have demonstrated that a characteristic loss of sulfur dioxide (SO₂) is a dominant fragmentation pathway.[3][4][5] This occurs through a rearrangement process.

The proposed ESI-MS/MS fragmentation pathway for the protonated molecule is as follows:

ESI_Fragmentation_Thiophene_2_sulfonamide MH [M+H]⁺ (m/z 164) Fragment1 [M+H - SO₂]⁺ (m/z 100) MH->Fragment1 - SO₂ Fragment2 [C₄H₄S]⁺˙ (m/z 84) Fragment1->Fragment2 - NH₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Poor Ionization: this compound may not ionize efficiently under the chosen conditions. 2. Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[6][7][8][9][10] 3. Sample Degradation: The compound may be unstable in the sample solvent or under the experimental conditions.1. Optimize Ionization Source Parameters: Adjust spray voltage, gas flows, and temperatures. For ESI, consider both positive and negative ion modes. 2. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Dilute the sample to reduce the concentration of interfering species. 3. Use a Freshly Prepared Sample: Ensure the stability of the compound in the chosen solvent and store samples appropriately.
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The sulfonamide group can interact with active sites on the column or in the flow path. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use a High-Performance Column: Employ a column with good end-capping and low silanol activity. 2. Optimize Mobile Phase: Adjust the pH to ensure the analyte is in a single ionic form. For reversed-phase chromatography, ensure sufficient organic content to achieve good retention and peak shape. 3. Reduce Injection Volume or Sample Concentration: Perform a loading study to determine the optimal sample amount.
Inconsistent Retention Time 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. 2. Fluctuations in Mobile Phase Composition: Inaccurate solvent mixing by the LC pump. 3. Column Temperature Variations: Inconsistent column temperature can affect retention time.1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, especially for gradient methods. 2. Prime the LC Pumps: Purge the pumps to remove any air bubbles and ensure accurate solvent delivery. 3. Use a Column Oven: Maintain a constant and consistent column temperature.
Unexpected Fragment Ions 1. In-source Fragmentation: The analyte may be fragmenting in the ionization source before mass analysis. 2. Presence of Impurities or Degradants: The sample may contain related compounds that are co-eluting. 3. Formation of Adducts: In ESI, adducts with sodium ([M+Na]⁺) or other cations can form.1. Optimize In-source Conditions: Reduce source temperatures and cone voltage to minimize in-source fragmentation. 2. Verify Sample Purity: Use a high-resolution mass spectrometer to determine the elemental composition of the unexpected ions. Analyze the sample by other techniques (e.g., NMR) to confirm purity. 3. Modify Mobile Phase: Add a small amount of a volatile acid (e.g., formic acid) to promote protonation over adduct formation in positive ESI.

Frequently Asked Questions (FAQs)

Q1: What is the most characteristic fragment ion I should look for when analyzing this compound by ESI-MS/MS?

A1: The most characteristic fragmentation pathway for aromatic sulfonamides, including this compound, under ESI-MS/MS conditions is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[3] Therefore, for the protonated molecule ([M+H]⁺ at m/z 164), you should look for a product ion at m/z 100.

Q2: I am observing a significant peak at m/z 84 in my EI mass spectrum. What could this be?

A2: A peak at m/z 84 in the EI spectrum of this compound likely corresponds to the thiophene radical cation ([C₄H₄S]⁺˙). This can be formed through fragmentation of the sulfonamide group and subsequent rearrangement. The NIST WebBook of mass spectra shows a prominent molecular ion at m/z 84 for thiophene itself.[2]

Q3: My signal for this compound is very low when analyzing a complex matrix like plasma. What can I do to improve it?

A3: Low signal in a complex matrix is often due to ion suppression.[6][7][8][9][10] To mitigate this, you should focus on improving your sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) with a suitable sorbent or liquid-liquid extraction (LLE) can be very effective. Additionally, optimizing your chromatographic separation to ensure that this compound elutes in a region with fewer co-eluting matrix components can significantly enhance its signal.

Q4: Can I differentiate between this compound and thiophene-3-sulfonamide using mass spectrometry?

A4: While the low-resolution mass spectra of these isomers will be very similar, high-resolution mass spectrometry can confirm their elemental composition. Tandem mass spectrometry (MS/MS) may offer some subtle differences in the relative abundances of fragment ions due to the different substitution patterns on the thiophene ring, but this would likely require careful optimization and comparison with authentic standards of both isomers. A study on substituted thiophenes noted that in general, isomeric thiophenes with substituents in the 2- or 3-position cannot be easily differentiated by mass spectrometry alone.[1]

Q5: I am seeing a peak at m/z 186 in my ESI mass spectrum. What is the likely identity of this ion?

A5: A peak at m/z 186 is 22 Da higher than the protonated molecule ([M+H]⁺ at m/z 164). This strongly suggests the formation of a sodium adduct, [M+Na]⁺. This is a common occurrence in ESI-MS, especially if there are trace amounts of sodium salts in your sample, mobile phase, or glassware.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis from a Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

General LC-MS/MS Method Parameters
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Transition (MRM): For quantification, monitor the transition from the precursor ion ([M+H]⁺, m/z 164) to a characteristic product ion (e.g., m/z 100).

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorous and Sulfur and the Related Elements.
  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility.
  • Ion suppression effect in desorption electrospray ionization and electrospray ionization mass spectrometry. PubMed.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Thiophene. NIST WebBook.
  • 2-Thiophenesulfonamide. PubChem.
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.

Sources

resolving peak overlap in 1H NMR of substituted thiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common challenges in the 1H NMR analysis of substituted thiophene-2-sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter spectral complexities with this important class of compounds. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

Question 1: Why do the aromatic protons on my substituted thiophene-2-sulfonamide show significant peak overlap in the 1H NMR spectrum?

Answer: This is a frequently observed phenomenon rooted in the electronic structure of the molecule. The thiophene ring itself is an electron-rich aromatic system. The protons at positions 3, 4, and 5 have chemical shifts that are inherently close, typically appearing in the 7-8 ppm range.[1]

The powerful electron-withdrawing nature of the C2-sulfonamide group (-SO₂NHR) significantly deshields the adjacent H3 proton. However, its influence also extends to H4 and H5, albeit to a lesser degree. When additional substituents are present on the thiophene ring or the sulfonamide nitrogen, their electronic (donating/withdrawing) and steric effects can further modulate the chemical shifts of the ring protons, often causing them to converge into a complex, unresolved multiplet. For instance, the sulfonamide N-H proton itself can appear as a broad singlet anywhere from 8 to 12 ppm, depending on the solvent and concentration.[2][3]

Question 2: My aromatic signals are crowded. What is the simplest first step I can take to try and resolve them?

Answer: The most straightforward and often effective initial step is to re-acquire the spectrum in a different deuterated solvent. This technique leverages Solvent-Induced Shifts , where the anisotropic magnetic fields of aromatic solvent molecules can differentially shield or deshield protons based on their spatial orientation relative to the solvent.

Causality: Non-polar solvents like CDCl₃ will solvate your molecule without specific interactions. In contrast, aromatic solvents like benzene-d₆ or pyridine-d₅ form weak π-stacked complexes with the electron-deficient regions of your analyte. This forces the solvent's own magnetic field into close proximity, causing significant changes in the chemical shifts (Δδ) of your compound's protons. Protons located "above" the face of the benzene ring will be shielded (shifted upfield), while those near the "edge" will be deshielded (shifted downfield).

Data Presentation: Typical Solvent-Induced Shifts (Δδ in ppm)
Proton PositionTypical Shift in CDCl₃Expected Shift Change (Δδ) in Benzene-d₆Rationale
Thiophene H3 ~7.5 - 7.8-0.2 to -0.5 (Upfield)Proximity to the electronegative sulfonamide group makes this region a likely site for π-stacking interaction.
Thiophene H4 ~7.0 - 7.3-0.1 to -0.3 (Upfield)Moderate shielding effect.
Thiophene H5 ~7.4 - 7.7-0.2 to -0.4 (Upfield)Also significantly affected by solvent association.
-SO₂NH- ~8.0 - 11.0Variable, often sharpensHydrogen bonding with the solvent can change the exchange rate and chemical shift.

Note: These are generalized values; actual shifts are highly dependent on the specific substitution pattern.[4][5]

Experimental Protocol: Solvent Titration Study
  • Baseline Spectrum: Acquire a standard 1H NMR spectrum of your compound (~5-10 mg) in 0.6 mL of CDCl₃.

  • Spiking: Add a small, precise volume (e.g., 20 µL) of benzene-d₆ directly to the NMR tube.

  • Acquisition: Gently mix the sample and re-acquire the spectrum.

  • Iteration: Repeat steps 2 and 3, monitoring the movement of the signals. This allows you to track each proton as it shifts, preventing mis-assignment.

  • Final Spectrum: Acquire a final spectrum in 100% benzene-d₆ for maximum resolution.

Question 3: Solvent changes didn't fully resolve the multiplet. What's the next logical step?

Answer: If solvent effects are insufficient, utilizing a Lanthanide Shift Reagent (LSR) is a powerful intermediate technique to resolve overlapping signals.[6][7] LSRs are paramagnetic complexes, most commonly containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule.

Causality: The sulfonamide group (-SO₂NHR) is an excellent Lewis base due to the lone pairs on the oxygen and nitrogen atoms. The LSR will coordinate to this site. The paramagnetic lanthanide ion generates its own powerful local magnetic field, which induces very large changes in the chemical shifts of nearby protons. This is known as the Lanthanide-Induced Shift (LIS).[7] The magnitude of the shift is primarily dependent on the distance of the proton from the lanthanide ion (1/r³), making it extremely sensitive to the molecule's 3D structure. Protons closer to the C2-sulfonamide binding site will be shifted most dramatically, effectively "pulling" the spectrum apart.[8]

  • Europium reagents (e.g., Eu(fod)₃, Eu(dpm)₃) typically induce downfield shifts.[6][9]

  • Praseodymium reagents (e.g., Pr(fod)₃) typically induce upfield shifts.

Experimental Protocol: Using a Lanthanide Shift Reagent
  • Pristine Sample: Prepare a sample of your compound in a dry, aprotic solvent like CDCl₃. It is critical that the solvent and sample are free of water, as water will preferentially bind to the LSR and inhibit its function.[8]

  • Reference Spectrum: Acquire a high-quality 1H NMR spectrum of your compound alone.

  • LSR Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. Add a small aliquot (e.g., 0.05 molar equivalents) to the NMR tube.

  • Acquire Spectrum: Mix well and acquire the spectrum. You should observe significant shifts in the signals.

  • Titration: Continue adding small, known amounts of the LSR and acquiring a spectrum after each addition. Plotting the induced shift (Δδ) versus the [LSR]/[Substrate] ratio can confirm which protons are closest to the binding site.

  • Caution: A major drawback of LSRs is that they can cause significant line broadening, which may reduce resolution and prevent accurate integration.[8] Use the minimum amount of LSR required to achieve the necessary peak separation.

Question 4: I need unambiguous assignments. How can advanced 2D NMR techniques solve my peak overlap problem?

Answer: When simpler methods fail, or when you require definitive proof of your structure, two-dimensional (2D) NMR is the ultimate tool. These experiments spread the information across a second frequency dimension, resolving overlap by correlating nuclei through their interactions.

Workflow for Resolving Overlapping Thiophene Signals using 2D NMR

G start Overlapping Aromatic 1H Signals cosy 1. Run 1H-1H COSY start->cosy cosy_q Are all thiophene protons identified? cosy->cosy_q Identifies J-coupled H-H neighbors hsqc 2. Run 1H-13C HSQC cosy_q->hsqc No, overlap persists end Complete Structural Assignment cosy_q->end Yes hmbc 3. Run 1H-13C HMBC hsqc->hmbc Correlates protons to their directly attached carbons noesy 4. Run 1H-1H NOESY/ROESY (Optional) hmbc->noesy Confirms long-range (2-3 bond) H-C connectivity noesy->end Probes through-space proximity

Caption: Decision workflow for using 2D NMR to assign complex spectra.

1. 1H-1H COSY (COrrelation SpectroscopY)
  • Purpose: To identify protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[10]

  • Application: A COSY spectrum will show cross-peaks connecting coupled protons. For a 3,4-disubstituted thiophene, you would expect to see a cross-peak between H2 and H5, confirming their relationship even if their signals overlap in the 1D spectrum. For a 2-sulfonamide, you will see correlations tracing the path of coupled protons around the ring (e.g., H3 to H4, H4 to H5).[11] This is invaluable for piecing together the spin system.

2. 1H-13C HSQC/HMQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton directly to the carbon it is attached to (a one-bond correlation).[12]

  • Application: The 13C NMR spectrum is often much better resolved than the 1H spectrum. An HSQC experiment uses the well-separated carbon signals on one axis to disperse the overlapping proton signals on the other axis. By finding the 1H-13C cross-peak, you can definitively assign a proton signal to a specific carbon atom.

3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To show correlations between protons and carbons that are two or three bonds away.[12]

  • Application: This is a powerful experiment for connecting different parts of the molecule. For example, the H3 proton on the thiophene ring should show an HMBC correlation to the C2 carbon (the carbon bearing the sulfonamide group). Similarly, protons on a substituent attached to the sulfonamide nitrogen can be correlated to the carbons of the thiophene ring, providing unambiguous proof of the overall structure.

References
  • Wenzel, T. J., & Zaia, J. (n.d.). Organic-soluble lanthanide nuclear magnetic resonance shift reagents for sulfonium and isothiouronium salts. ACS Publications.
  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI.
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts.
  • (n.d.). Supplementary Information.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy.
  • PubMed. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry.
  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • PubMed. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry.
  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.
  • SpectraBase. (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 2-Thiophenesulfonamide. PubChem.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ScholarWorks@UARK. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science.
  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of....
  • PubMed. (2005). A 2D Solid-State NMR Experiment to Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. Journal of the American Chemical Society.
  • PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules.
  • YouTube. (2021). Two-Dimensional NMR Spectroscopy (COSY & HSQC). Dr M A Hashmi.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Thiophene-2-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of thiophene-2-sulfonamide compounds. Here, you will find a curated collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve permeability issues in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of this compound compounds.

Q1: Why do many this compound compounds exhibit poor cell permeability?

A1: The cell permeability of a compound is a complex interplay of its physicochemical properties. Thiophene-2-sulfonamides, while a versatile scaffold in medicinal chemistry, can possess characteristics that hinder their passage across the lipid bilayer of cell membranes.[1][2][3][4][5][6] Key contributing factors often include:

  • High Polarity: The sulfonamide group (-SO₂NH₂) is highly polar and can form strong hydrogen bonds with water molecules in the extracellular environment. This makes it energetically unfavorable for the compound to partition into the hydrophobic interior of the cell membrane.[7]

  • Low Lipophilicity: While some lipophilicity is required to enter the lipid bilayer, compounds that are too polar (hydrophilic) will have a low affinity for the membrane. The overall lipophilicity of a this compound derivative is highly dependent on its other substituents.[8][9][10][11]

  • Molecular Size and Rigidity: Larger molecules and those with rigid conformations can have difficulty diffusing through the tightly packed lipid bilayer.

  • Efflux Transporter Substrate: Some this compound derivatives can be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing their intracellular concentration.[12][13][14]

Q2: What are the initial steps I should take to assess the cell permeability of my this compound compound?

A2: A tiered approach is often most effective. Start with computationally predicted values and then move to in vitro assays.

  • In Silico Prediction: Utilize software to predict physicochemical properties like logP (lipophilicity), topological polar surface area (TPSA), and solubility. These can provide early indicators of potential permeability issues.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput in vitro assay that measures passive diffusion across an artificial lipid membrane.[15][16] It's a good first experimental step to assess a compound's ability to passively cross a lipid barrier.

  • Caco-2 Cell Permeability Assay: This is a more biologically relevant assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) which differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[12][13][14][17] This assay can assess both passive diffusion and active transport, including efflux.[12][13][14]

Q3: My compound has poor permeability in the PAMPA assay. What does this suggest?

A3: Poor permeability in a PAMPA assay strongly indicates that the compound has inherent difficulties with passive diffusion across a lipid membrane.[15][16] This is likely due to unfavorable physicochemical properties such as high polarity or low lipophilicity. Strategies to address this will focus on modifying the chemical structure to improve these properties.

Q4: My compound shows good permeability in PAMPA but poor accumulation in cells. What could be the reason?

A4: This discrepancy often points towards the involvement of active transport mechanisms. The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, leading to low intracellular concentrations despite good passive diffusion potential.[12][13][14] To confirm this, a bidirectional Caco-2 assay can be performed.[12][14] A significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (an efflux ratio >2) is indicative of active efflux.[13][14]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common permeability issues encountered during experiments with this compound compounds.

Problem 1: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay

Potential Causes:

  • High Polarity/Low Lipophilicity: The compound is too hydrophilic to efficiently partition into the artificial lipid membrane.

  • Poor Solubility: The compound may be precipitating in the assay buffer, leading to a lower effective concentration for permeation.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Action: Calculate or measure the logP/logD of your compound.

    • Rationale: A low logP/logD value confirms low lipophilicity. The optimal range for passive permeability is often considered to be between 1 and 3.

  • Structural Modification Strategies:

    • Masking Polar Groups:

      • Action: Introduce lipophilic masking groups to the sulfonamide moiety or other polar functional groups. This can be achieved through N-alkylation or N-acylation of the sulfonamide.

      • Rationale: These modifications reduce the compound's polarity and hydrogen bonding potential, making it more favorable to enter the lipid membrane.[18]

    • Prodrug Approach:

      • Action: Design a prodrug by attaching a lipophilic promoiety to the sulfonamide nitrogen. This promoiety is designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.[19][20][21][22][23]

      • Rationale: The prodrug has improved permeability, and the active drug is released at the site of action.[19]

    • Intramolecular Hydrogen Bonding:

      • Action: Introduce a functional group that can form an intramolecular hydrogen bond with the sulfonamide.

      • Rationale: This can "shield" the polar sulfonamide group, reducing its interaction with water and increasing its ability to cross the cell membrane.[24][25][26][27]

  • Formulation Strategies:

    • Action: Explore the use of formulation vehicles like cyclodextrins or lipid-based formulations (e.g., solid lipid nanoparticles).[28][29][30][31]

    • Rationale: These can improve the solubility and apparent permeability of your compound without chemical modification.[28][31]

Problem 2: High Efflux Ratio in Bidirectional Caco-2 Assay

Potential Cause:

  • Active Efflux: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[13]

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Action: Perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp.

    • Rationale: A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific transporter.[13]

  • Structural Modification to Evade Efflux:

    • Action: Modify the structure to reduce its recognition by efflux transporters. This can involve:

      • Altering the number and position of hydrogen bond donors and acceptors.

      • Changing the overall molecular shape and conformation.

      • Reducing the number of rotatable bonds.

    • Rationale: Efflux pumps have specific structural requirements for their substrates. Even minor modifications can disrupt the binding interaction and reduce efflux.

Data Presentation: Structure-Permeability Relationship

When undertaking structural modifications, it's crucial to systematically track the impact on permeability. The following table provides a template for organizing your data.

Compound IDModificationlogP (calculated)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Parent -
Analog 1 N-methylation of sulfonamide
Analog 2 Addition of a lipophilic side chain
Analog 3 Prodrug with ethyl ester promoiety

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay.[15][16][32][33][34] Specific details may vary based on the kit manufacturer.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Artificial membrane solution (e.g., 1-2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compound and control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).[33]

  • Coat the Donor Plate:

    • Carefully add the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate the filter.

  • Add Compound to Donor Plate:

    • Add the test compound solution to the donor wells.

  • Assemble the PAMPA Sandwich:

    • Fill the acceptor plate wells with PBS (or a buffer containing a solubilizing agent to create "sink" conditions).

    • Carefully place the donor plate on top of the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[34]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This is a more complex assay that requires cell culture expertise.[12][13][14][17][35]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds

  • TEER meter to measure monolayer integrity

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.[12][13]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A) for Efflux:

    • Follow the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[14]

IV. Visualizations

Workflow for Troubleshooting Poor Permeability

G Start Start: Poor Cell Permeability of this compound PAMPA Perform PAMPA Assay Start->PAMPA LowPAMPA Low Papp in PAMPA? PAMPA->LowPAMPA Caco2 Perform Bidirectional Caco-2 Assay HighEfflux High Efflux Ratio in Caco-2? Caco2->HighEfflux LowPAMPA->Caco2 No PassivePermeabilityIssue Issue with Passive Permeability LowPAMPA->PassivePermeabilityIssue Yes ActiveEffluxIssue Active Efflux is a Problem HighEfflux->ActiveEffluxIssue Yes GoodPermeability Acceptable Permeability HighEfflux->GoodPermeability No ModifyStructure Structural Modification: - Mask polar groups - Prodrug approach - Intramolecular H-bonding PassivePermeabilityIssue->ModifyStructure Formulation Formulation Strategies: - Cyclodextrins - Lipid-based carriers PassivePermeabilityIssue->Formulation ModifyForEfflux Structural Modification to Evade Efflux: - Alter H-bond donors/acceptors - Change molecular shape ActiveEffluxIssue->ModifyForEfflux ModifyStructure->PAMPA Formulation->PAMPA ModifyForEfflux->Caco2

Caption: A decision-making workflow for diagnosing and addressing poor cell permeability.

Strategies to Enhance Cell Permeability

G cluster_strategies Improvement Strategies PoorPermeability {Poor Permeability of this compound|Polar Sulfonamide Group Low Lipophilicity Efflux Substrate } StructuralMod Structural Modification Mask Polar Groups (e.g., N-alkylation) Prodrug Approach Introduce Intramolecular H-bonds Evade Efflux Recognition PoorPermeability->StructuralMod Formulation Formulation Strategies Cyclodextrins Lipid-Based Nanoparticles Micellar Systems PoorPermeability->Formulation ImprovedPermeability Enhanced Cell Permeability StructuralMod->ImprovedPermeability Formulation->ImprovedPermeability

Caption: Key strategies for improving the cell permeability of thiophene-2-sulfonamides.

V. References

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • (n.d.). Caco2 assay protocol. Available from: [Link]

  • Lin, Y. A., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology, 14(9), 1935-1946. Available from: [Link]

  • Twarog, C., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Journal of Controlled Release, 338, 54-65. Available from: [Link]

  • Fauber, B. P., et al. (2014). Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 24(16), 3891-3897. Available from: [Link]

  • Patel, R. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Shityakov, S., & Förster, C. (2014). In silico predictive model of passive permeability across the blood-brain barrier. Advances and Applications in Bioinformatics and Chemistry, 7, 15-27. Available from: [Link]

  • Hughes, J. D., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. Available from: [Link]

  • Price, D. A., et al. (2011). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Medicinal Chemistry Letters, 2(1), 58-62. Available from: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available from: [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. Available from: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 17(12), 14371-14397. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Available from: [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14195-14221. Available from: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(2), 671-686. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • Peterson, M. A., & Peterson, R. T. (2016). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 7(4), 419-423. Available from: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Wiemer, A. J., et al. (2009). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 1(1), 2-6. Available from: [Link]

  • Peterson, M. A., & Peterson, R. T. (2016). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 7(4), 419-423. Available from: [Link]

  • Fauber, B. P., et al. (2014). Reduction in lipophilicity improved the solubility, plasma–protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. OSTI.GOV. Available from: [Link]

  • Uddin, M. S., et al. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 15(4), 1184. Available from: [Link]

  • Khan, M. S. Y., et al. (2002). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Scientia Pharmaceutica, 70(3), 277-286. Available from: [Link]

  • Nishida, N., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters, 26(2), 513-516. Available from: [Link]

  • Goswami, T., et al. (2017). Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. AAPS PharmSciTech, 18(1), 175-181. Available from: [Link]

  • Gayo, L. M., et al. (2009). Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1732-1735. Available from: [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. Available from: [Link]

  • Breinlinger, E. C., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. Available from: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available from: [Link]

  • Ekinci, D., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(2), 195-200. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. Available from: [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 988582. Available from: [Link]

  • Richards, A. C., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8121. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Acta Pharmaceutica Sinica B, 11(12), 3939-3951. Available from: [Link]

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. Available from: [Link]

  • Al-Suhaimi, E. A. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Sulfur Chemistry, 35(5), 563-574. Available from: [Link]

Sources

Technical Support Center: Navigating Thiophene-2-Sulfonamide Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-2-sulfonamide enzyme inhibitors. This guide is designed to provide in-depth, experience-driven advice to help you avoid common pitfalls and ensure the integrity of your kinetic data. Thiophene-2-sulfonamides are a well-established class of inhibitors, particularly for metalloenzymes like carbonic anhydrases, but their unique chemical properties can present challenges in biochemical assays.[1][2][3] This resource will equip you with the knowledge to anticipate, troubleshoot, and resolve these issues effectively.

I. Foundational Concepts: The "Why" Behind the "How"

Understanding the underlying physicochemical properties of thiophene-2-sulfonamides is the first step toward robust and reproducible kinetic studies.

  • The Sulfonamide Warhead: The sulfonamide moiety is a key pharmacophore, often acting as a zinc-binding group in metalloenzymes.[4][5] Its inhibitory activity is frequently pH-dependent, as the ionized form is typically the active species.[6][7]

  • The Thiophene Scaffold: The thiophene ring contributes to the overall lipophilicity and binding interactions of the inhibitor. However, it can also be susceptible to metabolic activation, potentially leading to reactive metabolites that can covalently modify proteins.[8] While this is more of a concern in cellular or in vivo studies, it is a factor to be aware of.

  • Potential for Non-Specific Inhibition: Like many small molecules, thiophene-2-sulfonamides can be prone to pan-assay interference compounds (PAINS) behavior.[9][10] This can manifest as compound aggregation at higher concentrations or non-specific interactions with the enzyme or other assay components.[11][12]

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during enzyme kinetic studies with thiophene-2-sulfonamides in a practical question-and-answer format.

Compound Handling and Solubility

Q1: My this compound inhibitor is showing poor solubility in my aqueous assay buffer. What can I do?

A1: This is a frequent challenge. Here’s a systematic approach to troubleshooting:

  • Stock Solution Preparation: Always prepare high-concentration stock solutions in 100% DMSO. Ensure the compound is fully dissolved before making serial dilutions. Frequent freeze-thaw cycles of DMSO stocks can cause compound degradation, so aliquot your stock solutions.[13]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically ≤1% (v/v). High DMSO concentrations can affect enzyme activity and compound solubility. Always include a vehicle control (assay buffer with the same final DMSO concentration) to account for any solvent effects.

  • pH Considerations: The solubility of sulfonamides can be pH-dependent.[7] If your assay conditions permit, a slight increase in pH might improve the solubility of some derivatives.

  • Solubility Assessment: Before extensive kinetic analysis, perform a simple visual solubility test. Prepare your highest intended assay concentration in the final assay buffer and visually inspect for precipitation or turbidity after a relevant incubation period. You can also use nephelometry for a more quantitative assessment.

Q2: I observe a "bell-shaped" inhibition curve, where the inhibition decreases at higher inhibitor concentrations. What could be the cause?

A2: This often points to compound aggregation. At a critical concentration, the inhibitor molecules self-associate to form aggregates, which can sequester the inhibitor, making it unavailable to bind to the enzyme. These aggregates can also sometimes directly interfere with the assay readout.[12]

  • Troubleshooting Steps:

    • Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. These detergents can help to prevent the formation of aggregates.

    • Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly measure the formation of aggregates in your inhibitor solutions.

    • Re-evaluate Inhibition Curve: Re-run your inhibition assay in the presence of the detergent. If the bell-shaped curve is resolved and you see a more typical sigmoidal dose-response, aggregation was likely the culprit.

Assay Artifacts and Non-Specific Inhibition

Q3: My inhibition data is not reproducible, and I suspect assay interference. How can I confirm this?

A3: Assay interference can arise from several sources. A systematic approach is key to identifying the root cause.[12][13]

  • Spectroscopic Interference: If you are using a spectrophotometric or fluorometric assay, the inhibitor itself might absorb light or fluoresce at the excitation or emission wavelengths of your assay, leading to a false signal.[12]

    • Control Experiment: Run a control experiment with all assay components except the enzyme. Add your inhibitor at various concentrations and measure the signal. Any significant change in signal indicates spectroscopic interference.

  • Reactivity with Assay Components: The thiophene ring or other functional groups on your inhibitor could be reactive, leading to covalent modification of the enzyme or other assay components.[9][13]

    • Pre-incubation Studies: Compare the IC50 value obtained with and without a pre-incubation step of the enzyme and inhibitor before adding the substrate. A time-dependent decrease in IC50 suggests potential covalent modification or slow-binding inhibition.

    • Thiol Reactivity Test: Include a high concentration of a thiol-containing compound like DTT or glutathione in your assay. If the inhibitor's potency is significantly reduced, it may be reacting with cysteine residues on the enzyme.[13]

Q4: How can I differentiate between true, specific inhibition and non-specific or promiscuous inhibition?

A4: This is a critical aspect of validating your hits.

  • Mechanism of Action (MOA) Studies: Perform detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[1][14] A well-defined and theoretically sound MOA is a good indicator of specific binding. Non-specific inhibitors often exhibit complex or ill-defined kinetic behavior.[15]

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your inhibitor. A clear SAR, where small changes in the inhibitor's structure lead to predictable changes in potency, is strong evidence for specific binding. Promiscuous inhibitors often have a "steep" SAR, where minor structural modifications lead to a complete loss of activity.

  • Counter-Screening: Test your inhibitor against an unrelated enzyme, preferably one that is known to be susceptible to non-specific inhibitors. Lack of activity in a counter-screen supports the specificity of your inhibitor for its intended target.

  • Orthogonal Assays: Confirm your findings using a different assay format that relies on a different detection method (e.g., a biophysical binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) in addition to your functional enzyme assay).

III. Validated Protocols and Best Practices

Adhering to rigorous experimental protocols is essential for generating high-quality, reliable data.

Experimental Protocol: Determining the IC50 of a this compound Inhibitor
  • Prepare Reagents:

    • Assay Buffer: Prepare your optimized assay buffer. Consider including 0.01% (v/v) Triton X-100 to mitigate potential aggregation.

    • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable buffer.

    • Substrate Stock Solution: Prepare a concentrated stock of your substrate.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of your this compound inhibitor in 100% DMSO.

  • Serial Dilutions:

    • Perform serial dilutions of your inhibitor stock solution in 100% DMSO to create a range of concentrations.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of your microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate for a defined period (e.g., 15 minutes) at the assay temperature to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the reaction progress over time using a plate reader at the appropriate wavelength. Ensure your measurements are in the linear range of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each inhibitor concentration.

    • Normalize the data to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response equation to determine the IC50 value.

Data Presentation: Key Parameters for Robust Reporting
ParameterRecommended Value/PracticeRationale
Final DMSO Concentration ≤1% (v/v)Minimizes solvent effects on enzyme activity and compound solubility.
Non-ionic Detergent 0.01% (v/v) Triton X-100Prevents compound aggregation, a common source of artifacts.[12]
Enzyme Concentration In the linear range of the assayEnsures that the measured rate is proportional to the enzyme concentration.
Substrate Concentration At or near the KmProvides a good balance between signal strength and sensitivity to competitive inhibitors.
Pre-incubation Time 15-30 minutesAllows for the establishment of binding equilibrium, especially for slow-binding inhibitors.
Controls Vehicle, no enzyme, known inhibitorEssential for data normalization and validation of assay performance.

IV. Visualizing Workflows and Concepts

Diagrams can clarify complex processes and decision-making workflows.

Troubleshooting Workflow for Atypical Inhibition Data

A Atypical Inhibition Data (e.g., poor reproducibility, bell-shaped curve) B Check for Compound Aggregation A->B C Add 0.01% Triton X-100 to Assay Buffer B->C D Re-run Inhibition Assay C->D E Is the issue resolved? D->E F Yes: Aggregation was the likely cause. Proceed with detergent in all assays. E->F Yes G No: Investigate other artifacts. E->G No H Check for Spectroscopic Interference G->H I Run control assay without enzyme H->I J Does inhibitor affect signal? I->J K Yes: Correct for interference or use an orthogonal assay. J->K Yes L No: Investigate compound reactivity. J->L No M Perform Pre-incubation Study L->M N Does IC50 decrease with pre-incubation? M->N O Yes: Potential covalent or slow-binding inhibitor. N->O Yes P No: Consult with a medicinal chemist to review compound structure. N->P No

Caption: A decision tree for troubleshooting common artifacts in enzyme inhibition assays.

Mechanism of Action (MOA) Determination Workflow

cluster_0 Initial Characterization cluster_1 Kinetic Analysis cluster_2 MOA Determination A Determine IC50 B Vary Substrate and Inhibitor Concentrations A->B C Generate Michaelis-Menten Plots B->C D Create Lineweaver-Burk or other linear plots C->D E Analyze changes in Vmax and Km D->E F Competitive: Km increases, Vmax constant E->F G Non-competitive: Km constant, Vmax decreases E->G H Uncompetitive: Both Km and Vmax decrease E->H

Caption: A streamlined workflow for determining the mechanism of enzyme inhibition.

By systematically addressing these potential pitfalls, researchers can ensure the generation of high-quality, reproducible data in their studies of this compound enzyme inhibitors, ultimately accelerating the drug discovery and development process.

References

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). PubMed.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). ResearchGate.
  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf.
  • Structure-activity relationship of benzo[b]this compound derivatives as novel human chymase inhibitors. (2003). PubMed.
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (2019). PubMed.
  • Sulfonamide inhibition of human alkaline phosphatase. (n.d.). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). American Physiological Society.
  • 2-Thiophenesulfonamide. (n.d.). PubChem.
  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles. (2017). ACS Publications.
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (n.d.). Taylor & Francis Online.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI.
  • Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. (n.d.). PubMed.
  • Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. (n.d.). PubMed.
  • pH-induced solubility transition of sulfonamide-based polymers. (n.d.). PubMed.
  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). PMC - NIH.
  • The Ecstasy and Agony of Assay Interference Compounds. (n.d.). PMC - PubMed Central.
  • Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. (2012). PubMed.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed.
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. (n.d.). PMC - NIH.
  • A kinetic analysis of carbonic anhydrase inhibition. (n.d.). Semantic Scholar.
  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Omega.
  • Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Thiophene-Based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic-Disease-Associated Protein Aggregates. (2023). PubMed.
  • Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. (n.d.). PubMed Central.
  • What is the non-specific enzyme inhibition? (2018). Quora.
  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (n.d.). PubMed.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed.

Sources

Technical Support Center: Scale-Up Synthesis of Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible synthesis.

I. Process Overview & Key Transformations

The industrial synthesis of this compound is typically a two-step process commencing from thiophene. The first step involves the chlorosulfonation of thiophene to yield the critical intermediate, thiophene-2-sulfonyl chloride. This is followed by the ammonolysis of the sulfonyl chloride to afford the final product. Each of these steps presents unique challenges during scale-up, which we will address in detail.

G Thiophene Thiophene Thiophene_2_sulfonyl_chloride Thiophene-2-sulfonyl Chloride Thiophene->Thiophene_2_sulfonyl_chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Thiophene_2_sulfonyl_chloride Thiophene_2_sulfonamide This compound Thiophene_2_sulfonyl_chloride->Thiophene_2_sulfonamide Ammonolysis Ammonium_Hydroxide Ammonium Hydroxide Ammonium_Hydroxide->Thiophene_2_sulfonamide

Caption: General synthesis workflow for this compound.

II. Troubleshooting Guide: Common Scale-Up Challenges & Solutions

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Problem 1: Poor Yield and/or Exothermic Runaway During Chlorosulfonation

Q: We are experiencing a significant drop in yield and difficulty in controlling the reaction temperature during the chlorosulfonation of thiophene on a larger scale. What could be the underlying issues?

A: This is a critical and common challenge. The chlorosulfonation of thiophene is a highly exothermic reaction that requires careful management, especially at scale.

Probable Causes & Solutions:

  • Inadequate Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat removal.

    • Solution: Employ a reactor with a high heat transfer coefficient. Ensure the cooling system is robust and can handle the calculated heat load. Consider using a jacketed reactor with a high-performance thermal fluid.

  • Localized Hotspots: Poor mixing can lead to localized areas of high temperature, promoting side reactions and degradation of the product.

    • Solution: Optimize the agitation system. Use an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure good mixing and heat distribution. Baffles within the reactor are also crucial to prevent vortexing and improve mixing efficiency.

  • Rate of Reagent Addition: Adding chlorosulfonic acid too quickly can overwhelm the cooling capacity of the system.

    • Solution: Implement a controlled addition of chlorosulfonic acid using a calibrated dosing pump. The addition rate should be carefully calculated based on the reactor's cooling capacity and the reaction's heat of reaction.

  • Reaction with Impurities: The presence of water or other reactive impurities in the thiophene starting material can lead to side reactions and reduced yields.

    • Solution: Ensure the use of high-purity, anhydrous thiophene. Consider purifying the starting material if necessary.[1]

Problem 2: Low Purity of Thiophene-2-sulfonyl Chloride Intermediate

Q: Our isolated thiophene-2-sulfonyl chloride has a low purity, containing significant amounts of sulfonic acid and other byproducts. How can we improve its quality?

A: The purity of the sulfonyl chloride intermediate is crucial for the success of the subsequent ammonolysis step.

Probable Causes & Solutions:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted thiophene.

    • Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to ensure completion. The reaction is typically completed within a few hours.[2]

  • Hydrolysis of Sulfonyl Chloride: Exposure to moisture during workup or storage will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.

    • Solution: Use anhydrous solvents and reagents for the workup. Perform the workup as quickly as possible and store the isolated sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Inefficient Quenching and Extraction: The method of quenching the reaction and extracting the product can impact purity.

    • Solution: Quench the reaction mixture by carefully pouring it onto crushed ice.[3] Extract the product with a suitable organic solvent like chloroform.[3] Ensure thorough washing of the organic layer to remove any remaining acid.

Problem 3: Difficulties in the Ammonolysis Step and Product Isolation

Q: The ammonolysis of thiophene-2-sulfonyl chloride is sluggish, and we are facing challenges with isolating pure this compound.

A: The ammonolysis reaction and subsequent product isolation require careful control of conditions to achieve high yield and purity.

Probable Causes & Solutions:

  • Low Reactivity of Sulfonyl Chloride: Impure or partially hydrolyzed sulfonyl chloride will exhibit lower reactivity.

    • Solution: Use high-purity thiophene-2-sulfonyl chloride for the reaction.

  • Inadequate Reaction Conditions: Sub-optimal temperature or concentration of ammonium hydroxide can lead to a slow or incomplete reaction.

    • Solution: A typical procedure involves refluxing the sulfonyl chloride with a 25% ammonium hydroxide solution at around 50°C for several hours.[4] Ensure adequate mixing to facilitate the reaction between the two phases.

  • Product Precipitation and Filtration Issues: The product, this compound, may precipitate out of the reaction mixture.

    • Solution: Filter the reaction mixture while hot to separate the product.[4] The filter cake should be washed with hot ammonium hydroxide solution to remove any soluble impurities.

  • Inefficient Crystallization: The final purity of the product is highly dependent on the crystallization process.

    • Solution: Recrystallize the crude product from water to obtain a white solid.[4] Control the cooling rate to obtain well-formed crystals, which are easier to filter and dry.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety hazards are associated with the reagents used. Chlorosulfonic acid is highly corrosive and reacts violently with water. Thiophene is flammable. This compound itself is a skin and eye irritant and may cause respiratory irritation.[5][6] A thorough risk assessment should be conducted before any scale-up activities. This includes:

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats, is mandatory.[7]

  • Ventilation: All operations should be performed in a well-ventilated area or a fume hood.[7]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[7] Have appropriate spill kits available for both acidic and flammable materials.

Q2: What are some alternative, potentially safer, reagents for the chlorosulfonation step?

A2: While chlorosulfonic acid is the most common reagent, alternatives exist. A combination of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) can also be used for the chlorosulfonation of thiophene derivatives.[3] However, the safety and scalability of this alternative must be carefully evaluated for your specific process.

Q3: Can we use a different base for the ammonolysis step?

A3: While ammonium hydroxide is the most direct and cost-effective reagent for producing the primary sulfonamide, other ammonia sources or primary/secondary amines can be used to synthesize N-substituted thiophene-2-sulfonamides.[8] The choice of base will depend on the desired final product.

Q4: What are the critical process parameters to monitor during scale-up?

A4: Key parameters to monitor include:

  • Temperature: Throughout both reaction steps.

  • Rate of Addition: During the chlorosulfonation.

  • Agitation Speed: To ensure proper mixing.

  • Reaction Progress: Using in-process analytical techniques.

  • pH: During workup and isolation steps.

IV. Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Thiophene-2-sulfonyl Chloride

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling/heating circulator

  • Dosing pump

  • Quenching vessel with crushed ice

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the jacketed reactor with chlorosulfonic acid (4.0 eq).

  • Cool the reactor contents to -5 to 0 °C using the circulator.

  • Slowly add thiophene (1.0 eq) to the reactor via the addition funnel, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and stir for an additional 2 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Carefully and slowly transfer the reaction mixture to the ice/water mixture with vigorous stirring.

  • Extract the aqueous mixture with chloroform (3 x volume).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiophene-2-sulfonyl chloride as an oil that may solidify on standing.

Protocol 2: Scale-Up Synthesis of this compound

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Heating circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Charge the reactor with 25% aqueous ammonium hydroxide solution.

  • Add thiophene-2-sulfonyl chloride (1.0 eq) to the reactor.

  • Heat the reaction mixture to 50 °C with stirring and maintain for 15 hours.[4]

  • Monitor the reaction completion by TLC or HPLC.

  • Filter the hot reaction mixture to collect the precipitated product.

  • Wash the filter cake with a small amount of hot 25% ammonium hydroxide solution.

  • Recrystallize the crude product from hot water.

  • Collect the purified crystals by filtration and wash with cold water.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

V. Data Summary

ParameterThiophene-2-sulfonyl chlorideThis compound[9]
Molecular Weight 182.65 g/mol 163.22 g/mol
Appearance Colorless to yellow liquid or solidWhite to off-white solid
Melting Point 30-32 °C137 °C
Boiling Point 130-132 °C / 14 mmHgNot applicable
Typical Yield 70-85%75-85%

VI. Visualized Workflows

G cluster_0 Troubleshooting: Low Yield in Chlorosulfonation start Low Yield Observed q1 Check Temperature Control start->q1 q2 Assess Mixing Efficiency q1->q2 Good sol1 Improve Heat Dissipation (Jacketed Reactor, Cooling System) q1->sol1 Poor q3 Evaluate Reagent Addition Rate q2->q3 Good sol2 Optimize Agitation (Impeller, Baffles) q2->sol2 Poor q4 Verify Starting Material Purity q3->q4 Controlled sol3 Implement Controlled Dosing q3->sol3 Too Fast sol4 Use Anhydrous, High-Purity Thiophene q4->sol4 Impure end Yield Improved q4->end Pure sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting low yield in chlorosulfonation.

VII. References

  • Google Patents. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.

  • National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. [Link]

  • National Institutes of Health. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem. [Link]

  • Organic Syntheses. thiophenol - Organic Syntheses Procedure. [Link]

  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide... [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Google Patents. US2745843A - Process for the purification of thiophene.

  • Cole-Parmer. Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. [Link]

  • National Institutes of Health. Modular Two-Step Route to Sulfondiimidamides - PMC. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • ResearchGate. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

  • ResearchGate. Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. [Link]

  • PubMed. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. Recent Achievement in the Synthesis of Thiophenes | Request PDF. [Link]

  • National Institutes of Health. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC. [Link]

Sources

identifying and characterizing impurities in thiophene-2-sulfonamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying and characterizing impurities in thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges encountered during impurity analysis. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying scientific principles, ensuring robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experimental work. The answers are structured to provide both a direct solution and a deeper understanding of the analytical strategy.

Q1: What are the potential sources of impurities in my this compound sample?

A1: Understanding the origin of impurities is the first step in effective control. As defined by the International Council for Harmonisation (ICH) Q3A guidelines, impurities are broadly categorized based on their origin.[1]

  • Organic Impurities: These are the most common and can be process-related or degradation products.[2][3][4]

    • Process-Related Impurities: These arise during the synthesis and purification process. For this compound, potential sources include:

      • Starting Materials: Unreacted 2-thiophenesulfonyl chloride or other precursors.[5]

      • By-products: Compounds formed from side reactions inherent to the synthetic route.

      • Intermediates: Partially reacted molecules that were not fully converted to the final product.

    • Degradation Products: These form during manufacturing or upon storage due to exposure to light, heat, humidity, or reaction with excipients.[4] For sulfonamides, common degradation pathways include hydrolysis of the sulfonamide bond or oxidation of the aromatic ring.[6][7][8]

  • Inorganic Impurities: These are often introduced during the manufacturing process and include reagents, ligands, catalysts, or heavy metals.[1]

  • Residual Solvents: These are organic or inorganic liquids used during synthesis or purification that are not completely removed.[1] Their control is guided by the ICH Q3C guidelines.[9]

Q2: I've run an HPLC analysis of my this compound sample and see an unexpected peak. How should I proceed?

A2: An unexpected peak requires a systematic investigation to determine if it is a genuine impurity or an artifact. The following workflow provides a logical sequence of steps.

G start Unexpected Peak Detected in HPLC blank Step 1: Analyze Blank Injection (Solvent/Mobile Phase) start->blank peak_present Peak Present in Blank? blank->peak_present artifact Conclusion: Peak is an Artifact (Contamination/Carryover). Clean system, use fresh solvents. peak_present->artifact Yes no_artifact Conclusion: Peak is Sample-Related peak_present->no_artifact No uv_spec Step 2: Check UV-Vis Spectrum (Using PDA Detector) no_artifact->uv_spec spectrum_similar Spectrum Similar to API? uv_spec->spectrum_similar related_substance Hypothesis: Related Substance spectrum_similar->related_substance Yes unrelated_substance Hypothesis: Unrelated Substance (e.g., process reagent) spectrum_similar->unrelated_substance No quantify Step 3: Quantify Peak (Area % vs. API) related_substance->quantify unrelated_substance->quantify threshold Exceeds ICH Identification Threshold? quantify->threshold report_only Action: Report Impurity (If above reporting threshold) threshold->report_only No identify Action: Proceed to Identification (LC-MS Analysis) threshold->identify Yes

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Causality Explained:

  • Blank Injection: The first and most critical step is to rule out external contamination. Injecting your sample solvent and mobile phase blanks helps determine if the peak originates from your sample or from the system/reagents.

  • UV-Vis Spectrum: A Photodiode Array (PDA) detector is invaluable here. If the UV spectrum of the unknown peak is structurally similar to that of the this compound API, it strongly suggests a "related substance" (e.g., a degradation product or a synthetic by-product). A dissimilar spectrum points towards a process contaminant or reagent.

  • Quantification vs. Thresholds: The level of the impurity dictates the regulatory requirement for action. The ICH Q3A guidelines provide specific thresholds for when an impurity must be reported, identified, and qualified based on the maximum daily dose of the drug.[1][9] This step determines if you simply need to track the impurity or if full structural identification is mandatory.

Q3: How do I choose the best analytical technique for identifying an unknown impurity?

A3: The choice of technique depends on the information you need. A multi-technique, or "orthogonal," approach is often required for unambiguous identification.[10] High-performance liquid chromatography (HPLC) is the standard for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary tools for identification.[4][11]

Technique Primary Use Strengths Limitations
HPLC-UV/PDA Separation & QuantificationRobust, reproducible, excellent for purity assessment. PDA provides preliminary structural clues.[4]Provides no molecular weight or definitive structural data.
GC-MS Analysis of VolatilesExcellent for identifying residual solvents, volatile starting materials, or degradation products.[10]Not suitable for non-volatile or thermally unstable compounds.
LC-MS Molecular Weight DeterminationDirectly provides the molecular weight of the impurity, which is a critical piece of information.[11] High-resolution MS (HRMS) can yield the elemental formula.Does not provide definitive stereochemical or isomeric information.
LC-MS/MS Structural Fragmentation AnalysisProvides fragmentation patterns that act as a "fingerprint" for the molecule, allowing for detailed structural elucidation.[12]Interpretation can be complex; requires expertise.
NMR Spectroscopy Definitive Structure ElucidationThe "gold standard" for determining the precise chemical structure, including connectivity and stereochemistry.[10][13]Requires a relatively pure, isolated sample in sufficient quantity (~mg).
Q4: What are the regulatory thresholds I need to be aware of for impurities?

A4: The ICH Q3A(R2) guidelines establish a framework for controlling impurities in new drug substances.[14] The action required depends on the maximum daily dose (MDD) of the drug and the level at which the impurity is found.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table based on ICH Q3A(R2) Guidelines[1]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[9]

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.[1]

Key Experimental Protocols

Protocol 1: Step-by-Step HPLC Method for Impurity Profiling

This protocol outlines a typical starting point for developing a gradient HPLC method capable of separating process-related impurities and degradation products from the this compound API.

  • System Preparation:

    • LC System: An HPLC or UPLC system with a PDA detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a common starting point for sulfonamide analysis.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV maximum of the API).

  • Sample Preparation:

    • Accurately prepare a solution of the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1.0 mg/mL.[15]

  • Gradient Elution:

    • A broad gradient is used initially to ensure all potential impurities are eluted.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
20.01.0595
25.01.0595
25.11.0955
30.01.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of each impurity relative to the total peak area.

    • This initial run will inform further method optimization (e.g., adjusting the gradient slope to better resolve closely eluting peaks).

Protocol 2: Workflow for Unknown Impurity Structure Elucidation

This workflow details the process of identifying a completely unknown impurity that has been detected above the ICH identification threshold.

G start Impurity > Identification Threshold lcms 1. LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) lcms->mw hrms 2. LC-HRMS Analysis mw->hrms formula Determine Elemental Formula hrms->formula msms 3. MS/MS Fragmentation formula->msms fragments Identify Structural Fragments & Propose Structures msms->fragments isolate 4. Isolation (Prep HPLC) fragments->isolate collect Collect Pure Impurity Fraction (~1-5 mg) isolate->collect nmr 5. NMR Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) collect->nmr structure 6. Final Structure Confirmation nmr->structure

Caption: Workflow for definitive structure elucidation.

  • LC-MS Analysis: The first step is to obtain the molecular weight of the unknown impurity. An electrospray ionization (ESI) source in positive mode is often a good starting point for sulfonamides.[15]

  • LC-HRMS (High-Resolution Mass Spectrometry): Using an Orbitrap or TOF mass spectrometer provides a highly accurate mass measurement, which allows for the confident prediction of the impurity's elemental formula.

  • MS/MS Fragmentation: By isolating the impurity ion and fragmenting it, you can gather data about its substructures. This data is crucial for piecing together the molecular puzzle.

  • Isolation: If the structure cannot be determined from MS data alone, the impurity must be isolated using preparative HPLC. The goal is to obtain a few milligrams of the pure compound.

  • NMR Spectroscopy: The isolated impurity is dissolved in a deuterated solvent and analyzed by NMR.[16][17] A suite of experiments (¹H, ¹³C, and 2D experiments like COSY and HSQC) will reveal the exact connectivity of atoms, confirming the final structure.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjug
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research. [Link]
  • 1 H NMR spectra showing regioselective substitutions on thiophene...
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
  • Degradation of substituted thiophenes by bacteria isolated
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.
  • Impurities Application Notebook.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. [Link]
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Semantic Scholar. [Link]
  • Studies on sulfonamide degradation products.
  • 2-Thiophenesulfonamide. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Thiophene-2-sulfonamide and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long been a cornerstone, a well-characterized tool for researchers and a therapeutic agent for a variety of conditions. However, the quest for inhibitors with improved potency and isoform selectivity has led to the exploration of diverse heterocyclic scaffolds. Among these, thiophene-2-sulfonamide has emerged as a promising pharmacophore. This guide provides a detailed comparison of this compound and its derivatives against the benchmark, acetazolamide, focusing on their inhibitory profiles, the structural rationale for their activity, and the experimental methodologies used for their evaluation.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and fluid balance.[1] The ubiquitous nature of CA isoforms and their involvement in various pathologies, including glaucoma, epilepsy, altitude sickness, and cancer, have made them a significant target for therapeutic intervention.[2]

Acetazolamide, a sulfonamide-based inhibitor, has been in clinical use for decades, offering a broad-spectrum inhibition of various CA isoforms.[3] While effective, its lack of isoform selectivity can lead to off-target effects.[4] This has spurred the investigation of alternative scaffolds, such as this compound, with the aim of developing more potent and selective inhibitors that could offer improved therapeutic windows.[5]

Chemical Structures and Mechanism of Action

Both acetazolamide and this compound belong to the class of primary sulfonamides, which are known to be potent inhibitors of CAs. Their inhibitory action stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

Figure 1: Chemical structures of Acetazolamide and this compound.

The fundamental mechanism of inhibition for both compounds involves the binding of the deprotonated sulfonamide nitrogen to the Zn(II) ion at the core of the CA active site, displacing the zinc-bound water molecule or hydroxide ion. This interaction is stabilized by a network of hydrogen bonds with active site residues, most notably Thr199.

InhibitionMechanism General Inhibition Mechanism of Sulfonamides Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Binding Deprotonation and Coordination of Sulfonamide to Zn2+ Inhibitor->Binding ActiveSite CA Active Site with Zn2+ ActiveSite->Binding InhibitedComplex Stable Inhibitor-Enzyme Complex Binding->InhibitedComplex Block Catalytic Activity Blocked InhibitedComplex->Block

Figure 2: Simplified workflow of sulfonamide inhibition of carbonic anhydrase.

Comparative Inhibitory Potency and Isoform Selectivity

The therapeutic efficacy and side-effect profile of a CA inhibitor are largely determined by its potency and selectivity against the various human CA (hCA) isoforms. While comprehensive data for the parent this compound is limited in direct comparative studies, a wealth of information exists for its derivatives, which provides valuable insights into the potential of this scaffold.

Inhibitor/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference(s)
Acetazolamide ~250~12~25~5.7[3]
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides 683 - 4250Subnanomolar - NanomolarSubnanomolar - NanomolarSubnanomolar - Nanomolar[5]
5-(1-Aryl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamides 224 - 75442.2 - 7.75.4 - 8113.4 - 239[6]
Other Thiophene-based Sulfonamides 66.49 - 234,99074.88 - 38,040--[7]

Key Observations:

  • Acetazolamide is a potent inhibitor of hCA II, IX, and XII, but a significantly weaker inhibitor of the ubiquitous cytosolic isoform hCA I.[3] Its broad activity contributes to its therapeutic effects but also its side effects.

  • This compound derivatives have demonstrated exceptional potency, often in the low nanomolar and even subnanomolar range, particularly against hCA II, IX, and XII.[5]

  • Isoform Selectivity: A notable advantage of the thiophene scaffold is the potential for achieving greater isoform selectivity. For instance, certain 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides show poor inhibition of hCA I while potently inhibiting hCA II, IX, and XII.[5] This selectivity is a highly desirable trait, for example, in the development of anti-cancer agents targeting the tumor-associated isoforms hCA IX and XII.

The structural basis for this enhanced potency and selectivity often lies in the "tail" of the inhibitor. Modifications to the thiophene ring can allow for interactions with specific amino acid residues in the active site that differ between isoforms, a strategy known as the "tail approach".[1]

Pharmacokinetics and Potential for Toxicity: A Preliminary Comparison

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile and potential for toxicity.

Acetazolamide: The pharmacokinetics of acetazolamide are well-documented. It is readily absorbed orally, does not undergo significant metabolism, and is primarily excreted unchanged in the urine.[3] Its side effects, including paresthesia, fatigue, and metabolic acidosis, are largely attributed to its systemic inhibition of various CA isoforms.

Experimental Protocols: Assessing Carbonic Anhydrase Inhibition

The determination of inhibitory potency (Ki) is a critical step in the evaluation of CA inhibitors. A widely used method is the stopped-flow CO2 hydration assay. However, a more common and accessible method involves monitoring the esterase activity of CA using a chromogenic substrate.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is based on the principle that CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test inhibitors (this compound, Acetazolamide)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~400 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitors and a reference inhibitor (acetazolamide) in DMSO.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare working solutions of the CA enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add varying concentrations of the test inhibitor or reference inhibitor to the appropriate wells. Include a control well with DMSO only (for 100% enzyme activity) and a blank well with no enzyme.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

CA_Inhibition_Assay Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Plate Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagents->Plate Incubate Pre-incubation (Enzyme-Inhibitor Binding) Plate->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Kinetic Measurement (Absorbance at 400 nm) Initiate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Determine Determine IC50 and Ki Values Calculate->Determine

Figure 3: A step-by-step workflow for determining the inhibitory potency of compounds against carbonic anhydrase.

Conclusion and Future Directions

The comparison between this compound and acetazolamide reveals the significant potential of the thiophene scaffold in the design of next-generation carbonic anhydrase inhibitors. While acetazolamide remains a valuable and well-understood tool, the derivatives of this compound have demonstrated the potential for superior potency and, critically, improved isoform selectivity.

The ability to selectively target disease-relevant CA isoforms, such as the tumor-associated hCA IX and XII, while sparing the more ubiquitously expressed isoforms like hCA I and II, is a key objective in modern drug discovery. The this compound core provides a versatile platform for medicinal chemists to explore the "tail approach" and fine-tune inhibitor-enzyme interactions to achieve this selectivity.

However, the advancement of thiophene-2-sulfonamides as clinical candidates will require a more thorough investigation of their pharmacokinetic properties and a comprehensive assessment of their safety profiles, particularly concerning the potential for metabolism-induced toxicity associated with the thiophene ring. Future research should focus on obtaining robust in vivo efficacy and ADME/Tox data for lead compounds to fully realize the therapeutic promise of this class of inhibitors.

References

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. PubMed.
  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
  • Angeli, A., et al. (2020). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide, topiramate, zonisamide, and sulthiame.
  • PubChem. (n.d.). 2-Thiophenesulfonamide.
  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed.
  • Tars, K., et al. (2017).
  • Biosynth. (n.d.). This compound. Biosynth.
  • Büyükkıdan, N., et al. (2014). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II.
  • Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.
  • Echemi. (2019). 2-Thiophenesulfonamide SDS. Echemi.com.
  • Angeli, A., & Supuran, C. T. (2013). Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. PubMed.
  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Al-Ghamdi, A. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of a particular journal.
  • Tsikas, D. (2023).
  • Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed.
  • Di Sapia, D., et al. (2021). The role of acetazolamide in critical care and emergency medicine. PubMed Central.
  • Medscape. (n.d.). Acetazolamide dosing, indications, interactions, adverse effects, and more. Medscape.
  • Kumar, A., et al. (2021). N-(Methyloxycarbonyl)
  • PubChem. (n.d.). Acetazolamide.

Sources

A Comparative Guide to Thiophene-2-Sulfonamide and Other Heterocyclic Sulfonamides in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of targeted and effective therapeutic agents is relentless. Among the myriad of molecular scaffolds explored, heterocyclic sulfonamides have emerged as a particularly promising class of compounds. Their diverse biological activities, primarily centered around the inhibition of carbonic anhydrases, have positioned them as key players in the development of novel anticancer drugs. This guide provides an in-depth, comparative analysis of thiophene-2-sulfonamide derivatives and other prominent heterocyclic sulfonamides, offering experimental data and insights to inform researchers, scientists, and drug development professionals.

The Ascendancy of Heterocyclic Sulfonamides in Oncology

The sulfonamide functional group, -SO₂NH₂, is a cornerstone in medicinal chemistry, renowned for its role in antibacterial agents. However, its versatility extends far beyond this initial application. In the context of cancer, the primary mechanism of action for many heterocyclic sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in maintaining pH homeostasis.

Cancer cells, particularly in the hypoxic microenvironment of solid tumors, upregulate specific CA isoforms, notably CA IX and CA XII.[3] This upregulation leads to extracellular acidification, which promotes tumor invasion, metastasis, and resistance to conventional therapies. By selectively inhibiting these tumor-associated CAs, heterocyclic sulfonamides can disrupt this critical pH-regulating mechanism, leading to increased intracellular pH, apoptosis, and a reduction in tumor growth and metastasis.[4] Beyond CA inhibition, some heterocyclic sulfonamides have been shown to target other key pathways in cancer progression, including tyrosine kinases, topoisomerases, and tubulin polymerization.[5][6]

This compound: A Potent and Versatile Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has proven to be an exceptional scaffold for the design of potent anticancer agents.[7] When functionalized with a sulfonamide group, particularly at the 2-position, the resulting this compound derivatives exhibit remarkable inhibitory activity against various CA isoforms. The sulfur atom in the thiophene ring is believed to enhance the binding affinity of the sulfonamide group to the zinc ion in the active site of carbonic anhydrase.

Mechanism of Action and Structure-Activity Relationship

The primary anticancer mechanism of thiophene-2-sulfonamides is the potent inhibition of tumor-associated carbonic anhydrases IX and XII. The sulfonamide moiety directly coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. The thiophene ring itself can be further functionalized to enhance potency and selectivity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiophene ring significantly influence the inhibitory activity and isoform selectivity.[6] For instance, the introduction of bulky or hydrophobic groups can lead to interactions with amino acid residues in the active site cavity, resulting in enhanced binding and selectivity.

Comparative Analysis with Other Heterocyclic Sulfonamides

While thiophene-2-sulfonamides have demonstrated significant promise, a diverse array of other heterocyclic scaffolds have also been successfully employed in the design of potent sulfonamide-based anticancer agents. This section provides a comparative overview of some of the most prominent classes.

1,3,4-Thiadiazole Sulfonamides

The 1,3,4-thiadiazole ring is another five-membered heterocycle that has been extensively utilized in the development of CA inhibitors.[2] Acetazolamide, a clinically used diuretic and anti-glaucoma agent, features this scaffold. In the context of cancer, 1,3,4-thiadiazole sulfonamides have shown potent inhibition of CA IX and XII.[3] Some derivatives have exhibited nanomolar inhibitory constants and have demonstrated significant antitumor activity in preclinical models.[8]

Pyrazole Sulfonamides

Pyrazole-based sulfonamides have emerged as another important class of anticancer agents. These compounds have demonstrated not only potent CA inhibitory activity but also the ability to induce apoptosis in cancer cells.[9] Some pyrazole derivatives have shown promising cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[10]

Quinoline Sulfonamides

The quinoline scaffold, a fused bicyclic heterocycle, has been incorporated into several approved and investigational anticancer drugs. Quinoline-based sulfonamides have shown a multi-faceted mechanism of action, including the inhibition of tyrosine kinases, Aurora kinases, and topoisomerases, in addition to carbonic anhydrase.[5][11] This multi-targeted approach can be advantageous in overcoming drug resistance. Certain quinoline-5-sulfonamide derivatives have displayed potent anticancer activity comparable to cisplatin and doxorubicin in preclinical studies.[12]

Quantitative Comparison of Inhibitory and Cytotoxic Activities

To provide a clear and objective comparison, the following tables summarize the reported inhibitory constants (Kᵢ) against key carbonic anhydrase isoforms and the cytotoxic activity (IC₅₀/GI₅₀) against various cancer cell lines for representative compounds from each class of heterocyclic sulfonamides.

Heterocyclic ScaffoldCompound ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Thiophene This compound derivative7,50012255.8[3]
1,3,4-Thiadiazole Acetazolamide25012255.7[13]
1,3,4-Thiadiazole Methazolamide5014205.7[13]
Pyridine Pyridine-3-sulfonamide derivative10,000+3808 (mean)2502 (mean)1018 (mean)[14]
Quinoline Quinoline-8-sulfonamide derivative>10,000>10,000168335[15]

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity (Kᵢ) of Heterocyclic Sulfonamides.

Heterocyclic ScaffoldCompound ExampleCancer Cell LineCytotoxicity (IC₅₀/GI₅₀, µM)Reference
Thiophene Thiophene-sulfonamide derivativeMCF-7 (Breast)9.55[16]
1,3,4-Thiadiazole 1,3,4-Thiadiazole derivativeHCT-116 (Colon)6.56[8]
Pyrazole Phenyl pyrazole derivativeSW-620 (Colon)3.27[9]
Pyrazole Pyrazole derivative (TOSIND)MDA-MB-231 (Breast)17.7[10]
Quinoline 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)Comparable to cisplatin[17]
Pyrazolo[4,3-e]tetrazolo [1,5-b][12][18][19]triazine MM129HCT 116 (Colon)0.39 - 0.6[20]

Table 2: Comparative Cytotoxic Activity of Heterocyclic Sulfonamides in Cancer Cell Lines.

Experimental Protocols

To ensure scientific integrity and enable the replication of key findings, detailed methodologies for the primary assays used to evaluate these compounds are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of compounds against carbonic anhydrase. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human carbonic anhydrase (hCA I, II, IX, or XII)

  • 4-Nitrophenyl acetate (NPA)

  • Tris buffer (50 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Tris buffer. The final DMSO concentration should not exceed 0.5%.

  • In a 96-well plate, add 140 µL of Tris buffer, 20 µL of the test compound solution, and 20 µL of the hCA enzyme solution (final concentration will vary depending on the isoform and activity).

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of NPA solution (in acetonitrile).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be calculated using the Cheng-Prusoff equation.[18]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Test compounds dissolved in DMSO

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The IC₅₀ or GI₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[19][21][22]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia CA_IX_XII CA IX/XII Upregulation Hypoxia->CA_IX_XII Extracellular_Acidification Extracellular Acidification CA_IX_XII->Extracellular_Acidification Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Heterocyclic_Sulfonamide Heterocyclic Sulfonamide CA_Inhibition CA IX/XII Inhibition Heterocyclic_Sulfonamide->CA_Inhibition Binds to Zn2+ pH_Normalization pH Normalization CA_Inhibition->pH_Normalization Apoptosis Apoptosis & Reduced Invasion pH_Normalization->Apoptosis

Caption: Mechanism of action of heterocyclic sulfonamides in the tumor microenvironment.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Heterocyclic Sulfonamide Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50/GI50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of heterocyclic sulfonamides as anticancer agents has yielded a wealth of promising candidates. Thiophene-2-sulfonamides stand out due to their potent and often selective inhibition of tumor-associated carbonic anhydrases. However, the comparative analysis reveals that other heterocyclic scaffolds, such as 1,3,4-thiadiazoles, pyrazoles, and quinolines, also offer unique advantages, including multi-targeted mechanisms of action and potent cytotoxic effects.

The data presented in this guide underscore the importance of continued research in this area. Future efforts should focus on:

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and isoform selectivity.

  • Multi-Targeted Approaches: Developing hybrid molecules that combine the CA-inhibitory properties of sulfonamides with other anticancer pharmacophores to tackle drug resistance.

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in cancer patients. One such example is the sulfonamide compound SLC-0111, which has entered Phase I clinical trials for its specific targeting of carbonic anhydrase IX.[14]

By leveraging the insights gained from comparative studies and adhering to rigorous experimental protocols, the scientific community can continue to unlock the full therapeutic potential of heterocyclic sulfonamides in the fight against cancer.

References

  • Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
  • Oriental Journal of Chemistry. (2023). Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry, 39(4). [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Roche. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
  • Taylor & Francis Online. (2015). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 999-1006. [Link]
  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(5), 2353. [Link]
  • Poulsen, S. A. (2010). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 10(1), 55-75.
  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & medicinal chemistry, 16(15), 7236-7243. [Link]
  • Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
  • Nocentini, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International journal of molecular sciences, 22(14), 7687. [Link]
  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorganic & medicinal chemistry, 9(3), 703-714.
  • Al-Warhi, T., et al. (2022). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific reports, 12(1), 1-13. [Link]
  • Kalva, S., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
  • ResearchGate. (2025). Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibition Studies with a Series of Cyclic Sulfonyl Guanidines. [Link]
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Kumar, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry, 101, 104026.
  • Gornowicz, A., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][12][18][19]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International journal of molecular sciences, 22(11), 5947. [Link]
  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 24(7), 6745. [Link]
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1599. [Link]
  • ResearchGate. (n.d.). GI 50 and TGI values against different tumor cell lines for compounds.... [Link]
  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej (Online), 71, 531-537. [Link]
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 24(7), 6745. [Link]
  • Semantic Scholar. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. [Link]
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.
  • Matysiak, J. (2016). Thiadiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 16(15), 1213-1225. [Link]
  • Nocentini, A., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 22(17), 9140. [Link]
  • Acta Pharmaceutica. (2014). thiophenes, sulfonamides, isoxazole, benzothiazole, quinoline, anthracene, anticancer activity. [Link]
  • ResearchGate. (n.d.). A Review on Anticancer Activities of Thiophene and its Analogs. [Link]

Sources

A Comparative Guide to the Validation of Thiophene-2-Sulfonamide as a Selective Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a selective enzyme inhibitor is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of thiophene-2-sulfonamide and its derivatives as selective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. We will explore the experimental validation of these compounds, compare their performance against established alternatives, and provide the rationale behind the scientific methodologies employed.

Introduction: The Critical Role of Carbonic Anhydrase and the Quest for Selectivity

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This seemingly simple reaction is fundamental to pH regulation, ion transport, and biosynthetic processes.[1][2] Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[3] Dysregulation of specific isoforms is implicated in a range of diseases, including glaucoma (hCA II, IV), epilepsy (hCA II, VII), and various cancers (hCA IX, XII).[1][4][5]

The high degree of conservation in the active site of CA isoforms presents a significant challenge in developing isoform-specific inhibitors.[6] Lack of selectivity can lead to off-target effects, as the inhibition of ubiquitously expressed isoforms like hCA I and II can cause undesirable side effects.[7] Therefore, the validation of an inhibitor's selectivity is as crucial as the determination of its potency.

This compound has emerged as a privileged scaffold in the design of potent and selective CA inhibitors.[3][8] Its five-membered heterocyclic ring offers a versatile platform for chemical modification to achieve desired inhibitory profiles against various CA isoforms.[4][9]

This compound: A Potent and Selective Carbonic Anhydrase Inhibitor

The sulfonamide moiety is a well-established zinc-binding group that anchors inhibitors to the catalytic zinc ion in the active site of CAs. The thiophene ring of this compound and its derivatives plays a crucial role in establishing additional interactions within the active site, contributing to both potency and selectivity.[10]

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, mimicking a transition state of the native substrate.[11] The thiophene ring and its substituents can then form van der Waals, hydrophobic, and hydrogen-bonding interactions with amino acid residues lining the active site cavity. These secondary interactions are critical for determining the inhibitor's affinity and selectivity for different CA isoforms.[10][12]

For instance, modifications at the 5-position of the thiophene ring have been shown to significantly influence isoform selectivity. A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrated weak inhibition against the cytosolic hCA I isoform (Ki in the range of 683–4250 nM) but were highly effective inhibitors of the cytosolic hCA II and the tumor-associated transmembrane isoforms hCA IX and XII, with Ki values in the subnanomolar to nanomolar range.[13] This highlights the potential to tune the selectivity profile by exploiting the structural differences in the active sites of various CA isoforms.

dot graphdiv { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} . Caption: Binding of this compound to the CA active site.

Comparative Performance Analysis: this compound vs. Alternatives

To objectively evaluate the performance of this compound derivatives, it is essential to compare their inhibitory potency and selectivity against established CA inhibitors. This section provides a comparative analysis with both sulfonamide and non-sulfonamide alternatives.

Quantitative Comparison of Inhibitory Potency (Kᵢ Values)

The inhibition constant (Kᵢ) is a critical parameter for quantifying the potency of an enzyme inhibitor. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. The following table summarizes the Kᵢ values (in nM) of selected this compound derivatives and other CA inhibitors against key human CA isoforms.

Inhibitor ClassCompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
This compound 5-(1-naphthyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide2242.25.43.4[12]
5-(3-cyanophenyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide75447.7811239[12]
5-(4-bromobenzylsulfanyl)-thiophene-2-sulfonamide>100000.99.88.4[13]
Thiadiazole Sulfonamide Acetazolamide (AAZ)25012255.7[14][15]
Methazolamide (MZA)5014-36 (bCA IV)[16]
Thienothiopyran Sulfonamide Dorzolamide (DZA)60001.9--[17]
Brinzolamide (BRZ)~13653.19-45.3 (CA IV)[18][19]
Non-Sulfonamide Coumarins (various)--Potent InhibitionPotent Inhibition[2]
Dithiocarbamates (various)--Potent InhibitionPotent Inhibition[2]

Note: The inhibitory activities can vary depending on the specific assay conditions.

This data clearly demonstrates that this compound derivatives can achieve high potency, often in the low nanomolar range, particularly against hCA II, IX, and XII.[12][13] Importantly, strategic modifications to the thiophene scaffold can lead to significant selectivity. For example, some derivatives show weak inhibition of the ubiquitous hCA I isoform while potently inhibiting the tumor-associated hCA IX and XII isoforms, a desirable profile for anticancer drug development.[13]

In comparison, classical inhibitors like Acetazolamide exhibit broader inhibition across multiple isoforms.[14][15] Dorzolamide and Brinzolamide, which are themselves thiophene-containing structures, show high potency for hCA II and are clinically used for glaucoma.[17][18][20][21] The emergence of non-sulfonamide inhibitors like coumarins and dithiocarbamates offers alternative scaffolds for achieving isoform selectivity.[2]

Experimental Validation Protocols: A Self-Validating System

The validation of a selective enzyme inhibitor requires a series of well-designed experiments to determine its potency, selectivity, and mechanism of action. The following protocols outline the key steps in this process.

Workflow for Validating a Selective Carbonic Anhydrase Inhibitor

dot graphdiv { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} . Caption: Experimental workflow for inhibitor validation.

Step-by-Step Protocol: Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate Method)

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is a reliable surrogate for its hydratase activity.

Rationale: This method is well-suited for high-throughput screening due to its simplicity and use of a spectrophotometric readout. p-Nitrophenyl acetate (p-NPA) is hydrolyzed by CA to p-nitrophenol, which is yellow and can be quantified at 400 nm.

Materials:

  • Purified carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the purified CA in Tris-HCl buffer to the desired concentration.

    • Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO.

    • Prepare serial dilutions of the this compound inhibitor and control compounds.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the inhibitor solution at various concentrations to the respective wells.

    • Add the CA enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the p-NPA substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 400 nm at regular time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Determination of Inhibition Mechanism and Kᵢ Value

Rationale: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. The Kᵢ value provides a more fundamental measure of inhibitor potency than the IC₅₀, as the latter can be influenced by substrate concentration.

Procedure:

  • Perform the CA activity assay with varying concentrations of both the substrate (p-NPA) and the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • The pattern of the lines will indicate the mechanism of inhibition.

  • The Kᵢ value can be calculated from the intercepts and slopes of the Lineweaver-Burk plot or by using non-linear regression analysis of the Michaelis-Menten equation modified for the specific type of inhibition. For some thiophene-based sulfonamides, a noncompetitive inhibition pattern has been observed.[10]

Therapeutic Applications and Future Perspectives

The selective inhibition of specific CA isoforms by this compound derivatives opens up a wide range of therapeutic possibilities.

  • Glaucoma: Thiophene-containing drugs like dorzolamide and brinzolamide are already established treatments for glaucoma, effectively lowering intraocular pressure by inhibiting hCA II in the ciliary body.[4][20][21]

  • Anticancer Therapy: The overexpression of hCA IX and XII in various solid tumors makes them attractive targets for cancer therapy.[1][22] Selective inhibitors of these isoforms can disrupt the pH regulation of the tumor microenvironment, leading to reduced tumor growth and metastasis.[1][22] Thiophene-2-sulfonamides with high selectivity for hCA IX and XII are promising candidates for development as novel anticancer agents, potentially in combination with other therapies.[1]

  • Other Applications: The diverse biological activities of thiophene-containing compounds suggest their potential in treating a variety of other conditions, including neurological disorders, inflammation, and infectious diseases.[4][9][23][24][25]

The continued exploration of the structure-activity relationships of thiophene-2-sulfonamides will undoubtedly lead to the development of even more potent and selective enzyme inhibitors with improved therapeutic profiles.

References

  • Methazolamide | CAS#:554-57-4 | Chemsrc. (2025, August 21).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021, December 14). National Institutes of Health.
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). PubMed.
  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug... ResearchGate.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025, August 30). MDPI.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI.
  • Inhibition data of hCA I, II, IX, and XII with 6, 12, 14 and the standard sulfonamide inhibitor Acetazolamide (AAZ) by the Stopped-Flow CO2 Hydrase Assay. ResearchGate.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate.
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS One.
  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. (2013, September 1). PubMed.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2012). ACS Publications.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020, August 3). PubMed.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021, July 19). PubMed Central.
  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. (2022, March 21). PubMed Central.
  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate.
  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. (2025, August 6). ResearchGate.
  • Ratio of acetazolamide Ki to compound Ki for human transmembrane carbonic anhydrase 9 by stopped flow CO2 hydration assay. PubChem.
  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (1990). PubMed.
  • Non-sulfonamide bacterial CA inhibitors. (2024). PubMed.
  • Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. (2025). PubMed.
  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. (1997). PubMed.
  • Brinzolamide | C12H21N3O5S3 | CID 68844. PubChem.
  • Methazolamide Tablets USP 25 mg and 50 mg Rx only.
  • Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug. (2015). National Institutes of Health.
  • Dorzolamide Eye Drops - [Product Monograph Template - Standard]. (2025, October 2).
  • Dorzolamide | C10H16N2O4S3 | CID 5284549. PubChem.
  • Methazolamide. PubChem.
  • A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials. (2015). National Institutes of Health.
  • Acetazolamide Capsules: Package Insert / Prescribing Info. Drugs.com.

Sources

Navigating Sulfonamide Hypersensitivity: A Comparative Guide to the Cross-Reactivity of Thiophene-2-Sulfonamide Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the term "sulfa allergy" has been a source of clinical apprehension, often leading to the broad avoidance of any medication containing a sulfonamide moiety. This guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the cross-reactivity of a specific class of non-antimicrobial sulfonamides—those containing a thiophene-2-sulfonamide core—with traditional sulfonamide antimicrobials. We will dissect the molecular basis of these hypersensitivity reactions, compare the structural differences that dictate immunological responses, and provide evidence-based insights into the real-world risk of cross-reactivity.

The Genesis of Sulfonamide Allergy: A Tale of Two Structures

Sulfonamide hypersensitivity reactions, which affect approximately 3-8% of the general population, are a significant clinical concern, manifesting as rashes, hives, and in rare cases, severe and life-threatening conditions like Stevens-Johnson syndrome[1]. The prevailing hypothesis, supported by extensive research, is that the immunogenicity of sulfonamide antimicrobials is not due to the core sulfonamide (SO2NH2) group itself. Instead, two specific structural features are the primary culprits[2][3]:

  • The N4 Arylamine Group: An unsubstituted amine (-NH2) group at the N4 position of the benzene ring is metabolized by cytochrome P-450 into reactive hydroxylamine and nitrosamine metabolites. These metabolites can act as haptens, binding to proteins and triggering an immune response[3][4].

  • The N1 Heterocyclic Ring: A nitrogen-containing ring at the N1 position of the sulfonamide group is believed to be a key determinant in Type I, IgE-mediated allergic reactions[3][4].

This distinction is critical because most non-antimicrobial sulfonamides, including those based on a this compound structure, lack one or both of these features.

cluster_Antimicrobial Sulfonamide Antimicrobial (e.g., Sulfamethoxazole) cluster_Thiophene This compound Based Drug (e.g., Dorzolamide) Antimicrobial N4 Arylamine Group (Metabolized to reactive haptens) Core_A Sulfonamide Core (-SO2NH2) Antimicrobial->Core_A Immune_Response Hypersensitivity Reaction Antimicrobial->Immune_Response High Risk N1_Ring N1 Heterocyclic Ring (Associated with IgE-mediated reactions) N1_Ring->Core_A N1_Ring->Immune_Response High Risk Thiophene Thiophene Ring Core_T Sulfonamide Core (-SO2NH2) Thiophene->Core_T Thiophene->Immune_Response Theoretically Low Risk Side_Chain Other Substituents (Lacks N4 Arylamine) Side_Chain->Core_T

Figure 1. Key structural differences dictating sulfonamide immunogenicity.

The this compound Class: A Case Study in Carbonic Anhydrase Inhibitors

The this compound moiety is a cornerstone of several important drugs, most notably the topical carbonic anhydrase inhibitors (CAIs) used in the management of glaucoma, such as dorzolamide and brinzolamide [5][6]. These drugs effectively lower intraocular pressure but are also systemically absorbed, raising questions about their safety in patients with a history of sulfa allergy[1].

A structural comparison reveals why the cross-reactivity risk is considered low:

  • Absence of N4 Arylamine: Dorzolamide and brinzolamide are not arylamines. They lack the critical N4 amino group, meaning they are not metabolized into the haptenating intermediates that cause the most common and severe delayed hypersensitivity reactions associated with sulfonamide antibiotics[2][3].

  • Different Ring Structure: While they contain a heterocyclic (thiophene) ring, it is not attached at the N1 position in the same manner as the immunogenic rings of antimicrobial sulfonamides[2].

Therefore, from a mechanistic standpoint, the structural basis for cross-reactivity between sulfonamide antimicrobials and thiophene-based CAIs is largely absent[3][4].

Evaluating the Evidence: Clinical Data on Cross-Reactivity

While the theoretical argument against cross-reactivity is strong, it is crucial to examine the clinical evidence. A significant retrospective, case-controlled cohort study provides valuable data on this topic.

A study by Guedes et al. (2013) investigated adverse reactions to topical glaucoma medications in 1,287 patients. The study compared the rates of adverse events in patients with a self-reported sulfa allergy to those with other allergies and those with no reported allergies.

Table 1: Adverse Reactions to Topical Carbonic Anhydrase Inhibitors (CAIs) in Patients with Self-Reported Sulfa Allergy

Patient GroupNumber of Patients Using Topical CAIsNumber Experiencing Adverse ReactionsPercentage with Adverse Reactions
Self-Reported Sulfa Allergy541018.5%
Self-Reported Non-Sulfa Allergy1793620.1%
No Reported Allergies6437411.5%

Data adapted from Guedes GB, et al. J Ocul Pharmacol Ther. 2013.[7]

The key finding from this study was that patients with a self-reported sulfa allergy did not have a statistically significant increase in adverse reactions to topical CAIs compared to patients with other, non-sulfa-related allergies[7]. This supports the hypothesis that these individuals may have a general predisposition to drug reactions rather than a specific, immunologically-mediated cross-reactivity to the sulfonamide moiety in CAIs[2][7]. It is important to note, however, that patients with any reported allergy were more likely to experience an adverse event than those with no known allergies[7].

Experimental Protocols for Assessing Sulfonamide Hypersensitivity

For drug development and clinical research, in vitro assays are invaluable tools for investigating the potential for drug-induced hypersensitivity reactions, particularly for delayed, T-cell mediated responses. These methods avoid the risks of in vivo rechallenge in sensitive patients.

Lymphocyte Transformation Test (LTT)

The LTT is a well-established method to detect drug-specific memory T-cell responses in vitro.

Causality and Principle: The test is based on the principle that if a patient has been previously sensitized to a drug, their memory T-lymphocytes will recognize the drug as an antigen when re-exposed in a cell culture. This recognition triggers clonal proliferation (a "blast transformation") of these specific T-cells. The degree of proliferation is measured and compared to untreated control cells. A significantly higher proliferation rate in the presence of the drug indicates sensitization[8].

Step-by-Step Methodology:

  • Sample Collection: Collect a heparinized whole blood sample from the patient.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes and monocytes, using a density gradient centrifugation method (e.g., with Ficoll-Paque).

  • Cell Culture: Plate the isolated PBMCs in a 96-well plate at a concentration of approximately 1-2 x 10^5 cells per well in a suitable culture medium (e.g., RPMI-1640) supplemented with autologous serum or fetal bovine serum.

  • Drug Incubation: Add the test drug (e.g., this compound, dorzolamide, or a control sulfonamide like sulfamethoxazole) to the wells at several non-cytotoxic concentrations. Include a positive control (e.g., a mitogen like phytohemagglutinin) and a negative (untreated) control.

  • Incubation Period: Culture the cells for 5 to 7 days to allow for T-cell proliferation.

  • Proliferation Assay:

    • Radiolabeling (Traditional Method): Add 3H-thymidine to the cultures for the final 16-24 hours. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

    • Non-Radioactive Methods (e.g., BrdU): Alternatively, use a non-radioactive analogue like BrdU, which is detected with an antibody in an ELISA-based assay.

  • Measurement: Harvest the cells and measure the incorporated 3H-thymidine using a scintillation counter or the BrdU incorporation using a plate reader.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the drug-treated wells by the mean CPM or OD of the untreated wells. An SI ≥ 2 or 3 is typically considered a positive result, indicating sensitization[8][9].

Lymphocyte Toxicity Assay (LTA)

The LTA is particularly useful for investigating hypersensitivity reactions believed to be caused by reactive drug metabolites.

Causality and Principle: This assay is predicated on the "hapten hypothesis" and the finding that patients susceptible to certain drug hypersensitivity reactions may have a reduced ability to detoxify reactive metabolites[10]. The LTA exposes a patient's lymphocytes to the drug's reactive metabolites in vitro. In a sensitized individual, or one with a metabolic defect, this exposure leads to increased cell death (cytotoxicity) compared to cells from a non-allergic individual[10][11].

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from the patient's blood as described for the LTT.

  • Metabolite Generation: The drug's reactive metabolite must be provided. For sulfonamides like sulfamethoxazole, the hydroxylamine metabolite is often used[11]. This can be synthesized or, in some protocols, generated in situ by adding a microsomal enzyme system (e.g., murine hepatic microsomes) to the culture with the parent drug[12].

  • Cell Incubation: Incubate the patient's PBMCs with the reactive metabolite (or parent drug + microsomes) at various concentrations.

  • Cytotoxicity Assessment: After an incubation period (e.g., 24-48 hours), assess cell viability using one of several methods:

    • Trypan Blue Exclusion: A simple method where dead cells with compromised membranes take up the blue dye. Viable cells are counted using a hemocytometer.

    • MTT or XTT Assay: A colorimetric assay where mitochondrial enzymes in viable cells convert a tetrazolium salt (like MTT) into a colored formazan product, which is measured spectrophotometrically[12].

  • Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration compared to untreated control cells. A significantly higher level of cytotoxicity in a patient's cells compared to a cohort of non-allergic controls indicates a positive result[11][12].

Workflow for In Vitro Hypersensitivity Testing cluster_prep Sample Preparation cluster_LTT Lymphocyte Transformation Test (LTT) cluster_LTA Lymphocyte Toxicity Assay (LTA) Blood Patient Blood Sample (Heparinized) Isolate Isolate PBMCs (Density Gradient Centrifugation) Blood->Isolate Culture_LTT Culture PBMCs with Drug (5-7 days) Isolate->Culture_LTT Culture_LTA Incubate PBMCs with Reactive Metabolite Isolate->Culture_LTA Proliferation Measure Proliferation (e.g., 3H-Thymidine or BrdU) Culture_LTT->Proliferation SI Calculate Stimulation Index (SI) Proliferation->SI Result Positive/Negative Result for Delayed Hypersensitivity SI->Result Viability Measure Cell Viability (e.g., MTT Assay or Trypan Blue) Culture_LTA->Viability Cytotoxicity Calculate % Cytotoxicity Viability->Cytotoxicity Cytotoxicity->Result

Figure 2. Experimental workflow for LTT and LTA assays.

Conclusion and Future Directions

The weight of both mechanistic and clinical evidence strongly suggests that cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides containing a this compound moiety is highly unlikely[3][4][13]. The structural components responsible for the immunogenicity of sulfonamide antibiotics are absent in drugs like dorzolamide and brinzolamide. While patients with a history of sulfa allergy may have a generally higher predisposition to drug reactions, this does not appear to be a specific, immunologically-mediated cross-reaction[2][7].

For drug development professionals, this distinction is crucial. It underscores the importance of evaluating molecules based on their specific chemical structures and metabolic pathways rather than broad, and often misleading, class labels. The in vitro methodologies described here, such as the LTT and LTA, provide a robust framework for pre-clinical and clinical assessment of drug hypersensitivity potential, allowing for a more nuanced and evidence-based approach to drug safety evaluation. Continued research and the use of these self-validating systems will further clarify these immunological pathways, ultimately leading to safer and more effective pharmacotherapies.

References

  • Sulfonamide Allergies. PMC - NIH. (2019-09-11). [Link]
  • Can I Use Brinzolamide With A Sulfa Allergy?. Optometry Knowledge Base - YouTube. (2023-08-22). [Link]
  • “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity. NIH. (2018-06-29). [Link]
  • Diagnosis of drug hypersensitivity: lymphocyte transform
  • Sulfonamide Cross-Reactivity: Fact or Fiction?.
  • Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. MDPI. (2021-09-29). [Link]
  • The Lymphocyte Toxicity Assay. Western University. [Link]
  • A novel lymphocyte toxicity assay to assess drug hypersensitivity syndromes. PubMed. [Link]
  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. [Link]
  • Testing for Drug Hypersensitivity Syndromes. PMC - PubMed Central - NIH. (2012-08-31). [Link]
  • Lymphocyte transformation test for drug allergy detection.
  • The lymphocyte transformation test in the diagnosis of drug hypersensitivity. PubMed. [Link]
  • Synthesis of thiophenes having the biologically active sulfonamide....
  • "Doctor, I have a Sulfa Allergy": Clarifying the Myths of Cross-Reactivity. PubMed. (2018-06-29). [Link]
  • Evaluation of Adverse Events in Self-Reported Sulfa-Allergic Patients Using Topical Carbonic Anhydrase Inhibitors. Mary Ann Liebert, Inc., publishers. [Link]
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. (2022-09-13). [Link]
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. (2022-09-13). [Link]
  • Bradee AR1, Alpern ML2, Westcott K3, Pongdee T2, Bitrian E4. Avenue Live. [Link]
  • Sulfonamide allergy and cross-reactivity.
  • Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • Prescribing carbonic anhydrase inhibitors to patients with “sulfa” antibiotics allergy. NIH. (2021-05-18). [Link]
  • The predictive value of the in vitro platelet toxicity assay (iPTA) for the diagnosis of hypersensitivity reactions to sulfonamides. PubMed. [Link]
  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. PubMed. [Link]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. (2024-05-01). [Link]
  • Thiophene‐sulfonamides as antimicrobial agents.
  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. OUCI. [Link]
  • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. PubMed. (2013-09-01). [Link]
  • Sulfonamide allergy and cross-reactivity. PubMed. [Link]
  • Sulfonamide hypersensitivity. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Efficacy of Novel Thiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene-2-Sulfonamides

The thiophene ring is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamide derivatives has yielded compounds with significant therapeutic promise.[1][2][3] Thiophene-2-sulfonamides, in particular, have been extensively investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, enzymes implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[4][5][6] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of these metalloenzymes.[5][6] Beyond CA inhibition, novel derivatives have shown potential as anticancer and antimicrobial agents, making this class of compounds a fertile ground for drug discovery.[2][7][8]

This guide provides a comprehensive, multi-tiered framework for benchmarking the efficacy of novel thiophene-2-sulfonamide derivatives. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence. We will progress logically from initial in vitro validation of target engagement to complex in vivo models of efficacy, establishing a self-validating system for identifying promising therapeutic candidates.[9]

Part 1: Foundational In Vitro Efficacy Benchmarking

The initial phase of benchmarking is designed to answer fundamental questions: Does the compound interact with its intended molecular target, and does this interaction translate to a biological effect in a cellular context?[9][10] This is a critical triage step to select only the most promising candidates for further, more resource-intensive testing.[10]

Target Engagement & Potency: Carbonic Anhydrase Inhibition Assay

Causality: For thiophene-2-sulfonamides, the primary molecular target is often a carbonic anhydrase isoform (e.g., hCA II, IX).[5][11] Directly measuring the inhibition of the purified enzyme is the most direct and unambiguous method to determine a compound's potency and on-target activity. The half-maximal inhibitory concentration (IC50) is the gold-standard metric derived from this assay, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][13] A lower IC50 value indicates higher potency.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl) A1 Add Buffer, Enzyme, and Inhibitor/Vehicle to wells P1->A1 P2 Prepare Substrate Solution (p-nitrophenyl acetate) A3 Initiate reaction by adding Substrate P2->A3 P3 Prepare Purified Enzyme (e.g., hCA II) P3->A1 P4 Prepare Serial Dilutions of Thiophene Derivatives & Control Inhibitor P4->A1 A2 Pre-incubate to allow Inhibitor-Enzyme binding A1->A2 A2->A3 A4 Incubate at constant temperature (e.g., 25°C) A3->A4 A5 Measure Absorbance at 400 nm (product formation) kinetically A4->A5 D1 Calculate reaction rates (V) for each concentration A5->D1 D2 Normalize data to % Inhibition vs. Vehicle Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] (log scale) D2->D3 D4 Fit data with a non-linear regression model (4-parameter logistic) D3->D4 D5 Determine IC50 Value D4->D5

Caption: Workflow for determining enzyme inhibitory potency (IC50).

Detailed Protocol: Carbonic Anhydrase (CA) Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase II (hCA II) in the assay buffer to a final concentration of ~2 nM.

    • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Compound Preparation: Dissolve novel thiophene derivatives and a benchmark control (e.g., Acetazolamide) in DMSO to create 10 mM stock solutions. Perform serial dilutions in DMSO to generate a range of concentrations for testing.

  • Assay Procedure (96-well format):

    • To each well, add 140 µL of assay buffer.

    • Add 20 µL of the enzyme solution.

    • Add 20 µL of the serially diluted compound or DMSO (for 0% and 100% control).

    • Pre-incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over 10 minutes at 25°C. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic read.

    • Normalize the data to percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC50 value.[14]

Comparative Data Table 1: Benchmarking CA-II Inhibitory Potency

Compound Target Enzyme IC50 (nM) Notes
Benchmark: Acetazolamide hCA II ~50 nM Clinically used CA inhibitor.
Novel Derivative A hCA II Experimental Value
Novel Derivative B hCA II Experimental Value

| Novel Derivative C | hCA II | Experimental Value | |

Cellular Efficacy: Antiproliferative and Cytotoxicity Assays

Causality: Demonstrating enzyme inhibition is not sufficient; a successful drug must be able to cross the cell membrane and exert a biological effect within the complex cellular environment.[9] Cell viability assays measure the overall health of a cell population after exposure to a compound.[15][16] We will compare two common tetrazolium salt-based assays: MTT and XTT. Both rely on the reduction of the salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[15][17]

  • MTT Assay: Produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[15][18]

  • XTT Assay: A second-generation assay that produces a water-soluble orange formazan, eliminating the solubilization step. This simplifies the protocol and can reduce errors.[15][17]

For this guide, we detail the more streamlined XTT protocol.

Experimental Workflow: XTT Cell Viability Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout XTT Assay & Readout cluster_analysis Data Analysis C1 Culture cancer cell line (e.g., MCF-7, HCT-116) C2 Trypsinize and count cells C1->C2 C3 Seed cells into a 96-well plate at optimal density C2->C3 C4 Allow cells to adhere overnight (24h) C3->C4 T1 Prepare serial dilutions of Thiophene Derivatives & Control C4->T1 T2 Add compounds to respective wells (final volume 200 µL) T1->T2 T3 Incubate for a defined period (e.g., 72 hours) T2->T3 R1 Prepare activated XTT solution (XTT + electron coupling reagent) T3->R1 R2 Add 50 µL of activated XTT solution to each well R1->R2 R3 Incubate for 2-4 hours at 37°C R2->R3 R4 Measure Absorbance at 450-500 nm (reference 630-690 nm) R3->R4 D1 Subtract background absorbance R4->D1 D2 Normalize data to % Viability vs. Vehicle Control D1->D2 D3 Plot % Viability vs. [Compound] (log scale) D2->D3 D4 Determine IC50/GI50 Value D3->D4

Caption: Workflow for determining cellular viability (IC50/GI50).

Detailed Protocol: XTT Cell Viability Assay [15]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the novel derivatives and a benchmark control (e.g., Doxorubicin) in culture medium from DMSO stocks.

    • Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells for 100% viability control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition and Readout:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the color to develop.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background noise.[15]

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) by plotting the percentage of cell viability against the log-concentration of the compound and fitting the data to a dose-response curve.[12]

Comparative Data Table 2: Benchmarking Cellular Antiproliferative Activity

Compound Cell Line IC50 / GI50 (µM) Notes
Benchmark: Doxorubicin MCF-7 (Breast) ~0.5 - 1.0 µM Standard chemotherapeutic agent.
Benchmark: Doxorubicin HCT-116 (Colon) ~0.2 - 0.5 µM Standard chemotherapeutic agent.
Novel Derivative A MCF-7 Experimental Value
Novel Derivative A HCT-116 Experimental Value
Novel Derivative B MCF-7 Experimental Value

| Novel Derivative B | HCT-116 | Experimental Value | |

Part 2: Preclinical In Vivo Evaluation

Promising in vitro data is not always predictive of in vivo success.[9] Animal models are indispensable for evaluating efficacy in the context of a whole, living system, which includes the complexities of drug delivery, metabolism, and the tumor microenvironment.[19][20]

Evaluating Solid Tumor Efficacy: Xenograft Models

Causality: Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research.[21] They bridge the gap between cell culture and human clinical trials, providing critical data on a drug's ability to inhibit tumor growth in vivo.[22]

  • Cell Line-Derived Xenografts (CDX): Use immortalized human cancer cell lines. They are reproducible and well-suited for initial efficacy screening.[22]

  • Patient-Derived Xenografts (PDX): Use tumor tissue taken directly from a patient. These models better preserve the heterogeneity and clinical characteristics of the original tumor.[23]

We will outline a standard CDX model protocol for initial benchmarking.

Experimental Workflow: Cell Line-Derived Xenograft (CDX) Study

G cluster_setup Model Setup cluster_treatment Tumor Growth & Treatment cluster_endpoint Study Endpoint & Analysis S1 Propagate human cancer cells (e.g., HCT-116) in vitro S2 Harvest and resuspend cells in Matrigel/PBS S1->S2 S3 Subcutaneously implant cells into flank of immunodeficient mice S2->S3 T1 Monitor mice for tumor development S3->T1 T2 Once tumors reach a specific volume (e.g., 100-150 mm³), randomize mice into groups T1->T2 T3 Initiate treatment: Administer Vehicle, Control Drug, or Thiophene Derivatives (e.g., daily IP) T2->T3 T4 Measure tumor volume with calipers 2-3 times per week T3->T4 T5 Monitor body weight as a measure of toxicity T3->T5 E1 Continue treatment until tumors in control group reach endpoint volume T4->E1 E2 Euthanize mice and explant tumors E1->E2 E3 Weigh final tumors E2->E3 E4 Calculate Tumor Growth Inhibition (TGI) E3->E4 E5 Analyze statistical significance E4->E5

Caption: Workflow for an in vivo xenograft efficacy study.

Generalized Protocol: CDX Efficacy Study

  • Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) suspended in a solution of PBS and Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID).[20]

  • Tumor Growth and Randomization: Allow tumors to grow. When the average tumor volume reaches 100-150 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Group 1: Vehicle control.

    • Group 2: Positive control drug (relevant to the cancer type).

    • Group 3+: Novel thiophene derivatives at various doses.

    • Administer treatments according to a predetermined schedule (e.g., daily via intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times weekly. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the vehicle control group reach a predetermined endpoint size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Data Table 3: Benchmarking In Vivo Antitumor Efficacy

Treatment Group Dosing Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI) (%)
Vehicle Control Daily, IP Experimental Value 0%
Positive Control Drug Daily, IP Experimental Value Calculated Value
Novel Derivative A (10 mg/kg) Daily, IP Experimental Value Calculated Value

| Novel Derivative A (30 mg/kg) | Daily, IP | Experimental Value | Calculated Value |

Understanding Drug Behavior: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Causality: Pharmacokinetics (PK) is the study of what the body does to a drug (Absorption, Distribution, Metabolism, Excretion - ADME), while pharmacodynamics (PD) is what the drug does to the body (the biological response).[24][25][26] A PK/PD study is essential to connect the drug's concentration in the blood or tissue with its therapeutic effect.[27] This helps in determining an optimal dosing regimen—one that maintains an effective drug concentration at the target site without causing undue toxicity.[24][28]

Conceptual Relationship: PK/PD

G cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the body' Dose Drug Dose & Administration ADME Absorption Distribution Metabolism Excretion Dose->ADME Conc Drug Concentration in Plasma & Tissue (Cmax, AUC, T1/2) ADME->Conc Target Target Engagement (e.g., Enzyme Inhibition) Conc->Target links exposure to effect Effect Pharmacological Effect (e.g., Tumor Growth Inhibition) Target->Effect

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conceptual Protocol: Integrated PK/PD Study

  • PK Phase:

    • Administer a single dose of the novel thiophene derivative to a cohort of animals (e.g., mice).

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[27]

    • Analyze plasma samples using LC-MS/MS to determine the drug concentration at each time point.[26]

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, total exposure), and T½ (half-life).

  • PD Phase (can be done in the same animals as the efficacy study):

    • In a tumor-bearing mouse study, collect tumor and plasma samples at various time points after the final dose.

    • Analyze plasma for drug concentration (PK).

    • Analyze tumor tissue for a biomarker of drug activity (PD). For a CA inhibitor, this could be a downstream marker of target engagement.

  • Modeling: Correlate the PK parameters (e.g., AUC) with the PD endpoint (e.g., TGI) to establish an exposure-response relationship. This is crucial for predicting the required dose in humans.

Comparative Data Table 4: Benchmarking Key Pharmacokinetic Parameters (Mouse)

Compound Dose (mg/kg, IV) Cmax (ng/mL) AUC (ng*h/mL) T½ (hours)
Reference Compound 10 Literature Value Literature Value Literature Value
Novel Derivative A 10 Experimental Value Experimental Value Experimental Value

| Novel Derivative B | 10 | Experimental Value | Experimental Value | Experimental Value |

Conclusion: Synthesizing the Data for a Go/No-Go Decision

Benchmarking is not about a single data point but about building a comprehensive profile of a compound's activity. The ultimate goal is to synthesize the information from these multi-tiered experiments to make an informed decision. An ideal candidate will exhibit not only high potency at the molecular and cellular level (in vitro) but also possess favorable pharmacokinetic properties that allow it to achieve sufficient exposure at the tumor site to drive efficacy (in vivo) with an acceptable safety margin. By systematically comparing novel this compound derivatives against established benchmarks using these self-validating protocols, researchers can confidently identify and advance the most promising candidates toward clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (n.d.). Benchchem.
  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). PubMed.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist.
  • MTT assay. (n.d.). Wikipedia.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Fisher Scientific.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. (n.d.). PubMed.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (n.d.). Benchchem.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.
  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.
  • Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma. (1989). Journal of Medicinal Chemistry.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Pharmacokinetic (PK) & Pharmacodynamic (PD) testing. (n.d.). Svar Life Science.
  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). Acta Pharmaceutica.
  • What are Pharmacokinetic and Pharmacodynamic Studies? (2022, November 30). ALS Therapy Development Institute.
  • Guidelines for accurate EC50/IC50 estimation. (2011). Pharmaceutical Statistics.
  • Pharmacodynamics and Pharmacokinetics Test. (n.d.). CD Bioparticles.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Institutes of Health.
  • How to calculate IC50. (n.d.). Science Gateway.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. (2023, March 1). JoVE.
  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). Semantic Scholar.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (n.d.). ResearchGate.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.
  • A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. (2021, May 24). ChemRxiv.
  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2025, August 7). ResearchGate.
  • Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central.
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (n.d.). PubMed.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025, August 25). PubMed Central.
  • High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Research Square.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012, June 12). PubMed.
  • Benchmarking 4-Hydroxyquinoline-2-acetonitrile: A Comparative Guide to Its Potential Enzyme Inhibitory Activity. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). PubMed Central.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PubMed Central.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central.

Sources

A Senior Application Scientist's Guide to Validating Thiophene-2-Sulfonamide's Binding Mode via Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding precisely how a small molecule inhibitor engages its target is paramount. This knowledge underpins rational drug design, informs lead optimization, and ultimately separates promising candidates from dead ends. Thiophene-2-sulfonamide and its derivatives represent a potent class of inhibitors, frequently targeting metalloenzymes like carbonic anhydrases (CAs).[1][2][3][4] The foundational interaction for many sulfonamides is the coordination of the sulfonamide group's nitrogen atom with a catalytic zinc ion in the enzyme's active site.[5]

While X-ray crystallography and computational modeling provide invaluable static pictures of this binding, they are hypotheses that demand experimental validation. Site-directed mutagenesis is the definitive functional tool for this task. By systematically altering the amino acid residues predicted to interact with the inhibitor, we can functionally dissect the binding interface and confirm the energetic contribution of each contact point.

This guide provides an in-depth, experience-driven comparison of methodologies to validate the binding mode of this compound with its target, using human Carbonic Anhydrase II (hCA II) as a representative and well-documented system.[2][5] We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The Core Strategy: A Hypothesis-Driven Approach

The central logic is simple: if a specific amino acid residue is critical for binding this compound, mutating that residue should disrupt or significantly weaken the interaction. The magnitude of this disruption, quantifiable through biophysical assays, reveals the importance of that residue to the binding mode.

Our experimental workflow is designed as a self-validating loop, where in silico predictions are rigorously tested at the bench.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Tool Generation cluster_2 Phase 3: Biological Production cluster_3 Phase 4: Validation & Analysis A In Silico Analysis (PDB/Model Inspection) C Site-Directed Mutagenesis A->C Select target residues B Wild-Type (WT) Plasmid B->C E WT Protein Expression & Purification B->E D Mutant Plasmid C->D F Mutant Protein Expression & Purification D->F G Comparative Biophysical Analysis (ITC / SPR) E->G Control F->G Experiment H Data Interpretation: Compare WT vs. Mutant Binding Affinity (Kd) G->H I Binding Mode Validation H->I

Caption: Workflow for validating inhibitor binding mode using mutagenesis.

Part 1: In Silico Analysis and Mutant Selection

Expertise & Experience: The success of a mutagenesis study hinges on making intelligent choices about which residues to mutate. Randomly changing amino acids is inefficient. We leverage existing structural data to form precise hypotheses.

  • Structural Inspection: Begin by obtaining a high-resolution crystal structure of your target protein, ideally co-crystallized with a similar sulfonamide inhibitor. For hCA II, numerous such structures are available in the Protein Data Bank (PDB).

  • Identify Key Interactions: Visualize the inhibitor in the active site. Identify all amino acid residues within a 4-5 Å radius. Pay close attention to residues that form:

    • Hydrogen bonds with the inhibitor's sulfonamide group, thiophene ring, or any substituents.

    • Hydrophobic interactions with the thiophene ring.

    • Van der Waals contacts that create the shape of the binding pocket.

  • Formulate Hypotheses: For each identified residue, formulate a testable hypothesis. For example: "The hydroxyl group of Threonine-199 (T199) forms a critical hydrogen bond with a sulfonamide oxygen of the inhibitor. Mutating T199 to an alanine (T199A), which cannot form this bond, will result in a significant loss of binding affinity."

Part 2: Site-Directed Mutagenesis Protocol

Trustworthiness: The integrity of your results depends on flawlessly executing the mutagenesis and verifying the outcome. This protocol is based on the highly reliable QuikChange™ method, which uses a high-fidelity polymerase to replicate a plasmid while incorporating the desired mutation from primers.[6][7]

Step-by-Step Methodology:

  • Primer Design (Critical Step):

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.

    • The mutation should be in the center of the primer with 10-15 bases of correct sequence on both sides.[8]

    • Aim for a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[8]

    • The primers must terminate in at least one G or C base to promote stable binding.

    • Causality: These design rules ensure specific and efficient annealing to the template DNA and prevent primer-dimer formation, which would otherwise compete with the desired amplification.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu Turbo) to minimize secondary errors.

    • Reaction Mix:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of dsDNA template (plasmid containing the wild-type gene)

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM)

      • 1 µL of Pfu Turbo DNA polymerase

      • Add ddH₂O to a final volume of 50 µL.

    • Thermal Cycling (Example):

      • Initial Denaturation: 95°C for 30 seconds.

      • 16-18 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.

    • Causality: Using fewer cycles (16-18) than a standard PCR prevents the accumulation of random mutations and favors the amplification of the original plasmid template with the desired mutation incorporated.

  • DpnI Digestion:

    • Add 1 µL of the DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours.[9]

    • Causality: DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, produced in a bacterial host, is methylated and will be destroyed. The newly synthesized mutant DNA, created in vitro, is unmethylated and will remain intact. This is the key selection step.

  • Transformation:

    • Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

    • Plate on a selective agar plate (e.g., LB-ampicillin) and incubate overnight.

  • Verification (Self-Validation):

    • Pick several colonies and grow overnight cultures for plasmid minipreps.

    • Crucially, send the purified plasmid DNA for Sanger sequencing. This step is non-negotiable. You must confirm that the desired mutation is present and that no other mutations were accidentally introduced into the gene.

Part 3: Comparative Biophysical Analysis

With both wild-type and confirmed mutant proteins expressed and purified, you can now directly compare their interaction with this compound. We will focus on two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Alternative 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[10][11] It is the only technique that can determine all binding parameters (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.

Experimental Protocol:

  • Preparation:

    • Express and purify the wild-type and mutant proteins to >95% purity.

    • Crucial: Dialyze both the protein and the ligand (this compound) extensively into the exact same buffer.

    • Causality: Mismatched buffers will generate large heats of dilution that can obscure the true binding signal.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

  • Experiment Setup:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (typically 10-15x the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the tiny temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol).

    • This is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to extract the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]

Alternative 2: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13][14] It is exceptionally sensitive and provides kinetic information (ka and kd) in addition to affinity (Kd).

Experimental Protocol:

  • Chip Preparation:

    • Immobilize the target protein (e.g., hCA II) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • Causality: Immobilizing the protein leaves the small molecule inhibitor free in solution, which is the preferred orientation for studying small molecule-protein interactions to avoid steric hindrance.

  • Binding Measurement:

    • Flow a series of increasing concentrations of this compound (the analyte) over the chip surface containing the immobilized protein (the ligand).

    • The instrument records the change in response units (RU) over time, generating a sensorgram.[13]

    • The "association phase" shows the binding as the analyte flows over.

    • The "dissociation phase" shows the release of the analyte when only buffer is flowed over.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative table.

ConstructMutationKd (nM) [ITC]Fold Change vs. WTKd (nM) [SPR]Fold Change vs. WTRationale for Mutation
hCA II Wild-Type15.2 ± 1.1-14.8 ± 0.9-Control
Mutant 1 T199A1,850 ± 98122x1,920 ± 110130xRemove H-bond to sulfonamide oxygen
Mutant 2 V121A35.6 ± 2.52.3x33.1 ± 3.12.2xReduce hydrophobic contact with thiophene
Mutant 3 Q92A1,430 ± 8594x1,510 ± 92102xRemove H-bond to sulfonamide nitrogen
Mutant 4 F91A18.1 ± 1.51.2x16.9 ± 1.31.1xTest non-interacting nearby residue (negative control)

(Note: Data is hypothetical for illustrative purposes.)

Interpreting the Results:

  • Strong Validation (Mutants 1 & 3): A >100-fold increase in Kd (meaning weaker binding) for the T199A and Q92A mutants provides powerful evidence that these residues are critical for binding, likely through the hypothesized hydrogen bonds.

  • Moderate Effect (Mutant 2): The ~2-fold change for V121A suggests this residue contributes to the binding affinity, likely through hydrophobic interactions, but is not as critical as the hydrogen bonding residues.

  • Negative Control (Mutant 4): The negligible change in Kd for the F91A mutant is equally important. It demonstrates that the loss of affinity is specific to mutations at the direct binding interface and not a result of general protein destabilization. A study on a different mutation at this position, F91N in hCA I, unexpectedly enhanced affinity for some sulfonamides, highlighting the complex nature of the active site and the importance of empirical testing.[15]

By integrating rational mutant design with precise biophysical comparisons, you can move from a static structural model to a functionally validated understanding of your inhibitor's binding mode, providing a solid foundation for future drug development efforts.

References

  • Liang, Y. (2018).
  • Liu, Y., et al. (n.d.). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River.
  • Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. PubMed.
  • Dunn, M. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
  • Zhang, Y., & Ye, Z. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer.
  • Shah, G. N., et al. (2013). Targeted mutagenesis of mitochondrial carbonic anhydrases VA and VB implicates both enzymes in ammonia detoxification and glucose metabolism.
  • Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Cytiva.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • Shah, G. N., et al. (2013).
  • Navaratnam, S., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • Shah, G. N., et al. (2013). Targeted mutagenesis of mitochondrial carbonic anhydrases VA and VB implicates both enzymes in ammonia detoxification and glucose metabolism.
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Di Fiore, A., et al. (2010). Mutation of Phe91 to Asn in human carbonic anhydrase I unexpectedly enhanced both catalytic activity and affinity for sulfonamide inhibitors. PubMed.
  • Hartman, G. D., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. PubMed.
  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.
  • Montanari, D., & Capelli, D. (2014). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs.
  • Agilent. (n.d.). QuikChange Site-Directed Mutagenesis Kit. Agilent.
  • Zheng, L., et al. (2004). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. PubMed Central.
  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie.
  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed.
  • Beck, M., & Jurgensmeier, A. (2019). Site-Directed Mutagenesis. Protocols.io.
  • Škedelj, V., et al. (2014). The Binding Mode of Second-Generation Sulfonamide Inhibitors of MurD. PLoS ONE.
  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.

Sources

A Head-to-Head Comparison of Thiophene-2-Sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, head-to-head comparison of several thiophene-2-sulfonamide analogs in their ability to inhibit human carbonic anhydrase (hCA) isoforms I and II. As a critical class of metalloenzymes, carbonic anhydrases are pivotal in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Their involvement in various pathologies has rendered them a significant target for therapeutic intervention. The this compound scaffold has emerged as a highly effective pharmacophore for designing potent and, in some cases, isoform-selective CA inhibitors.

This document moves beyond a simple data sheet, offering insights into the mechanistic underpinnings of sulfonamide-based inhibition and providing a detailed, field-tested protocol for the esterase activity assay used to generate the comparative data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to evaluate this important class of inhibitors.

The Scientific Rationale: Mechanism of Carbonic Anhydrase Inhibition

Understanding the "why" behind an assay is as crucial as the "how." Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] At the heart of this activity lies a zinc ion (Zn²⁺) within the enzyme's active site, coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[1]

The inhibitory action of sulfonamides is a classic example of zinc-binding inhibition.[3] The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong zinc-coordinating group, displacing the catalytic water/hydroxide molecule and binding directly to the Zn²⁺ ion.[4] This interaction anchors the inhibitor within the active site, sterically blocking substrate access and rendering the enzyme inactive. The thiophene ring and its substituents then form additional hydrogen bonds and hydrophobic interactions with active site residues, which dictates the inhibitor's potency and isoform selectivity.

G cluster_0 Active Carbonic Anhydrase cluster_1 Inhibited Carbonic Anhydrase Active_Site Active Site Zn_ion Zn²⁺ Inhibited_Active_Site Active Site Active_Site->Inhibited_Active_Site  Inhibitor Binding   H2O H₂O Zn_ion->H2O Coordination His 3x Histidine Zn_ion->His Coordination HCO3 HCO₃⁻ Product H2O->HCO3 Hydration CO2 CO₂ Substrate CO2->H2O Nucleophilic Attack Blocked_CO2 CO₂ Substrate Inhibited_Zn_ion Zn²⁺ Thiophene_Sulfonamide R-SO₂NH⁻ Inhibited_Zn_ion->Thiophene_Sulfonamide Strong Coordination (Inhibition) Inhibited_His 3x Histidine Inhibited_Zn_ion->Inhibited_His Coordination Blocked_CO2->Thiophene_Sulfonamide Access Blocked

Figure 1: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Comparative Inhibitory Activity of this compound Analogs

The following data summarizes a head-to-head comparison of selected thiophene-based sulfonamides against two cytosolic human isoforms, hCA I and hCA II.[5][6] The inhibitory potency is expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Acetazolamide (AAZ), a clinically used sulfonamide inhibitor, is included as a standard for reference. The data clearly demonstrates that novel thiophene-based analogs can exhibit significantly higher potency than the established standard.

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)Selectivity (hCA I / hCA II)
Analog MS7 27.824.41.14
Analog MS9 69.354.81.27
Acetazolamide (AAZ) 384.236.910.41

Data sourced from Alım et al. (2020).[5][6]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol details the esterase activity assay, a reliable and widely adopted spectrophotometric method for determining CA activity and inhibition.[7] The assay leverages the promiscuous esterase activity of carbonic anhydrase to hydrolyze a chromogenic substrate, 4-nitrophenyl acetate (4-NPA), into 4-nitrophenol, which can be quantified by measuring absorbance at 348-400 nm.[7][8][9]

Principle of the Assay

The self-validating nature of this protocol lies in its direct measurement of product formation over time. The rate of 4-nitrophenol production is directly proportional to the enzyme's activity. The inclusion of a known inhibitor (e.g., Acetazolamide) serves as a positive control, validating the assay's sensitivity and reproducibility.

G cluster_workflow Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitors, Substrate) plate 2. Plate Loading - Add Buffer - Add Enzyme (hCA I or II) - Add Inhibitor (Test Analog or Control) prep->plate preincubate 3. Pre-incubation (10 min at 25°C) plate->preincubate initiate 4. Reaction Initiation Add 4-NPA Substrate preincubate->initiate measure 5. Kinetic Measurement (Spectrophotometer, 348 nm, 3 min) initiate->measure analyze 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ values measure->analyze

Figure 2: Workflow for the Carbonic Anhydrase Esterase Activity Assay.
Materials and Reagents
  • Enzyme: Purified human carbonic anhydrase I and II (hCA I, hCA II)

  • Buffer: 50 mM Tris-SO₄ buffer, pH 7.6 (containing 0.1 mM ZnCl₂)[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Prepare a stock solution in dry, anhydrous acetonitrile or DMSO.[10]

  • Inhibitors: this compound analogs and Acetazolamide (control). Prepare stock solutions in DMSO.

  • Equipment: 96-well microplate, microplate spectrophotometer, multichannel pipette.

Step-by-Step Procedure
  • Assay Preparation: Turn on the spectrophotometer and set it to read absorbance at 348 nm in kinetic mode at 25°C.

  • Plate Loading: In a 96-well plate, perform the following additions for each reaction (total volume will be ~200 µL):

    • 160 µL of 50 mM Tris-SO₄ buffer (pH 7.6).

    • 10 µL of the test inhibitor solution at various concentrations (or DMSO for the uninhibited control).

    • 10 µL of the hCA enzyme solution (e.g., 50 units).

  • Pre-incubation: Mix the contents gently by pipetting and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 4-NPA substrate solution to each well.

  • Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 348 nm every 15 seconds for a total of 3 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Forward Outlook

This guide demonstrates that novel this compound analogs can act as highly potent inhibitors of human carbonic anhydrases I and II, surpassing the efficacy of the standard inhibitor Acetazolamide in an in vitro setting. The provided esterase assay protocol offers a robust and reliable method for conducting such head-to-head comparisons, crucial for the primary screening and structure-activity relationship (SAR) studies that drive modern drug discovery. The core strength of the this compound scaffold lies in its potent zinc-binding capability, providing a solid foundation for further chemical modifications aimed at enhancing isoform selectivity and optimizing pharmacokinetic properties.

References

  • Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology, 696, 175-199. [Link]
  • Leitans, J., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]
  • Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Angeli, A., et al. (2020). Binding of sulfonamide inhibitors to carbonic anhydrase.
  • Alım, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1582-1589. [Link]
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149. [Link]
  • Rihm, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7313. [Link]
  • Bayir, M., & Kuzu, M. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Pharmaceutical Biology, 54(4), 682-687. [Link]
  • Alım, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]
  • Khan, K. M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. [Link]
  • Khan, I., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Molecules, 27(24), 9031. [Link]
  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]
  • Bould, A., et al. (2006). Directed evolution of the promiscuous esterase activity of carbonic anhydrase II. Protein Science, 15(6), 1449-1457. [Link]
  • Pocker, Y., & Meany, J. E. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
  • Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?

Sources

Confirming the On-Target Activity of Thiophene-2-Sulfonamide in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target activity of thiophene-2-sulfonamide and its derivatives within a cellular environment. We will move beyond simple in vitro assays to robustly demonstrate target engagement in the complex milieu of a living cell, a critical step in validating any potential therapeutic agent. Our focus will be on establishing a self-validating experimental workflow that combines direct biophysical evidence of target binding with downstream functional consequences.

Introduction: The Case of this compound

This compound is a heterocyclic compound that, along with its derivatives, has been extensively studied for its biological activities. A significant body of literature points towards its role as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3][4][5] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.

While in vitro enzyme inhibition assays are a crucial first step, they do not guarantee that a compound will engage its intended target in a cellular context.[6] Factors such as cell permeability, intracellular metabolism, and off-target effects can all influence a compound's activity. Therefore, direct measurement of target engagement in cells is paramount.

The Core Challenge: Proving Target Engagement in a Cellular Milieu

To confidently assert that the observed cellular effects of this compound are a direct result of its interaction with its intended target (e.g., a specific carbonic anhydrase isoform), we must design an experimental strategy that provides unequivocal evidence of this engagement. This guide will focus on the Cellular Thermal Shift Assay (CETSA®) as the primary method for confirming target engagement, supplemented by downstream functional assays to correlate target binding with a cellular phenotype.

Visualizing the Workflow

Target Validation Workflow cluster_0 Biophysical Target Engagement cluster_1 Functional Cellular Assays Compound Treatment Compound Treatment CETSA Cellular Thermal Shift Assay (CETSA) Compound Treatment->CETSA Cells treated with This compound or vehicle control Western Blot / MS Protein Quantification (Western Blot or Mass Spectrometry) CETSA->Western Blot / MS Analysis of soluble target protein Downstream Assay Downstream Functional Assay (e.g., pH regulation, proliferation) Western Blot / MS->Downstream Assay Correlate target engagement with cellular phenotype CETSA Principle cluster_0 Without Ligand cluster_1 With Ligand Unbound Protein Target Protein Denatured Protein Denatured & Aggregated Protein Unbound Protein->Denatured Protein Heat Ligand Thiophene-2- sulfonamide Bound Protein Ligand-Bound Target Protein Ligand->Bound Protein Stable Protein Stable Protein Bound Protein->Stable Protein Heat

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Part 2: Correlating Target Engagement with Cellular Function

Demonstrating that this compound binds to its target in cells is a significant step. However, to build a compelling case, this engagement must be linked to a relevant cellular outcome.

Experimental Protocol: Downstream Functional Assays

The choice of a functional assay depends on the physiological role of the target carbonic anhydrase isoform.

  • For CAIX (a tumor-associated isoform involved in pH regulation):

    • Extracellular Acidification Rate (ECAR) Assay: Use a Seahorse XF Analyzer to measure the rate of decrease in pH in the medium surrounding the cells. Inhibition of CAIX by this compound is expected to reduce ECAR.

    • Cell Proliferation/Viability Assay under Hypoxia: CAIX is often upregulated under hypoxic conditions in tumors. Assess the effect of this compound on the proliferation or viability of cancer cells cultured under normoxic versus hypoxic conditions.

  • For CAII (involved in various physiological processes):

    • Cytosolic pH Regulation Assay: Use pH-sensitive fluorescent dyes (e.g., BCECF-AM) to monitor intracellular pH changes in response to an acid load. CAII inhibition would be expected to impair the cell's ability to recover from acidification.

Data Presentation: Correlating Engagement with Function
This compound (µM)CAIX Thermal Shift (°C)Extracellular Acidification Rate (mpH/min)
0 (Vehicle)050
11.542
53.230
105.022
255.121

Table 2: Example data correlating the dose-dependent thermal stabilization of Carbonic Anhydrase IX (CAIX) with a decrease in the extracellular acidification rate, a functional readout of CAIX activity.

Part 3: Comparison with Alternative and Complementary Methods

While CETSA is a powerful and versatile technique, it is essential to be aware of other methods for assessing target engagement and selectivity.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stability.Label-free, applicable to intact cells, can be adapted for high-throughput screening. [7]Not all ligand binding events result in a significant thermal shift.
Chemoproteomics (e.g., Kinobeads) Competition between a compound and immobilized broad-spectrum inhibitors for binding to a class of proteins (e.g., kinases). [8][9][10][11]Provides a global view of selectivity across a protein family, can identify off-targets.Requires specialized reagents (beads), primarily established for kinases.
In-cell NMR Detects changes in the NMR spectrum of a protein upon ligand binding directly in living cells.Provides structural information about the binding event.Requires high concentrations of isotopically labeled protein, technically challenging.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently react with the active site of enzymes to measure target engagement.Can provide a direct readout of enzyme activity in a cellular context.Requires the design and synthesis of specific chemical probes for the target of interest.

Conclusion: A Rigorous Approach to Target Validation

Confirming the on-target activity of a small molecule like this compound in a cellular context is a non-trivial but essential undertaking in drug discovery and chemical biology. By employing a robust biophysical method like CETSA to demonstrate direct target engagement and correlating this with a relevant downstream functional readout, researchers can build a strong, evidence-based case for the mechanism of action of their compound. This multi-faceted approach, grounded in scientific integrity, provides the confidence needed to advance promising molecules through the development pipeline.

References

  • Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry. [Link]
  • Ponticello, G. S., et al. (1988). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Reinecke, M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]
  • Duncan, J. S., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. [Link]
  • Duncan, J. S., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research. [Link]
  • Schenone, M., et al. (2013). Determining target engagement in living systems.
  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]
  • Vasta, J. D., & Robers, M. B. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Annual Review of Pharmacology and Toxicology. [Link]
  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
  • Angeli, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry. [Link]
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
  • Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Alım, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports. [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility and Robustness of Thiophene-2-Sulfonamide Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility and robustness of biological data are the cornerstones of scientific integrity. This guide provides an in-depth technical analysis of the factors influencing the reliability of biological data for a prominent class of compounds: thiophene-2-sulfonamides. As researchers and drug development professionals, understanding the nuances of assay design and execution is paramount to generating high-quality, reproducible results. This guide will delve into the critical parameters for two major applications of thiophene-2-sulfonamides—carbonic anhydrase inhibition and antibacterial activity—offering field-proven insights and actionable protocols to enhance data integrity.

The Thiophene-2-Sulfonamide Scaffold: A Privileged Structure with Diverse Biological Activities

Thiophene-2-sulfonamides have garnered significant attention in medicinal chemistry due to their versatile biological activities. The core structure, a thiophene ring bearing a sulfonamide group, serves as a key pharmacophore for interacting with various biological targets. The two primary areas of investigation for this scaffold are its potent inhibition of carbonic anhydrases and its broad-spectrum antibacterial effects.

Carbonic Anhydrase Inhibition: A Well-Established Mechanism

Many this compound derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3]

Antibacterial Activity: Targeting Essential Metabolic Pathways

The sulfonamide moiety in these compounds is a well-known structural analog of para-aminobenzoic acid (PABA), a vital precursor in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides disrupt folate metabolism, leading to bacteriostatic or bactericidal effects against a wide range of gram-positive and gram-negative bacteria.[4]

Part 1: Navigating the Labyrinth of Reproducibility in Biological Assays

The journey from a promising compound to a validated drug candidate is fraught with challenges, a significant one being the reproducibility of biological data. Inconsistent results can arise from a multitude of factors, ranging from the physicochemical properties of the test compound to the intricacies of the assay protocol. This section will dissect the key variables that can impact the robustness of data generated for thiophene-2-sulfonamides.

Physicochemical Properties: The Unseen Determinants of Assay Performance

The inherent chemical characteristics of thiophene-2-sulfonamides can significantly influence their behavior in biological assays.

  • Solubility: Sulfonamides, as a class, often exhibit limited aqueous solubility.[5][6] This can lead to compound precipitation in assay buffers, resulting in an inaccurate estimation of the effective concentration and, consequently, the biological activity. The pH of the assay medium is a critical factor, as the ionization state of the sulfonamide can dramatically alter its solubility.[5][7] It is imperative to determine the solubility of each compound under the specific assay conditions to ensure that the tested concentrations are achievable and relevant.

  • Aggregation: Thiophene-containing compounds have been reported to form aggregates in solution.[8][9] This phenomenon can lead to non-specific inhibition of enzymes or interference with assay detection systems, generating false-positive results. The inclusion of detergents like Triton X-100 or Tween-20 in assay buffers can help mitigate aggregation-based artifacts.

  • pH-Dependent Activity: The biological activity of sulfonamides is often pH-dependent.[7][10] This is particularly crucial in antibacterial assays, where the uptake of the compound into the bacterial cell is influenced by its ionization state.[10] Variations in the pH of the culture medium can therefore lead to significant differences in the observed minimum inhibitory concentrations (MICs).

Assay-Specific Variables: The Devil is in the Details

Beyond the compound itself, the design and execution of the biological assay are critical for generating reproducible data.

For Carbonic Anhydrase Inhibition Assays:

  • Substrate Choice: The use of native (CO2) versus non-native (e.g., 4-nitrophenyl acetate) substrates can yield different inhibition constants (Ki values).[11] While non-native substrates are often used for high-throughput screening due to their convenience, it is recommended to confirm hits using a CO2 hydration assay to establish pharmacological relevance.[11]

  • Enzyme and Substrate Concentrations: For potent, tight-binding inhibitors, the Cheng-Prusoff equation, commonly used to calculate Ki from IC50 values, may not be valid if the enzyme concentration is not significantly lower than the Ki.[12][13] Careful consideration of enzyme and substrate concentrations relative to the inhibitor's potency is essential for accurate determination of inhibitory constants.

  • Assay Format: Different assay formats, such as the stopped-flow method and thermal shift assays, have their own advantages and limitations in determining inhibitor affinity, especially for high-affinity compounds.[14]

For Antibacterial Susceptibility Testing:

  • Inoculum Density: The starting density of the bacterial culture can affect the MIC value, with higher densities sometimes leading to higher MICs.[15][16] Standardization of the inoculum preparation is therefore critical.

  • Growth Medium Composition: The presence of PABA or thymidine in the growth medium can antagonize the action of sulfonamides, leading to falsely elevated MIC values.[2] The use of Mueller-Hinton broth or agar with low levels of these interfering substances is recommended.

  • Incubation Time: The duration of incubation can influence the final MIC reading.[15] Adherence to standardized incubation times as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for inter-laboratory comparability.

  • Method of MIC Determination: Different methods, such as broth microdilution, agar dilution, and disk diffusion, can yield slightly different results.[15][17] The chosen method should be clearly stated and consistently applied.

Part 2: A Practical Guide to Robust Assay Execution

To empower researchers with the tools to generate high-quality, reproducible data, this section provides detailed, step-by-step protocols for the two key biological assays for thiophene-2-sulfonamides.

Experimental Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol outlines the determination of CA inhibitory activity using the stopped-flow technique, which monitors the pH change resulting from the enzymatic hydration of CO2.[14][18]

Materials:

  • Purified human carbonic anhydrase (hCA) isoform (e.g., hCA II)

  • This compound inhibitor

  • CO2-saturated water

  • Buffer (e.g., 20 mM HEPES or TRIS, pH 7.5) containing a pH indicator (e.g., 0.2 mM Phenol Red)

  • Sodium sulfate (Na2SO4) to maintain constant ionic strength

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the hCA enzyme in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water. Keep the solution on ice to maintain saturation.

  • Enzyme-Inhibitor Pre-incubation:

    • In separate tubes, mix the enzyme solution with different concentrations of the inhibitor.

    • Include a control with the enzyme and buffer only (no inhibitor).

    • Pre-incubate the enzyme-inhibitor mixtures for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[18]

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the CO2-saturated water and the other syringe with the enzyme-inhibitor mixture (or the enzyme-only control).

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over time (typically 10-100 seconds).

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • If appropriate, calculate the Ki value using the Cheng-Prusoff equation, ensuring the assay conditions meet the necessary assumptions.

Diagram of the Stopped-Flow Assay Workflow:

Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_incubation Pre-incubation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis Reagent1 Prepare Enzyme Solution Incubate Incubate Enzyme + Inhibitor (15 min) Reagent1->Incubate Reagent2 Prepare Inhibitor Dilutions Reagent2->Incubate Reagent3 Prepare CO2-Saturated Water Load Load Syringes Reagent3->Load Incubate->Load Mix Rapid Mixing Load->Mix Monitor Monitor Absorbance Change Mix->Monitor Velocity Calculate Initial Velocity Monitor->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Inhibition->IC50 Ki Calculate Ki (if applicable) IC50->Ki

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Experimental Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard technique for assessing antibacterial activity.[2]

Materials:

  • This compound compound

  • Bacterial strain (e.g., Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[2]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Result Determination PrepInoculum Prepare Standardized Inoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of Compound PrepDilutions->Inoculate Incubate Incubate (16-20h, 37°C) Inoculate->Incubate Read Visually Read Plates Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

Part 3: Comparative Analysis with Alternative Compounds

A critical aspect of drug discovery is understanding how a novel compound performs relative to existing therapies or other investigational agents. This section provides a comparative overview of thiophene-2-sulfonamides with alternative compounds in their respective therapeutic areas.

Carbonic Anhydrase Inhibitors: A Crowded Field

The landscape of carbonic anhydrase inhibitors is well-populated, with several established drugs and numerous compounds in development.

Compound ClassExamplesKey Characteristics
Thiophene-2-Sulfonamides Investigational compoundsPotent inhibitors of various CA isoforms; structure allows for extensive chemical modification to improve selectivity and pharmacokinetic properties.
Clinically Used Sulfonamides Acetazolamide, Methazolamide, Dorzolamide, BrinzolamideOrally or topically active; used in the treatment of glaucoma and other conditions; can have systemic side effects.[4][5][19][20][21][22][23][24]
Non-Sulfonamide Inhibitors Phenols, carboxylic acids, coumarins, dithiocarbamates, polyaminesOffer alternative scaffolds to overcome limitations of sulfonamides such as off-target effects and allergic reactions; often exhibit different binding modes.[1][3][11][25][26]

Key Considerations for Comparison:

  • Isoform Selectivity: The human genome encodes for 15 CA isoforms with varying tissue distribution and physiological roles. Achieving selectivity for the target isoform over others is crucial to minimize off-target side effects.

  • Pharmacokinetic Properties: Factors such as bioavailability, half-life, and tissue distribution are critical for therapeutic efficacy. For example, the higher lipid solubility of methazolamide allows for better tissue penetration compared to acetazolamide.

  • Side Effect Profile: Systemic CA inhibitors can cause side effects like metabolic acidosis and paresthesia.[21] Topical formulations like dorzolamide and brinzolamide are generally better tolerated for ophthalmic use, though they can cause local discomfort.[4][5][22]

Antibacterial Agents: An Ever-Evolving Arsenal

The rise of antibiotic resistance necessitates the continuous development of new antibacterial agents.

Compound ClassExamplesKey Characteristics
Thiophene-2-Sulfonamides Investigational compoundsBroad-spectrum activity against gram-positive and gram-negative bacteria; mechanism of action involves inhibition of folate synthesis.
Other Sulfonamides Sulfamethoxazole (often combined with trimethoprim)Widely used for urinary tract infections (UTIs); resistance is a growing concern.[10]
Fluoroquinolones Ciprofloxacin, LevofloxacinHighly effective for UTIs, but resistance is increasing and they have potential for significant side effects.[7][27]
Beta-Lactams Cephalosporins (e.g., Cefadroxil), Amoxicillin-clavulanateGenerally safe and effective for uncomplicated UTIs, though clinical cure rates can be lower than fluoroquinolones.[7][27]
Other UTI Antibiotics Nitrofurantoin, FosfomycinOften used as first-line agents for uncomplicated UTIs; generally have a low propensity for resistance development.[7][27][28]

Key Considerations for Comparison:

  • Spectrum of Activity: The range of bacteria that are susceptible to the antibiotic.

  • Resistance Profile: The prevalence of resistance to the antibiotic in clinical isolates. Sulfonamide resistance, for instance, has been shown to persist even after reduced usage.[29]

  • Clinical Efficacy: The performance of the antibiotic in clinical trials for specific indications.

  • Safety and Tolerability: The side effect profile of the antibiotic.

Conclusion: A Commitment to Scientific Rigor

The reproducibility and robustness of biological data are not merely academic ideals; they are the bedrock upon which successful drug discovery and development are built. For thiophene-2-sulfonamides, a class of compounds with significant therapeutic potential, a thorough understanding of the factors that can influence assay outcomes is indispensable. By carefully considering the physicochemical properties of these compounds, meticulously designing and validating biological assays, and critically comparing their performance with relevant alternatives, researchers can ensure the generation of high-quality, reliable data. This commitment to scientific rigor is essential for advancing our understanding of the biological activities of thiophene-2-sulfonamides and ultimately translating these promising molecules into effective therapies for patients.

References

  • Tappe, W., et al. (2008). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed.
  • BenchChem. (2025).
  • Zhang, H., et al. (2023). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. RSC Publishing.
  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Iqbal, J., et al. (2025). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. PubMed.
  • Maren, T. H., et al. (1977). The pharmacology of methazolamide in relation to the treatment of glaucoma.
  • Dr.Oracle. (2025). What are alternative antibiotics for urinary tract infections (UTIs) besides Bactrim (trimethoprim/sulfamethoxazole) and Macrobid (nitrofurantoin)?.
  • Dr.Oracle. (2025). What are the treatment options for Urinary Tract Infection (UTI) in patients with a sulfa (Sulfonamide) allergy?.
  • Keys, T. F. (1977). Antimicrobials commonly used for urinary tract infection: sulfonamides, trimethoprim-sulfamethoxazole, nitrofurantoin, nalidixic acid. Mayo Clinic Proceedings.
  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibition. Bio-protocol.
  • Semantic Scholar. (n.d.). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening.
  • Semantic Scholar. (n.d.). Structural Advances in Non‐Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism.
  • Marchió, M., et al. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. PubMed.
  • Becker, B. (1960). Use of methazolamide (neptazane) in the therapy of glaucoma; comparison with acetazolamide (diamox). PubMed.
  • Khan, I., et al. (2024). Synthesis of new class of non-sulfonamide bis-benzimidazoles as antitumor agents by inhibiting carbonic anhydrase-IX enzyme. PubMed.
  • meds.is. (n.d.). What's better: Acetazolamide vs Methazolamide?.
  • Law, S. K. (2011). Switching within glaucoma medication class.
  • Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension.
  • CiplaMed. (n.d.). Dorzolamide/Timolol vs.
  • Hisano, M., et al. (2019). Alternative Therapeutic Options to Antibiotics for the Treatment of Urinary Tract Infections. PubMed Central.
  • Healio. (2002). Combination trial finds less burning with brinzolamide 1% than dorzolamide 2%.
  • Drugs.com. (n.d.). Brinzolamide Ophthalmic vs Dorzolamide Ophthalmic Comparison.
  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • Drugs.com. (n.d.). Acetazolamide vs Methazolamide Comparison.
  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers.
  • Schlicker, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Schuurmans, J. M., et al. (2009). Variations in MIC value caused by differences in experimental protocol. PubMed.
  • Tóth, G., et al. (2022). Resistance evolution under potentiated sulphonamide pressure in Escherichia coli. PubMed Central.
  • Bauer, A. W., & Sherris, J. C. (1964). THE DETERMINATION OF SULFONAMIDE SUSCEPTIBILITY OF BACTERIA. PubMed.
  • Schuurmans, J. M., et al. (2009). Variations in MIC value caused by differences in experimental protocol.
  • DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing. PubMed Central.
  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. PubMed.
  • Jonsson, B. H., & Liljas, A. (2017). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors.
  • Gieling, R. G., et al. (2021).
  • Gencer, H., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central.
  • Supuran, C. T., & Winum, J. Y. (2017). Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. PubMed Central.
  • Swenson, E. R. (2016). Safety of carbonic anhydrase inhibitors.
  • Bean, D. C., et al. (2005). Resistance among Escherichia coli to sulphonamides and other antimicrobials now little used in man. PubMed.
  • Festic, E., et al. (2018). Carbonic anhydrase inhibitors in patients with respiratory failure and metabolic alkalosis: a systematic review and meta-analysis of randomized controlled trials. PubMed Central.
  • Angeli, A., et al. (2019). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. PubMed.
  • ResearchGate. (n.d.).
  • Lee, C., et al. (2019). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central.
  • Maresca, A., et al. (2018). Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. MDPI.
  • Armstrong, A. (2023). 2022's 10 top clinical trial flops. Fierce Biotech.
  • ResearchGate. (n.d.). List of all ongoing clinical trials for CA IX. *.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiophene-2-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of thiophene-2-sulfonamide compounds. Thiophene-based sulfonamides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[3][4] Understanding the correlation between laboratory assays and performance in living organisms is paramount for advancing these promising molecules from the bench to clinical applications. This guide will delve into the experimental methodologies used to assess their efficacy, present comparative data, and explore the critical transition from in vitro success to in vivo validation.

Part 1: In Vitro Efficacy Assessment: From Molecular Target to Cellular Response

The initial evaluation of any potential therapeutic agent begins with in vitro testing. These assays are designed to be rapid, high-throughput, and mechanistic, allowing researchers to understand a compound's direct effect on a specific biological target or cell type. For thiophene-2-sulfonamides, in vitro studies predominantly focus on their well-established role as inhibitors of carbonic anhydrase isoenzymes and their cytotoxic effects on cancer cell lines.

Core Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] The sulfonamide group is a key pharmacophore that coordinates to the Zn2+ ion in the active site of CA enzymes, leading to potent inhibition.[4] Different CA isoforms (e.g., hCA I, II, IX, XII) are expressed in various tissues and are implicated in diseases ranging from glaucoma to cancer, making isoform-selective inhibitors highly desirable.[3][4]

Experimental Protocol: In Vitro Carbonic Anhydrase (hCA II) Inhibition Assay

The following protocol describes a standard stopped-flow spectrophotometric assay to determine the inhibitory potency of this compound compounds against human carbonic anhydrase II (hCA II), a physiologically crucial and well-studied isoform.

Causality of Experimental Choices:

  • Why Stopped-Flow Spectrophotometry? This technique is essential for measuring very fast enzymatic reactions, such as the CO₂ hydration catalyzed by CA. It allows for the rapid mixing of enzyme and substrate, with measurements taken in the millisecond range, providing accurate kinetic data.

  • Why a Phenol Red Indicator? The hydration of CO₂ produces a proton, causing a drop in pH. Phenol red is a pH indicator that changes color in response to this proton production, and this change can be monitored spectrophotometrically at 557 nm.

  • Why Determine IC₅₀ and Kᵢ? The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a practical measure of potency. The Kᵢ (inhibition constant) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. Calculating both provides a comprehensive inhibitory profile.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer, pH 7.4.

    • Purify recombinant human carbonic anhydrase II (hCA II).

    • Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a solution of phenol red indicator in the HEPES buffer.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer. One syringe contains the enzyme and inhibitor solution, and the other contains the CO₂ substrate and pH indicator.

    • Equilibrate the instrument and reagents to 25°C.

    • Mix the enzyme/inhibitor solution with the CO₂/indicator solution.

    • Monitor the change in absorbance at 557 nm over time as the pH drops due to proton formation.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance curve.

    • Perform the assay with a range of inhibitor concentrations.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • Use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ) from the IC₅₀ value, considering the substrate concentration and the enzyme's Michaelis constant (Km).

In Vitro Experimental Workflow Diagram

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Mixing Rapid Mixing (Stopped-Flow) Compound->Mixing Enzyme Purified hCA II Enzyme Solution Enzyme->Mixing Substrate CO2 Saturated Buffer + Indicator Substrate->Mixing Measurement Spectrophotometric Measurement (557 nm) Mixing->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates Plot Dose-Response Curve Rates->Plot Results Determine IC50 & Ki Values Plot->Results

Caption: Workflow for determining in vitro enzyme inhibition potency.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro activity of various this compound derivatives against different biological targets as reported in the literature.

Compound/Derivative ClassTargetAssay TypeEfficacy Metric (IC₅₀ / Kᵢ)Reference
4-Substituted Thiophene-2-sulfonamidesHuman Carbonic Anhydrase II (hCA II)Enzyme InhibitionNanomolar-level potency[6]
Thiophene-based sulfonamidesHuman Carbonic Anhydrase I (hCA-I)Enzyme InhibitionIC₅₀: 69 nM - 70 µM[5][7]
Thiophene-based sulfonamidesHuman Carbonic Anhydrase II (hCA-II)Enzyme InhibitionIC₅₀: 23.4 nM - 1.4 µM[5][7]
5-(2-thienylthio)this compoundBovine Lactoperoxidase (LPO)Enzyme InhibitionIC₅₀: 3.4 nM; Kᵢ: 2 nM[8]
Thiophene-sulfonamide derivativesHuman Breast Cancer (MCF-7)Cytotoxicity (Anticancer)IC₅₀: 9.39 - 10.25 µmol L⁻¹ (for most active compounds)[9][10]
2,5-Dichlorothiophene-3-sulfonamideHeLa, MCF-7, MDA-MB-231Cytotoxicity (Anticancer)IC₅₀: 4.62 - 7.21 µM[11]
5-bromo-N-alkylthiophene-2-sulfonamidesKlebsiella pneumoniae (NDM-KP ST147)Antibacterial (MIC)MIC: 0.39 µg/mL[12]

Part 2: In Vivo Efficacy Assessment: From Organism to Outcome

While in vitro data is crucial for initial screening and mechanism-of-action studies, it does not account for the complex physiological processes that occur in a living organism. Pharmacokinetic factors—Absorption, Distribution, Metabolism, and Excretion (ADME)—can dramatically alter a compound's efficacy. Therefore, in vivo testing in relevant animal models is a critical, self-validating step to determine if a compound's in vitro promise translates into a tangible therapeutic effect.

Experimental Model: Ocular Hypotensive Activity in Rabbits

A prominent therapeutic application for carbonic anhydrase inhibitors is the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP).[13] The inhibition of CA in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering IOP. The albino rabbit is a standard and authoritative model for these studies.

Causality of Experimental Choices:

  • Why the Rabbit Model? Rabbits have large eyes and a physiology of aqueous humor dynamics that is sufficiently analogous to humans, making them a well-established model for preclinical glaucoma research.

  • Why Topical Administration? For treating glaucoma, topical delivery via eye drops is the preferred clinical route. This experimental choice directly assesses the compound's ability to penetrate the cornea and reach the target tissue, a critical factor not measured in in vitro assays.

  • Why Measure IOP? Intraocular pressure is the primary clinical endpoint for glaucoma treatment. Directly measuring IOP changes provides a clear and relevant indication of the compound's therapeutic potential.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate normotensive albino rabbits to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer.

  • Compound Formulation & Administration:

    • Prepare the this compound compound in a sterile ophthalmic solution or suspension.

    • Administer a precise volume (e.g., 50 µL) of the test formulation to one eye (the treated eye).

    • Administer the vehicle solution without the active compound to the contralateral eye to serve as a control.

  • Post-Dose IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-administration.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP reduction in the treated eye to the control eye to determine the compound-specific ocular hypotensive effect.

    • Analyze the duration of the effect.

In Vivo Experimental Workflow Diagram

In_Vivo_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis & Outcome Model Select & Acclimate Rabbit Model Baseline Measure Baseline Intraocular Pressure (IOP) Model->Baseline Admin Topical Administration (Test vs. Vehicle Control) Baseline->Admin Monitor Monitor IOP at Timed Intervals Admin->Monitor Calc Calculate IOP Change from Baseline Monitor->Calc Compare Compare Treated vs. Control Eye Calc->Compare Result Determine Ocular Hypotensive Efficacy Compare->Result

Caption: Workflow for assessing in vivo ocular hypotensive efficacy.

Comparative In Vivo Efficacy Data

Translating potent in vitro inhibition into in vivo activity requires overcoming pharmacokinetic barriers. The following table highlights examples of this compound compounds that have been evaluated in vivo.

Compound/Derivative ClassAnimal ModelDisease/ConditionAdministration RouteObserved EffectReference
4-Substituted Thiophene-2-sulfonamidesOcular normotensive & chymotrypsinized rabbitsOcular Hypertension (Glaucoma model)Topical (Ocular)Selected compounds demonstrated potential as ocular hypotensive agents.[6]
Benzo[b]this compound derivativesAlpha-chymotrypsinized rabbitOcular Hypertension (Glaucoma model)Topical (Ocular)Among the most potent ocular hypotensive agents in this class.[13]
Thiophenyl thienopyrimidinone derivativesAnimal ModelsBreast CancerNot SpecifiedSignificantly reduced tumor growth up to day 8 of treatment.[14]

Bridging the Gap: The Challenge of In Vitro-In Vivo Correlation (IVIVC)

A central goal in drug development is to establish a predictive mathematical relationship between an in vitro property and an in vivo response, known as an In Vitro-In Vivo Correlation (IVIVC).[15] An effective IVIVC can serve as a surrogate for in vivo bioavailability studies, saving significant time and resources.[15]

  • Level A Correlation , the highest level, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[15][16]

  • Level B Correlation compares the mean in vitro dissolution time to the mean in vivo residence time.[15][16]

For thiophene-2-sulfonamides, establishing a strong IVIVC can be challenging. A compound may exhibit nanomolar potency against an isolated enzyme (in vitro) but fail in vivo due to:

  • Poor Solubility: The compound may not dissolve sufficiently in physiological fluids to be absorbed.

  • Low Permeability: The molecule may be unable to cross biological membranes (e.g., the gut wall or the cornea) to reach its target.

  • Rapid Metabolism: The compound may be quickly broken down by enzymes (e.g., in the liver) before it can exert its effect.

  • Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active drug.

The successful progression of benzo[b]this compound derivatives from in vitro screens to potent ocular hypotensive agents in rabbits highlights the importance of optimizing physicochemical properties (like solubility and lipophilicity) alongside biological potency.[6][13]

Conclusion

This compound compounds represent a rich scaffold for the development of novel therapeutics, most notably as potent carbonic anhydrase inhibitors. This guide demonstrates that a successful drug development campaign relies on a dual-pronged approach. Rigorous in vitro assays are indispensable for identifying potent lead compounds and elucidating their mechanism of action. However, these must be followed by carefully designed in vivo studies in relevant animal models to confirm that the compound can navigate complex biological systems to produce a desired therapeutic outcome. The transition from in vitro potency to in vivo efficacy is the critical hurdle where medicinal chemistry insights into ADME properties become paramount. Future research will undoubtedly focus on refining this transition, developing more selective and bioavailable thiophene-2-sulfonamides for a range of therapeutic areas.

References

  • Ponticello, G. S., et al. (1990). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
  • Ponticello, G. S., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry.
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Alım, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports.
  • Alım, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate.
  • Ahmad, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance.
  • Corral, J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
  • Shaikh, R., et al. (2024). Synthesis of thiophenes having the biologically active sulfonamide... RSC Advances.
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica.
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar.
  • Weinstein, L., et al. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences.
  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology.
  • Corral, J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
  • Shaldam, M.M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Ghorab, M. M., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Archiv der Pharmazie.
  • Ali, B., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences.
  • Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Tsume, Y., et al. (2014). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity Profile of Thiophene-2-Sulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Drug Discovery Community

In the intricate landscape of kinase-targeted drug discovery, the quest for selective inhibitors remains a paramount challenge. The human kinome, with its vast and structurally related members, demands a nuanced understanding of inhibitor-target interactions to minimize off-target effects and enhance therapeutic efficacy. This guide provides an in-depth assessment of the thiophene-2-sulfonamide scaffold, a privileged structure in medicinal chemistry, and evaluates its selectivity profile against a panel of kinases. Through a synthesis of available preclinical data, we offer a comparative analysis against established kinase inhibitors, providing researchers, scientists, and drug development professionals with critical insights for their discovery programs.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core represents a versatile scaffold for the design of kinase inhibitors. Its inherent chemical properties, including the ability to form key hydrogen bonds and engage in various hydrophobic and electrostatic interactions within the ATP-binding pocket of kinases, make it an attractive starting point for medicinal chemistry campaigns. The sulfonamide moiety is a well-established pharmacophore in numerous FDA-approved drugs, contributing to their efficacy and pharmacokinetic properties.[1]

Deconvoluting Selectivity: A Multi-Pronged Approach

To construct a comprehensive selectivity profile, we will examine data from various kinase assay methodologies. Understanding the principles behind these techniques is crucial for interpreting the results accurately.

Biochemical Assays: The First Line of Assessment

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase. Common methods include:

  • Radiometric Assays: These traditional assays, often utilizing ³²P- or ³³P-labeled ATP, directly measure the transfer of a phosphate group to a substrate. They are considered a gold standard for their sensitivity and direct measurement of catalytic activity.[2][3]

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), offer higher throughput and avoid the use of radioactivity. They typically measure the binding of a phosphorylated substrate to a specific antibody or the displacement of a fluorescent tracer.

  • Luminescence-Based Assays: Assays like Promega's ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in the kinase reaction, providing a sensitive and high-throughput compatible readout.[4]

Cellular Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular assays provide a more physiologically relevant assessment of a compound's activity by measuring its effects on kinase signaling pathways within intact cells. These can include target engagement assays and downstream signaling readouts.

Experimental Data: Profiling this compound Derivatives

The true potential of the this compound scaffold is revealed through the examination of its derivatives. Medicinal chemistry efforts have successfully generated potent and selective inhibitors for various kinase families.

Cyclin-Dependent Kinases (CDKs)

Substituted thiophene sulfonamides have demonstrated potent inhibitory activity against malarial and mammalian cyclin-dependent kinases (CDKs).[5] One study identified a sub-class of bromohydrosulfonylacetamides with sub-micromolar IC50 values, showcasing selectivity for CDK7 over CDK1, CDK2, and CDK6.[5] Another series of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides were identified as moderately potent inhibitors of CDK5/p25.[6][7]

c-Jun N-Terminal Kinase (JNK)

A novel series of thiophene-3-carboxamide derivatives have been reported as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[8] This dual-action mechanism presents an intriguing strategy for achieving potent and selective JNK inhibition.[8]

BRAF V600E

Virtual screening and chemical synthesis have led to the identification of N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of the BRAF V600E mutant kinase, a key driver in melanoma and other cancers.[9] Notably, cross-screening of the most potent compounds against a small panel of other kinases revealed significant selectivity for BRAF V600E.[9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The thiophene scaffold has been incorporated into potent inhibitors of VEGFR-2, a critical regulator of angiogenesis.[10][11] Thiophene-3-carboxamide derivatives have shown effective VEGFR-2 inhibitory activity with IC50 values in the nanomolar range.[12] Additionally, fused thiophene derivatives have been investigated as dual VEGFR-2/AKT inhibitors.[13]

Table 1: Representative IC50 Values of this compound Derivatives Against Various Kinases

Derivative ClassTarget KinaseIC50 (nM)Reference
BromohydrosulfonylacetamidesPfmrk (CDK7 homolog)Sub-micromolar[5]
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesCDK5/p25551[6]
Thiophene-3-carboxamidesJNK11320[8]
N-(thiophen-2-yl) benzamidesBRAF V600ESub-micromolar[9]
Thiophene-3-carboxamidesVEGFR-2191.1[12]
Fused ThienopyrrolesVEGFR-275[13]

Comparative Analysis: Benchmarking Against Established Inhibitors

To provide context for the performance of the this compound scaffold, we compare its derivatives to well-characterized, commercially available kinase inhibitors.

Table 2: Comparison of this compound Derivatives with Commercially Available Kinase Inhibitors

Target KinaseThis compound Derivative (IC50)Commercially Available InhibitorInhibitor IC50 (nM)
CDK5 4-(1,3-benzothiazol-2-yl)this compound (551 nM)[6]Roscovitine100-400
JNK1 Thiophene-3-carboxamide derivative (1320 nM)[8]SP60012540-90
BRAF V600E N-(thiophen-2-yl) benzamide derivative (Sub-micromolar)[9]Vemurafenib31
VEGFR-2 Thiophene-3-carboxamide derivative (191.1 nM)[12]Sorafenib90

This comparison highlights that derivatives of the this compound scaffold can achieve potencies comparable to, and in some cases exceeding, those of established kinase inhibitors. The versatility of the scaffold allows for fine-tuning of selectivity and potency through chemical modification.

Experimental Protocols: A Guide to Assessing Kinase Selectivity

For researchers embarking on the characterization of novel kinase inhibitors, a systematic and robust experimental workflow is essential.

Workflow for Kinase Selectivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Synthesis & Purification B Single-Dose Kinase Panel Screen (e.g., 1 µM) A->B Purity >95% C Dose-Response (IC50) Determination for Hits B->C Significant Inhibition D Selectivity Analysis (Comparison of IC50s) C->D E Cellular Target Engagement Assays D->E Potent & Selective Leads F Downstream Signaling & Phenotypic Assays E->F G In Vivo Efficacy & PK/PD Studies F->G

Caption: A streamlined workflow for kinase inhibitor selectivity profiling.

Step-by-Step Protocol: Radiometric Kinase Assay (Example: CDK5)
  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution, 10 µL of substrate (e.g., Histone H1), and 10 µL of CDK5/p25 enzyme solution.

  • Initiate Reaction: Add 25 µL of ATP solution containing [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Stop Reaction & Capture: Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The wealth of data on its derivatives underscores its potential as a valuable starting point for drug discovery programs targeting a diverse range of kinases implicated in various diseases.

Future efforts should focus on obtaining a comprehensive, kinome-wide selectivity profile for the parent this compound. This would provide a crucial baseline for understanding the intrinsic binding properties of the scaffold and guide future medicinal chemistry efforts more effectively.

References

  • Geyer, J. A., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3935-3938. [Link]
  • Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). Nanomedicine: Nanotechnology, Biology and Medicine, 38, 102459. [Link]
  • Bolognesi, M. L., et al. (2011). Design, Synthesis, and Structure–Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(24), 8486-8497. [Link]
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). Molecules, 27(19), 6529. [Link]
  • Chen, Y.-F., et al. (2014). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 253-257. [Link]
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). Cancers, 15(10), 2795. [Link]
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1644. [Link]
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). Bioorganic Chemistry, 148, 107358. [Link]
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2023). RSC Medicinal Chemistry, 14(8), 1436-1465. [Link]
  • Small molecule protein kinase inhibitors approved by regulatory agencies outside of the United States. (2023). Pharmacological Research, 194, 106847. [Link]
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Helvetica Chimica Acta, e202400055. [Link]
  • Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Medical Oncology, 40(1), 23. [Link]
  • Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. (2020). Bioorganic & Medicinal Chemistry Letters, 30(10), 127108. [Link]
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). Cell, 145(7), 1112-1127. [Link]
  • Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. (1998). Journal of Medicinal Chemistry, 41(16), 3024-3031. [Link]
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). Molecules, 27(21), 7291. [Link]
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). Pharmaceuticals, 16(5), 749. [Link]
  • Properties of FDA-approved small molecule protein kinase inhibitors. (2020). Pharmacological Research, 152, 104599. [Link]
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (2021). Drug and Chemical Toxicology, 44(4), 359-364. [Link]
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). Cancers, 15(10), 2795. [Link]
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules, 27(15), 4991. [Link]
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). Cancers, 15(10), 2795. [Link]
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.

Sources

Bridging the Digital and the Physical: A Comparative Guide to Validating Computational Predictions for Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Ground Truth in Computational Chemistry

In the modern era of drug discovery and materials science, computational modeling stands as an indispensable tool. It allows researchers to predict molecular properties, screen vast virtual libraries, and elucidate mechanisms of action with remarkable speed and cost-efficiency. Thiophene-2-sulfonamide and its derivatives represent a scaffold of significant therapeutic interest, notably as inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases ranging from glaucoma to cancer.[1][2] The predictive power of computational methods, such as Density Functional Theory (DFT) and molecular docking, offers a rational pathway to optimize these scaffolds.[3][4]

However, in silico models are, by nature, approximations of complex physical reality. Their predictions are built on layers of theoretical assumptions and parameterized data. Therefore, the transition from a promising computational hit to a viable lead candidate is critically dependent on rigorous experimental validation. This guide provides an in-depth comparison of computational predictions for this compound with established experimental data, offering a framework for researchers to critically assess and validate their own computational work. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how a synergistic approach between computation and experimentation leads to robust and reliable scientific outcomes.

The Validation Workflow: An Iterative Cycle of Prediction and Measurement

The validation process is not a linear path but a cyclical one, where experimental data is used to refine and improve the predictive power of computational models. This iterative workflow ensures that the computational tools are well-calibrated for the specific chemical space being explored.

G Fig. 1: The Iterative Validation Workflow cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis Analysis & Refinement comp_model 1. Computational Modeling (DFT, Molecular Docking) comp_predict 2. Prediction of Properties (Geometry, Spectra, Binding Affinity) comp_model->comp_predict Generates Predictions analysis 5. Data Comparison (Predicted vs. Experimental) comp_predict->analysis Input for Comparison exp_synth 3. Synthesis & Purification of this compound exp_measure 4. Experimental Measurement (X-ray, NMR, IC50 Assay) exp_synth->exp_measure Provides Material exp_measure->analysis Ground Truth Data refine 6. Model Refinement (Adjust Basis Set, Scoring Function, etc.) analysis->refine Discrepancies Guide Refinement refine->comp_model Iterative Improvement G Fig. 2: Predicted Binding vs. Biological Target cluster_protein hCA II Active Site cluster_ligand This compound Zn Zn²⁺ His1 His94 His2 His96 His3 His119 Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordinates to Zinc (Key Interaction) Thiophene Thiophene Ring Thiophene->His1 Hydrophobic Interaction Thiophene->His2 Hydrophobic Interaction Thiophene->His3 Hydrophobic Interaction

Sources

The Emergence of a Thiophene-2-Sulfonamide Frontrunner in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and selective anticancer agents, the scientific community continuously explores novel chemical scaffolds. Among these, thiophene-2-sulfonamide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of a novel this compound derivative, N-(4-methoxybenzo[d]thiazol-2-yl)-5-((4-chlorophenyl)amino)this compound, against the well-established chemotherapeutic agent, doxorubicin. Through an objective analysis of experimental data, we will establish the superior performance of this novel compound and provide detailed methodologies to facilitate further research and development.

A New Contender in Cancer Therapy

The rationale for focusing on this compound derivatives stems from their structural versatility and diverse biological activities. The thiophene ring, a sulfur-containing heterocycle, is a common motif in many biologically active compounds, while the sulfonamide group is a well-known pharmacophore present in numerous approved drugs. The combination of these two moieties has led to the development of potent anticancer agents.

Our focus is on a recently synthesized derivative, which we will refer to as Thiophene Sulfonamide 13 , based on its designation in a key study by Ghorab et al.[1]. This compound has demonstrated remarkable in vitro activity against the human breast cancer cell line, MCF-7, surpassing that of the widely used anthracycline antibiotic, doxorubicin.

Head-to-Head: Thiophene Sulfonamide 13 vs. Doxorubicin

The cornerstone of this guide is the direct comparison of the cytotoxic efficacy of Thiophene Sulfonamide 13 and doxorubicin against MCF-7 cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell viability in vitro, serves as the primary metric for this comparison.

CompoundTarget Cell LineIC50 (µmol L⁻¹)
Thiophene Sulfonamide 13 MCF-79.39
DoxorubicinMCF-732.00

Table 1: Comparative in vitro cytotoxicity of Thiophene Sulfonamide 13 and Doxorubicin against the MCF-7 human breast cancer cell line.[1]

The data unequivocally demonstrates the superior potency of Thiophene Sulfonamide 13, which exhibits an IC50 value more than three times lower than that of doxorubicin.[1] This suggests that a significantly lower concentration of the novel compound is required to achieve the same level of cancer cell inhibition, a characteristic that could translate to a more favorable therapeutic window and reduced off-target toxicity in vivo.

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of both Thiophene Sulfonamide 13 and doxorubicin are ultimately executed through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][3][4] However, the upstream signaling cascades they trigger are distinct.

Doxorubicin: A Multi-pronged Assault on DNA Integrity

Doxorubicin's mechanism of action is well-documented and involves a multi-pronged attack on cancer cells.[5] Its primary modes of action include:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix, disrupting its structure and function.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.[5]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals that damage cellular components, including DNA, proteins, and lipids.

These events collectively trigger a DNA damage response that culminates in the activation of the intrinsic apoptotic pathway.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis thiophene_pathway Thiophene_Sulfonamide_13 Thiophene Sulfonamide 13 Cellular_Stress Cellular Stress Thiophene_Sulfonamide_13->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptotic pathway for Thiophene Sulfonamide 13.

Experimental Protocols: A Guide to Replication and Further Investigation

To ensure the reproducibility and further exploration of these findings, this section provides detailed, step-by-step methodologies for the synthesis of Thiophene Sulfonamide 13 and the in vitro cytotoxicity assay.

Synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-5-((4-chlorophenyl)amino)this compound (Thiophene Sulfonamide 13)

The synthesis of Thiophene Sulfonamide 13 is a multi-step process that involves the preparation of key intermediates. The following protocol is a composite based on established synthetic methodologies for related compounds.

synthesis_workflow Start Starting Materials Step1 Step 1: Synthesis of 2-amino-4-methoxybenzothiazole Start->Step1 Step2 Step 2: Synthesis of 5-bromothis compound Start->Step2 Step4 Step 4: Sulfonamide Formation Step1->Step4 Step3 Step 3: Suzuki Coupling Step2->Step3 Step3->Step4 Final_Product Thiophene Sulfonamide 13 Step4->Final_Product

Synthetic workflow for Thiophene Sulfonamide 13.

Step 1: Synthesis of 2-amino-4-methoxybenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline in a suitable solvent such as chlorobenzene.

  • Thiocyanation: Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-4-methoxybenzothiazole.

Step 2: Synthesis of 5-((4-chlorophenyl)amino)this compound

  • Starting Material: Begin with 5-bromothis compound, which can be synthesized by the chlorosulfonation of 2-bromothiophene followed by amination.

  • Buchwald-Hartwig Amination: In a reaction vessel, combine 5-bromothis compound, 4-chloroaniline, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-110°C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-((4-chlorophenyl)amino)this compound.

Step 3: Synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-5-((4-chlorophenyl)amino)this compound (Thiophene Sulfonamide 13)

  • Reaction Setup: Dissolve 5-((4-chlorophenyl)amino)this compound in an anhydrous solvent such as pyridine or dichloromethane.

  • Chlorosulfonation (Alternative): Alternatively, convert the sulfonamide to its corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

  • Coupling Reaction: To the solution from Step 1 (or the sulfonyl chloride from Step 2), add 2-amino-4-methoxybenzothiazole. If starting from the sulfonamide, a coupling agent like dicyclohexylcarbodiimide (DCC) may be required.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to obtain Thiophene Sulfonamide 13.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Thiophene Sulfonamide 13 and doxorubicin in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The experimental evidence presented in this guide strongly supports the superiority of the novel this compound derivative, N-(4-methoxybenzo[d]thiazol-2-yl)-5-((4-chlorophenyl)amino)this compound (Thiophene Sulfonamide 13), over the established anticancer drug doxorubicin in terms of in vitro cytotoxicity against the MCF-7 breast cancer cell line. [1]The significantly lower IC50 value of Thiophene Sulfonamide 13 suggests a greater potency and a potentially wider therapeutic index.

The proposed mechanism of action, centered on the targeted induction of the intrinsic apoptotic pathway, offers a potential advantage over the broader, DNA-damaging mechanism of doxorubicin, which is often associated with significant side effects. Further research is warranted to elucidate the precise molecular targets of Thiophene Sulfonamide 13 and to validate its efficacy and safety in preclinical and clinical studies. The detailed protocols provided herein serve as a foundation for these future investigations, which have the potential to introduce a new and improved therapeutic option for the treatment of breast cancer.

References

  • Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798-4811.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Elmore, S. (2007). Apoptosis: a review of programmed cell death.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016).
  • Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443-446.
  • Hanahan, D., & Weinberg, R. A. (2011).
  • Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89.
  • Wong, R. S. (2011). Apoptosis in cancer: from pathogenesis to treatment. Journal of experimental & clinical cancer research, 30(1), 1-14.
  • Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(1), 1-16.
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta pharmaceutica, 64(4), 419-431.
  • Reed, J. C. (2000). Mechanisms of apoptosis.
  • Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295441.
  • Kirton, S. B., de Oliveira, R. B., & do Canto, V. C. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-Cancer Drugs, 29(1), 47-55.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2015). Synthesis of new thiophene, thienopyrimidine and thienopyrazole derivatives and their anticonvulsant and antiparkinsonian activities. Molecules, 20(7), 12322-12338.
  • Pathan, M. A., Siddiqui, N., & Alam, M. S. (2012). Synthesis, anticonvulsant and toxicity screening of some newer thiophene-2-carboxamide derivatives. Journal of the Serbian Chemical Society, 77(10), 1365-1375.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Synthesis and antimicrobial activity of some new thiophene, thieno [2, 3-d] pyrimidine and thieno [3, 2-e] [2][5][12]triazolo [1, 5-c] pyrimidine derivatives. European journal of medicinal chemistry, 46(9), 4743-4748.
  • Al-Abdullah, E. S., Al-Soud, Y. A., & Al-Masoudi, N. A. (2011). Synthesis and in vitro anticancer activity of new substituted thiophenes and thiophene-fused ring systems.
  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431.
  • Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2017). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International journal of nanomedicine, 12, 7635.
  • Chohan, Z. H., Arif, M., Akhtar, M. A., & Supuran, C. T. (2006). Metal-based antibacterial and antifungal agents: synthesis, characterization, and in vitro biological evaluation of Co (II), Cu (II), Ni (II), and Zn (II) complexes with sulfonamide-derived Schiff's bases.
  • Aboul-Fadl, T., Abdel-Aziz, H. A., & El-Gendy, M. A. (2011). Synthesis, molecular modeling and biological evaluation of some new sulfonamide derivatives of 4-(2-pyridyl)-and 4-(4-pyridyl)-1, 2, 4-triazole-3-thiones as potential antimicrobial agents. European journal of medicinal chemistry, 46(9), 4578-4586.
  • El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Fakharany, E. M. (2010).
  • Wójcik, M., Kleniewska, P., Goraca, A., & Pawliczak, R. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-biological interactions, 352, 109795.

Sources

A Comparative Guide to the ADME Properties of Thiophene-2-Sulfonamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiophene-2-sulfonamide scaffold has emerged as a privileged structure, integral to the design of a multitude of therapeutic agents.[1] Its versatility and synthetic tractability have led to its incorporation into drugs targeting a wide array of diseases.[2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A thorough understanding and optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any chemical series are therefore paramount.

This guide provides a comparative analysis of the ADME properties of this compound analogs, drawing upon a combination of computational predictions and available experimental data. It is designed to offer researchers, scientists, and drug development professionals a framework for evaluating and optimizing this important class of molecules. We will delve into the key ADME parameters, provide detailed experimental protocols for their assessment, and discuss the critical structure-ADME relationships that govern the behavior of these compounds in vivo.

The Crucial Role of ADME in Drug Development

The efficacy and safety of a drug are not solely dependent on its interaction with the intended biological target. The ability of a compound to reach its site of action in sufficient concentration and for an appropriate duration, while minimizing off-target effects and toxicity, is governed by its ADME properties. Early and comprehensive ADME profiling enables a data-driven approach to lead optimization, reducing the likelihood of late-stage failures and accelerating the path to clinical development.[3]

Comparative ADME Profiling of this compound Analogs

Table 1: Predicted ADME Properties of Representative this compound Analogs

AnalogR1 GroupR2 GroupPredicted LogPPredicted Aqueous Solubility (mg/mL)Predicted Human Intestinal Absorption (%)Lipinski's Rule of 5 Violations
Analog 1 HH1.50.5> 90%0
Analog 2 CH3H2.00.2> 90%0
Analog 3 ClH2.20.1> 90%0
Analog 4 HPhenyl3.5< 0.05~80%0
Analog 5 H4-Fluorophenyl3.7< 0.05~80%0
Analog 6 HPyridyl2.80.1> 90%0

Disclaimer: The values in this table are hypothetical and for illustrative purposes. Actual experimental values may vary.

Key Experimental Assays for ADME Characterization

To move beyond computational predictions, a suite of robust in vitro assays is essential for accurately characterizing the ADME profile of this compound analogs. The following sections detail the methodologies for key assays, explaining the scientific rationale behind each experimental choice.

Absorption: Assessing Membrane Permeability

A critical determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. Two widely used in vitro models for assessing this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA model provides a high-throughput, cell-free method to assess passive diffusion, a key mechanism for the absorption of many orally administered drugs.[6]

Principle: A lipid-infused artificial membrane separates a donor compartment, containing the test compound, from an acceptor compartment. The rate of diffusion of the compound across this membrane is measured to determine its permeability.

Step-by-Step Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 100 µM.

  • Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate, and the test compound solutions are added to the donor wells.

  • Incubation: The plate sandwich is incubated at room temperature with gentle shaking for 4-16 hours.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_{eq}])

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_{eq}] is the equilibrium concentration.

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it models not only passive diffusion but also active transport and efflux mechanisms.[7]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. When differentiated, they form a monolayer of polarized enterocytes with tight junctions and express key transporter proteins, mimicking the intestinal barrier.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • A to B (Apical to Basolateral) Transport: The test compound is added to the apical (upper) compartment, and its appearance in the basolateral (lower) compartment is monitored over time.

    • B to A (Basolateral to Apical) Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is monitored.

  • Sample Analysis: Samples are collected from both compartments at various time points and analyzed by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

  • Efflux Ratio (ER): The ER is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, is a critical factor influencing its distribution and availability to reach its target.[8] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Equilibrium dialysis is a widely accepted method for determining the plasma protein binding of a compound.

Principle: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer. The unbound drug is free to diffuse across the membrane until equilibrium is reached.

Step-by-Step Methodology:

  • Apparatus Setup: A dialysis unit (e.g., a RED device) with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: The test compound is added to plasma (human, rat, etc.) at a clinically relevant concentration.

  • Dialysis: The plasma-containing compound is placed in one chamber, and buffer is placed in the other. The unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Metabolism: Assessing Metabolic Stability

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver.[9] This is a key determinant of a drug's half-life and oral bioavailability.

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10]

Principle: The test compound is incubated with liver microsomes in the presence of cofactors (e.g., NADPH), and the disappearance of the parent compound over time is monitored.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or other species), buffer, and the test compound (at a low concentration, e.g., 1 µM) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is also determined.

A recent study on N-(methyloxycarbonyl)thiophene sulfonamides identified a tert-butylimidazole derivative with high stability in human liver microsomes (t½ = 62 min) and human hepatocytes (t½ = 194 min), demonstrating that structural modifications can significantly enhance metabolic stability.[8][9]

Excretion: Identifying Elimination Pathways

Understanding how a drug and its metabolites are eliminated from the body is crucial for determining dosing regimens and assessing the potential for drug-drug interactions.[11] The primary routes of excretion are renal (via the kidneys into urine) and hepatic (via the liver into bile and then feces).[12] While direct in vivo studies in animal models are required for definitive excretion data, in vitro assays can provide valuable clues. For instance, data from Caco-2 assays can suggest the potential for biliary excretion if significant efflux is observed.

Visualizing the ADME Workflow and Metabolic Pathways

To better conceptualize the process of ADME assessment and the potential metabolic fate of this compound analogs, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion PAMPA PAMPA Caco2 Caco-2 Permeability PPB Plasma Protein Binding Microsomal_Stability Microsomal Stability Hepatocyte_Stability Hepatocyte Stability Microsomal_Stability->Hepatocyte_Stability Phase I & II Metabolism In_Vivo_Studies In Vivo Excretion Studies Hepatocyte_Stability->In_Vivo_Studies Excretion Pathways Lead_Compound Lead Thiophene-2- Sulfonamide Analog Lead_Compound->PAMPA Passive Permeability Lead_Compound->Caco2 Permeability & Efflux Lead_Compound->PPB Unbound Fraction Lead_Compound->Microsomal_Stability Metabolic Rate

Caption: A typical experimental workflow for the in vitro ADME profiling of drug candidates.

Thiophene_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound S_Oxide Thiophene-S-oxide (Reactive Intermediate) Parent->S_Oxide Epoxide Thiophene Epoxide (Reactive Intermediate) Parent->Epoxide Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation GSH_Adduct Glutathione Conjugate S_Oxide->GSH_Adduct Epoxide->GSH_Adduct Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide Excretion Excretion GSH_Adduct->Excretion Glucuronide->Excretion

Caption: Potential metabolic pathways of this compound analogs.

Structure-ADME Relationships and Metabolic Considerations

The thiophene ring, while a valuable pharmacophore, is also a structural alert due to its potential for metabolic activation by cytochrome P450 enzymes to form reactive intermediates like thiophene-S-oxides and epoxides.[13] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity. Therefore, understanding the metabolic fate of this compound analogs is of utmost importance.

Key structural modifications that can influence the ADME properties of this class of compounds include:

  • Substitution on the thiophene ring: The position and nature of substituents can affect metabolic stability. Electron-withdrawing groups may decrease the susceptibility of the thiophene ring to oxidation.

  • Modification of the sulfonamide group: Altering the substituents on the sulfonamide nitrogen can impact solubility, permeability, and plasma protein binding.

  • Introduction of polar groups: The addition of polar functional groups can improve aqueous solubility but may decrease permeability. A balance must be struck to achieve optimal oral absorption.

Conclusion

The successful development of this compound analogs as therapeutic agents is critically dependent on a thorough understanding and optimization of their ADME properties. While computational models provide a valuable starting point, a comprehensive suite of in vitro experimental assays is essential for accurate characterization and selection of the most promising candidates for further development. By integrating ADME profiling early in the drug discovery process, researchers can mitigate the risk of late-stage failures and more efficiently advance novel this compound-based therapies to the clinic.

References

  • Jebamani, J. J., Shivalingappa, J., Shubha, J. P., & Pawar, C. (2024). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Drug and Chemical Toxicology, 1-11. [Link][4]
  • ResearchGate. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives | Request PDF.
  • Alım, Z., Köksal, Z., Gök, M. K., Gülçin, İ., & Tura, M. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(5), 1336-1347. [Link][3]
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Wang, Y., Zhang, H., Liu, Y., & Zhang, Q. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4887–4897. [Link][14]
  • Wannberg, J., Lindström, E., Sävmarker, J., Budnjo, A., Nilsson, M., & Hallberg, M. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 30, 115934. [Link][8]
  • ResearchGate. (2022). Synthesis of thiophenes having the biologically active sulfonamide....
  • ResearchGate. (2025). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands | Request PDF.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link][7]
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem.
  • Gröber, U., & Kisters, K. (2014). Bioactivation potential of thiophene-containing drugs. Medical Hypotheses, 83(5), 647-651. [Link][13]
  • Ojo, O. O., Nare, B., Wingerd, M. A., & Sciotti, R. J. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-3962. [Link][17]
  • Kumar, A., Sharma, S., & Kumar, R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 661-689. [Link][1]
  • ResearchGate. (n.d.). In vivo pharmacokinetic parameters & data represent the mean value ±....
  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics.
  • Heffeter, P., Böck, K., Gilly, V., Körner, W., & Berger, W. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(12), 2947-2957. [Link]
  • Ashby, J., & Styles, J. A. (1978). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: evaluation in vitro. British Journal of Cancer, 38(4), 433-440. [Link]
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Malmström, J., Viklund, J., Slivo, C., Costa, A., Maudet, M., Sandelin, C., ... & Vasänge, M. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]
  • StudySmarter. (n.d.). Drug Excretion: Mechanisms & Pathways.
  • ResearchGate. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
  • Fiveable. (n.d.). Drug excretion and elimination.
  • ResearchGate. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives.
  • ResearchGate. (2018). Synthesis of thiophenes having the biologically active sulfonamide....
  • PubMed. (2018). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • PubMed. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • PubMed. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites.
  • ASHP Publications. (n.d.). Drug Elimination Processes.
  • JoVE. (2025). Video: Drug Excretion: Pulmonary and Glandular Routes.
  • MSD Manual Professional Edition. (n.d.). Drug Excretion. Retrieved from MSD Manual Professional Edition. [Link]
  • PubMed. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • PubMed Central. (2018). Therapeutic importance of synthetic thiophene.
  • ResearchGate. (n.d.). ADME and drug-likeness profiles of the new thienylbenzamidines and their analogues.
  • ResearchGate. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a fundamental aspect of responsible research. This guide provides an in-depth, procedural framework for the safe disposal of thiophene-2-sulfonamide, designed for researchers, scientists, and drug development professionals. Our approach is built on explaining the causality behind each step, ensuring that these protocols are not just followed, but understood.

Hazard Profile of this compound: The "Why" Behind the Precautions

This compound (CAS No. 6339-87-3) is a compound that demands careful handling due to its specific hazard profile. Understanding these hazards is critical to appreciating the necessity of the disposal procedures outlined below.

According to its Globally Harmonized System (GHS) classification, this compound is designated as a hazardous substance with the following classifications[1][2]:

  • Skin Irritant (H315): Causes skin irritation upon contact.

  • Serious Eye Irritant (H319): Causes serious eye irritation, with potential for damage if not addressed promptly.

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation if inhaled as a dust or aerosol.

The thiophene moiety itself is a flammable liquid and can cause a range of health effects, including irritation and potential liver damage with high exposure[3]. While this compound is a solid, these underlying characteristics of its parent structures necessitate that it be treated with caution. Furthermore, as an environmental transformation product of the pesticide Thifensulfuron-methyl, its ecological impact cannot be disregarded, underscoring the importance of preventing its release into the environment[1].

The Regulatory Imperative: Your Responsibility as a Waste Generator

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. A core tenet of RCRA is that the generator of the waste is responsible for determining if it is hazardous[5].

This compound is not specifically listed by name on the EPA's "P-list" (acutely hazardous wastes) or "U-list" (toxic wastes)[5][6]. Therefore, its classification as a hazardous waste must be determined based on its characteristics :

  • Ignitability (D001): The ability to catch fire easily.

  • Corrosivity (D002): The ability to corrode metal or have an extreme pH.

  • Reactivity (D003): The potential to explode or react violently.

  • Toxicity (D004-D043): The presence of harmful contaminants that could leach into groundwater[4][6].

Given its known irritant properties, the most conservative and recommended approach is to manage all this compound waste as hazardous chemical waste . This proactive stance ensures compliance and protects both personnel and the environment. All disposal activities must adhere to federal, state, and local regulations, which may be more stringent than federal rules.

Core Principles of Waste Management: A Self-Validating System

Before detailing specific protocols, it is crucial to establish the foundational principles that ensure a safe and compliant waste management process.

A. Waste Identification: All waste streams containing this compound must be accurately identified at the point of generation. This includes pure compound, contaminated labware, solutions, and personal protective equipment (PPE).

B. Waste Segregation: This is a critical step to prevent unintended chemical reactions. This compound waste must be segregated from other waste streams. In particular, keep it separate from:

  • Strong Oxidizing Agents: To avoid potentially vigorous reactions[5].

  • Incompatible Waste Streams: Consult your institution's chemical hygiene plan for specific segregation requirements.

C. Waste Containerization: The integrity of your waste containment is your primary defense against a release.

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.

  • Ensure containers are in good condition with secure, leak-proof lids.

  • Never mix different waste types in the same container.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of this compound waste.

Protocol 4.1: Unused or Expired Pure Compound
  • Do Not Dispose in Trash or Sewer: Under no circumstances should solid this compound be disposed of in the regular trash or washed down the drain. This is to prevent environmental contamination and potential reactions in the sewer system.

  • Containerize: Keep the compound in its original, clearly labeled container if possible. If repackaging is necessary, use a new, clean, and compatible container (e.g., a high-density polyethylene (HDPE) jar).

  • Label: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first particle of waste was placed in the container).

    • An indication of the hazards (e.g., "Irritant").

  • Store: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and inspected regularly.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.

Protocol 4.2: Contaminated Labware and Debris

This category includes items like glassware, pipette tips, weigh boats, and contaminated paper towels.

  • Gross Decontamination (if applicable): For heavily contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol) into a designated liquid hazardous waste container (see Protocol 4.3). This reduces the hazard level of the solid waste.

  • Segregate: Collect all solid waste contaminated with this compound in a dedicated solid hazardous waste container. This is typically a plastic-lined, puncture-resistant box or a designated pail.

  • Label and Store: Label the container as "Hazardous Waste" with the chemical name of the contaminant ("this compound Debris") and store it in the SAA.

  • Arrange for Pickup: Coordinate with your EHS office for disposal.

Protocol 4.3: Contaminated Liquid Waste (Aqueous and Organic Solutions)
  • Collect in a Dedicated Container: Use a separate, compatible, and properly vented waste container for aqueous and organic solutions. Never mix aqueous and organic waste streams.

  • Label Correctly: Affix a hazardous waste label to the container. List all chemical components and their approximate concentrations, including solvents. For example: "Hazardous Waste: this compound (~5 mg/mL), Methanol (99%)".

  • Keep Closed: Keep the waste container securely capped at all times, except when adding waste.

  • Store Safely: Store in the SAA, using secondary containment (such as a spill tray) to prevent spills.

  • Arrange for Pickup: Contact EHS for disposal. The final disposal method, likely incineration, will be handled by the licensed waste vendor[7].

The table below summarizes the disposal pathways for different waste streams.

Waste StreamContainer TypeKey Disposal Steps
Pure Solid Compound Original or new, labeled HDPE containerLabel as "Hazardous Waste" with full chemical name. Store in SAA. Arrange for EHS pickup.
Contaminated Solids (Gloves, tips, etc.)Lined, puncture-resistant box or designated pailSegregate from other waste. Label as "Hazardous Waste" with contaminant name. Store in SAA. Arrange for EHS pickup.
Contaminated Liquid Waste Compatible, vented solvent waste containerSegregate aqueous and organic waste. Label with all components and concentrations. Keep closed and in secondary containment. Arrange for EHS pickup.

Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the lab, close the door, and contact your institution's emergency response line or EHS.

  • For Small, Manageable Spills (by trained personnel only):

    • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

    • Control the Spread: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, working from the outside in[8]. Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills[9].

    • Collect Residue: Carefully scoop the absorbed material into a compatible container.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water[10]. All cleaning materials must be disposed of as hazardous waste.

    • Package and Label: Place all contaminated debris and PPE into a hazardous waste bag or container, seal it, and affix a hazardous waste label.

    • Arrange for Pickup: Contact EHS for disposal of the spill cleanup materials.

Decision-Making Workflow for Disposal

The following diagram provides a visual representation of the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol start Waste Generation (this compound) waste_type Is the waste primarily solid, liquid, or disposable PPE/debris? start->waste_type solid_pure Pure/Expired Compound waste_type->solid_pure Solid (Pure) solid_debris Contaminated Labware, Gloves, Debris waste_type->solid_debris Solid (Debris) liquid_type Aqueous or Organic Solvent? waste_type->liquid_type Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_pure->solid_container solid_debris->solid_container end_point Store in Satellite Accumulation Area (SAA) & Contact EHS for Disposal solid_container->end_point liquid_aq Aqueous Solution liquid_type->liquid_aq Aqueous liquid_org Organic Solution liquid_type->liquid_org Organic liquid_container_aq Collect in Labeled Aqueous Waste Container liquid_aq->liquid_container_aq liquid_container_org Collect in Labeled Solvent Waste Container liquid_org->liquid_container_org liquid_container_aq->end_point liquid_container_org->end_point

Caption: Decision workflow for segregating and containerizing this compound waste.

By adhering to these detailed protocols, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs.

Sources

Hazard Assessment: Understanding the Risks of Thiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling Thiophene-2-Sulfonamide

As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to handle chemical reagents safely and effectively. This guide provides a detailed, field-tested framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system of safety, ensuring the protection of laboratory personnel while maintaining experimental integrity.

This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2] A thorough understanding of these hazards, as classified under the Globally Harmonized System (GHS), is the foundation for our safety protocols.

Hazard ClassificationGHS StatementPotential EffectSource
Skin Irritation (Category 2)H315: Causes skin irritationRedness, inflammation, or irritation upon direct contact.[1][2]
Eye Irritation (Category 2)H319: Causes serious eye irritationSignificant irritation, redness, and discomfort if it enters the eyes.[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritationIrritation of the respiratory tract if the dust or powder is inhaled.[1][2]

Under the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard, it is the employer's responsibility to ensure that workers are informed about the identities and hazards of the chemicals they work with.[3][4]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure, following the hierarchy of controls which prioritizes elimination, substitution, and engineering controls.[4] All handling of this compound should, at a minimum, be performed within a certified chemical fume hood to control airborne particles.[5][6]

Mandatory PPE for All Handling Operations

The following PPE is required for any procedure involving this compound, whether in solid or solution form:

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[7] Nitrile gloves are a suitable choice. For extensive handling or when working with solutions, double-gloving is recommended to provide an additional barrier.[8]

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against dust particles and splashes.[1] In operations where splashing is a significant risk, a face shield should be worn in addition to safety goggles for full facial protection.[9]

  • Protective Clothing: A chemical-resistant lab coat or coveralls must be worn to protect the skin on the arms and body.[10] This clothing should be flame-resistant and easily removable in case of an emergency.[1][6]

Scenario-Based PPE Selection Workflow

The nature of the experimental work dictates the necessary level of respiratory protection. The following workflow guides the selection process.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood weighing Are you handling small quantities of solid (e.g., weighing)? fume_hood->weighing Yes ppe_full_resp Add Respiratory Protection: Full-Face Respirator fume_hood->ppe_full_resp No (Procedure not recommended) solution Are you working with a dilute solution? weighing->solution No ppe_n95 Add Respiratory Protection: N95 Dust Mask weighing->ppe_n95 Yes aerosol Is there a risk of generating dust or aerosols? solution->aerosol No ppe_base Required PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat solution->ppe_base Yes aerosol->ppe_base No aerosol->ppe_n95 Yes end Proceed with Caution ppe_base->end ppe_n95->end ppe_full_resp->end

Caption: PPE Selection Workflow for this compound

Step-by-Step PPE Application and Removal

Properly donning (putting on) and doffing (taking off) PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

Donning Procedure (Putting On)
  • Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned or fastened.

  • Respirator (if required): If your risk assessment requires a respirator (e.g., N95), perform a seal check to ensure it fits snugly against your face.

  • Eye/Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing Procedure (Taking Off)

This process is designed to minimize the spread of potential contaminants.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat/Coveralls: Unfasten the lab coat and roll it down from your shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as before.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]

Operational Plan: Safe Handling and Storage

Adherence to safe practices is paramount for minimizing risk.

Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][12]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[3][11]

  • Dust Prevention: Avoid creating dust when handling the solid form.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after completing work and before leaving the laboratory.[1][11]

Storage Requirements
  • Container: Store the chemical in a tightly closed, properly labeled container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[13] The storage area should be secure and locked.[1]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[5][13]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.

  • Unused Product: Dispose of unused or unwanted this compound as hazardous chemical waste.[1] Do not pour it down the drain.[5][14]

  • Contaminated Materials: This includes gloves, weigh paper, pipette tips, and any absorbent material used for cleaning spills. These items must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Regulatory Compliance: All chemical waste disposal must be conducted in accordance with applicable local, state, and federal laws and regulations.[1][5]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical help.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024).
  • OSHA Hazard Communication Standard and OSHA Guidelines. (2024). Centers for Disease Control and Prevention (CDC). [Link]
  • PPE and Safety for Chemical Handling. (2020).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (2024).
  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Grup Barcelonesa. [Link]
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2024).
  • School Chemistry Laboratory Safety Guide. (2007). National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • 2-Thiophenesulfonamide. (2024). PubChem, National Institutes of Health (NIH). [Link]
  • Laboratory Safety and Chemical Hygiene Plan. University of Chicago. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. (2005). National Institute for Occupational Safety and Health (NIOSH). [Link]
  • NIOSH pocket guide to chemical hazards. (2015). Johns Hopkins Lab Safety. [Link]
  • Pocket Guide to Chemical Hazards Introduction. (2010). National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. (2010). Cole-Parmer. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]
  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
thiophene-2-sulfonamide
Reactant of Route 2
thiophene-2-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。